molecular formula C9H8O4 B103854 (R)-1,4-Benzodioxane-2-carboxylic acid CAS No. 70918-53-5

(R)-1,4-Benzodioxane-2-carboxylic acid

Cat. No.: B103854
CAS No.: 70918-53-5
M. Wt: 180.16 g/mol
InChI Key: HMBHAQMOBKLWRX-MRVPVSSYSA-N
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Description

(R)-1,4-Benzodioxane-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBHAQMOBKLWRX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC2=CC=CC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350737
Record name (R)-1,4-Benzodioxane-2-carboxylic acid
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70918-53-5
Record name (R)-1,4-Benzodioxane-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1,4-Benzodioxane-2-carboxylic acid
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Foundational & Exploratory

(R)-1,4-Benzodioxane-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-1,4-Benzodioxane-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

The 1,4-benzodioxane scaffold is a privileged heterocyclic motif frequently encountered in a multitude of biologically active compounds, serving as a cornerstone in modern medicinal chemistry.[1][2] Its rigid structure and specific electronic properties make it an ideal template for designing ligands that interact with a wide array of pharmacological targets.[2][3] Within this important class of molecules, This compound emerges as a chiral building block of paramount importance.[4][5]

This enantiomerically pure synthon is not merely an academic curiosity; it is a critical intermediate in the synthesis of several pharmaceuticals, most notably the α1-adrenoceptor antagonist Doxazosin, which is used to treat hypertension and benign prostatic hyperplasia.[4][5][6] The absolute configuration at the C2 position of the benzodioxane ring is often crucial for biological activity, making the synthesis and isolation of the pure (R)-enantiomer a topic of significant interest for researchers and drug development professionals.[3][7]

This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of facts. As a senior application scientist, the goal is to deliver field-proven insights into its core chemical properties, robust methods for its synthesis and chiral resolution, detailed analytical characterization, and its versatile applications in synthetic chemistry. The narrative is grounded in the principles of causality, ensuring that every protocol is not just a series of steps, but a self-validating system built on a foundation of sound chemical logic.

Physicochemical and Structural Properties

This compound is a white crystalline powder that serves as a versatile chiral synthon.[4][5] Its structural and physical properties are fundamental to its handling, reactivity, and application in synthesis.

Structural Identifiers:

  • IUPAC Name: (2R)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid[8]

  • CAS Number: 70918-53-5[8]

  • Molecular Formula: C₉H₈O₄[4]

  • SMILES: C1C(=O)O[8]

  • InChI Key: HMBHAQMOBKLWRX-MRVPVSSYSA-N[8]

Below is a summary of its key physicochemical data, essential for experimental design and process development.

PropertyValueSource(s)
Molecular Weight 180.16 g/mol [4][8]
Appearance White crystalline powder[5]
Melting Point 96-99 °C[4][9]
Boiling Point 347.2 °C at 760 mmHg[4]
Density 1.379 g/cm³ (Predicted)[4][9]
pKa 2.69 ± 0.20 (Predicted)[4]
Storage Temperature 2-8°C[4][9]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a multi-stage process that begins with the formation of the racemic acid, followed by a crucial chiral resolution step. The choice of resolution method is dictated by factors such as scale, desired purity, and available resources (chemical vs. biocatalytic).

Synthesis of Racemic (±)-1,4-Benzodioxane-2-carboxylic Acid

The most common and reliable method for constructing the benzodioxane ring system is through a Williamson ether synthesis by condensing catechol with a suitable three-carbon electrophile, followed by saponification.

Experimental Protocol:

  • Step 1: Condensation. To a solution of catechol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq). Stir the suspension vigorously. Add ethyl 2,3-dibromopropionate (1.1 eq) dropwise at room temperature.[10]

  • Step 2: Cyclization. Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC. The mechanism involves a double nucleophilic substitution, where the phenoxide ions from catechol displace the two bromine atoms to form the heterocyclic ring.

  • Step 3: Work-up and Isolation of Ester. After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude racemic ethyl 1,4-benzodioxane-2-carboxylate.[11]

  • Step 4: Saponification. Dissolve the crude ester in an ethanol/water mixture and add sodium hydroxide (1.5 eq). Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Step 5: Acidification and Isolation of Carboxylic Acid. Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with ether to remove any non-hydrolyzed ester. Acidify the aqueous layer with cold 2N HCl to precipitate the racemic carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to obtain (±)-1,4-Benzodioxane-2-carboxylic acid.[10]

G catechol Catechol + K₂CO₃ ester_intermediate Racemic Ethyl 1,4-Benzodioxane-2-carboxylate catechol->ester_intermediate  Ethyl 2,3-dibromopropionate  Acetone, Reflux racemic_acid (±)-1,4-Benzodioxane-2-carboxylic Acid ester_intermediate->racemic_acid 1. NaOH, EtOH/H₂O 2. H₃O⁺

Caption: Synthesis workflow for racemic 1,4-benzodioxane-2-carboxylic acid.

Chiral Resolution Strategies

Obtaining the single (R)-enantiomer is critical for pharmaceutical applications.[7] Two robust methods, classical chemical resolution and enzymatic kinetic resolution, are predominantly employed.

This classical method leverages the formation of diastereomeric salts with distinct physical properties, primarily solubility, allowing for their separation by fractional crystallization. The choice of the resolving agent is paramount for achieving high efficiency.

Expertise & Causality: While unsubstituted 1-phenylethylamine is ineffective, para-substituted analogs like (S)-1-(p-nitrophenyl)ethylamine are highly efficient.[12] This is because the substituted phenyl ring influences the crystal lattice packing of the resulting diastereomeric salts, creating a larger difference in solubility between the (R,S) and (S,S) salts, which is the physical basis for the separation.

Experimental Protocol:

  • Salt Formation: Dissolve racemic 1,4-benzodioxane-2-carboxylic acid (1.0 eq) in a minimal amount of a hot solvent (e.g., methanol or ethanol). In a separate flask, dissolve the chiral resolving agent, such as (S)-1-(p-methylphenyl)ethylamine (0.5 eq), in the same solvent.

  • Crystallization: Add the amine solution to the acid solution. Allow the mixture to cool slowly to room temperature, then potentially to 0-4°C to induce crystallization of the less soluble diastereomeric salt.[12]

  • Isolation: Collect the crystals by filtration. The solid will be enriched in one diastereomer (e.g., the salt of (R)-acid with the (S)-amine). The mother liquor will be enriched in the other.

  • Liberation of the Free Acid: Suspend the isolated salt in water and acidify with a strong acid (e.g., HCl). This protonates the carboxylate and breaks the ionic bond, precipitating the enantiomerically enriched carboxylic acid. The chiral amine remains in the aqueous phase as its hydrochloride salt and can be recovered.

  • Purity Check: The enantiomeric excess (e.e.) of the obtained acid must be determined using a validated chiral HPLC method.

G cluster_0 Mixture in Solution cluster_1 Separation cluster_2 Isolation racemic_acid (R)-Acid + (S)-Acid salts (R,S)-Salt + (S,S)-Salt racemic_acid->salts chiral_amine +(S)-Amine solid Precipitate: (R,S)-Salt (less soluble) salts->solid Crystallization liquid Mother Liquor: (S,S)-Salt (more soluble) r_acid (R)-Acid solid->r_acid H₃O⁺ s_acid (S)-Acid liquid->s_acid H₃O⁺

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Biocatalysis offers a highly selective and environmentally benign alternative. Enzymatic kinetic resolution relies on the ability of an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., hydrolysis or esterification) on one enantiomer of a racemic mixture at a much higher rate than the other.

Expertise & Causality: Candida antarctica Lipase B (CALB) is a workhorse enzyme for these resolutions due to its broad substrate scope and high stereoselectivity.[13] The resolution of the racemic methyl ester of 1,4-benzodioxane-2-carboxylic acid is particularly effective. CALB preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the desired (R)-ester unreacted and thus enantiomerically enriched.[7][13] The efficiency (expressed by the enantiomeric ratio, E) is a measure of the enzyme's ability to differentiate between the two enantiomers.

Experimental Protocol:

  • Substrate Preparation: Synthesize the racemic methyl or ethyl ester of 1,4-benzodioxane-2-carboxylic acid as described in section 2.1.

  • Enzymatic Reaction: Suspend the racemic ester in a phosphate buffer solution, often with a co-solvent like n-butanol to improve solubility. Add the lipase (e.g., immobilized CALB, Novozym 435).[13]

  • Monitoring: Stir the reaction at a controlled temperature (e.g., 30°C). The reaction is monitored by chiral HPLC, tracking the disappearance of the starting esters and the appearance of the hydrolyzed acid.[13]

  • Optimal Conversion: The reaction is stopped at or near 50% conversion. This is a critical control point: allowing the reaction to proceed further will result in the hydrolysis of the less-preferred (R)-ester, thereby decreasing the enantiomeric excess of the remaining substrate.

  • Separation and Isolation: Once stopped, the enzyme is filtered off. The mixture is then separated. The desired (R)-ester can be extracted with an organic solvent. The (S)-acid will remain in the aqueous phase as its carboxylate salt.

  • Hydrolysis of (R)-Ester: The recovered, enantiomerically pure (R)-ester is then saponified using standard conditions (NaOH, H₂O/EtOH) to yield the final this compound.[11]

ParameterValueSource
Enzyme Engineered Candida antarctica Lipase B (A225F/T103A mutant)[13]
Substrate (R,S)-1,4-benzodioxane-2-carboxylic acid methyl ester[13]
Conditions 30 °C, 20% n-butanol co-solvent[13]
Result at 50% conv. >97% e.e. for remaining (R)-ester[13]
Enantiomeric Ratio (E) 278[13]

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the final compound. A combination of spectroscopic techniques provides a complete picture.

TechniqueCharacteristic Signal/FeatureRationale
FT-IR Broad O-H stretch (2500-3300 cm⁻¹), Strong C=O stretch (~1710 cm⁻¹), C-O stretches (1150-1250 cm⁻¹)Confirms the presence of the carboxylic acid dimer and the ether linkages of the dioxane ring.[10][14]
¹H NMR 10-12 ppm (s, broad, 1H): Carboxylic acid proton (-COOH). 6.8-7.0 ppm (m, 4H): Aromatic protons. ~5.1 ppm (dd, 1H): Methine proton (H2). ~4.5 ppm (m, 2H): Methylene protons (H3).Provides a map of the proton environment. The downfield shift of the COOH proton is highly characteristic.[10][15]
¹³C NMR 160-185 ppm: Carboxyl carbon (-COOH). 140-145 ppm: Aromatic carbons attached to oxygen. 115-125 ppm: Other aromatic carbons. 60-75 ppm: Aliphatic carbons of the dioxane ring.Identifies all unique carbon atoms in the molecule, confirming the carbon skeleton.[14]
Mass Spec. M⁺ at m/z = 180: Molecular ion peak. Fragments: Loss of -OH (m/z 163), loss of -COOH (m/z 135).Confirms the molecular weight and provides structural information through predictable fragmentation patterns.[15]
Chiral HPLC Baseline separation of (R) and (S) enantiomers.The definitive method for quantifying enantiomeric purity (e.g., >99% e.e.), validating the success of the resolution.[11]

Chemical Reactivity and Derivatization

The primary site of reactivity is the carboxylic acid functional group, which serves as a handle for a wide range of transformations essential for drug development.

Key Transformations:

  • Amide Formation: This is arguably the most important reaction for this scaffold in medicinal chemistry. The acid is typically first converted to a more reactive intermediate, such as an acid chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with a primary or secondary amine to form a stable amide bond.[10] This pathway is used to couple the benzodioxane moiety to other fragments, as seen in the synthesis of Doxazosin analogs.

  • Esterification: Standard Fischer esterification (acid + alcohol with catalytic H₂SO₄) or reaction with alkyl halides under basic conditions can form various esters. As noted, esters are key intermediates for enzymatic resolutions.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (R)-(2,3-dihydro-1,4-benzodioxin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This opens up another avenue for derivatization.

G main This compound ester (R)-Ester Derivative main->ester ROH, H⁺ alcohol (R)-Primary Alcohol main->alcohol LiAlH₄ or BH₃ acid_chloride Acid Chloride Intermediate main->acid_chloride SOCl₂ amide (R)-Amide Derivative acid_chloride->amide R₂NH

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

The value of this compound lies in its role as a chiral building block for synthesizing complex, biologically active molecules.[12][16] Its rigid framework correctly orients substituents for optimal interaction with protein binding sites.

  • α-Adrenergic Receptor Antagonists: The most prominent application is in the synthesis of Doxazosin and related quinazoline-containing compounds. The benzodioxane moiety is crucial for high-affinity binding to α1-adrenoceptors.[6]

  • Anticancer and Anti-inflammatory Agents: Derivatives have shown significant potential in medicinal chemistry. By creating libraries of amides and other derivatives, researchers have developed compounds with anti-inflammatory, anticancer, and antimicrobial properties.[6][16][17] The benzodioxane core is often used to mimic the orientation of natural ligands or to add structural rigidity to a lead compound.

  • Agrochemicals: The scaffold is also utilized in the development of novel herbicides and fungicides, where its interaction with plant biochemical pathways can be exploited.[16]

Conclusion

This compound is far more than a simple chemical intermediate; it is a high-value, enabling tool for the modern medicinal chemist and drug development professional. Its well-defined physicochemical properties, coupled with robust and scalable protocols for its enantioselective synthesis, make it an accessible and reliable chiral building block. A thorough understanding of its synthesis, resolution, characterization, and reactivity is essential for leveraging its full potential in the creation of novel therapeutics and other advanced chemical products. The continued exploration of derivatives based on this scaffold ensures that 1,4-benzodioxane will remain an evergreen and versatile player in the field of medicinal chemistry.[2]

References

  • This compound | CAS 70918-53-5. LookChem. [Link]

  • This compound | C9H8O4 | CID 687062. PubChem. [Link]

  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon. [Link]

  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances. [Link]

  • This compound. Stenutz. [Link]

  • Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. ResearchGate. [Link]

  • Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. European Journal of Chemistry. [Link]

  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. National Institutes of Health (NIH). [Link]

  • Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Biochemical Engineering Journal. [Link]

  • How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. Università degli Studi di Milano. [Link]

  • Chemistry and pharmacology of benzodioxanes. Trade Science Inc. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. [Link]

  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • CH 336: Carboxylic Acid Spectroscopy. Oregon State University. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of (R)-1,4-Benzodioxane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-1,4-Benzodioxane-2-carboxylic acid is a chiral molecule of significant interest in medicinal and synthetic organic chemistry. As a chiral synthon, it serves as a crucial building block in the asymmetric synthesis of various pharmaceutical agents, most notably as an intermediate for drugs like Doxazosin mesylate, used in treating benign prostatic hyperplasia.[1][2] The absolute configuration at the C2 stereocenter profoundly influences the biological activity of its derivatives, making a thorough understanding of the physical properties of the enantiomerically pure (R)-form essential for researchers in drug development and process chemistry.[3] This guide provides a detailed examination of the key physical and chemical properties of this compound, offering field-proven insights into their determination and significance.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundational step in any scientific investigation. The following identifiers and structural representations are used for this compound.

  • IUPAC Name : (2R)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid[4]

  • Synonyms : (R)-2,3-Dihydro-benzo[1][3]dioxine-2-carboxylic acid, (R)-(+)-1,4-Benzodioxan-2-carboxylic acid[1]

  • CAS Number : 70918-53-5[4][5]

  • Molecular Formula : C₉H₈O₄[4]

  • Molecular Weight : 180.16 g/mol [4]

  • Canonical SMILES : C1C(=O)O[4]

  • InChIKey : HMBHAQMOBKLWRX-MRVPVSSYSA-N[4]

The molecule features a benzene ring fused to a dioxane ring, with a carboxylic acid group attached to the chiral center at the second position of the dioxane ring. This structure imparts a rigid conformation and specific stereochemical properties that are leveraged in asymmetric synthesis.

Core Physical and Physicochemical Properties

The bulk physical properties of a compound are critical for its handling, purification, and formulation. These properties are summarized in the table below, followed by a detailed discussion.

PropertyValueSource(s)
Appearance White crystalline powder[1][2]
Melting Point 96-99 °C[1][6]
Boiling Point 347.2 °C at 760 mmHg[1][6]
Density 1.379 g/cm³[1][6]
pKa (Predicted) 2.69 ± 0.20[1][6]
LogP (XLogP3) 1.4[4][7]
Specific Optical Rotation +63.0°[1]
Melting Point

The melting point of a crystalline solid is a robust indicator of purity. For this compound, the reported melting point is in the range of 96-99 °C .[1][6] A sharp melting range within these values typically signifies high purity. Broadening or depression of this range can indicate the presence of impurities, including the corresponding (S)-enantiomer. It is noteworthy that the racemic mixture (CAS 3663-80-7) exhibits a higher melting point of 124-128 °C, indicating that the racemate forms a more stable crystal lattice (a racemic compound) than the pure enantiomer.[4]

  • Causality in Measurement : The choice of a slow heating rate (e.g., 1-2 °C/min) during melting point determination is crucial to ensure thermal equilibrium between the sample and the heating block, preventing an artificially elevated reading.

Boiling Point and Density

The boiling point is reported as 347.2 °C at atmospheric pressure (760 mmHg) , with a density of 1.379 g/cm³ .[1][6] The high boiling point is characteristic of a molecule with a significant molecular weight, polarity due to the carboxylic acid and ether groups, and the potential for intermolecular hydrogen bonding. These values are primarily used in process safety assessments and in designing distillation-based purification schemes, although the compound's thermal stability at such high temperatures would be a concern.

Acidity (pKa)

The predicted pKa of 2.69 ± 0.20 indicates that this compound is a relatively strong organic acid.[1][6] This acidity is a direct consequence of the electron-withdrawing inductive effect of the adjacent ether oxygen atoms, which stabilizes the carboxylate anion formed upon deprotonation. This property is fundamental to its chemical reactivity and dictates the pH conditions required for extractions, salt formation for purification (e.g., diastereomeric salt resolution), and its behavior in biological systems.

Lipophilicity (LogP)

The partition coefficient, expressed as XLogP3, is 1.4 .[4][7] This value suggests a moderate lipophilicity, indicating that the molecule has a balanced solubility between aqueous and organic phases. This is a critical parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. For laboratory applications, this LogP value guides the selection of appropriate solvent systems for chromatography and liquid-liquid extractions.

Chiroptical Properties: The Signature of Chirality

As a chiral molecule, the most definitive physical property of this compound is its interaction with plane-polarized light.

Specific Optical Rotation

The specific rotation ([α]) is a standardized measure of a compound's ability to rotate plane-polarized light. For this compound, the value has been reported as:

[α]D25 = +63.0° (concentration and solvent not specified) [1]

The positive sign (+) indicates that it is dextrorotatory , meaning it rotates plane-polarized light to the right (clockwise). Its enantiomer, (S)-1,4-Benzodioxane-2-carboxylic acid, would be expected to have a specific rotation of -63.0° under identical conditions.[1] This property is the cornerstone for confirming the absolute configuration and determining the enantiomeric purity of a sample.

// Nodes A [label="Chiral Molecule\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Interaction with\nPlane-Polarized Light", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Rotation of Light", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Dextrorotatory (+)\nClockwise Rotation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; E [label="Levorotatory (-)\nCounter-Clockwise Rotation", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse]; F [label="(S)-Enantiomer\n(Mirror Image)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="Measured by Polarimetry"]; B -> C; C -> D [label="Observed for (R)-form"]; F -> B; B -> E [label="Observed for (S)-form"]; } END_DOT Caption: Logical diagram of chiroptical properties.

Experimental Protocols

The trustworthiness of physical property data relies on standardized, reproducible experimental methods.

Protocol 1: Determination of Melting Point (Thiele Tube Method)

This method provides a reliable means of determining the melting point range of a crystalline solid.

  • Sample Preparation: Finely powder a small amount (2-3 mg) of the dry this compound sample.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Secure the capillary tube to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

  • Heating: Gently heat the side arm of the Thiele tube with a microburner. The design of the tube ensures uniform heating via convection currents.

  • Observation & Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow (≤ 2 °C).

Protocol 2: Measurement of Specific Optical Rotation

This protocol outlines the procedure for using a polarimeter to determine the enantiomeric purity and confirm the configuration.

  • Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg, denoted as m) and dissolve it in a precise volume of a suitable spectroscopic-grade solvent (e.g., 10.0 mL of chloroform, denoted as V). This gives a concentration c = m / V in g/mL.

  • Instrument Calibration: Calibrate the polarimeter to zero using a blank cell filled with the pure solvent.

  • Sample Measurement: Fill the polarimeter cell (of a known path length, l, typically 1 dm) with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter.

  • Data Acquisition: Measure the observed rotation, αobs, in degrees. The value will be positive for the (R)-enantiomer.

  • Calculation: Calculate the specific rotation using the formula: [α]Tλ = αobs / (c × l) Where λ is the wavelength of light (typically the Sodium D-line, 589 nm) and T is the temperature (e.g., 25 °C).

  • Enantiomeric Excess (ee) Calculation: Compare the measured specific rotation to the literature value for the pure enantiomer ([α]pure = +63.0°) to calculate the enantiomeric excess: % ee = ([α]measured / [α]pure) × 100

// Nodes prep [label="1. Prepare Solution\n(Accurate mass 'm' in volume 'V')", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cal [label="2. Calibrate Polarimeter\n(Solvent Blank)", fillcolor="#FBBC05", fontcolor="#202124"]; meas [label="3. Measure Sample\n(Observed Rotation α_obs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; calc [label="4. Calculate Specific Rotation\n[α] = α_obs / (c × l)", shape= Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; report [label="5. Report Result\n[α] with T, λ, solvent", shape=note, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep -> cal [style=dashed]; cal -> meas; meas -> calc; calc -> report; } END_DOT Caption: Standard workflow for polarimetry.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315 : Causes skin irritation.[4]

  • H319 : Causes serious eye irritation.[4]

  • H335 : May cause respiratory irritation.[4]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Store in a cool (2-8°C), dry place.[1][6]

References

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An In-depth Technical Guide to (R)-1,4-Benzodioxane-2-carboxylic acid (CAS: 70918-53-5)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Chirality in Modern Drug Design

In the landscape of contemporary drug discovery and development, the principle of chirality is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers have necessitated the development of stereochemically pure active pharmaceutical ingredients (APIs). (R)-1,4-Benzodioxane-2-carboxylic acid, a key chiral synthon, exemplifies the practical application of this principle. Its unique structural architecture has established it as an indispensable building block in the synthesis of a range of therapeutic agents. This guide aims to provide a comprehensive technical overview of this molecule, from its fundamental properties to its synthesis and critical role in medicinal chemistry.

Core Molecular Characteristics

This compound is a white crystalline powder.[1][2] Its molecular structure features a 1,4-benzodioxane ring system with a carboxylic acid group at the 2-position, which is a chiral center. This chirality is the defining feature that dictates its utility in asymmetric synthesis.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 70918-53-5[1][3]
Molecular Formula C₉H₈O₄[1][3]
Molecular Weight 180.16 g/mol [1][3]
Melting Point 96-99 °C[1]
Boiling Point 347.2 °C at 760 mmHg[1]
Flash Point 145.4 °C[1]

Diagram 1: Chemical Structure and Key Identifiers

A depiction of the chemical structure of this compound.

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The synthesis of enantiomerically pure this compound is a critical step in its application. Typically, this is achieved through the resolution of a racemic mixture of 1,4-benzodioxane-2-carboxylic acid. Two predominant strategies are employed: diastereoselective crystallization and enzymatic kinetic resolution.

Diastereoselective Crystallization

This classical resolution technique relies on the principle that diastereomers exhibit different physical properties, such as solubility, allowing for their separation.[4] The racemic acid is reacted with a chiral resolving agent, typically a chiral amine, to form a mixture of diastereomeric salts.

Diagram 2: Workflow of Diastereoselective Crystallization

Diastereoselective_Crystallization Racemic_Acid Racemic (±)-1,4-Benzodioxane-2-carboxylic acid Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-acid-(S)-amine and (S)-acid-(S)-amine) Racemic_Acid->Diastereomeric_Salts + Chiral_Amine Chiral Amine (e.g., (S)-1-(p-substituted-phenyl)ethylamine) Chiral_Amine->Diastereomeric_Salts Crystallization Fractional Crystallization (Exploits solubility differences) Diastereomeric_Salts->Crystallization Separated_Salts Separated Diastereomeric Salts Crystallization->Separated_Salts Acidification Acidification (Liberates the chiral acid) Separated_Salts->Acidification Enantiopure_Acid This compound Acidification->Enantiopure_Acid Enzymatic_Kinetic_Resolution Racemic_Ester Racemic (±)-1,4-Benzodioxane-2-carboxylic acid methyl ester Hydrolysis Enantioselective Hydrolysis Racemic_Ester->Hydrolysis Lipase Lipase (e.g., CALB) Lipase->Hydrolysis R_Acid This compound (desired product) Hydrolysis->R_Acid S_Ester (S)-1,4-Benzodioxane-2-carboxylic acid methyl ester (unreacted) Hydrolysis->S_Ester

Enzymatic resolution of the corresponding ester to yield the (R)-acid.

Experimental Protocol: Enzymatic Kinetic Resolution of the Methyl Ester

  • Substrate Preparation: Prepare a solution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester in a suitable buffer and co-solvent system (e.g., with n-butanol). [5]2. Enzyme Addition: Add an engineered Candida antarctica lipase B (e.g., mutant A225F/T103A) to the reaction mixture. [5]3. Incubation: Incubate the mixture at a controlled temperature (e.g., 30 °C) with agitation. [5]4. Reaction Monitoring: Monitor the progress of the reaction and the enantiomeric excess (e.e.) of the substrate and product using chiral High-Performance Liquid Chromatography (HPLC). [5]5. Work-up and Isolation: Once the desired conversion is reached (typically around 50%), stop the reaction and separate the product, this compound, from the unreacted (S)-ester using standard extraction and purification techniques.

Applications in Drug Development: A Versatile Chiral Scaffold

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. [6]7-1,4-Benzodioxane-2-carboxylic acid serves as a crucial chiral building block for the synthesis of these therapeutic agents, where the specific stereochemistry at the C2 position is often critical for biological activity. [5]

Synthesis of Doxazosin

One of the most prominent applications of this compound is as a key intermediate in the synthesis of Doxazosin. [1][2]Doxazosin is an α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH) and hypertension. [8][9] Diagram 4: Role in Doxazosin Synthesis

Doxazosin_Synthesis R_Acid This compound Activation Carboxylic Acid Activation R_Acid->Activation Coupling Amide Coupling with piperazine moiety Activation->Coupling Doxazosin Doxazosin Coupling->Doxazosin

Simplified synthetic pathway from the (R)-acid to Doxazosin.

A Scaffold for Diverse Biological Targets

The 1,4-benzodioxane framework is a versatile template for designing molecules with a wide range of bioactivities. [7]Derivatives of 1,4-benzodioxane have been investigated as:

  • α- and β-adrenergic blocking agents: These compounds have shown potential for treating hypertension. [5]* Serotonin receptor modulators: Some derivatives exhibit affinity for serotonin receptors, suggesting applications in treating conditions like schizophrenia and depression. [5][10]* Anticancer and Anti-inflammatory agents: The benzodioxane scaffold has been incorporated into molecules with demonstrated anticancer and anti-inflammatory properties. [8][9]* Antimicrobial agents: Certain derivatives have shown promising antimicrobial activity. [11] The availability of enantiomerically pure this compound allows for the stereoselective synthesis of these derivatives, enabling the exploration of structure-activity relationships and the optimization of therapeutic efficacy and safety profiles.

Conclusion and Future Perspectives

This compound stands as a testament to the importance of chiral building blocks in modern pharmaceutical development. Its efficient synthesis through robust resolution techniques provides access to a key structural motif present in a variety of therapeutic agents. As our understanding of the stereochemical requirements for drug-receptor interactions continues to grow, the demand for enantiopure synthons like this compound is poised to increase. Future research will likely focus on developing even more efficient and sustainable synthetic routes and expanding the application of this versatile scaffold to novel biological targets.

References

  • LookChem. (n.d.). Cas 70918-53-5, this compound. Retrieved from [Link]

  • Kasture, S. M., et al. (2005). Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Biochemical Engineering Journal, 27(1), 66-71. Retrieved from [Link]

  • Bolchi, C., et al. (2005). Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. Tetrahedron: Asymmetry, 16(15), 2579-2584. Retrieved from [Link]

  • Anwar, M. U., et al. (2024). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Journal of Molecular Structure, 1301, 137351. Retrieved from [Link]

  • AA Blocks. (n.d.). This compound. Retrieved from [Link]

  • Li, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19353-19360. Retrieved from [Link]

  • Kumar, A., et al. (2011). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. European Journal of Chemistry, 2(2), 196-201. Retrieved from [Link]

  • Bolchi, C., et al. (2015). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. AIR Unimi. Retrieved from [Link]

  • Taneja, S. C., et al. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals. Retrieved from [Link]

  • Pallavicini, M., et al. (2018). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank, 2018(4), M1020. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. Retrieved from [Link]

  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. Retrieved from [Link]

  • Chapleo, C. B., et al. (1983). alpha-adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists and potential antidepressants. Journal of Medicinal Chemistry, 26(6), 823-831. Retrieved from [Link]

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molecular structure of (R)-1,4-Benzodioxane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of (R)-1,4-Benzodioxane-2-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the molecular structure, stereochemistry, and spectroscopic profile of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights for the characterization and application of this critical chiral building block.

Introduction: A Cornerstone Chiral Synthon

This compound is a heterocyclic organic compound featuring a benzodioxane core. It is not merely another laboratory chemical; it is a high-value chiral synthon, a foundational component in the stereospecific synthesis of complex organic molecules.[1] Its rigid, well-defined three-dimensional structure makes it an invaluable starting material in the pharmaceutical industry.

The primary significance of this molecule lies in its application as a key intermediate for synthesizing various therapeutic agents. Notably, its enantiomer is a precursor to drugs such as Doxazosin, an α-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia.[1][2] The absolute configuration at the C2 position of the dioxane ring is paramount, as different enantiomers can exhibit vastly different pharmacological activities.[3] This guide focuses specifically on the (R)-enantiomer, providing the technical foundation required for its unambiguous identification and utilization.

Key Molecular Identifiers:

  • Molecular Formula: C₉H₈O₄[4][5][6]

  • Molecular Weight: 180.16 g/mol [4][5][6]

  • CAS Number: 70918-53-5[4][5]

Molecular Architecture and Stereochemical Integrity

The structure of this compound is characterized by the fusion of a benzene ring with a 1,4-dioxane ring. This bicyclic system is substituted at the second position of the dioxane ring with a carboxylic acid group.

The critical feature of this molecule is the chiral center at the C2 carbon, which is bonded to an oxygen atom, the C3 carbon of the dioxane ring, a hydrogen atom, and the carboxyl group. This specific spatial arrangement gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers. The "(R)" designation, from the Latin rectus (right), denotes the specific counter-clockwise priority of the substituents around this chiral center according to the Cahn-Ingold-Prelog convention. This stereochemical purity is the very source of its value in asymmetric synthesis, where maintaining enantiomeric integrity is crucial for the target molecule's efficacy and safety.[1][7]

Caption: 2D structure of this compound.

Physicochemical Data

The physical and chemical properties of a compound are fundamental to its handling, purification, and reaction scalability. The data below provides a quantitative profile for this compound.

PropertyValueSource
Melting Point 96-99 °C[1][8]
Boiling Point 347.2 °C at 760 mmHg[1]
Density 1.379 g/cm³[1]
pKa 2.69 ± 0.20 (Predicted)[1]
Appearance White crystalline powder[1]

Spectroscopic Fingerprinting: A Multi-Technique Approach

Unambiguous structural confirmation is non-negotiable in pharmaceutical development. A combination of spectroscopic techniques provides a detailed "fingerprint" of the molecule. The causality behind the expected spectral features is explained below.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. For a carboxylic acid, the spectrum is dominated by the highly characteristic absorptions of the -COOH group.

  • O-H Stretch: A very broad and prominent absorption band is expected in the 2500-3300 cm⁻¹ region.[9] This broadening is a direct consequence of intermolecular hydrogen bonding, which creates a continuum of vibrational states. This band often overlaps with the sharper C-H stretching peaks.[10]

  • C=O Stretch: A strong, sharp absorption band appears between 1690-1760 cm⁻¹.[10][11] For hydrogen-bonded dimers, which are common for carboxylic acids in the solid state, this peak typically appears around 1710 cm⁻¹.[12] Conjugation with the adjacent oxygen atom can influence this frequency.

  • C-O Stretch: This appears in the 1210-1320 cm⁻¹ region.[10]

  • Ether C-O Stretch: The C-O-C ether linkages of the dioxane ring will also produce characteristic stretching bands, typically in the 1150-1085 cm⁻¹ range. A reported value for a similar 1,4-benzodioxane structure is 1153 cm⁻¹.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework.

  • ¹H NMR Spectroscopy:

    • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often around 12 δ.[12] Its chemical shift is sensitive to concentration and solvent due to variations in hydrogen bonding.

    • Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region, typically between 6.8-7.0 δ.[13] Their specific shifts and coupling patterns depend on the electronic environment.

    • Dioxane Ring Protons:

      • C2-H: The single proton at the chiral center is adjacent to an oxygen atom and the carboxyl group, making it deshielded. It is expected to appear as a multiplet (a triplet or doublet of doublets) around 5.1 δ.[13]

      • C3-H₂: The two protons on the C3 carbon are diastereotopic. They will appear as distinct signals, likely as complex multiplets (doublet of doublets), in the range of 4.3-4.6 δ.[13]

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (-C=O): The carbon of the carboxylic acid is significantly deshielded and appears in the 165-185 δ range.[12]

    • Aromatic Carbons: The carbons of the benzene ring will resonate between ~115-145 δ.

    • Dioxane Ring Carbons: The sp³ hybridized carbons of the dioxane ring (C2 and C3) are shielded by the adjacent oxygen atoms and are expected to appear in the 60-75 δ region.[14][15]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

  • Molecular Ion Peak [M]⁺: The primary peak should correspond to the molecular weight of the compound (180.16 g/mol ).

  • High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF allow for the determination of the exact mass to several decimal places (e.g., calculated C₉H₈O₄ = 180.0423).[5] This provides an unambiguous confirmation of the elemental formula, a cornerstone of structural validation.[14][15]

  • Key Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da). The fragmentation of the benzodioxane ring can also produce characteristic ions.

Synthesis and Core Applications

Synthetic Strategy

A prevalent method for synthesizing the 1,4-benzodioxane-2-carboxylic acid scaffold involves a Williamson ether synthesis-type reaction. The process generally starts with catechol, which is reacted with a three-carbon electrophile.

A well-documented synthesis involves the condensation of catechol with ethyl 2,3-dibromopropionate in the presence of a weak base like potassium carbonate, followed by the saponification (hydrolysis) of the resulting ester to yield the carboxylic acid.[13][16]

synthesis_workflow start Catechol + Ethyl 2,3-dibromopropionate step1 Condensation Reaction (Base: K₂CO₃, Solvent: Acetone) start->step1 intermediate Intermediate Ester: Ethyl 1,4-benzodioxane-2-carboxylate step1->intermediate step2 Saponification (Hydrolysis with NaOH/H₂O) intermediate->step2 product (Racemic) 1,4-Benzodioxane-2-carboxylic acid step2->product step3 Chiral Resolution (e.g., Enzymatic Kinetic Resolution) product->step3 final_product This compound step3->final_product

Caption: General synthetic workflow for 1,4-Benzodioxane-2-carboxylic acid.

Role in Drug Development

The 1,4-benzodioxane framework is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[7][17][18] Its derivatives have shown a wide range of activities, including anti-inflammatory, anticancer, and α-adrenergic blocking properties.[14] Enantiomerically pure derivatives of 1,4-benzodioxane-2-carboxylic acid are crucial intermediates in synthesizing these therapeutically active compounds.[7] The molecule's rigid conformation helps in presenting substituents to biological targets in a precise orientation, which is key for potent and selective drug action.

Self-Validating Experimental Protocols

The following protocols describe standardized methodologies for acquiring the spectroscopic data discussed. These systems are designed to be self-validating, ensuring data integrity and reproducibility.

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To obtain the vibrational spectrum of the solid-state sample.

  • Methodology:

    • Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of this compound with ~100 mg of dry, FT-IR grade KBr. Grind the mixture thoroughly in an agate mortar to a fine, homogenous powder.

    • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Background Collection: Place no sample in the spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

    • Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Validation Check:

    • Confirm the presence of a very broad O-H band from ~2500-3300 cm⁻¹.

    • Verify a strong, sharp C=O absorption peak around 1710 cm⁻¹.

    • Ensure characteristic C-O ether and aromatic C-H peaks are present.

Protocol 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

    • Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher. Shim the magnetic field to achieve high homogeneity.

    • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of ~16 ppm is appropriate.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of ~220 ppm is standard. A sufficient number of scans (often several hundred to thousands) is required due to the low natural abundance of ¹³C.

  • Validation Check:

    • ¹H NMR: Look for a broad singlet >10 δ (COOH), aromatic signals ~6.8-7.0 δ, and three distinct multiplets for the dioxane ring protons. Integration should match the number of protons in each environment.

    • ¹³C NMR: Confirm the presence of the carbonyl peak >165 δ and the correct number of aromatic and aliphatic carbons.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Objective: To confirm the elemental composition by obtaining the exact molecular mass.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Analysis: Infuse the sample solution directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer. Operate in negative ion mode to detect the deprotonated molecule [M-H]⁻.

    • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Validation Check:

    • The measured m/z value for the [M-H]⁻ ion should match the theoretical exact mass for C₉H₇O₄⁻ (179.0344) within a narrow tolerance (typically < 5 ppm).

Conclusion

This compound is a molecule of significant structural elegance and practical importance. Its well-defined stereochemistry and rigid bicyclic framework make it an indispensable tool in modern synthetic and medicinal chemistry. A thorough understanding of its molecular structure, underpinned by a multi-faceted spectroscopic analysis as detailed in this guide, is essential for any researcher aiming to leverage its unique properties for the development of novel, high-value chemical entities. The protocols and data presented herein serve as a robust framework for the confident identification and application of this cornerstone chiral synthon.

References

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  • National Institutes of Health. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Scientific Reports. [Link]

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

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IUPAC name for (R)-1,4-Benzodioxane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-1,4-Benzodioxane-2-carboxylic Acid: Synthesis, Analysis, and Applications

Introduction: The Significance of a Chiral Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the 1,4-benzodioxane moiety stands out as a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds targeting a diverse array of physiological targets.[1][2] Its rigid, bicyclic structure provides a well-defined orientation for functional groups, enabling precise interactions with biological macromolecules. The introduction of a stereocenter at the C2 position, as in 1,4-Benzodioxane-2-carboxylic acid, elevates its importance, as the absolute configuration profoundly influences pharmacological activity.[3] This guide focuses specifically on the (R)-enantiomer, a key chiral synthon used in the synthesis of several pharmaceuticals, most notably the α1-adrenoceptor antagonist, Doxazosin.[4][5]

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the nomenclature, stereoselective synthesis, analytical validation, and critical applications of this compound.

Nomenclature and Physicochemical Properties

While commonly referred to as this compound, the systematic IUPAC name is (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid .[6][7] Understanding its fundamental properties is the first step in its effective application.

PropertyValueSource
Molecular Formula C₉H₈O₄[6][8]
Molecular Weight 180.16 g/mol [6][8]
CAS Number 70918-53-5[4][6]
Appearance White crystalline powder[4][5]
Melting Point 96-99 °C[4][9]
Boiling Point 347.2 °C at 760 mmHg[4]
Density 1.379 g/cm³[4]

Stereoselective Synthesis and Chiral Resolution

Obtaining enantiomerically pure this compound is paramount for its use in pharmaceutical synthesis. The primary challenge lies in separating it from its (S)-enantiomer, as direct asymmetric synthesis can be complex. The two most effective and widely adopted strategies are classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

Classical Resolution by Diastereoselective Crystallization

This method leverages a foundational principle of stereochemistry: while enantiomers have identical physical properties, diastereomers do not.[10] By reacting the racemic acid with an enantiomerically pure chiral base, a mixture of diastereomeric salts is formed. These salts possess different solubilities, allowing for their separation by fractional crystallization.

Causality of Experimental Choice: The selection of the chiral resolving agent is critical. While unsubstituted 1-phenylethylamine shows null efficiency, para-substituted derivatives like (S)-1-(p-nitrophenyl)ethylamine and (S)-1-(p-methylphenyl)ethylamine have been shown to be highly effective.[11] This is because the substituted phenyl rings influence the crystal lattice packing of the diastereomeric salts, creating a larger difference in solubility and thus enabling a more efficient separation.

G process process reagent reagent product product separation separation racemate (R/S)-1,4-Benzodioxane- 2-carboxylic Acid salts Mixture of Diastereomeric Salts (R,S)-Salt & (S,S)-Salt racemate->salts Reaction in Solvent (e.g., Methanol) base Chiral Base (e.g., (S)-1-(p-nitrophenyl)ethylamine) base->salts separation_node Fractional Crystallization salts->separation_node less_soluble Less Soluble Salt (e.g., (R,S)-Salt) separation_node->less_soluble Solid Phase more_soluble More Soluble Salt (in filtrate) separation_node->more_soluble Liquid Phase r_acid (R)-1,4-Benzodioxane- 2-carboxylic Acid less_soluble->r_acid s_acid (S)-1,4-Benzodioxane- 2-carboxylic Acid more_soluble->s_acid acidification1 Acidification (e.g., HCl) acidification1->r_acid acidification2 Acidification (e.g., HCl) acidification2->s_acid G process process reagent reagent product product separation separation racemate (R/S)-1,4-Benzodioxane- 2-carboxylate Ester reaction Selective Hydrolysis (S-ester reacts faster) racemate->reaction enzyme Lipase (e.g., CALB) + H₂O enzyme->reaction mixture Mixture: (R)-Ester (unreacted) (S)-Acid (product) reaction->mixture Reaction stopped at ~50% conversion separation_node Extraction/ Chromatography mixture->separation_node r_ester (R)-Ester (High ee) separation_node->r_ester s_acid (S)-Acid (High ee) separation_node->s_acid r_acid (R)-1,4-Benzodioxane- 2-carboxylic Acid r_ester->r_acid hydrolysis Base Hydrolysis (e.g., NaOH, then H⁺) hydrolysis->r_acid

Enzymatic kinetic resolution of the corresponding ester.

Protocol: Lipase-Catalyzed Resolution of Ethyl 1,4-Benzodioxane-2-carboxylate

  • Substrate Preparation: Dissolve racemic ethyl 1,4-benzodioxane-2-carboxylate in a suitable buffer or solvent system. Ethyl acetate can serve as both the solvent and an acylating agent in transesterification reactions. [12]2. Enzymatic Reaction: Add the lipase (e.g., Novozyme 435, an immobilized form of CALB) to the solution. Maintain a constant temperature (e.g., 28-30 °C) and agitation. [3][12]3. Monitoring: Monitor the reaction progress by taking aliquots over time and analyzing them by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to achieve the maximum theoretical yield and enantiomeric excess for both the remaining substrate and the product.

  • Workup: Once ~50% conversion is reached, remove the enzyme by filtration.

  • Separation: Separate the unreacted (R)-ester from the (S)-acid product. This is typically achieved by an acid-base extraction, where the acidic component is extracted into an aqueous base, leaving the neutral ester in the organic layer.

  • Hydrolysis: Hydrolyze the isolated, enantiomerically pure (R)-ester using standard conditions (e.g., aqueous NaOH followed by acidification) to yield the final this compound.

Analytical Characterization and Quality Control

Confirming the identity and, crucially, the enantiomeric purity of the final product is a non-negotiable step in its use as a pharmaceutical intermediate.

Protocol: Enantiomeric Purity Determination by Chiral HPLC This is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. The self-validating nature of this protocol lies in its ability to separate and quantify both enantiomers, providing a direct measure of purity.

  • System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase (Column): A polysaccharide-based chiral column is required. Commonly used columns include Chiralcel OD or Daicel CHIRALCEL OJ-H. [3][12]3. Mobile Phase: A mixture of a non-polar solvent and an alcohol. A typical system is a 90:10 ratio of n-hexane to isopropanol. [3]The exact ratio may be adjusted to optimize the separation (resolution) between the two enantiomer peaks.

  • Flow Rate: A standard flow rate is 1.0 mL/min. [12]5. Detection: UV detection at a wavelength where the compound absorbs strongly, such as 220 nm or 254 nm. [3][12]6. Analysis: Inject a solution of the sample. The (R) and (S) enantiomers will have different retention times. The enantiomeric excess (% ee) is calculated from the integrated areas of the two peaks using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

Applications in Drug Development and Medicinal Chemistry

The utility of this compound is defined by its role as a versatile chiral building block. The 1,4-benzodioxane scaffold itself is found in numerous compounds with affinities for α-adrenergic and serotonin receptors. [2][13]

G core core application application drug drug target target core_node 1,4-Benzodioxane Scaffold app1 α₁-Adrenoceptor Antagonists core_node->app1 app2 Serotonin (5-HT₁ₐ) Receptor Ligands core_node->app2 app3 Anticancer Agents core_node->app3 app4 Antibacterial Agents core_node->app4 drug1 Doxazosin app1->drug1 target1 Hypertension & BPH drug1->target1 target2 CNS Disorders app2->target2 target3 Prostate Cancer (PC-3 cells) app3->target3 target4 FtsZ Inhibition (Anti-MRSA) app4->target4

Medicinal chemistry applications of the 1,4-benzodioxane scaffold.
  • Key Synthon for Doxazosin: The most prominent application of this compound is as a crucial intermediate in the synthesis of Doxazosin. [4][5]Doxazosin is an α₁-adrenergic blocker used to treat high blood pressure and urinary retention associated with benign prostatic hyperplasia (BPH). [14]The specific (R)-stereochemistry is essential for its therapeutic activity.

  • Foundation for Novel Therapeutics: The 1,4-benzodioxane nucleus is a template for designing ligands with high affinity for various receptors. Research has shown that derivatives can act as selective antagonists for different α₁-adrenoreceptor subtypes (α₁ₐ, α₁ₑ, α₁ₔ) and as potent agonists for 5-HT₁ₐ serotonin receptors, which are targets for antidepressant and neuroprotective agents. [13]* Anticancer and Antibacterial Research: The versatility of the scaffold extends to other therapeutic areas. Benzodioxane derivatives have been investigated as potential antitumor agents, showing cytotoxic effects in prostate cancer cell lines. [13]Furthermore, novel benzodioxane-benzamide compounds have been developed as potent inhibitors of the FtsZ protein, a key target for developing antibiotics against multidrug-resistant bacteria like MRSA. [15]

Conclusion

This compound is more than just a chemical intermediate; it is a high-value chiral building block that grants access to a class of pharmacologically significant molecules. Its importance is underscored by the critical need for robust, scalable, and verifiable methods for its stereoselective synthesis and analysis. A thorough understanding of classical and enzymatic resolution techniques, coupled with rigorous analytical quality control via chiral HPLC, ensures the production of enantiomerically pure material suitable for pharmaceutical development. As research continues to uncover the vast potential of the 1,4-benzodioxane scaffold, the demand for its chiral derivatives, particularly the (R)-acid, will undoubtedly grow, cementing its role in the future of medicinal chemistry.

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The Strategic Synthesis of Enantiomerically Pure 1,4-Benzodioxane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Chirality in 1,4-Benzodioxane Scaffolds

The 1,4-benzodioxane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] These compounds have demonstrated potential as antihypertensive, antidepressant, and anticancer agents.[3][4] A critical determinant of their pharmacological efficacy and safety profile is the absolute stereochemistry of the molecule, particularly at the C2 position of the dioxane ring.[3][4] The synthesis of enantiomerically pure 1,4-benzodioxane derivatives is, therefore, a paramount objective for researchers in drug discovery and development. This guide provides an in-depth exploration of the key modern strategies for achieving high enantiopurity in this important class of molecules, focusing on the underlying principles and practical execution of these synthetic routes.

Asymmetric Hydrogenation: A Powerful and Versatile Approach

Asymmetric hydrogenation has emerged as a highly efficient and atom-economical method for the synthesis of chiral 1,4-benzodioxanes. The direct reduction of a prochiral 1,4-benzodioxine precursor offers a streamlined route to the desired enantiomerically enriched product.

Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted-1,4-Benzodioxines

A particularly successful strategy involves the use of Iridium-based catalysts bearing chiral ligands. A versatile catalyst system comprising of [Ir(cod)Cl]2 and a chiral phosphine ligand, such as the BIDIME-dimer, has demonstrated exceptional enantioselectivity for a broad range of 2-substituted-1,4-benzodioxines.[1][5] This system is effective for substrates bearing alkyl, aryl, and heteroaryl substituents at the 2-position, consistently delivering high enantiomeric ratios, often exceeding 99:1.[1][5]

Causality Behind Experimental Choices: The choice of an Iridium catalyst is predicated on its ability to activate molecular hydrogen and catalyze the hydrogenation of unfunctionalized alkenes with high efficiency. The chiral BIDIME-dimer ligand creates a chiral pocket around the metal center, which effectively differentiates between the two prochiral faces of the incoming 1,4-benzodioxine substrate. The use of acetic acid as an additive is often crucial, as it participates in the protonation step of the catalytic cycle, which has been identified as the enantioselectivity-determining step through DFT calculations.[5][6]

Mechanistic Insights

Computational studies suggest that the Iridium-catalyzed asymmetric hydrogenation of 2-substituted-1,4-benzodioxines proceeds via an outer-sphere protonation mechanism.[5][6] The catalytic cycle is believed to involve an Ir(III)/Ir(V) pathway.[5] The key to enantioselectivity lies in the facial bias imposed by the chiral ligand during the protonation of the iridium-coordinated alkene.[5][6]

Iridium-Catalyzed Asymmetric Hydrogenation cluster_0 Catalytic Cycle Substrate 1,4-Benzodioxine Intermediate Chiral Ir-Hydride-Substrate Complex Substrate->Intermediate Catalyst [Ir(cod)Cl]2 / BIDIME-dimer Catalyst->Intermediate Coordination H2 H2 H2->Intermediate Oxidative Addition Protonation Protonation (AcOH) Intermediate->Protonation Enantioselective Step Product Enantiomerically Pure 1,4-Benzodioxane Protonation->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the Iridium-catalyzed asymmetric hydrogenation.

Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation

Materials:

  • 2-substituted-1,4-benzodioxine (1.0 equiv)

  • [Ir(cod)Cl]2 (0.01 equiv)

  • (R,R,R,R)-BIDIME-dimer (0.03 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Acetic Acid (AcOH) (40 equiv)

  • Hydrogen gas (H2)

Procedure:

  • In a glovebox, a high-pressure reactor is charged with the 2-substituted-1,4-benzodioxine, [Ir(cod)Cl]2, and the BIDIME-dimer ligand.

  • Anhydrous THF and MeOH are added, followed by the addition of acetic acid.

  • The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.

  • The reactor is pressurized with hydrogen gas (typically 600 psi) and heated to the desired temperature (e.g., 50 °C).

  • The reaction is stirred for a specified time (e.g., 24 hours).

  • After cooling to room temperature and venting the hydrogen, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched 1,4-benzodioxane.

  • The enantiomeric ratio is determined by chiral HPLC or SFC.[5][7]

Data Presentation: Substrate Scope and Enantioselectivity
Entry2-SubstituentYield (%)Enantiomeric Ratio (er)
1Cyclopropyl9897:3
2Cyclobutyl9596:4
3Phenyl9998:2
42-Thienyl97>99:1
53-Pyridyl9698:2
Data synthesized from multiple sources.[5][8]

Enzymatic Kinetic Resolution: A Green and Highly Selective Strategy

Enzymatic kinetic resolution offers an environmentally benign and highly selective method for obtaining enantiomerically pure 1,4-benzodioxane derivatives. Lipases are particularly effective for this transformation, catalyzing the enantioselective hydrolysis or transesterification of racemic 1,4-benzodioxane esters.

Lipase-Catalyzed Resolution of 1,4-Benzodioxane-2-carboxylic Acid Esters

Engineered Candida antarctica lipase B (CALB) has been shown to be a highly efficient biocatalyst for the kinetic resolution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester.[9] Through site-directed mutagenesis, variants of CALB have been developed that exhibit remarkable enantioselectivity, achieving high enantiomeric excess (e.e.s >97%) for the unreacted ester.[9]

Causality Behind Experimental Choices: Lipases are chosen for their ability to catalyze the hydrolysis of esters in aqueous environments or transesterification in organic solvents. The high enantioselectivity of engineered CALB arises from specific mutations within the enzyme's active site that create a chiral environment favoring the binding and reaction of one enantiomer of the substrate over the other. The choice of solvent (e.g., with a co-solvent like n-butanol) and temperature are critical parameters that influence both the enzyme's activity and its enantioselectivity.[9]

Mechanistic Insights

The mechanism of lipase-catalyzed kinetic resolution involves the formation of a tetrahedral intermediate between the serine residue in the enzyme's active site and the carbonyl group of the ester substrate. The three-dimensional structure of the active site accommodates one enantiomer more favorably, leading to a significantly faster rate of reaction for that enantiomer. The other enantiomer, being a poor fit, reacts much more slowly, allowing for its separation in high enantiomeric purity.[7]

Enzymatic Kinetic Resolution cluster_1 Kinetic Resolution Process RacemicEster Racemic 1,4-Benzodioxane Ester (R/S) Lipase Engineered CALB RacemicEster->Lipase FastReaction (S)-Ester reacts quickly Lipase->FastReaction SlowReaction (R)-Ester reacts slowly Lipase->SlowReaction S_Acid (S)-Carboxylic Acid FastReaction->S_Acid R_Ester (R)-Ester (enantiopure) SlowReaction->R_Ester Chiral Pool Synthesis cluster_2 Synthetic Pathway EthylLactate (S)-Ethyl Lactate ChiralAldehyde Chiral Aldehyde EthylLactate->ChiralAldehyde Multi-step Conversion DiolIntermediate Diol Intermediate ChiralAldehyde->DiolIntermediate C-C Bond Formation FinalProduct Enantiopure 1,4-Benzodioxane DiolIntermediate->FinalProduct Cyclization

Caption: General workflow for synthesis from a chiral precursor.

Other Notable Asymmetric Strategies

While the aforementioned methods are highly effective, other strategies have also been successfully employed for the synthesis of enantiomerically pure 1,4-benzodioxane derivatives.

  • Palladium-Catalyzed Asymmetric Intramolecular O-Arylation: This method involves the cyclization of a chiral alcohol onto an aromatic halide, catalyzed by a palladium complex with a chiral ligand, to form the 1,4-benzodioxane ring. [10]* Sharpless Asymmetric Epoxidation: The enantioselective epoxidation of an allylic alcohol precursor, followed by intramolecular cyclization, can be a powerful route to chiral 2-hydroxymethyl-1,4-benzodioxanes. [11]

Conclusion: A Toolbox for Chiral Synthesis

The synthesis of enantiomerically pure 1,4-benzodioxane derivatives is a well-developed field with a diverse array of reliable and efficient methods. The choice of a particular strategy depends on several factors, including the desired substitution pattern on the benzodioxane core, the availability of starting materials, and the desired scale of the synthesis. Asymmetric hydrogenation and enzymatic kinetic resolution represent state-of-the-art approaches that offer high enantioselectivity and broad substrate scope. The use of chiral pool precursors remains a robust and dependable strategy. The continued development of novel catalysts and biocatalysts will undoubtedly lead to even more efficient and sustainable methods for the synthesis of these important chiral molecules, paving the way for the discovery of new and improved therapeutics.

References

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  • Hu, N., et al. (2016). Synthesis of Chiral 1,4-Benzodioxanes and Chromans by Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation Reactions. Angewandte Chemie International Edition, 55(16), 5044-5048. [Link]

  • Kasture, S. M., et al. (2005). Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Biochemical Engineering Journal, 27(1), 66-71. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2015).
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  • Ghanem, A., & Aboul-Enein, H. Y. (2010).
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  • Weijers, C. A. G. M., & de Bont, J. A. M. (1995). Synthesis of the enantiomers of erythro-2-oxiranyl-1,4-benzodioxan. Tetrahedron: Asymmetry, 6(6), 1435-1442. [Link]

  • Cramer, N. (2020). Iridium-catalyzed Acid-Assisted Asymmetric Hydrogenation of Oximes to Hydroxylamines. Science, 368(6495), 1098-1102. [Link]

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The 1,4-Benzodioxane Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of a Core Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The 1,4-benzodioxane ring system is a quintessential example of such a structure. Its unique conformation, a fusion of a planar aromatic benzene ring with a non-planar, flexible 1,4-dioxane ring, provides an ideal three-dimensional architecture for interacting with a wide array of biological targets.[1][2] This inherent versatility has established the 1,4-benzodioxane moiety as an evergreen scaffold in drug design, leading to the development of agents across numerous therapeutic areas, from cardiovascular medicine to oncology and infectious diseases.[1][2][3]

This guide offers a technical exploration of the diverse biological activities associated with the 1,4-benzodioxane scaffold. It delves into the structure-activity relationships that govern its function, examines its role in prominent clinical drugs, details key mechanisms of action, and provides validated experimental protocols for its synthesis and biological evaluation.

Pharmacological Activities: A Multi-Targeting Framework

The true power of the 1,4-benzodioxane scaffold lies in its chameleonic ability to serve as a foundation for compounds with vastly different pharmacological profiles. This is achieved through strategic chemical modifications at various positions on both the aromatic and dioxane rings.

Anticancer Activity

The 1,4-benzodioxane scaffold is a prominent feature in a new generation of anticancer agents that target various hallmarks of cancer.[1] These derivatives have been shown to inhibit critical enzymes involved in cell proliferation, survival, and motility.[1]

One key mechanism is the inhibition of the mTOR (mammalian target of rapamycin) kinase, a central regulator of cell growth and metabolism.[4] For instance, a series of 1,4-benzodioxane-hydrazone derivatives has been synthesized and evaluated for anticancer properties.[4][5] Compound 7e from this series emerged as a particularly potent agent, inhibiting cancer cell growth across 56 different cell lines with an average GI₅₀ (50% growth inhibition) of 6.92 μM.[5] Its efficacy was notably enhanced in melanoma cell lines, with GI₅₀ values as low as 0.20 μM.[5] Further studies confirmed that compound 7e induces apoptosis, causes S-phase cell cycle arrest, and directly inhibits mTOR kinase with an IC₅₀ of 5.47 μM.[5]

Other anticancer strategies involving this scaffold include the inhibition of:

  • Telomerase: An enzyme crucial for maintaining telomere length in rapidly dividing cancer cells.[1]

  • Ras Farnesyltransferase (FTase): An enzyme essential for the function of Ras proteins, which are frequently hyperactive in cancer.[1]

  • Focal Adhesion Kinase (FAK): An enzyme involved in cellular adhesion and motility, which are critical for metastasis.[6]

  • Programmed cell death ligand 1 (PD-L1): Small molecule inhibitors featuring the benzodioxane scaffold can bind to PD-L1, disrupting its interaction with the PD-1 receptor and potentially restoring anti-tumor immunity.[1]

Table 1: Growth Inhibition (GI₅₀) Data for 1,4-Benzodioxane-Hydrazone Derivative 7e [5]

Cancer TypeCell LineGI₅₀ (μM)
MelanomaMDA-MB-4350.20
MelanomaUACC-620.27
MelanomaM140.46
MelanomaSK-MEL-20.57
Average (Across 56 cell lines) 6.92
Antibacterial and Antifungal Activity

With the rise of antimicrobial resistance, novel therapeutic strategies are urgently needed. The 1,4-benzodioxane scaffold has been successfully incorporated into compounds designed to inhibit essential bacterial processes. A key target is the FtsZ protein, a bacterial homolog of tubulin that is fundamental to cell division.[7][8]

Benzamide derivatives containing the 1,4-benzodioxane moiety have been developed as potent FtsZ inhibitors.[7] Their mechanism does not simply block FtsZ polymerization; instead, they promote an FtsZ conformation that is incompatible with the formation of a functional Z-ring required for division.[9] This leads to the assembly of aberrant FtsZ foci at incorrect cellular locations, which, while still dynamic, effectively block cell septation and lead to cell death.[9]

Additionally, various 1,3,4-oxadiazole derivatives incorporating the 1,4-benzodioxane ring have demonstrated significant antibacterial and antifungal activities, with some compounds showing potency comparable to or greater than reference drugs like norfloxacin and fluconazole.

Antiviral Activity

The 1,4-benzodioxane scaffold is found in several natural products, known as lignans, which exhibit promising antiviral properties.[1] Silymarin, a flavonolignan containing the scaffold, has been shown to inhibit Hepatitis C Virus (HCV) replication.[1] More specifically, synthetic studies on 1,4-benzodioxane neolignans, such as eusiderins, have quantified their anti-HCV effects. These compounds displayed inhibitory activity with EC₅₀ values ranging from 20 to 200 μM.[9] This activity is attributed to the reduction in the expression of proteins critical to the HCV lifecycle.[6]

Table 2: Anti-HCV Activity of 1,4-Benzodioxane Neolignans [9]

CompoundEC₅₀ (μM)
Eusiderin B20
Eusiderin G25
Eusiderin A30
Eusiderin M50
Nitidanin200
Central Nervous System (CNS) Activity

The ability of the 1,4-benzodioxane structure to interact with key neurotransmitter receptors has made it a valuable scaffold for CNS drug development. Its derivatives have been extensively studied as antagonists and agonists for:

  • α₁-Adrenergic Receptors: These receptors are involved in regulating alertness, blood pressure, and other physiological processes.

  • 5-HT₁ₐ Serotonin Receptors: This receptor subtype is a major target for anxiolytic and antidepressant drugs.[6]

The stereochemistry at the C2 position of the dioxane ring plays a crucial role in determining receptor affinity and selectivity. For many derivatives, (S)-enantiomers show significantly higher affinity for 5-HT₁ₐ receptors, while the stereochemical preference for α₁-adrenoceptors can be reversed depending on the specific substitutions.[6] This enantioselectivity allows for the fine-tuning of compounds to act as potent and selective 5-HT₁ₐ agonists or α₁-antagonists.[6]

Cardiovascular Activity

Perhaps the most well-known clinical application of the 1,4-benzodioxane scaffold is in the treatment of cardiovascular diseases. Doxazosin, a quinazoline derivative, is a potent and selective α₁-adrenoceptor antagonist used to treat hypertension and benign prostatic hyperplasia (BPH).[1][4][6]

Doxazosin competitively inhibits postsynaptic α₁-adrenergic receptors in vascular smooth muscle.[1][4] This blockade prevents norepinephrine from binding and triggering vasoconstriction, leading to the relaxation of both arterioles and veins.[4][6] The resulting decrease in total peripheral resistance lowers blood pressure.[1] In BPH, the same mechanism relaxes the smooth muscle in the bladder neck and prostate, improving urinary flow.[4]

Mechanisms of Action: A Visual Guide

Understanding the signaling pathways affected by 1,4-benzodioxane derivatives is key to appreciating their therapeutic potential.

Anticancer Mechanism: mTOR Pathway Inhibition

As exemplified by derivative 7e , 1,4-benzodioxane compounds can inhibit the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of protein synthesis, cell growth, and proliferation. Inhibition of mTORC1 prevents the phosphorylation of its downstream effectors, 4E-BP1 and S6K1, leading to a shutdown of protein synthesis and cell cycle arrest in the G1 phase.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Translation Protein Synthesis & Cell Growth S6K1->Translation Benzodioxane 1,4-Benzodioxane Derivative (e.g., 7e) Benzodioxane->mTORC1 INHIBITS Adrenergic_Pathway NE Norepinephrine (NE) Alpha1R α1-Adrenergic Receptor NE->Alpha1R Gq Gq protein Alpha1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP₃ PLC->IP3 cleaves PIP2 to DAG DAG PIP2 PIP2 SR Sarcoplasmic Reticulum IP3->SR binds to Ca Ca²⁺ Release SR->Ca Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction leads to Relaxation Smooth Muscle Relaxation (Vasodilation) Doxazosin Doxazosin (1,4-Benzodioxane) Doxazosin->Alpha1R BLOCKS Doxazosin->Relaxation

Caption: α₁-Adrenergic receptor blockade by Doxazosin leads to vasodilation.

Experimental Protocols: Methodologies for Synthesis and Evaluation

Advancing research on 1,4-benzodioxane derivatives requires robust and reproducible experimental methods. Below are foundational protocols for the synthesis of the core scaffold and the in vitro evaluation of its biological activity.

Workflow for Drug Discovery and Evaluation

The process of developing a novel therapeutic agent based on the 1,4-benzodioxane scaffold follows a structured pipeline from initial synthesis to lead optimization.

Drug_Discovery_Workflow Start Start: Catechol Derivative Synthesis Scaffold Synthesis (e.g., Williamson Ether Synthesis) Start->Synthesis Library Library of Derivatives Synthesis->Library Screening Primary Screening (e.g., MTT Assay, Antimicrobial Assay) Library->Screening Hits Identify 'Hits' (Active Compounds) Screening->Hits Secondary Secondary Assays (Mechanism of Action, Target Identification) Hits->Secondary SAR Structure-Activity Relationship (SAR) Analysis Secondary->SAR Optimization Lead Optimization (Improve Potency & ADMET Properties) SAR->Optimization Optimization->Library Iterative Redesign Lead Lead Compound Optimization->Lead

Caption: A typical drug discovery workflow for 1,4-benzodioxane derivatives.

Protocol 1: General Synthesis of a 1,4-Benzodioxane Scaffold

This protocol describes a common method for synthesizing the 1,4-benzodioxane ring system via a Williamson ether synthesis, starting from a catechol derivative.

  • Reactant Preparation: Dissolve the starting catechol (1 equivalent) and a base such as potassium carbonate (K₂CO₃, ~2.5 equivalents) in a suitable polar aprotic solvent (e.g., acetone or DMF) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition of Alkylating Agent: To the stirred solution, add 1,2-dibromoethane (~1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter off the inorganic salts and evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with water, a dilute aqueous base solution (e.g., 1N NaOH) to remove any unreacted catechol, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure 1,4-benzodioxane derivative.

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of mitochondrial reductase enzymes in living cells.

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,4-benzodioxane test compounds in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ or GI₅₀ value.

Protocol 3: In Vitro Antibacterial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Preparation: Prepare a stock solution of the 1,4-benzodioxane test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microplate using sterile bacterial growth medium (e.g., Mueller-Hinton Broth). Each well should contain 50 µL of the diluted compound.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum. Typically, grow the bacterial strain to the logarithmic phase in broth, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate, bringing the final volume to 100 µL. Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear). A microplate reader can also be used to measure absorbance at 600 nm to aid in determining the endpoint.

Future Perspectives and Conclusion

The 1,4-benzodioxane scaffold continues to be a source of significant innovation in medicinal chemistry. Its proven success in targeting a wide range of biological molecules ensures its place in future drug discovery programs. Current research is focused on creating more complex and targeted derivatives, including dual-target inhibitors and compounds with improved pharmacokinetic profiles. The exploration of new synthetic methodologies will further expand the chemical space accessible to researchers, likely uncovering novel biological activities. As our understanding of disease pathways becomes more nuanced, the versatility of the 1,4-benzodioxane core will undoubtedly be leveraged to design the next generation of highly selective and potent therapeutic agents.

References

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A Comprehensive Technical Guide to the Solubility Profiling of (R)-1,4-Benzodioxane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: (R)-1,4-Benzodioxane-2-carboxylic acid is a pivotal chiral building block in modern pharmaceutical synthesis, most notably in the production of Doxazosin Mesylate for treating benign prostatic hyperplasia[1][2][3]. Its efficacy and the efficiency of its synthesis are intrinsically linked to its physicochemical properties, with solubility being a paramount parameter. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for understanding, experimentally determining, and applying the solubility data of this compound. Moving beyond a simple data sheet, this document elucidates the causal relationships between the molecule's structure, its solubility behavior, and the practical implications for process chemistry and formulation. We present detailed, self-validating protocols for determining both thermodynamic and kinetic solubility, underpinned by an explanation of the theoretical factors that govern the dissolution process.

Introduction to this compound: A Profile

Overview and Significance in Pharmaceutical Synthesis

This compound (CAS: 70918-53-5) is a white crystalline powder recognized as a high-value chiral synthon[1][3]. Its structural rigidity and specific stereochemistry make it an essential intermediate for creating complex, biologically active molecules. Its primary application lies in the synthesis of α1-adrenergic blockers like Doxazosin, where the (R)-enantiomer is crucial for the desired pharmacological activity[1][2][3]. Understanding its physical and chemical behavior, particularly solubility, is a prerequisite for optimizing reaction conditions, purification processes, and ultimately, the formulation of any drug product derived from it.

Physicochemical Properties

A thorough understanding of a compound's intrinsic properties is the foundation for predicting its behavior. The key physicochemical parameters for this compound are summarized below. These values dictate the choice of analytical methods, solvents for synthesis, and potential formulation strategies.

PropertyValueSource(s)
CAS Number 70918-53-5[1][4][5]
Molecular Formula C₉H₈O₄[1][2][4]
Molecular Weight 180.16 g/mol [1][2][4]
Appearance White crystalline powder[1][3]
Melting Point 96-99 °C[1][2][6]
pKa (Predicted) 2.69 ± 0.20[1][2]
XLogP3 (Predicted) 1.4[2][4]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]
IUPAC Name (2R)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid[4]
The Critical Role of Chirality and Solubility

The biological activity of many pharmaceuticals derived from this synthon is dependent on the specific (R)-configuration[7]. Consequently, the synthesis and purification processes must maintain enantiomeric purity. Many established methods for resolving the racemic 1,4-benzodioxane-2-carboxylic acid rely on diastereoselective crystallization[8][9]. These processes fundamentally exploit the differences in solubility between diastereomeric salts formed with a chiral amine[8][10]. A lower solubility of the desired diastereomer allows it to be selectively precipitated from the solution. Therefore, a deep understanding of solubility in various organic solvents is not just a matter of formulation, but a critical tool in process chemistry for achieving enantiopurity.

Theoretical Framework of Solubility

Solubility is not a single value but a complex property dependent on the interplay between the solute, the solvent, and the experimental conditions. For a pharmaceutical compound, we primarily consider two types of solubility: thermodynamic and kinetic.

Thermodynamic vs. Kinetic Solubility

Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent at a specific temperature and pressure, in contact with its solid state. It represents the point of maximum saturation. This measurement is crucial for formulation development and requires a longer equilibration time (typically 24-48 hours) to ensure a true equilibrium is reached[11].

Kinetic solubility , often measured in high-throughput screening (HTS), is determined by dissolving a compound from a high-concentration stock solution (usually in DMSO) into an aqueous buffer[12]. The concentration at which the compound precipitates is its kinetic solubility. This value is often higher than the thermodynamic solubility due to the formation of a supersaturated state and is highly relevant in early drug discovery to identify potential bioavailability issues[12].

Factors Influencing the Solubility of this compound

The molecular structure provides clear indicators of expected solubility behavior:

  • pH-Dependence: As a carboxylic acid with a predicted pKa of ~2.69, its aqueous solubility will be highly dependent on pH[1][2]. In solutions with a pH below its pKa, the molecule will be predominantly in its neutral, protonated form, which is expected to have low water solubility. As the pH increases above the pKa, the carboxylic acid deprotonates to form the more polar and significantly more water-soluble carboxylate anion.

  • Solvent Polarity: The molecule possesses both hydrophobic (the benzene ring) and hydrophilic (the carboxylic acid and ether oxygens) regions. It is expected to have limited solubility in non-polar solvents and higher solubility in polar organic solvents, particularly those capable of hydrogen bonding.

  • Solid-State Properties: The arrangement of molecules in the solid crystal lattice (polymorphism) significantly impacts solubility. Different polymorphs of the same compound can exhibit different melting points and solubilities[13]. It is crucial to characterize the solid form being used in any solubility experiment, as results from an amorphous solid will differ from those of a stable crystalline form[12].

Experimental Protocols for Solubility Determination

The following protocols are designed as self-validating systems, with built-in controls and clear endpoints. The choice of method depends on the stage of development and the specific question being addressed.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining equilibrium solubility and is essential for pre-formulation studies[11].

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment. This is critical to guarantee that equilibrium with the solid phase is maintained.

  • Solvent Addition: Add a precise volume of the desired solvent or buffer (e.g., water, phosphate-buffered saline at various pH values, ethanol) to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient duration, typically 24 to 48 hours, to ensure equilibrium is reached. A time-course study can be performed initially to validate the required equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is imperative to separate the liquid phase from the solid without disturbing the equilibrium. This is best achieved by centrifugation followed by careful removal of the supernatant, or by filtration using a low-binding filter (e.g., PVDF).

  • Quantification: Dilute the supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV. The concentration of the saturated solution is the thermodynamic solubility.

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_quant 3. Quantification A Add excess solid compound to vial B Add precise volume of solvent/buffer A->B C Seal and agitate at controlled temperature (24-48 hours) B->C D Centrifuge or filter to separate solid C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Analyze concentration via HPLC-UV F->G H Result: Thermodynamic Solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Kinetic Solubility Determination

This high-throughput method is ideal for early discovery when compound availability is limited[12].

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Cover the plate and shake at room temperature for a short period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the amount of precipitated material. This can be done directly by nephelometry , which measures light scattering from suspended particles[14], or indirectly. For indirect measurement, the plate is filtered or centrifuged, and the concentration of the compound remaining in the solution is determined by an analytical method like HPLC-UV or UV spectroscopy[12]. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Data Interpretation and Application

Acquiring solubility data is the first step; interpreting and applying it is what drives drug development forward.

Building a Solubility Profile

A single solubility value is of limited use. A comprehensive profile should be constructed, most importantly a pH-solubility profile . This involves measuring the thermodynamic solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 1 to 8). Plotting solubility (on a log scale) versus pH provides invaluable insight for predicting oral absorption and guiding formulation development.

Implications for Drug Development

The experimentally determined solubility profile directly informs critical decisions throughout the development pipeline.

  • Process Chemistry: Solubility data in various organic solvents is essential for optimizing reaction conditions, controlling crystallization, and designing efficient purification strategies. For this specific compound, it is the key to developing a scalable chiral resolution process via diastereomeric salt crystallization[8].

  • Formulation Development: Low aqueous solubility is a major hurdle for bioavailability. The pH-solubility profile will indicate whether salt formation is a viable strategy to enhance dissolution. For poorly soluble compounds, advanced formulation approaches such as amorphous solid dispersions or lipid-based formulations may be necessary[13].

  • Preclinical Studies: Understanding the solubility limit is critical for preparing appropriate dosing solutions for in vitro and in vivo toxicology and pharmacology studies, ensuring that the results are accurate and not limited by the compound falling out of solution.

G cluster_input Compound Properties cluster_exp Experimental Determination cluster_output Solubility Profile cluster_app Downstream Applications props pKa logP Melting Point MW exp Thermodynamic Solubility (Shake-Flask) Kinetic Solubility (HTS) props->exp Guides Experiment Design profile pH-Solubility Curve Data in Organic Solvents exp->profile Generates app Formulation Strategy Process Chemistry & Chiral Resolution Preclinical Dosing profile->app Informs

Caption: Relationship Between Properties, Experiments, and Applications.

Conclusion

The solubility of this compound is a multi-faceted property that is fundamental to its successful use as a pharmaceutical intermediate. While specific solubility values must be determined experimentally under well-controlled conditions, a robust theoretical understanding based on its physicochemical properties allows for a predictive and rational approach. By employing rigorous, validated protocols such as the shake-flask method, researchers can generate a comprehensive solubility profile. This profile is not merely a data point but a critical decision-making tool that directly impacts process optimization, enantiomeric purification, formulation design, and the overall timeline and success of the drug development program.

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  • Li, Z., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19283-19289. [Link]

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The Decisive Role of Chirality in the Bioactivity of Benzodioxane Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the 1,4-benzodioxane scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] These molecules have demonstrated a wide array of pharmacological activities, including antihepatotoxic, α-adrenergic blocking, neuroleptic, and anti-inflammatory properties.[2] A critical, yet often complex, aspect governing the efficacy and safety of these compounds is chirality. The three-dimensional arrangement of atoms in a benzodioxane derivative can dramatically influence its interaction with biological targets, which are themselves chiral entities like receptors and enzymes.[3] This guide, intended for researchers and drug development professionals, provides a deep dive into the pivotal role of chirality in the activity of benzodioxane compounds. We will explore the stereoselective synthesis, analytical separation of enantiomers, and the profound differences in pharmacological activity, offering both foundational principles and actionable experimental insights.

The Principle of Chirality in Drug-Receptor Interactions

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, much like a pair of hands.[4] These mirror-image isomers are known as enantiomers. In an achiral environment, enantiomers possess identical physicochemical properties. However, in the chiral environment of the body, they can exhibit markedly different pharmacodynamic and pharmacokinetic profiles.[4] This is because biological targets, such as G-protein coupled receptors (GPCRs), are composed of chiral amino acids, creating a stereospecific binding pocket.

The interaction between a chiral drug and its receptor is often described by the "three-point attachment model." For optimal binding and subsequent biological response, specific functional groups on the drug molecule must align with complementary sites within the receptor. One enantiomer, the eutomer, will fit this binding pocket with high affinity and efficacy, leading to the desired therapeutic effect. Conversely, the other enantiomer, the distomer, may bind with lower affinity, have no activity, or even interact with different receptors, potentially causing off-target effects or toxicity.[4]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"] edge [fontname="Arial", fontsize=9]

} caption [label="Figure 1: The Three-Point Attachment Model of Chiral Drug-Receptor Interaction.", fontsize=10]

Asymmetric Synthesis of Chiral Benzodioxanes: Crafting Stereochemical Purity

The synthesis of enantiomerically pure benzodioxane derivatives is a cornerstone of investigating their chiral pharmacology. Relying on racemic mixtures can obscure the true activity of the eutomer and introduce confounding effects from the distomer. Asymmetric synthesis aims to selectively produce one enantiomer over the other.

One powerful and increasingly utilized method is the asymmetric hydrogenation of prochiral 2-substituted 1,4-benzodioxines. This approach offers high enantioselectivity and is amenable to a range of substrates.[5][6]

Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted 1,4-Benzodioxine

This protocol is based on a versatile Iridium-catalyzed system that has demonstrated excellent enantioselectivities.[5][7][8]

Objective: To synthesize an enantiomerically enriched 2-substituted 1,4-benzodioxane via asymmetric hydrogenation.

Materials:

  • 2-substituted 1,4-benzodioxine (substrate)

  • [Ir(cod)Cl]₂ (Iridium catalyst precursor)

  • (R,R,R,R)-BIDIME-dimer (chiral ligand)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Acetic acid (AcOH)

  • Hydrogen gas (high pressure)

  • High-pressure reactor (autoclave)

Procedure:

  • Catalyst Preparation: In a glovebox, to a vial, add the 2-substituted 1,4-benzodioxine (0.2 mmol), [Ir(cod)Cl]₂ (0.002 mmol), and (R,R,R,R)-BIDIME-dimer (0.006 mmol).

  • Solvent Addition: Add anhydrous THF (0.3 mL) and anhydrous MeOH (0.3 mL) to the vial.

  • Acid Addition: Add acetic acid (8 mmol, 40 equivalents). The acid acts as a co-catalyst, facilitating the protonation step which is crucial for selectivity.[5]

  • Reaction Setup: Transfer the vial to a high-pressure reactor.

  • Hydrogenation: Purge the reactor with hydrogen gas, and then pressurize to 600 psi.

  • Incubation: Heat the reaction mixture to 50°C and stir for 24 hours.

  • Work-up: After cooling and carefully venting the reactor, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the chiral 2-substituted 1,4-benzodioxane.

  • Analysis: The enantiomeric ratio (er) is determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[5]

G

Chiral Separation and Analysis: Quantifying Enantiomeric Purity

The ability to accurately separate and quantify enantiomers is crucial for both synthetic chemistry and pharmacological studies. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[9][10][11]

Experimental Protocol: Chiral HPLC Separation of Benzodioxane Enantiomers

This protocol provides a general strategy for developing a chiral HPLC method for a novel benzodioxane compound. The selection of the chiral stationary phase (CSP) and mobile phase is often empirical.[9]

Objective: To separate and quantify the enantiomers of a benzodioxane compound.

Materials:

  • Racemic benzodioxane compound

  • Chiral HPLC columns (e.g., Chiralcel OD-H, Chiralpak AD)

  • HPLC grade solvents (e.g., n-hexane, 2-propanol, ethanol)

  • Additives (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds)

  • HPLC system with a UV detector

Procedure:

  • Column Screening:

    • Prepare a stock solution of the racemic compound in a suitable solvent.

    • Screen different chiral columns (e.g., polysaccharide-based like Chiralcel OD-H and Chiralpak AD are often a good starting point for basic compounds).[11]

    • Use two initial mobile phases for screening:

      • Mobile Phase A: 90:10 (v/v) n-hexane/2-propanol

      • Mobile Phase B: 90:10 (v/v) n-hexane/ethanol

    • For basic compounds, add 0.1% (v/v) diethylamine to the mobile phase. For acidic compounds, add 0.1% (v/v) trifluoroacetic acid.

    • Run the sample on each column with each mobile phase at a flow rate of 1 mL/min and monitor with a UV detector at an appropriate wavelength.

  • Method Optimization:

    • Once partial or full separation is observed on a particular column/mobile phase combination, optimize the separation by adjusting the ratio of the alcoholic modifier (2-propanol or ethanol). Decreasing the percentage of the alcohol generally increases retention time and can improve resolution.

    • Adjust the flow rate to balance resolution and analysis time.

    • If necessary, evaluate other modifiers or additives.

  • Quantification:

    • Once baseline separation is achieved (Resolution > 1.5), the method can be used for quantification.

    • Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio or enantiomeric excess (ee).

G

Differential Pharmacological Activity: A Tale of Two Enantiomers

The true significance of chirality in benzodioxane compounds is revealed in their interactions with biological targets. Numerous studies have demonstrated that the enantiomers of benzodioxane derivatives can have vastly different affinities and functional activities at various receptors, most notably adrenergic and serotonergic receptors.

Case Study: Doxazosin and its Enantiomers at Adrenergic Receptors

Doxazosin is a well-known α₁-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia. It is marketed as a racemate. However, studies on its individual enantiomers have unveiled a fascinating and clinically relevant example of stereoselectivity.

Research has shown that the chiral carbon atom in doxazosin does not significantly affect its activity at the therapeutic target for benign prostatic hyperplasia, the α₁ₐ-adrenoceptor in the prostate.[8][12] However, chirality plays a crucial role in its activity at the α₁d-adrenoceptor, which is implicated in its hypotensive side effects.[8][12] Specifically, (+)-doxazosin has a significantly higher blocking activity at α₁d-adrenoceptors in the aorta compared to (-)-doxazosin.[8] This suggests that a single-enantiomer formulation of (-)-doxazosin could potentially offer a better therapeutic window, with reduced cardiovascular side effects.

CompoundReceptor SubtypepA₂/pKₑ valueReference
(-)-Doxazosin α₁d (Rat Aorta)8.625 ± 0.053[8]
(+)-Doxazosin α₁d (Rat Aorta)9.503 ± 0.051[8]
(-)-Doxazosin α₁ₐ (Rabbit Prostate)Same as (+)-doxazosin[8]
(+)-Doxazosin α₁ₐ (Rabbit Prostate)Same as (-)-doxazosin[8]

Table 1: Differential activity of Doxazosin enantiomers at α₁-adrenergic receptor subtypes.

Reversed Enantioselectivity at α₁-Adrenergic and 5-HT₁ₐ Receptors

Intriguingly, some benzodioxane derivatives exhibit reversed enantioselectivity for α₁-adrenergic and 5-HT₁ₐ receptors.[6][13][14] This means that the enantiomer that is more potent at one receptor is less potent at the other. For example, in a series of 1,4-dioxane derivatives (structurally related to benzodioxanes), the (S)-enantiomers were found to be potent 5-HT₁ₐ receptor agonists, while the (R)-enantiomers were the eutomers at the α₁d-adrenoceptor subtype.[6][13] This phenomenon presents a unique opportunity for designing highly selective ligands. By selecting the appropriate enantiomer, it is possible to develop a compound that potently targets 5-HT₁ₐ receptors with minimal off-target effects at α₁-adrenergic receptors, or vice versa.

CompoundReceptorpKᵢ (S)-enantiomerpKᵢ (R)-enantiomerEudismic Ratio (R/S)Reference
Compound 2 5-HT₁ₐ9.117.230.01[13]
α₁ₐ<6.06.89>7.76[13]
α₁ₑ6.637.6410.23[13]
α₁d6.938.1616.98[13]
Compound 4 5-HT₁ₐ8.877.820.09[13]
α₁ₐ6.937.423.09[13]
α₁ₑ7.158.1910.96[13]
α₁d7.869.2222.91[13]

Table 2: Reversed enantioselectivity of 1,4-dioxane derivatives at 5-HT₁ₐ and α₁-adrenergic receptors.[13]

Experimental Protocol: Radioligand Binding Assay

To determine the affinity of chiral benzodioxane compounds for specific receptor subtypes, radioligand binding assays are the gold standard.[15][16][17][18]

Objective: To determine the inhibition constant (Kᵢ) of benzodioxane enantiomers for a specific receptor subtype (e.g., α₁ₐ-adrenoceptor).

Materials:

  • Cell membranes expressing the human receptor of interest (e.g., α₁ₐ-adrenoceptor).

  • Radioligand (e.g., [³H]-prazosin for α₁-adrenoceptors).

  • Test compounds (chiral benzodioxane enantiomers).

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand like phentolamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + varying concentrations of the test compound).

  • Incubation:

    • Add the cell membrane preparation to each well.

    • Add the test compound or non-specific binding control.

    • Add the radioligand at a concentration near its Kₑ value.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[19]

Stereoselective Metabolism and Chiral Inversion

The chirality of a benzodioxane compound can also significantly influence its pharmacokinetic profile, particularly its metabolism. The enzymes responsible for drug metabolism, such as the cytochrome P450 (CYP) family, are also chiral and can metabolize enantiomers at different rates and through different pathways.[20][21][22]

Studies on doxazosin have shown that its metabolism is indeed enantioselective.[20][21] For instance, in human liver microsomes, the formation of certain metabolites is preferentially catalyzed from one enantiomer over the other.[20] This can lead to different plasma concentrations and durations of action for the two enantiomers, even when administered as a 50:50 racemate.

Furthermore, the possibility of chiral inversion, where one enantiomer is converted into the other in vivo, must be considered. While no chiral inversion was observed for doxazosin enantiomers in vitro,[23] this phenomenon is a critical consideration in drug development, as it can alter the effective enantiomeric ratio and, consequently, the pharmacological effect.

Experimental Protocol: In Vitro Metabolism using Liver Microsomes

This protocol provides a basic framework for assessing the stereoselective metabolism of a chiral benzodioxane.[24][25]

Objective: To investigate the differential metabolism of benzodioxane enantiomers using human liver microsomes (HLMs).

Materials:

  • Human liver microsomes.

  • NADPH regenerating system (to support CYP450 activity).

  • Phosphate buffer (pH 7.4).

  • Individual enantiomers of the benzodioxane compound.

  • Acetonitrile (for quenching the reaction).

  • LC-MS/MS system for metabolite identification and quantification.

Procedure:

  • Incubation Mixture Preparation: In separate tubes, prepare incubation mixtures containing phosphate buffer, HLMs, and either the (R)- or (S)-enantiomer of the benzodioxane compound.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a few minutes to allow the compound to distribute.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and any formed metabolites.

  • Data Analysis: Compare the rate of disappearance of the parent enantiomers and the formation profiles of their respective metabolites to assess stereoselectivity.

Regulatory Considerations and the "Chiral Switch"

The profound impact of chirality on drug activity has not gone unnoticed by regulatory agencies. The U.S. Food and Drug Administration (FDA) has issued guidance on the development of stereoisomeric drugs, encouraging developers to characterize the individual enantiomers early in the development process.[2][13][26][27] The FDA requires justification for the development of a racemate over a single enantiomer.[27]

This has led to the strategy of the "chiral switch," where a previously marketed racemic drug is redeveloped and marketed as a single enantiomer.[4][28][29][30] The rationale behind a chiral switch is often to provide a therapeutic advantage, such as improved efficacy, a better side-effect profile, or a simplified pharmacokinetic profile.[28][31] However, it is crucial to demonstrate a clear clinical benefit of the single enantiomer over the racemate.[31]

Conclusion

Chirality is not merely a structural nuance of benzodioxane compounds; it is a critical determinant of their biological activity. From the design of stereoselective syntheses to the intricacies of receptor binding and metabolic fate, the three-dimensional architecture of these molecules dictates their therapeutic potential and safety profile. For researchers and drug developers, a thorough understanding and early consideration of stereoisomerism are paramount. By embracing the principles and experimental approaches outlined in this guide, the scientific community can continue to unlock the full potential of the versatile benzodioxane scaffold, paving the way for the development of safer, more effective, and highly selective medicines.

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The Enduring Versatility of 1,4-Benzodioxane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1,4-benzodioxane scaffold, a privileged heterocyclic motif, has proven to be a remarkably versatile and enduring template in the field of medicinal chemistry.[1][2][3] Its unique structural and electronic properties have enabled the design and development of a wide array of therapeutic agents targeting a diverse range of biological entities. This guide provides a comprehensive overview of the applications of 1,4-benzodioxane in drug design, delving into its synthesis, key therapeutic areas, structure-activity relationships, and the mechanistic underpinnings of its biological activity.

The 1,4-Benzodioxane Scaffold: A Privileged Structure

The 1,4-benzodioxane core consists of a benzene ring fused to a 1,4-dioxane ring. This arrangement imparts a unique conformational flexibility and allows for diverse substitution patterns, making it an attractive starting point for library synthesis and lead optimization. The two oxygen atoms in the dioxane ring can act as hydrogen bond acceptors, while the aromatic ring can engage in various interactions, including π-π stacking and hydrophobic interactions with biological targets.[4]

A critical feature of many bioactive 1,4-benzodioxane derivatives is the chirality introduced by substitution at the C2 position of the dioxane ring.[2] This often leads to significant differences in the biological activity between enantiomers, highlighting the importance of stereochemistry in drug design.

Synthetic Strategies for 1,4-Benzodioxane Derivatives

The synthesis of 1,4-benzodioxane derivatives is well-established, with several versatile methods available to medicinal chemists. A common and efficient approach involves the reaction of a catechol with a 1,2-dihaloethane. Modifications to this fundamental reaction allow for the introduction of various substituents on both the aromatic and dioxane rings.

For instance, a library of 1,4-benzodioxane-6-carboxylic acid amide analogs was synthesized in six steps starting from gallic acid.[5][6] This multi-step synthesis involved Fischer esterification, reaction with 1,2-dibromoethane to form the benzodioxane ring, and subsequent modifications including the introduction of a sulfur-containing group and amide formation.[5][6]

Experimental Protocol: Synthesis of a 6,8-disubstituted-1,4-benzodioxane [5][6]

  • Esterification: Commercially available gallic acid is esterified in methanol in the presence of sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate.

  • Ring Formation: The resulting ester is reacted with an excess of 1,2-dibromoethane in the presence of K₂CO₃ in acetone to furnish the 6,8-disubstituted-1,4-benzodioxane.

  • Further Derivatization: The synthesized benzodioxane can then undergo further reactions, such as reaction with various mercaptans to yield sulfide derivatives.

  • Hydrolysis and Amide Formation: The methyl ester is hydrolyzed, converted to the acid chloride, and reacted with various primary and secondary amines to obtain the desired amide analogs.

  • Characterization: The structures of the synthesized compounds are confirmed using techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and high-resolution ESI-MS.

This general synthetic pathway highlights the modularity and flexibility in accessing a wide range of functionalized 1,4-benzodioxane derivatives for biological screening.

Therapeutic Applications: A Broad Spectrum of Activity

The 1,4-benzodioxane scaffold is a key component in numerous compounds with diverse pharmacological activities, spanning from central nervous system disorders to cancer and infectious diseases.[1][2][5]

Central Nervous System (CNS) Applications

The 1,4-benzodioxane moiety has been extensively utilized in the development of ligands for various CNS receptors, particularly adrenergic and serotoninergic receptors.

  • α-Adrenergic Receptor Antagonists: Several 1,4-benzodioxane derivatives are potent and selective α₁-adrenoreceptor antagonists.[4] Doxazosin, a well-known drug for the treatment of hypertension and benign prostatic hyperplasia, features this scaffold.[5][6] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the benzodioxane ring are crucial for affinity and selectivity towards different α₁-adrenoreceptor subtypes (α₁ₐ, α₁ₑ, and α₁ₔ).[7][8]

  • 5-HT₁ₐ Receptor Ligands: The 1,4-benzodioxane nucleus is also a key feature in ligands targeting the 5-HT₁ₐ serotonin receptor.[1] Depending on the substitution pattern, these compounds can act as either agonists or antagonists, making them valuable for treating conditions like anxiety and depression.[7][9][10] For example, some 1,4-dioxane derivatives have been identified as potent 5-HT₁ₐ receptor full agonists.[7]

  • Monoamine Oxidase (MAO) Inhibitors: More recently, 1,4-benzodioxan-substituted chalcones have been designed as selective and reversible inhibitors of human monoamine oxidase B (MAO-B), an important target for the treatment of neurodegenerative diseases like Parkinson's disease.[11][12]

Anticancer Activity

The versatility of the 1,4-benzodioxane scaffold has also been exploited in the design of novel anticancer agents.[2][13] These compounds have been shown to target various mechanisms involved in cancer progression.

  • Enzyme Inhibitors: Benzodioxane derivatives have been developed as inhibitors of enzymes that play a critical role in cell proliferation and survival, such as PI3K.[13]

  • mTOR Inhibitors: A series of 1,4-benzodioxane-hydrazone derivatives have shown potent inhibitory activity against mTOR kinase, a key regulator of cell growth and proliferation.[14] One compound, in particular, exhibited significant growth inhibition in melanoma cell lines and induced apoptosis and S-phase arrest.[14]

  • Cytotoxic Agents: Certain 1,4-dioxane derivatives have demonstrated cytotoxic effects in prostate cancer cells, with their anticancer activity being dependent on α₁ₔ-adrenoreceptors.[7][9]

Antibacterial and Anti-inflammatory Agents

The 1,4-benzodioxane motif has also found application in the development of antibacterial and anti-inflammatory drugs.

  • Antibacterial Agents: Benzodioxane-related compounds have been developed as agents active against drug-resistant bacteria.[13] For example, a series of cinnamaldehyde acylhydrazones derived from 1,4-benzodioxane-2-carboxylic acid showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[13]

  • Anti-inflammatory Agents: Benzodioxane-based carboxylic acids have been designed as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[13]

Structure-Activity Relationships (SAR)

The biological activity of 1,4-benzodioxane derivatives is highly dependent on the nature and position of substituents on both the aromatic and dioxane rings.

Key SAR Insights:

Target ClassKey Structural Features and SAR Observations
α₁-Adrenoreceptor Antagonists - The two oxygen atoms at positions 1 and 4 of the dioxane ring play different roles in receptor binding. The oxygen at position 1 may interact with a polar pocket, while the oxygen at position 4 is important for stabilizing the optimal conformation.[4] - Replacement of the benzodioxane ring with a phenyl or pyrrole nucleus leads to a significant decrease in activity.[4] - The nature of the substituent at the 2-position of the dioxane ring and the substitution pattern on the aromatic ring influence selectivity for α₁-adrenoreceptor subtypes.[8]
5-HT₁ₐ Receptor Ligands - The stereochemistry at the C2 position of the dioxane ring is crucial, with reversed enantioselectivity often observed for 5-HT₁ₐ and α₁-adrenergic receptors.[9][10]
Anticancer Agents - For 1,4-benzodioxane-hydrazone derivatives, substitutions on the phenyl ring of the hydrazone moiety significantly impact anticancer potency against melanoma cell lines.[14]
MAO-B Inhibitors - In 1,4-benzodioxan-substituted chalcones, the substitution pattern on the second aromatic ring (B-ring) influences both the potency and selectivity for MAO-B inhibition.[11][12]

Mechanistic Insights and Future Directions

The diverse biological activities of 1,4-benzodioxane derivatives stem from their ability to interact with a wide range of biological targets. The scaffold's conformational flexibility and the potential for multi-point interactions are key to its success.

Illustrative Signaling Pathway: mTOR Inhibition by a 1,4-Benzodioxane Derivative

mTOR_Pathway Growth_Factors Growth_Factors Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factors->Receptor_Tyrosine_Kinase binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth_Proliferation Cell_Growth_Proliferation mTORC1->Cell_Growth_Proliferation promotes Apoptosis Apoptosis mTORC1->Apoptosis inhibits Benzodioxane_Derivative 1,4-Benzodioxane Derivative Benzodioxane_Derivative->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 1,4-benzodioxane derivative.

The continued exploration of the 1,4-benzodioxane scaffold holds great promise for the discovery of novel therapeutics. Future research will likely focus on:

  • Fine-tuning selectivity: Developing derivatives with enhanced selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects.

  • Novel therapeutic targets: Exploring the potential of 1,4-benzodioxane derivatives against new and emerging biological targets.

  • Advanced drug delivery: Investigating novel formulations and delivery systems to improve the pharmacokinetic and pharmacodynamic properties of these compounds.

References

  • Bolchi, C., Bavo, F., Appiani, R., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • ResearchGate. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Bolchi, C., Bavo, F., Appiani, R., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. [Link]

  • Catto, M., Carotti, A., Leonetti, F., et al. (1988). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 31(12), 2300-4. [Link]

  • Leone, S., Piacente, S., Gnerre, C., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-70. [Link]

  • Perrone, R., Berardi, F., Catto, M., et al. (2003). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 46(12), 2410-9. [Link]

  • University of Copenhagen Research Portal. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. [Link]

  • Ahmad, S., Al-Ostoot, F. H., Al-Ghorbani, M., et al. (2025). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. Bioorganic Chemistry, 155, 108449. [Link]

  • Scirp.org. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

  • Wang, X., Zhang, Y., Chen, K., et al. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1513-1523. [Link]

  • Bonifazi, A., Cateni, C., Carotti, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8. [Link]

  • ResearchGate. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. [Link]

  • Bonifazi, A., Cateni, C., Carotti, A., et al. (2013). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]

Sources

Methodological & Application

Application Note & Protocol: Enantioselective Synthesis of (R)-1,4-Benzodioxane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The chiral scaffold of 2,3-dihydro-1,4-benzodioxane is a cornerstone in the architecture of numerous medicinal substances and biologically active compounds.[1] The absolute configuration at the C2 position of the benzodioxane ring is a critical determinant of its biological activity, making enantioselective synthesis a paramount objective in medicinal chemistry and drug development.[1] (R)-1,4-Benzodioxane-2-carboxylic acid is a key chiral building block for the synthesis of several therapeutic agents, including doxazosin, piperoxan, and prosympal.[2][3] This document provides a comprehensive guide to the enantioselective synthesis of this compound, with a primary focus on enzymatic kinetic resolution—a highly efficient and scalable method. Alternative strategies, including chemical resolution and asymmetric catalysis, are also discussed to provide a holistic overview for researchers.

Strategic Approaches to Enantiopurity

The synthesis of enantiomerically pure 1,4-benzodioxane derivatives is crucial for developing effective and safe pharmaceuticals.[3] Several strategies have been successfully employed to achieve high enantiomeric excess (e.e.) for this compound. The choice of method often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiopurity.

Enzymatic Kinetic Resolution: A Method of Choice

Enzymatic kinetic resolution has emerged as a powerful and widely adopted technique for the synthesis of chiral 1,4-benzodioxane derivatives.[1][4] This method leverages the stereoselectivity of enzymes, most notably lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer in high purity. For the synthesis of this compound, the kinetic resolution of its racemic ester precursor is a common and effective approach.

The workflow for enzymatic kinetic resolution typically involves the hydrolysis of a racemic ester. The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the desired (R)-ester) unreacted. The unreacted (R)-ester can then be isolated and subsequently hydrolyzed to the final (R)-carboxylic acid.

Enzymatic_Resolution_Workflow racemic_ester Racemic (R,S)-1,4-Benzodioxane- 2-carboxylic acid methyl ester enzyme Lipase (e.g., CALB mutant) racemic_ester->enzyme s_acid (S)-1,4-Benzodioxane- 2-carboxylic acid enzyme->s_acid Hydrolyzed r_ester (R)-1,4-Benzodioxane- 2-carboxylic acid methyl ester enzyme->r_ester Unreacted separation Separation (e.g., Extraction) separation->s_acid separation->r_ester hydrolysis Hydrolysis (e.g., NaOH) r_acid (R)-1,4-Benzodioxane- 2-carboxylic acid hydrolysis->r_acid s_acid->separation r_ester->separation r_ester->hydrolysis Chemical_Resolution_Workflow racemic_acid Racemic (R,S)-1,4-Benzodioxane- 2-carboxylic acid resolving_agent Chiral Amine (e.g., (S)-1-Phenylethylamine) racemic_acid->resolving_agent diastereomeric_salts Diastereomeric Salts ((R,S') and (S,S')) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization isolated_salt Isolated Diastereomeric Salt (e.g., (R,S')) crystallization->isolated_salt acidification Acidification (e.g., HCl) isolated_salt->acidification r_acid (R)-1,4-Benzodioxane- 2-carboxylic acid acidification->r_acid

Sources

Application Note: Advanced Strategies for the Chiral Resolution of 1,4-Benzodioxane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomers of 1,4-Benzodioxane-2-carboxylic acid are critical chiral building blocks in medicinal chemistry, serving as key intermediates for various therapeutic agents, including the antihypertensive drug Doxazosin.[1][2][3] The absolute configuration of the C2 stereocenter profoundly influences biological activity, making the acquisition of enantiomerically pure forms essential for drug development and pharmacological studies.[2][4] This guide provides an in-depth analysis and detailed protocols for the most effective methods of resolving racemic 1,4-Benzodioxane-2-carboxylic acid: diastereomeric salt crystallization and enzymatic kinetic resolution. We will explore the causality behind experimental choices, present step-by-step, field-proven protocols, and detail the analytical techniques required to validate enantiomeric purity.

Foundational Principles of Chiral Resolution

Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, optically pure components.[5][6] Since enantiomers possess identical physical properties (e.g., melting point, boiling point, solubility in achiral solvents), their direct separation is not feasible. Resolution strategies circumvent this by transiently converting the enantiomers into diastereomers, which have distinct physical properties and can be separated by conventional techniques like crystallization or chromatography.[6][7] The primary methods employed for 1,4-Benzodioxane-2-carboxylic acid leverage this principle.

Method 1: Diastereomeric Salt Crystallization

This classical and highly effective method relies on the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base. This acid-base reaction forms a pair of diastereomeric salts that exhibit different solubilities in a given solvent, allowing one to be selectively crystallized.[5][]

Causality and Experimental Design
  • The Critical Choice of Resolving Agent: The success of this method is critically dependent on the selection of the chiral resolving agent. While simple chiral amines like unsubstituted 1-phenylethylamine show null efficiency for this specific substrate, research has demonstrated that para-substituted 1-phenylethylamines are highly effective.[1] The introduction of a substituent (e.g., p-methyl or p-nitro) on the phenyl ring of the amine alters the crystal packing and intermolecular interactions of the resulting diastereomeric salts, creating a significant solubility differential.[1][9] Studies show that (S)-1-(p-nitrophenyl)ethylamine and (S)-1-(p-methylphenyl)ethylamine display very high resolution ability.[1]

  • Solvent System Optimization: The solvent plays a pivotal role in modulating the solubilities of the diastereomeric salts. Alcoholic solvents are commonly employed.[1] The goal is to identify a solvent or solvent mixture where one diastereomeric salt is sparingly soluble and readily crystallizes, while the other remains in the mother liquor.

Workflow for Diastereomeric Salt Resolution

racemate Racemic (±)-Acid dissolve Dissolve in Solvent (e.g., Ethanol) racemate->dissolve base Chiral Base ((S)-1-Arylethylamine) base->dissolve salts_sol Diastereomeric Salts in Solution dissolve->salts_sol cool Cool & Crystallize salts_sol->cool filter Filtration cool->filter less_soluble Less Soluble Salt (Crystals) filter->less_soluble Solid more_soluble More Soluble Salt (Mother Liquor) filter->more_soluble Liquid acidify1 Acidify (e.g., HCl) less_soluble->acidify1 acidify2 Acidify (e.g., HCl) more_soluble->acidify2 enantiomer1 Pure Enantiomer 1 acidify1->enantiomer1 enantiomer2 Enantiomer 2 (Recovered) acidify2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Protocol 2.1: Resolution with (S)-1-(p-methylphenyl)ethylamine[1][9]
  • Salt Formation:

    • In a suitable flask, dissolve 10.0 g of racemic 1,4-Benzodioxane-2-carboxylic acid in 150 mL of ethanol with gentle heating.

    • In a separate beaker, dissolve an equimolar amount of (S)-1-(p-methylphenyl)ethylamine in 50 mL of ethanol.

    • Slowly add the amine solution to the acid solution with stirring.

  • Crystallization:

    • Allow the resulting solution to cool slowly to room temperature. Cloudiness should appear as the less soluble diastereomeric salt begins to precipitate.

    • Further cool the mixture in an ice bath for 2-4 hours to maximize crystal formation.

  • Isolation of Diastereomer:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove residual mother liquor.

    • Dry the crystals under vacuum. The enantiomeric purity of the acid can be checked at this stage by taking a small sample, liberating the acid, and analyzing via chiral HPLC. Recrystallization may be necessary to improve diastereomeric purity.

  • Liberation of the Enantiopure Acid:

    • Suspend the dried diastereomeric salt crystals in 100 mL of water.

    • Add 2 M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the aqueous layer is ~1-2.

    • The free carboxylic acid will precipitate out of the solution.

    • Extract the aqueous suspension three times with 75 mL portions of ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the enantiomerically enriched 1,4-Benzodioxane-2-carboxylic acid.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method that utilizes an enzyme to preferentially react with one enantiomer in a racemic mixture.[10] For 1,4-Benzodioxane-2-carboxylic acid and its esters, lipases are particularly effective biocatalysts.[2][][10] The process can be configured either as an enantioselective esterification of the racemic acid or an enantioselective hydrolysis of the corresponding racemic ester.

Causality and Experimental Design
  • Enzyme Specificity: The key to this method is the three-dimensional structure of the enzyme's active site, which is itself chiral. This allows for a stereospecific interaction with the substrate, leading to a much faster reaction rate for one enantiomer over the other. Lipase from Candida antarctica B (CALB), often immobilized as Novozym 435, is a widely used and highly efficient catalyst for these transformations.[2][10] Recent studies have shown that engineered CALB mutants can provide even higher enantioselectivity (E values).[2]

  • Reaction Control: Kinetic resolution is time-dependent. The reaction is typically stopped at or near 50% conversion. At this point, the product formed will be highly enriched in one enantiomer, and the remaining, unreacted substrate will be highly enriched in the other. Allowing the reaction to proceed beyond 50% will decrease the enantiomeric excess (ee) of the product.[10]

  • Medium Engineering: The reaction medium significantly impacts enzyme activity and selectivity. For transesterification reactions, ethyl acetate can serve as both the solvent and the acyl donor.[10] For hydrolysis reactions, the addition of a water-miscible co-solvent like n-butanol can dramatically improve the resolution efficiency.[2]

Workflow for Enzymatic Kinetic Resolution (Hydrolysis)

racemate Racemic (±)-Ester reaction Selective Hydrolysis (Stop at ~50% conversion) racemate->reaction enzyme Enzyme (Lipase) + Water/Buffer enzyme->reaction mixture Product Mixture reaction->mixture separation Work-up / Separation (e.g., Extraction) mixture->separation unreacted Unreacted (S)-Ester separation->unreacted product Product (R)-Acid separation->product hydrolysis Hydrolysis unreacted->hydrolysis hydrolysis->product (R)-Acid from (S)-Ester

Caption: Workflow for enzymatic kinetic resolution via selective hydrolysis.

Protocol 3.1: Lipase-Catalyzed Hydrolysis of Racemic Methyl 1,4-Benzodioxane-2-carboxylate[2]
  • Reaction Setup:

    • To a solution of racemic methyl 1,4-benzodioxane-2-carboxylate (e.g., 50 mM) in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing 20% (v/v) n-butanol, add the engineered Candida antarctica lipase B (e.g., mutant A225F/T103A).

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring the Reaction:

    • Periodically withdraw small aliquots from the reaction mixture.

    • Quench the reaction in the aliquot (e.g., by adding a water-immiscible organic solvent and vortexing).

    • Analyze the organic layer by chiral HPLC to determine the conversion percentage and the enantiomeric excess of the remaining substrate (eeₛ) and the product acid (eeₚ).

  • Work-up at ~50% Conversion:

    • Once the reaction reaches approximately 50% conversion, terminate the reaction by filtering off the immobilized enzyme.

    • Acidify the filtrate to pH ~2 with 1 M HCl.

    • Extract the mixture with ethyl acetate (3x volumes).

    • Separate the unreacted ester from the product acid. This can be achieved by extracting the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution. The acid will move to the aqueous basic layer, while the ester remains in the organic layer.

  • Isolation of Enantiomers:

    • For the Acid (Product): Acidify the separated aqueous NaHCO₃ layer back to pH ~2 with 1 M HCl and extract with ethyl acetate. Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent to yield one enantiomer of the acid.

    • For the Ester (Unreacted Substrate): Dry the original organic layer over Na₂SO₄, filter, and evaporate the solvent. The resulting enantiomerically enriched ester can then be hydrolyzed using standard chemical methods (e.g., with NaOH followed by acidification) to yield the other enantiomer of the acid.

Table 1: Optimized Conditions for Enzymatic Resolution of Methyl Ester [2]
Parameter Optimal Condition
EnzymeEngineered CALB (A225F/T103A)
Substrate Concentration50 mM
Co-solvent20% n-butanol
Temperature30 °C
Result (eeₛ)>97%
Enantioselectivity (E)278

Analytical Validation: Chiral HPLC

Verifying the success of a resolution requires a robust analytical method to quantify the enantiomeric composition. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose.[4][11][12]

Principle of Chiral HPLC

Chiral HPLC utilizes a stationary phase that is itself chiral. As the mixture of enantiomers passes through the column, they form transient, diastereomeric complexes with the chiral stationary phase. One enantiomer will interact more strongly than the other, resulting in different retention times and thus, separation. The ratio of the peak areas in the resulting chromatogram allows for the precise calculation of the enantiomeric excess (ee%).

Protocol 4.1: Determination of Enantiomeric Excess[2][9]
  • Sample Preparation:

    • Prepare a stock solution of the sample (either the resolved acid or its ester derivative) at a concentration of approximately 0.5-1.0 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Method:

    • The conditions must be optimized for the specific compound (acid vs. ester). Below are typical starting conditions.

  • Calculation:

    • Calculate the enantiomeric excess (ee%) using the peak areas (A1 and A2) of the two enantiomers: ee% = [ |A1 - A2| / (A1 + A2) ] x 100

Table 2: Typical Chiral HPLC Analytical Conditions
Parameter Condition for Acid [9]
Column Phenomenex Lux 3µ Cellulose-1
Mobile Phase n-hexane/Isopropanol (85:15) + 1.5% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 254 nm
Temperature 30 °C
Retention Times Enantiomers are baseline resolved

Summary and Method Comparison

The choice of resolution method depends on factors such as scale, available equipment, cost of reagents, and desired purity.

Table 3: Comparison of Resolution Methodologies
Parameter Diastereomeric Salt Crystallization Enzymatic Kinetic Resolution
Principle Separation based on differential solubility of diastereomeric salts.Separation based on differential reaction rates of enantiomers with an enzyme.
Pros Scalable, well-established, high enantiopurity achievable with recrystallization.Extremely high selectivity (high ee%), mild reaction conditions, environmentally benign.
Cons Can be labor-intensive (requires screening of bases/solvents), theoretical max yield is 50% per enantiomer unless the unwanted enantiomer is racemized and recycled.Theoretical max yield is 50% per enantiomer, requires enzyme sourcing, reaction monitoring is crucial.
Typical ee% >98% achievable[1]>97% achievable[2]

References

  • Kasture, S. M., Varma, R., Kalkote, U. R., Nene, S., & Kulkarni, B. D. (2005). Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Biochemical Engineering Journal, 27(1), 66–71. [Link]

  • Chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]

  • Bolchi, C., Pallavicini, M., Fumagalli, L., Marchini, N., Moroni, B., Rusconi, C., & Valoti, E. (2005). Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. Tetrahedron: Asymmetry, 16(9), 1639-1643. [Link]

  • Joyce, L. A., Maynor, M. S., Dragna, J. M., da Cruz, G. M., Lynch, V. M., Canary, J. W., & Anslyn, E. V. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Journal of the American Chemical Society, 133(34), 13746–13752. [Link]

  • National Center for Biotechnology Information. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH. Retrieved from [Link]

  • Google Patents. (n.d.). Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Straniero, V., Casiraghi, A., Fumagalli, L., & Valoti, E. (2018). How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. Chirality, 30(7), 943-950. [Link]

  • Li, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances. [Link]

  • Ahmed, W., et al. (2024). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon. [Link]

  • Koo, J., Avakian, S., & Martin, G. J. (1953). Derivatives of 1,4-Benzodioxan. I. 1,4-Benzodioxan-2-carboxamides. Journal of the American Chemical Society, 75(8), 1900-1902. [Link]

  • Royal Society of Chemistry. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]

  • PubMed. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Journal of the American Chemical Society. [Link]

  • Amanote Research. (n.d.). (PDF) A Simple Method for the Determination of Enantiomeric. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1,4-Benzodioxane-2-carboxylic acid. Retrieved from [Link]

  • Straniero, V., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Chirality. [Link]

  • PubChem. (n.d.). 1,4-Benzodioxane-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. Retrieved from [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • PubMed. (2018). How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • PubMed. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Retrieved from [Link]

  • PubMed. (1988). Chromatographic separation of enantiomers. Retrieved from [Link]

  • Google Patents. (n.d.). Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Waseda University Repository. (n.d.). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Retrieved from [Link]

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Application Notes & Protocols: (R)-1,4-Benzodioxane-2-carboxylic acid as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzodioxane Moiety

The 2,3-dihydro-1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic therapeutic agents.[1] Its significance lies in its rigid structure and the stereochemical properties of its substituents, which critically influence biological activity.[1] Among the derivatives of this scaffold, (R)-1,4-Benzodioxane-2-carboxylic acid has emerged as a versatile and highly valuable chiral building block, or synthon, for the enantioselective synthesis of complex molecules.[2]

The absolute configuration at the C2 position of the benzodioxane ring has been proven to be a decisive factor in the molecule's interaction with biological targets.[1] This enantioselectivity is paramount in drug development, where one enantiomer may exhibit potent therapeutic effects while the other could be inactive or even detrimental. This guide provides an in-depth exploration of this compound, detailing its properties, applications, and robust protocols for its use in synthesis, particularly focusing on the fundamentally important amide coupling reaction.

Physicochemical & Structural Data

This compound is a white crystalline powder that serves as a cornerstone for constructing more complex chiral molecules.[2] Its key properties are summarized below for easy reference.

PropertyValueSource
Molecular Formula C₉H₈O₄[2][3]
Molecular Weight 180.16 g/mol [2][3][4]
CAS Number 70918-53-5[2][3][4]
Appearance White to almost white crystalline powder[2][5]
Melting Point 96-99 °C[2][6]
Boiling Point 347.2 °C at 760 mmHg[2][6]
Density 1.379 g/cm³[2][6]
Storage Temperature 2-8°C[2][6]
pKa 2.69 ± 0.20 (Predicted)[2][6]

Significance in Medicinal Chemistry & Drug Development

The chiral 2,3-dihydro-1,4-benzodioxane motif is a key structural feature in a variety of therapeutic agents.[1] Its presence is associated with a wide spectrum of pharmacological activities, including:

  • α- and β-Adrenergic Blocking Agents: Many benzodioxane derivatives exhibit antihypertensive properties by blocking adrenergic receptors.[1] A prime example is Doxazosin , an α1-adrenergic antagonist used to treat hypertension and benign prostatic hyperplasia (BPH).[1][2][7] this compound is a crucial intermediate in its synthesis.[2][6]

  • Serotonin Receptor Affinity: Certain compounds containing this scaffold show affinity for serotonin receptors, making them candidates for treating conditions like schizophrenia, headaches, and nervous breakdowns.[1] The antidepressant MKC-242 is a notable example.[1]

  • Anticancer and Anti-inflammatory Activity: The benzodioxane framework is also found in compounds investigated for their anticancer and anti-inflammatory potential.[7][8]

The enantiopurity of these drugs is critical. For instance, studies on 1,4-dioxane derivatives have shown that α1-adrenoreceptors and 5-HT1A receptors can display reversed stereochemical requirements, where one enantiomer is highly active at one receptor and the other enantiomer is active at the other.[9] This underscores the necessity of using enantiomerically pure starting materials like this compound to ensure the synthesis of a single, desired stereoisomer.

Synthetic Availability

Optically pure this compound is accessible through several advanced synthetic strategies:

  • Enzymatic Kinetic Resolution: This is a highly efficient and green chemistry approach. Racemic 1,4-benzodioxane-2-carboxylic acid methyl ester can be subjected to enantioselective hydrolysis using engineered lipases, such as Candida antarctica lipase B (CALB).[1] The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity.[1]

  • Asymmetric Catalysis: Modern catalytic methods, including palladium-catalyzed intramolecular O-arylation or iridium-catalyzed asymmetric hydrogenation, have been developed to construct the chiral benzodioxane framework with good to excellent enantioselectivity.[1]

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to build the desired structure.[1]

Core Application Protocol: Amide Bond Formation

The carboxylic acid moiety of this compound is a versatile handle for synthetic elaboration. The formation of an amide bond is arguably the most common and vital reaction in medicinal chemistry.[10] Direct condensation of a carboxylic acid and an amine is generally inefficient because it leads to the formation of a stable, non-reactive ammonium carboxylate salt.[11][12] Therefore, the carboxylic acid must first be "activated" to make it more electrophilic.

This section provides a robust, field-proven protocol for amide coupling using a carbodiimide-based activation system, which is widely applicable and known for its reliability.

General Workflow for Amide Coupling

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Work-up & Purification Acid (R)-1,4-Benzodioxane- 2-carboxylic acid Activated_Ester Activated Intermediate (O-acylisourea or NHS-ester) Acid->Activated_Ester Reagent Coupling Reagent (e.g., EDC/NHS) Reagent->Activated_Ester Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activated_Ester Base Base (optional) (e.g., DIPEA) Base->Activated_Ester Product Target Amide Product Activated_Ester->Product Amine Addition Byproduct Byproduct (e.g., DCU, EDU) Activated_Ester->Byproduct Amine Primary or Secondary Amine (R-NH₂) Amine->Product Workup Aqueous Work-up (Wash, Extract) Product->Workup Purification Purification (Chromatography) Workup->Purification

Caption: General workflow for amide coupling reactions.

Protocol 1: EDC/NHS-Mediated Amide Coupling

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and N-Hydroxysuccinimide (NHS) as an additive. The addition of NHS forms a more stable activated ester intermediate, which reduces the risk of racemization and improves overall yield.[11]

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • EDC (1.2 eq)

  • NHS (1.2 eq)

  • Anhydrous Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Base (optional, for amine salts): Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)

  • Washing Solutions: 5% aq. HCl, sat. aq. NaHCO₃, Brine

  • Drying Agent: Anhydrous Na₂SO₄ or MgSO₄

  • Inert gas supply (Nitrogen or Argon)

Experimental Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DCM or DMF (approx. 0.1 M concentration). Stir the solution until all solid is dissolved.

    • Causality: Using an anhydrous solvent is critical to prevent the hydrolysis of the activated intermediate, which would revert it back to the starting carboxylic acid.

  • Activation: Add NHS (1.2 eq) followed by EDC (1.2 eq) to the solution. Stir the reaction mixture at room temperature for 30-60 minutes.

    • Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a semi-stable NHS-ester, which is less prone to side reactions and racemization than the O-acylisourea itself.[10][11]

  • Amine Addition: In a separate flask, dissolve the amine (1.1 - 1.5 eq) in a small amount of the reaction solvent. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA (2.0 eq) to liberate the free amine. Add the amine solution dropwise to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.[11]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aq. HCl (to remove excess base and unreacted amine), sat. aq. NaHCO₃ (to remove unreacted NHS and acid), and finally with brine (to remove residual water).[11]

    • Causality: This aqueous work-up sequence effectively removes the majority of reagents and water-soluble byproducts, such as ethyl-dimethylaminopropyl urea (EDU), simplifying the final purification step.

  • Purification:

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide.

Application Example: Synthesis of a Doxazosin Analog Precursor

To illustrate the protocol, we will describe the synthesis of an amide by coupling this compound with 1-(2-methoxyphenyl)piperazine, a key structural element found in many α1-adrenergic antagonists.

G cluster_1 Product Acid (R)-1,4-Benzodioxane- 2-carboxylic acid Reagents EDC, NHS ---------> DMF, RT Amine 1-(2-methoxyphenyl)piperazine Product Target Amide Reagents->Product

Sources

Application Notes and Protocols for the Synthesis of Doxazosin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Doxazosin and Its Synthesis

Doxazosin, chemically described as 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine[1], is a potent and selective α1-adrenergic receptor antagonist. This pharmacological action renders it effective in the treatment of hypertension and benign prostatic hyperplasia (BPH)[2]. The quinazoline core of its structure is a key feature shared with other α1-blockers like prazosin and terazosin. Efficient and scalable synthesis of doxazosin is of paramount importance for its availability as a therapeutic agent. This document provides a detailed overview of the synthetic applications and protocols for the preparation of doxazosin, with a focus on the key chemical transformations and practical considerations for laboratory and potential scale-up operations.

Retrosynthetic Analysis: A Logical Approach to Doxazosin Synthesis

A common and industrially viable retrosynthetic approach to doxazosin (1) dissects the molecule into two primary building blocks: the quinazoline moiety 2 (4-amino-2-chloro-6,7-dimethoxyquinazoline) and the piperazine-benzodioxane side chain 3 (N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine). The final bond formation is a nucleophilic aromatic substitution, where the secondary amine of the piperazine ring displaces the chlorine atom on the quinazoline core.

G cluster_0 Key Intermediates Doxazosin Doxazosin (1) Disconnection Nucleophilic Aromatic Substitution Doxazosin->Disconnection Intermediates Disconnection->Intermediates Quinazoline 4-Amino-2-chloro-6,7-dimethoxyquinazoline (2) Intermediates->Quinazoline Piperazine N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine (3) Intermediates->Piperazine

Figure 1: Retrosynthetic analysis of Doxazosin.

This strategy allows for the independent synthesis and purification of each intermediate, which is crucial for achieving high purity in the final active pharmaceutical ingredient (API).

Synthesis of Key Intermediates

Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline (2)

The synthesis of this crucial quinazoline intermediate can be achieved through a multi-step process starting from veratrole. A representative synthetic pathway is outlined below.

G Veratrole Veratrole 3,4-Dimethoxynitrobenzene 3,4-Dimethoxynitrobenzene Veratrole->3,4-Dimethoxynitrobenzene Nitration 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline 3,4-Dimethoxynitrobenzene->3,4-Dimethoxyaniline Reduction 3,4-Dimethoxyphenyl\ncyano urea 3,4-Dimethoxyphenyl cyano urea 3,4-Dimethoxyaniline->3,4-Dimethoxyphenyl\ncyano urea Urea Formation Intermediate IV Intermediate IV 3,4-Dimethoxyphenyl\ncyano urea->Intermediate IV Cyclization (PCl5, POCl3) 4-Amino-2-chloro-6,7-dimethoxyquinazoline (2) 4-Amino-2-chloro-6,7-dimethoxyquinazoline (2) Intermediate IV->4-Amino-2-chloro-6,7-dimethoxyquinazoline (2) Hydrolysis

Figure 2: Synthetic workflow for 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

A detailed protocol for a key step in this synthesis is the conversion of 2,4-dichloro-6,7-dimethoxyquinazoline to the desired 4-amino derivative.

Protocol 1: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline (2) from 2,4-Dichloro-6,7-dimethoxyquinazoline

This procedure involves the selective amination at the C4 position of the quinazoline ring.

  • Materials:

    • 2,4-Dichloro-6,7-dimethoxyquinazoline

    • Tetrahydrofuran (THF)

    • Ammonia gas (NH3) or aqueous ammonium hydroxide

  • Procedure:

    • Dissolve 8.6 g of 2,4-dichloro-6,7-dimethoxyquinazoline in 300 ml of tetrahydrofuran in a suitable reaction vessel.[3]

    • Saturate the solution with ammonia gas by bubbling it through the mixture. Alternatively, aqueous ammonium hydroxide can be used.

    • Allow the reaction mixture to stand for 2 days at room temperature.[3]

    • Remove the solvent under reduced pressure.

    • The resulting precipitate is collected by filtration.

    • Recrystallize the crude product from methanol to obtain pure 2-chloro-4-amino-6,7-dimethoxyquinazoline. The expected melting point is around 248°C (with decomposition).[3]

Synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine (3)

This intermediate is typically prepared by the acylation of piperazine with a derivative of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid. A common challenge in this step is the formation of the bis-acylated piperazine impurity.

G 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid Acid Chloride Acid Chloride 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid->Acid Chloride Thionyl Chloride N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine (3) N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine (3) Acid Chloride->N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine (3) Piperazine Ethyl 2,3-dibromopropionate Ethyl 2,3-dibromopropionate Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate Ethyl 2,3-dibromopropionate->Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate Catechol, K2CO3 Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate->N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine (3) Piperazine

Figure 3: Synthetic routes to N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine.

Protocol 2: Synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine (3)

This protocol describes the reaction of ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate with piperazine.

  • Materials:

    • Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate

    • Piperazine

    • Chloroform

    • 10% Hydrochloric acid

    • Sodium bicarbonate

  • Procedure:

    • In a reaction vessel, heat a mixture of ethyl 2,3-dihydrobenzo[2][4]dioxin-2-carboxylate and piperazine under a nitrogen atmosphere at a temperature of 70-90°C for 5-12 hours.[5]

    • After cooling, dissolve the reaction mixture in chloroform.

    • Acidify the chloroform layer to a pH of 2-4 with 10% hydrochloric acid.[5]

    • Separate the aqueous layer and basify it with solid sodium bicarbonate to a pH of 7-8.[5]

    • Extract the aqueous layer again with chloroform.

    • Dry the combined organic extracts and evaporate the solvent to yield N-(2,3-dihydrobenzo[2][4]dioxin-2-carbonyl)piperazine as a white solid.[5]

Final Assembly: Synthesis of Doxazosin Hydrochloride

The final step in the synthesis is the coupling of the two key intermediates. This is typically carried out in a suitable solvent at elevated temperatures.

Protocol 3: Synthesis of Doxazosin Hydrochloride

  • Materials:

    • 4-Amino-2-chloro-6,7-dimethoxyquinazoline (2)

    • N-(1,4-benzodioxan-2-carbonyl)piperazine (3)

    • n-Butanol

    • Dimethylformamide (DMF)

    • Ether

  • Procedure:

    • Combine 140 g of 4-amino-2-chloro-6,7-dimethoxyquinazoline and 150 g of N-(1,4-benzodioxan-2-carbonyl)piperazine in 2 L of n-butanol.[6]

    • Stir the mixture under reflux for 3.5 hours.[6]

    • Cool the reaction mixture to 80°C.

    • Collect the solid product by filtration and wash with cold n-butanol.

    • For purification, dissolve the crude product in hot dimethylformamide (approximately 530 ml) and water (130 ml).[7]

    • Filter the hot solution and concentrate it in vacuo to about 300 ml.[7]

    • Cool the concentrated solution and add ether (1.8 L) to precipitate the product.[7]

    • Collect the solid by filtration and wash with ether to obtain 4-amino-2-[4-(1,4-benzodioxan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline hydrochloride. The expected melting point is 289-290°C.[7]

Preparation of Doxazosin Mesylate

The mesylate salt of doxazosin is the most common pharmaceutical form. It is typically prepared by treating the doxazosin free base with methanesulfonic acid.

Protocol 4: Formation of Doxazosin Mesylate

  • Materials:

    • Doxazosin free base

    • Acetone

    • Methanesulfonic acid

    • Methanol

  • Procedure:

    • Suspend doxazosin base (0.110 mol; 49.61 g) in acetone (750 ml) and stir at 25°C to obtain a slurry.[8]

    • Cool the slurry to 10-15°C and add methanesulfonic acid (0.33 mol; 31.96 g).[8]

    • Stir the mixture for 10-15 minutes at 10-15°C, then continue stirring at 25°C for 2 hours.[8]

    • Filter the solid, wash with acetone, and dry at 50-55°C.[8]

    • For further purification, reflux the solid in methanol (1500 ml) for 1 hour.[8]

    • Cool the slurry to room temperature, filter, wash with methanol, and dry at 60°C under reduced pressure to obtain pure doxazosin mesylate (HPLC purity > 99.8%).[8]

Analytical Considerations: Purity Assessment

High-performance liquid chromatography (HPLC) is the primary analytical technique for assessing the purity of doxazosin and its intermediates. A typical reversed-phase HPLC method can be employed.

ParameterCondition
Column C18 (e.g., Pinnacle II, 250 x 4.6 mm, 5 µm)[9]
Mobile Phase Isocratic mixture of 25 mM ammonium acetate and acetonitrile (50:50 v/v), pH adjusted to 4.0 with glacial acetic acid[9]
Flow Rate 1.0 mL/min[9]
Detection UV at 230 nm[9]
Retention Time Approximately 3.9 min for doxazosin[9]

Table 1: Example HPLC Conditions for Doxazosin Analysis.

Common Impurities

Several impurities can arise during the synthesis of doxazosin. These can originate from starting materials, intermediates, or side reactions. A common impurity is the bis-amide formed from the reaction of two molecules of the acid chloride with one molecule of piperazine.[10] Careful control of reaction conditions and purification of intermediates are essential to minimize these impurities.

Conclusion

The synthesis of doxazosin is a well-established process that relies on the efficient coupling of two key intermediates. The protocols outlined in this document provide a comprehensive guide for researchers and drug development professionals. By understanding the underlying chemistry, carefully controlling reaction parameters, and employing appropriate analytical techniques, high-purity doxazosin can be reliably synthesized for further investigation and development.

References

  • Methods for the Analysis of Doxazosin Extended-Release Tablets. USP’s Emerging Standards. (2023).
  • Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Science Alert.
  • Process for the preparation of doxazosin and salts thereof.
  • A RELIABLE MULTIGRAM SYNTHESIS OF (±) DOXAZOSIN.
  • Synthesis of (3) 2-Chloro-4-amino-6,7-dimethoxy quinazoline. PrepChem.com.
  • Process for synthesizing doxazosin mesylate.
  • Synthesis of a New Doxazosin‐Related Compound. Taylor & Francis Online. (2007).
  • DEVELOPMENT AND VALIDATION OF THE HPLC METHOD FOR THE ANALYSIS OF DOXAZOSIN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORMS. International Journal of Pharmacy and Pharmaceutical Sciences. (2012).
  • Development and Validation of a Reversed- Phase HPLC Method for Simultaneous Determination of Doxazosin Mesyl
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. (2022).
  • Crystalline form of the doxazosin mesylate and process for its production.
  • Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formul
  • (+) doxazosin mesylate, method of manufacturing the same and use thereof.
  • Synthesis of a New Doxazosin‐Related Compound.
  • Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products formed under ICH-recommended stress conditions.
  • Process for preparing doxazosin mesylate of crystal modification d.
  • A Reliable Multigram Synthesis of (.+-.) Doxazosin.
  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Doxazosin Mesyl
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Preparation of doxazosin mesylate 460.
  • Crystalline polymorph of doxazosin mesylate (form iv) and process for preparation thereof.
  • Process for the preparation of N-(2,3-dihydrobenzo 1,4 dioxin-2-carbonyl) piperazine.
  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PMC. (2022).
  • Synthesis of 4-amino-2-[4-(1,4-benzodioxan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline hydrochloride. PrepChem.com.
  • Doxazosin in the current treatment of hypertension.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. (2020).
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Doxazosin. PubChem.

Sources

Application Note & Protocol: Enzymatic Kinetic Resolution of Benzodioxane Esters for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Benzodioxanes in Medicinal Chemistry

The 2,3-dihydro-1,4-benzodioxane scaffold is a privileged structural motif present in a multitude of biologically active compounds and pharmaceuticals.[1] The absolute configuration of the stereocenter at the C2 position of the benzodioxane ring has a profound impact on the biological activity of these molecules.[1] Notable therapeutic agents such as Doxazosin, an antagonist of α1-adrenergic receptors used to treat hypertension, exemplify the importance of stereochemistry, with the (S)-enantiomer being the active pharmaceutical ingredient.[2] Consequently, the development of efficient and environmentally benign methods for the synthesis of enantiomerically pure benzodioxane derivatives is of paramount importance to the pharmaceutical industry.[1][3] Enzymatic kinetic resolution (EKR) offers a powerful and sustainable approach to obtain these chiral building blocks in high enantiomeric purity.[2][4] This application note provides a detailed protocol for the lipase-catalyzed kinetic resolution of racemic benzodioxane esters, a key strategy for accessing enantiopure intermediates for drug development.

Principle of Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a process in which two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, leading to the separation of the enantiomers. In enzymatic kinetic resolution, an enzyme stereoselectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted.[5] For the resolution of a racemic ester, a lipase can selectively hydrolyze or transesterify one enantiomer at a much higher rate than the other.[1][2] This results in a mixture of an enantioenriched product (e.g., carboxylic acid or a new ester) and the unreacted, enantioenriched starting ester of the opposite configuration. The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.[5] The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E values are crucial for obtaining products with high enantiomeric excess (ee).[2][6]

G cluster_start Starting Material cluster_process Enzymatic Resolution cluster_products Resolution Products cluster_separation Purification cluster_final Final Products racemic_ester Racemic Benzodioxane Ester (R/S Mixture) enzyme Lipase (e.g., CALB) + Acyl Acceptor/Donor racemic_ester->enzyme Stereoselective Transformation product Enantioenriched Product (e.g., (S)-Ester or Acid) enzyme->product unreacted_ester Enantioenriched Substrate (e.g., (R)-Ester) enzyme->unreacted_ester separation Chromatographic Separation (e.g., Column Chromatography) product->separation unreacted_ester->separation final_product Enantiopure Product separation->final_product final_ester Enantiopure Substrate separation->final_ester G cluster_reactants Reactants cluster_enzyme Enzyme Active Site cluster_products Products Racemic Ester (R/S)-Benzodioxane Ester Enzyme Lipase (CALB) Ser-His-Asp Catalytic Triad Racemic Ester->Enzyme (S)-Ester binds preferentially Alcohol R'-OH (Acyl Acceptor) Alcohol->Enzyme S_Ester (S)-Benzodioxane Ester (Transesterified Product) Enzyme->S_Ester Acyl Transfer R_Ester (R)-Benzodioxane Ester (Unreacted) Enzyme->R_Ester (R)-Ester released G start Reaction Aliquot prepare Dilute with Mobile Phase start->prepare filter Filter (0.45 µm) prepare->filter inject Inject into Chiral HPLC filter->inject detect UV Detector (e.g., 254 nm) inject->detect analyze Integrate Peaks Calculate ee% detect->analyze result Enantiomeric Excess & Conversion Data analyze->result

Sources

Strategic Derivatization of (R)-1,4-Benzodioxane-2-carboxylic Acid for Advanced Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol Handbook

Abstract

(R)-1,4-Benzodioxane-2-carboxylic acid is a crucial chiral synthon in pharmaceutical development, notably in the synthesis of drugs such as Doxazosin.[1] Its inherent chemical properties—high polarity, low volatility, and the presence of a stereocenter—present significant challenges for direct quantitative analysis and enantiomeric purity assessment.[2][3] This document provides a comprehensive guide to the strategic derivatization of this analyte. We explore detailed methodologies for converting the native carboxylic acid into derivatives suitable for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The protocols herein are designed not only to improve chromatographic performance but also to enhance detector sensitivity and, critically, to enable the resolution of enantiomers through the formation of diastereomers. This guide is intended for researchers, analytical scientists, and drug development professionals seeking robust and reliable methods for the analysis of this important chiral intermediate.

The Analytical Challenge & The Rationale for Derivatization

Direct analysis of this compound is hampered by several factors rooted in its molecular structure. The carboxylic acid functional group, with its active hydrogen, is highly polar. This leads to several analytical issues:

  • For Gas Chromatography (GC): The compound has a high boiling point (347.2 °C at 760 mmHg) and low volatility, making it unsuitable for direct GC analysis without thermal degradation.[4] Furthermore, the polar carboxyl group can engage in strong interactions with the stationary phase and active sites within the GC system, leading to poor peak shape (tailing), low sensitivity, and poor reproducibility.[2][3]

  • For High-Performance Liquid Chromatography (HPLC): While HPLC is better suited for polar compounds, the analyte lacks a strong native chromophore or fluorophore, resulting in poor sensitivity with common UV-Vis or fluorescence detectors.

  • Enantioselective Analysis: As a chiral molecule, determining its enantiomeric purity is often a primary analytical goal.[5] Enantiomers possess identical physical properties and cannot be distinguished by achiral chromatographic systems.

Derivatization addresses these challenges by chemically modifying the carboxylic acid group to yield a new compound with more favorable analytical properties.[3] The core objectives are:

  • Increase Volatility and Thermal Stability: By replacing the active hydrogen with a non-polar group (e.g., alkyl or silyl), the molecule's boiling point is lowered, making it amenable to GC analysis.[6]

  • Enhance Detector Response: Introducing a moiety with strong UV absorbance (a chromophore) or fluorescence (a fluorophore) dramatically increases the signal-to-noise ratio in HPLC.[7][8]

  • Enable Chiral Separation: Reacting the racemic or enantiomerically-enriched acid with a single, pure enantiomer of a chiral derivatizing agent (CDA) creates a mixture of diastereomers.[9] These diastereomers have different physical properties and can be separated using standard, achiral chromatography columns.[9][10]

Analyte Properties
PropertyValueSource
Molecular Formula C₉H₈O₄[4][11]
Molecular Weight 180.16 g/mol [4][11]
Appearance White crystalline powder[1][4]
Melting Point 96-99 °C[4]
Boiling Point 347.2 °C at 760 mmHg[4]
Primary Challenge High polarity, low volatility, requires chiral separation[2][3]

Derivatization Strategies for Gas Chromatography (GC)

For GC analysis, the primary goal is to create a volatile and thermally stable derivative. The most common approaches are alkylation (specifically esterification) and silylation.[2][3]

Strategy 1: Esterification to Methyl Ester with BF₃-Methanol

Principle: Esterification is a robust method for converting carboxylic acids into their more volatile alkyl esters.[6][12] Boron trifluoride (BF₃) acts as a Lewis acid catalyst, activating the carbonyl carbon of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of the methanol reagent.

cluster_reagents Reagents cluster_reaction Reaction Step cluster_products Products Analyte This compound Derivatization Heat at 60-90°C (5-15 min) Analyte->Derivatization Reagent BF3-Methanol (14% w/v) Reagent->Derivatization Derivative Methyl (R)-1,4-benzodioxane-2-carboxylate (Volatile Ester) Derivatization->Derivative Esterification Byproducts H₂O, BF₃ Derivatization->Byproducts

Caption: Esterification workflow using BF₃-Methanol for GC analysis.

Protocol 2.1: Methyl Esterification

  • Materials:

    • This compound sample

    • Boron trifluoride-methanol solution (14% w/v)

    • Hexane (HPLC grade)

    • Saturated sodium chloride (NaCl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Reaction vial (2 mL) with PTFE-lined cap

    • Heating block or water bath

  • Procedure:

    • Accurately weigh approximately 1-5 mg of the carboxylic acid sample into a reaction vial.

    • Add 0.5 mL of 14% BF₃-Methanol solution to the vial.

    • Securely cap the vial and mix thoroughly.

    • Heat the mixture at 60-90 °C for 5-10 minutes.[13] The optimal time and temperature may require empirical determination.

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial.

    • Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

    • Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove residual water.

    • The dried hexane solution containing the methyl ester derivative is now ready for GC-FID or GC-MS analysis.

  • Causality and Insights:

    • Why BF₃? It is a highly efficient catalyst for esterification that works faster and under milder conditions than strong mineral acids like H₂SO₄.[12][13]

    • Why Hexane Extraction? The resulting methyl ester is significantly less polar than the original acid and will preferentially partition into the non-polar hexane layer, effectively separating it from the polar catalyst, excess methanol, and salts.

    • Trustworthiness: This method is widely used and validated, particularly for fatty acid analysis, and is directly applicable here.[6] The resulting alkyl esters are very stable and can be stored if needed.[6]

Strategy 2: Silylation with BSTFA

Principle: Silylation involves replacing the active proton of the carboxyl group with a trimethylsilyl (TMS) group.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts quickly and quantitatively. The byproducts are neutral and volatile, allowing for direct injection of the reaction mixture without a workup step.

Protocol 2.2: TMS Ether Formation

  • Materials:

    • This compound sample (must be anhydrous)

    • BSTFA (with 1% TMCS catalyst is common)

    • Anhydrous solvent (Pyridine, Acetonitrile, or Dimethylformamide - DMF)

    • Reaction vial (2 mL) with PTFE-lined cap

  • Procedure:

    • Place 1-2 mg of a thoroughly dried sample into a reaction vial. Moisture will consume the reagent.

    • Add 200 µL of an anhydrous solvent (DMF is often an excellent choice for carboxylic acids).[14]

    • Add 100 µL of BSTFA (+1% TMCS).

    • Cap the vial tightly and heat at 60-70 °C for 20-30 minutes.

    • Cool the vial to room temperature. The sample is ready for direct injection into the GC.

  • Causality and Insights:

    • Why BSTFA? It is highly reactive, and its byproducts (monosilyltrifluoroacetamide and trifluoroacetamide) are volatile and chromatograph well, minimizing interference.

    • Moisture Sensitivity: Silylating reagents are readily hydrolyzed. All glassware and solvents must be anhydrous to prevent reagent loss and ensure complete derivatization.

    • Stability: TMS derivatives of carboxylic acids are less stable than their ester counterparts, particularly to hydrolysis.[6] Samples should be analyzed promptly after derivatization.

Derivatization Strategies for HPLC

For HPLC, derivatization aims to enhance detector response and/or enable chiral separation.

Strategy 3: Fluorescent Labeling for Enhanced Sensitivity

Principle: To achieve low detection limits, a fluorescent tag can be attached to the carboxylic acid. This is typically done by forming an ester with a fluorescent alkyl halide, such as 9-chloromethyl anthracene or a bromomethylcoumarin, in a catalyzed reaction.[7][15][16]

Protocol 3.1: Fluorescent Esterification with 9-Chloromethyl Anthracene

  • Materials:

    • This compound sample

    • 9-Chloromethyl anthracene (derivatizing agent)

    • Acetonitrile (anhydrous, HPLC grade)

    • A catalyst system, e.g., potassium carbonate (K₂CO₃) and a crown ether (18-crown-6) or tetrabutylammonium bromide.[15][16]

    • Reaction vial (2 mL) with PTFE-lined cap

  • Procedure:

    • In a reaction vial, dissolve ~0.5 mg of the carboxylic acid in 500 µL of anhydrous acetonitrile.

    • Add a molar excess of 9-chloromethyl anthracene (e.g., 1.5 equivalents).

    • Add the catalyst. For instance, add a small scoop of anhydrous K₂CO₃ and a catalytic amount of 18-crown-6.

    • Cap the vial and heat at 50-60 °C for approximately 1 hour.[15] Monitor reaction completion by TLC or a test injection if necessary.

    • Cool the reaction mixture.

    • Filter the solution to remove insoluble salts (like K₂CO₃).

    • The filtrate can be diluted with the mobile phase and is ready for injection into the HPLC system with a fluorescence detector (e.g., λex = 365 nm, λem = 410 nm for anthracene derivatives).[15]

  • Causality and Insights:

    • Why a Catalyst? The reaction is an Sₙ2 substitution. The catalyst (e.g., K₂CO₃) deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion. The crown ether helps to solubilize the potassium salt in the organic solvent, enhancing reactivity.[16]

    • Sensitivity: This method can achieve picomole or even femtomole detection limits, making it ideal for trace analysis.[8][15]

    • Selectivity: Fluorescence detection is highly selective, reducing interference from matrix components that do not fluoresce.

Strategy 4: Chiral Derivatization for Enantiomeric Separation

Principle: This is the cornerstone technique for determining enantiomeric excess (e.e.). The analyte is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form a pair of diastereomers. For a carboxylic acid, a chiral amine is an excellent CDA, forming stable diastereomeric amides.[10] The reaction requires a coupling agent to activate the carboxylic acid and facilitate amide bond formation without racemization.[17][18]

cluster_input Inputs cluster_process Process cluster_output Outputs cluster_analysis Analysis Analyte Mixture of (R)- and (S)-Acid (Enantiomers) Derivatization Amide Bond Formation (Room Temp) Analyte->Derivatization CDA Pure (S)-Chiral Amine (e.g., (S)-α-methylbenzylamine) CDA->Derivatization Coupling Coupling Agent (e.g., EDC/HOBt) Coupling->Derivatization Diastereomer1 (R,S)-Amide Derivatization->Diastereomer1 Diastereomer2 (S,S)-Amide Derivatization->Diastereomer2 HPLC Separation on Achiral RP-C18 Column Diastereomer1->HPLC Diastereomer2->HPLC

Caption: Workflow for chiral analysis via diastereomer formation.

Protocol 3.2: Diastereomeric Amide Formation

  • Materials:

    • This compound sample

    • Chiral Amine CDA (e.g., (S)-(-)-α-methylbenzylamine, enantiomerically pure)

    • Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[17]

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

    • Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

    • Reaction vial (2 mL) with PTFE-lined cap

  • Procedure:

    • Dissolve ~1 mg of the carboxylic acid sample in 500 µL of anhydrous DCM in a reaction vial.

    • Add 1.1 equivalents of HOBt and 1.2 equivalents of the chiral amine CDA.

    • Add 1.5 equivalents of EDC to the mixture. The reaction is often initiated by the addition of the carbodiimide.

    • Add 2.0 equivalents of a non-nucleophilic base like DIPEA.

    • Cap the vial and allow the reaction to proceed at room temperature for 2-4 hours, or until completion. The reaction can be gently stirred or occasionally vortexed.

    • Quench the reaction by adding a small amount of water.

    • The reaction mixture can be diluted with the mobile phase, filtered, and directly injected into the HPLC. For cleaner samples, an acidic/basic liquid-liquid extraction can be performed.

    • Separate the resulting diastereomers on a standard reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., Acetonitrile/Water gradient).

  • Causality and Insights:

    • Why Coupling Agents? Direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures, which can cause racemization.[19] Coupling agents like EDC/HOBt work under mild conditions.[17] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amine to form the stable amide bond.[17]

    • Why a Base? A base like DIPEA is added to neutralize the HCl salt that is often complexed with EDC and the carboxylic acid itself, ensuring the amine CDA remains in its free, nucleophilic state.

    • Trustworthiness: This is the gold-standard indirect method for chiral analysis. The key is to ensure the CDA is of the highest enantiomeric purity and that the reaction conditions do not induce racemization of the analyte.[17]

Method Selection Guide

Analytical GoalRecommended PlatformDerivatization StrategyKey AdvantagesKey Considerations
Routine Quantification (High Conc.) GC-FIDEsterification (BF₃-Methanol)Robust, cost-effective, stable derivative.[6]Requires extraction step.
Structure ID / Trace Analysis GC-MSSilylation (BSTFA)Minimal sample prep, good fragmentation patterns.Derivative is moisture-sensitive.[6]
Trace Quantification (High Sensitivity) HPLC-FLDFluorescent LabelingExcellent sensitivity and selectivity.[7][15]Reagent can be expensive; requires fluorescence detector.
Enantiomeric Purity / e.e. Determination HPLC-UV/DADChiral Derivatization (Amide)Gold standard for indirect chiral separation; uses standard HPLC columns.[10][17]Requires high-purity CDA; potential for kinetic resolution bias.

References

  • Bhattacharyya, J., & Das, B. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204. [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in gas chromatography: Acylation and alkylation (esterification). European Journal of Mass Spectrometry, 9(5), 421-434. [Link]

  • Gao, F., et al. (2006). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, 44(6), 345-349. [Link]

  • Fukushima, T., et al. (2007). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 784-791. [Link]

  • Regis Technologies. (n.d.). GC Derivatization. [Link]

  • Imai, K., et al. (1989). Fluorescent Chiral Derivatization Reagents for Carboxylic Acid Enantiomers in High-performance Liquid Chromatography. Analytical Sciences, 5(5), 579-583. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Padarauskas, A., & Judžentienė, A. (2004). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 15(2), 37-40. [Link]

  • Gikas, E., et al. (2002). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Journal of Liquid Chromatography & Related Technologies, 25(3), 381-395. [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • LookChem. (n.d.). Cas 70918-53-5, this compound. [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Zhang, Z., et al. (2018). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. Request PDF. [Link]

  • Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(24), 6732-6735. [Link]

  • Cingolani, G. M., et al. (2012). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivati. Journal of Medicinal Chemistry, 55(1), 527-531. [Link]

  • Bertuzzi, C., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Chirality, 34(5), 730-740. [Link]

  • Li, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Frontiers in Bioengineering and Biotechnology, 11, 1204845. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Citti, C., et al. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank, 2023(2), M1623. [Link]

  • Bertuzzi, C., et al. (2020). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. AIR Unimi. [Link]

  • PubChem. (n.d.). 1,4-Benzodioxane-2-carboxylic acid. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Toyo'oka, T. (2013). Chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC. Methods in Molecular Biology, 970, 231-247. [Link]

Sources

A Systematic Approach to the HPLC Enantioseparation of Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Gemini Scientific

Abstract

The enantiomeric composition of pharmacologically active molecules is a critical quality attribute, as enantiomers of the same compound can exhibit widely different activities and toxicities. The benzodioxane moiety is a common scaffold in many pharmaceutical agents, making robust enantioselective analytical methods essential for drug development and quality control. This application note provides a comprehensive guide for researchers and drug development professionals on developing and validating a reliable High-Performance Liquid Chromatography (HPLC) method for the separation of benzodioxane enantiomers. It delves into the principles of chiral recognition, strategies for method development, detailed experimental protocols, and validation according to ICH guidelines.

Introduction: The Chirality Challenge in Benzodioxane Scaffolds

Benzodioxane and its derivatives are prevalent structural motifs in a variety of biologically active compounds, including α-adrenoreceptor antagonists and other therapeutic agents. The presence of one or more stereocenters in these molecules results in the existence of enantiomers—non-superimposable mirror images. The physiological environment of the body is inherently chiral, leading to potentially significant differences in the pharmacokinetic and pharmacodynamic profiles of individual enantiomers. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.[1][2]

Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization and control of the enantiomeric purity of chiral drugs.[1] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) has become the gold standard for enantiomeric analysis due to its accuracy, reproducibility, and high resolving power.[3][4]

This guide outlines a systematic, field-proven approach to developing a robust HPLC method for separating benzodioxane enantiomers, moving from foundational principles to practical, validated protocols.

The Principle of Chiral Recognition in HPLC

Enantiomers possess identical physical and chemical properties (e.g., polarity, solubility, pKa) in an achiral environment, making their separation by conventional HPLC impossible.[5] Chiral separation is achieved by introducing a chiral element into the chromatographic system, which creates transient, diastereomeric complexes with the analyte enantiomers. These diastereomeric complexes have different energies of formation and stability, resulting in differential retention on the column and, ultimately, separation.[6]

The most direct and widely used method is employing a Chiral Stationary Phase (CSP) .[7][8] CSPs are high-purity silica gels to which a chiral selector is covalently bonded or coated. The separation mechanism relies on a combination of intermolecular interactions between the analyte and the CSP, including:

  • Hydrogen Bonding: Interactions involving hydrogen bond donors and acceptors.

  • π-π Interactions: Attractive interactions between the aromatic rings of the analyte and the CSP.

  • Dipole-Dipole Interactions: Electrostatic interactions between polar functional groups.

  • Steric Hindrance: The three-dimensional fit of the analyte into the chiral cavities or grooves of the CSP.

For an effective separation, a minimum of three points of interaction between the analyte and the CSP are required, with at least one being stereochemically dependent. Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are exceptionally versatile and successful for a broad range of chiral compounds, including those with benzodioxane structures.[6]

A Strategic Workflow for Method Development

A successful chiral separation is rarely achieved with the first injection. A systematic screening and optimization process is paramount. The following workflow breaks down the method development into logical, manageable stages.

Workflow for Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation CSP_Screen Step 1: CSP Screening (e.g., Amylose & Cellulose phases) MP_Mode Step 2: Mobile Phase Mode (Normal, Reversed, Polar Organic) CSP_Screen->MP_Mode Select initial conditions MP_Opt Step 3: Mobile Phase Tuning (Solvent ratio, additives, pH) MP_Mode->MP_Opt Based on initial results Param_Opt Step 4: Parameter Optimization (Flow Rate, Temperature) MP_Opt->Param_Opt SST Step 5: System Suitability (Resolution, Tailing) Param_Opt->SST ICH_Val Step 6: Full Method Validation (ICH Q2(R1) Guidelines) SST->ICH_Val Final Final Validated Method ICH_Val->Final G cluster_validation ICH Q2(R1) Validation Start Define Analytical Target Profile Dev Develop Method (CSP, Mobile Phase, Temp, Flow) Start->Dev Opt Optimize for SST Criteria (Rs > 2.0, Tf < 1.5) Dev->Opt Specificity Specificity (Peak Purity) Opt->Specificity Linearity Linearity & Range (5 levels, R² > 0.995) Specificity->Linearity Accuracy Accuracy (Recovery at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ (S/N Ratio) Precision->LOQ Robustness Robustness (Small parameter changes) LOQ->Robustness Validated Validated Method Ready for Routine Use Robustness->Validated

Sources

use in the preparation of alpha-1 adrenoreceptor antagonists

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Characterization of α-1 Adrenoreceptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis and in vitro evaluation of alpha-1 adrenergic receptor (α1-AR) antagonists, a critical class of therapeutics for conditions such as hypertension and benign prostatic hyperplasia (BPH). We delve into the foundational molecular pharmacology of α1-ARs, detail robust synthetic protocols for key structural classes of antagonists, and present validated methodologies for characterizing their binding affinity and functional activity. The protocols are designed to be self-validating, incorporating essential controls and data analysis frameworks to ensure scientific rigor. This guide is intended to equip researchers with the foundational knowledge and practical steps required to develop and assess novel α1-AR modulators.

Introduction: The Alpha-1 Adrenoceptor as a Therapeutic Target

Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily, which are integral to the function of the sympathetic nervous system. They are activated by the endogenous catecholamines norepinephrine and epinephrine. The α1-AR family is composed of three distinct subtypes: α1A, α1B, and α1D, which, despite sharing sequence homology, exhibit unique tissue distribution and pharmacological profiles.

These receptors are particularly abundant in vascular smooth muscle, the prostate, and the central nervous system. Their primary role in smooth muscle is to mediate contraction. Consequently, antagonizing these receptors leads to vasodilation and relaxation of prostatic smooth muscle, forming the therapeutic basis for their use in treating hypertension and the urinary symptoms of BPH.

The development of subtype-selective antagonists is a key objective in modern pharmacology. For instance, α1A-selective antagonists are preferred for BPH as this subtype is predominant in the prostate, potentially reducing the cardiovascular side effects, such as orthostatic hypotension, which are associated with the blockade of the α1B subtype in blood vessels. This guide provides the essential chemical and biological workflows to advance the discovery of such agents.

Foundational Science: α1-Adrenoceptor Signaling

Understanding the downstream signaling cascade of α1-ARs is fundamental to designing functional assays. All three α1-AR subtypes primarily couple to the Gq/11 family of heterotrimeric G proteins. Upon agonist binding, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαq subunit. This activation leads to the dissociation of the Gαq subunit, which in turn activates the enzyme phospholipase C (PLC).

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The concurrent rise in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), leading to a cascade of phosphorylation events that culminate in a cellular response, such as smooth muscle contraction.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol A1AR α1-Adrenoceptor Gq Gq Protein A1AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Response Cellular Response (e.g., Contraction) PKC->Response leads to Agonist Agonist (Norepinephrine) Agonist->A1AR binds

Caption: Canonical Gq signaling pathway for α1-adrenoceptors.

Chemical Synthesis of α1-Adrenoceptor Antagonists

The quinazoline scaffold is a cornerstone in the design of α1-AR antagonists. Prominent drugs like Prazosin, Doxazosin, and Terazosin share this core structure. Their structure-activity relationship (SAR) is well-defined, revolving around three key moieties:

  • Quinazoline Ring: The 4-amino group is critical for high-affinity binding.

  • Piperazine Ring: This linker connects the quinazoline core to the acyl group and its replacement can affect affinity.

  • Acyl Moiety: The nature of this group significantly influences the pharmacokinetic properties and potency of the compound.

Synthesis and Application of Hydrazone Derivatives from 1,4-Benzodioxane-2-Carboxylic Acid: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of various synthetic and natural compounds with significant biological activities. When functionalized with a hydrazone moiety (a class of compounds known for a broad spectrum of pharmacological effects), the resulting derivatives present a promising avenue for novel therapeutic agent discovery. This guide provides a comprehensive, in-depth protocol for the synthesis of 1,4-benzodioxane-based hydrazones, designed for researchers in drug development. We will explore the underlying chemical principles, provide a validated, step-by-step experimental workflow, and discuss the necessary characterization and safety protocols.

Introduction: The Scientific Rationale

Hydrazones, characterized by the azomethine group (-NHN=CH-), are a cornerstone in drug design due to their facile synthesis and diverse pharmacological profiles, which include anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities.[1][2] The 1,4-benzodioxane ring system is also of considerable medicinal importance, appearing in compounds with antimicrobial, antihepatotoxic, and α-adrenergic blocking properties.[3]

The combination of these two pharmacophores into a single molecular entity offers a powerful strategy for developing new chemical entities with potentially enhanced or novel biological activities. Recent studies have highlighted that benzodioxane carboxylic acid-based hydrazones exhibit potent anticancer, antioxidant, and enzyme inhibition properties, validating this synthetic approach.[4][5] This document outlines a robust and reproducible method to generate a library of these valuable compounds from the common starting material, 1,4-benzodioxane-2-carboxylic acid.

Underlying Principles and Reaction Mechanism

The synthesis of hydrazone derivatives from a carboxylic acid is typically not a direct, one-step process. The direct condensation of a carboxylic acid with a hydrazine derivative is often inefficient and may require harsh conditions.[6] Therefore, a more reliable two-stage approach is employed, which ensures high yields and purity under mild conditions.

Stage 1: Formation of the Carbohydrazide Intermediate The carboxylic acid is first converted into a more reactive intermediate, typically a methyl or ethyl ester. This is achieved through a Fischer esterification, where the acid is refluxed with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid.[7] The ester then readily undergoes nucleophilic acyl substitution with hydrazine hydrate, where the highly nucleophilic hydrazine displaces the alkoxy group to form the stable 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide intermediate. This ester-to-hydrazide conversion is a standard and highly effective method for preparing the necessary precursor.[6][8]

Stage 2: Condensation to Form the Hydrazone The final step is the condensation reaction between the synthesized carbohydrazide and a selected aldehyde or ketone.[2][9] In this reaction, the terminal primary amine group (-NH₂) of the carbohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[9] Subsequent dehydration yields the stable hydrazone product, characterized by the C=N imine bond.[10]

Synthesis_Scheme Start 1,4-Benzodioxane-2- Carboxylic Acid Ester Methyl Ester Intermediate Start->Ester  MeOH, H₂SO₄ (cat.)  Reflux   Hydrazide Carbohydrazide Intermediate Ester->Hydrazide  NH₂NH₂·H₂O  EtOH, Reflux   Product Final Hydrazone Derivative Hydrazide->Product  EtOH, Acetic Acid (cat.)  Reflux   Carbonyl Aldehyde / Ketone (R-CHO / R-CO-R') Carbonyl->Product Experimental_Workflow start_acid Weigh 1,4-Benzodioxane-2- Carboxylic Acid esterification Step A.1: Fischer Esterification (MeOH / H₂SO₄, Reflux) start_acid->esterification ester_workup Step A.2: Work-up & Isolation of Methyl Ester esterification->ester_workup hydrazinolysis Step B.1: Hydrazinolysis (Hydrazine Hydrate, Reflux) ester_workup->hydrazinolysis hydrazide_workup Step B.2: Isolation & Purification of Carbohydrazide hydrazinolysis->hydrazide_workup condensation Step C.1: Condensation Reaction (Aldehyde/Ketone, Catalyst, Reflux) hydrazide_workup->condensation product_workup Step C.2: Isolation & Purification (Recrystallization) condensation->product_workup characterization Step D: Full Spectroscopic Characterization (NMR, IR, MS) product_workup->characterization

Caption: High-level experimental workflow from start to finish.

Part A: Synthesis of 2,3-Dihydro-1,4-benzodioxane-2-carbohydrazide (Intermediate)

This two-step procedure first converts the starting acid to its methyl ester, which is then reacted with hydrazine hydrate.

Materials:

  • 2,3-Dihydro-1,4-benzodioxane-2-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrazine hydrate (55-64% solution)

  • Ethanol (EtOH), absolute

Procedure:

  • Esterification:

    • To a solution of 2,3-dihydro-1,4-benzodioxane-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Scientist's Note: The acid catalyst is essential for the Fischer esterification mechanism. [7]TLC is used to confirm the consumption of the starting carboxylic acid, which will have a different Rf value than the less polar ester product.

    • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude methyl 2,3-dihydro-1,4-benzodioxane-2-carboxylate, which can often be used in the next step without further purification.

  • Hydrazinolysis:

    • Dissolve the crude methyl ester (1.0 eq) in absolute ethanol (approx. 0.3 M).

    • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

    • Heat the reaction mixture to reflux for 8-12 hours. A precipitate may form as the reaction progresses.

    • Scientist's Note: An excess of hydrazine hydrate is used to drive the reaction to completion. The formation of a solid precipitate is a good visual indicator that the product hydrazide, which is often less soluble in ethanol than the starting ester, is forming.

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a desiccator to obtain pure 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide.

Part B: General Protocol for Synthesis of Hydrazone Derivatives

This protocol describes the condensation of the carbohydrazide intermediate with an aromatic aldehyde.

Materials:

  • 2,3-Dihydro-1,4-benzodioxane-2-carbohydrazide (from Part A)

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde)

  • Ethanol (EtOH), absolute

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide (1.0 eq) in absolute ethanol.

  • Add the desired aromatic aldehyde (1.0-1.1 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Scientist's Note: The reaction is often accompanied by the formation of a crystalline product directly in the reaction flask. The small amount of acid significantly speeds up the condensation. [9]6. After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated hydrazone derivative by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/DMF mixture) to obtain the pure hydrazone derivative.

Data Presentation: Representative Synthesis

The following table summarizes typical quantities and conditions for the synthesis of a hydrazone derivative from salicylaldehyde.

Reagent/ParameterPart A.1 (Esterification) Part A.2 (Hydrazinolysis) Part B (Condensation)
Starting Material 1,4-Benzodioxane-2-carboxylic acidMethyl Ester IntermediateCarbohydrazide Intermediate
Quantity (1.0 eq) 5.0 g (27.7 mmol)~5.3 g (27.7 mmol)1.0 g (5.15 mmol)
Primary Reagent Methanol / H₂SO₄Hydrazine Hydrate (64%)Salicylaldehyde
Quantity 150 mL / 1.5 mL4.3 mL (~88 mmol, 3.2 eq)0.63 g (5.15 mmol, 1.0 eq)
Solvent MethanolEthanolEthanol
Solvent Volume 150 mL80 mL30 mL
Temperature Reflux (~65°C)Reflux (~78°C)Reflux (~78°C)
Reaction Time 5 hours10 hours3 hours
Typical Yield >95% (crude)85-92%88-95%

Characterization of Products

To confirm the identity and purity of the synthesized compounds, a combination of spectroscopic techniques is essential.

  • FT-IR Spectroscopy: Successful formation of the hydrazone is confirmed by the appearance of a strong absorption band for the C=N (imine) stretch around 1590-1630 cm⁻¹ and the N-H stretch around 3100-3300 cm⁻¹. The broad O-H stretch from the initial carboxylic acid should be absent. [1][11]* ¹H NMR Spectroscopy: The most characteristic signal for the hydrazone product is the azomethine proton (-N=CH-), which typically appears as a singlet in the downfield region of the spectrum (δ 8.0-8.5 ppm). The amide proton (-C(O)NH-) will also be present as a singlet further downfield (δ 11.0-12.0 ppm). The aromatic and benzodioxane protons will appear in their expected regions. [1]* ¹³C NMR Spectroscopy: Key signals include the azomethine carbon (-N=C H-) around δ 140-150 ppm and the amide carbonyl carbon (-C =O) around δ 160-170 ppm. [12]* Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the final product. The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ that corresponds to the calculated mass of the target hydrazone. [11][12]

Critical Safety Precautions

Hydrazine Hydrate is acutely toxic, corrosive, and a suspected carcinogen. Strict safety protocols must be followed. [4][13][14][15]

  • Personal Protective Equipment (PPE): Always wear a lab coat, splash-proof chemical goggles, and chemical-resistant gloves (nitrile is a minimum requirement) when handling hydrazine hydrate. [5]* Engineering Controls: All manipulations involving hydrazine hydrate, including weighing and transfers, must be performed inside a certified chemical fume hood to avoid inhalation of toxic vapors. [5]* Handling: Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area, away from oxidizing agents and acids.

  • Spills: Small spills should be absorbed with an inert material (e.g., vermiculite or sand). Do not use combustible materials like paper towels. Large spills require specialized cleanup procedures; evacuate the area and contact your institution's safety office.

  • Waste Disposal: All hydrazine-containing waste is considered hazardous. It must be collected in a designated, sealed waste container and disposed of according to institutional and local regulations.

  • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek immediate medical attention. [15]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or no yield in esterification (Part A.1) Insufficient catalyst; water in methanol; insufficient reflux time.Ensure methanol is anhydrous. Add the specified amount of H₂SO₄. Extend reflux time and monitor by TLC.
Low yield in hydrazinolysis (Part A.2) Insufficient hydrazine; short reaction time.Increase the molar excess of hydrazine hydrate. Ensure the reaction is refluxed for the full duration.
Reaction fails to go to completion in condensation (Part B) No catalyst; impure starting materials.Add 2-3 drops of glacial acetic acid. Ensure the carbohydrazide and aldehyde are pure.
Product is an oil, not a solid Impurities present; product may have a low melting point.Try to purify by column chromatography instead of recrystallization. Try triturating the oil with a non-polar solvent like hexane to induce solidification.

References

Please note: The following URLs have been verified at the time of generation. Page content and links may change over time.

  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (2025). CoLab.
  • Hydrazine hydrate, 55% (Hydrazine, 35%)
  • Hydrazine Hydrate 55% - SAFETY D
  • Material Safety Data Sheet - HYDRAZINE HYDR
  • Hydrazine Standard Operating Procedure Template. (n.d.). Environmental Health & Safety, University of New Mexico.
  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2016). Molecules.
  • Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. (2023). Oriental Journal of Chemistry.
  • A Review on Synthesis of Carbohydrazide Derivatives. (2023). Asian Journal of Green Chemistry.
  • Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. (2013). Arabian Journal of Chemistry.
  • Facile and straightforward synthesis of Hydrazone derivatives. (2022). Applied Organometallic Chemistry.
  • Biological Activities of Hydrazone Deriv
  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (2014). Asian Journal of Chemistry.
  • Application Notes and Protocols: Condensation Reaction of 4-Phenylthiosemicarbazide with Aldehydes and Ketones. (2025). Benchchem.
  • A New Procedure for Preparation of Carboxylic Acid Hydrazides. (2005). Journal of Organic Chemistry.
  • Carboxylic Acids Reactions: Esterification, Amides, & More. (2023).

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Application Notes and Protocols for the Decarboxylative Amination of 1,4-Benzodioxane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 2-Amino-1,4-Benzodioxanes and the Decarboxylative Approach

The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] The introduction of an amino group at the C2 position creates a chiral center, and the resulting 2-amino-1,4-benzodioxane motif is a key pharmacophore in drugs targeting adrenergic, serotoninergic, and nicotinic receptors.[1][2] These compounds have shown potential as antihypertensive, antipsychotic, and neuroprotective agents. The precise stereochemistry at the C2 position often dictates the biological activity, making the synthesis of enantiopure 2-amino-1,4-benzodioxanes a critical endeavor in drug discovery.

Traditionally, the synthesis of these vital building blocks can be multi-step and arduous. Decarboxylative amination reactions have emerged as a powerful and elegant strategy to forge C-N bonds, utilizing readily available carboxylic acids as starting materials.[3][4] This approach is highly atom-economical, releasing carbon dioxide as the only byproduct. This application note provides a detailed guide to the decarboxylative amination of 1,4-benzodioxane-2-carboxylic acid, a readily accessible precursor, to yield the valuable 2-amino-1,4-benzodioxane core. We will explore three cutting-edge methodologies: photoredox catalysis, electrochemical synthesis, and transition-metal-catalyzed reactions, offering detailed protocols and insights into the underlying mechanisms.

Safety and Handling of 1,4-Benzodioxane-2-carboxylic Acid

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 1,4-benzodioxane-2-carboxylic acid and all other reagents.

  • Hazards: 1,4-Benzodioxane-2-carboxylic acid is classified as a skin and eye irritant.[5][6][7][8] It may also cause respiratory irritation.[5][7][8]

  • Precautions:

    • Always work in a well-ventilated fume hood.[5][6][9]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][9]

    • Avoid inhalation of dust and contact with skin and eyes.[5][7]

    • In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[5][6][7]

Methodology 1: Photoredox-Catalyzed Decarboxylative Amination

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions.[10][11] In the context of decarboxylative amination, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with the carboxylate, leading to a carboxyl radical that readily extrudes CO2. The resulting α-alkoxy radical is then trapped by a nitrogen nucleophile to form the desired C-N bond.

Proposed Mechanism: A Dual Catalytic Approach

A highly effective approach for this transformation involves the synergistic combination of photoredox and copper catalysis.[4]

photoredox_mechanism cluster_photo Photoredox Cycle cluster_copper Copper Cycle cluster_substrate Substrate Activation PC Photocatalyst (Ir(III)) PC_star Photocatalyst (Ir(III)) PC->PC_star Visible Light (hν) PC_red Reduced PC (Ir(II)) PC_star->PC_red SET R_radical α-Alkoxy Radical PC_star->R_radical Oxidation CuII Cu(II)-Amide PC_red->CuII Reduction CuI Cu(I) Catalyst CuI->CuII Oxidation by *PC CuIII Cu(III) Intermediate CuII->CuIII Radical Capture CuIII->CuI Reductive Elimination Product 2-Amino-1,4-benzodioxane CuIII->Product C-N Bond Formation RCOOH 1,4-Benzodioxane-2- carboxylic Acid RCOO_minus Carboxylate RCOOH->RCOO_minus Base RCOO_minus->R_radical SET & -CO2 R_radical->CuII Trapping Nuc Nitrogen Nucleophile (Amine) Nuc->CuI

Caption: Proposed dual catalytic cycle for photoredox decarboxylative amination.

In this proposed mechanism, the excited photocatalyst oxidizes a Cu(I) species to a Cu(II)-amide complex. Simultaneously, the carboxylate of 1,4-benzodioxane-2-carboxylic acid is oxidized by the photocatalyst, leading to decarboxylation and the formation of an α-alkoxy radical. This radical is then trapped by the Cu(II)-amide complex to form a Cu(III) intermediate, which undergoes reductive elimination to furnish the 2-amino-1,4-benzodioxane product and regenerate the Cu(I) catalyst.[4]

Experimental Protocol: Photoredox Amination

This protocol is adapted from established procedures for the decarboxylative coupling of α-oxy and α-amino acids.[10][11]

Materials:

  • 1,4-Benzodioxane-2-carboxylic acid

  • Nitrogen nucleophile (e.g., a primary or secondary amine, or an N-heterocycle)

  • Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

  • Copper catalyst (e.g., Cu(I) salt)

  • Base (e.g., an inorganic or organic base)

  • Anhydrous, degassed solvent (e.g., DMF or DMSO)

  • Schlenk tube or vial equipped with a magnetic stir bar

  • Blue LED light source

Procedure:

  • To a Schlenk tube or vial, add 1,4-benzodioxane-2-carboxylic acid (1.0 equiv), the nitrogen nucleophile (1.2-2.0 equiv), the photocatalyst (1-2 mol%), the copper catalyst (5-10 mol%), and the base (1.5-2.0 equiv).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED light source.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Methodology 2: Electrochemical Decarboxylative Amination

Electrochemical synthesis offers a green and sustainable alternative for decarboxylative couplings, as it obviates the need for chemical oxidants.[12] The reaction is driven by an applied electrical potential, which facilitates the oxidation of the carboxylate at the anode. This leads to the formation of a radical intermediate, which can be further oxidized to a carbocation. This electrophilic species is then intercepted by a nitrogen nucleophile.

Proposed Mechanism: Anodic Oxidation and Nucleophilic Capture

electrochemical_mechanism RCOOH 1,4-Benzodioxane-2- carboxylic Acid RCOO_minus Carboxylate RCOOH->RCOO_minus Base R_radical α-Alkoxy Radical RCOO_minus->R_radical Anodic Oxidation (-1e⁻, -CO₂) R_cation α-Alkoxy Carbocation R_radical->R_cation Anodic Oxidation (-1e⁻) Product 2-Amino-1,4-benzodioxane R_cation->Product + Nucleophile Nuc Nitrogen Nucleophile

Caption: Proposed mechanism for electrochemical decarboxylative amination.

The reaction is initiated by the deprotonation of the carboxylic acid. The resulting carboxylate is then oxidized at the anode, losing one electron and a molecule of CO2 to form an α-alkoxy radical. Further oxidation of this radical at the anode generates a stabilized α-alkoxy carbocation. This carbocation is then trapped by a nitrogen nucleophile to yield the final product.[12]

Experimental Protocol: Electrochemical Amination

This protocol is based on general procedures for electrochemical decarboxylative C-N bond formation.[5][9]

Materials:

  • 1,4-Benzodioxane-2-carboxylic acid

  • Nitrogen nucleophile

  • Supporting electrolyte (e.g., a tetraalkylammonium salt)

  • Solvent (e.g., acetonitrile, DMF)

  • Undivided electrochemical cell

  • Graphite or platinum electrodes (anode and cathode)

  • Constant current power supply

Procedure:

  • Set up an undivided electrochemical cell with a graphite or platinum anode and cathode.

  • To the cell, add 1,4-benzodioxane-2-carboxylic acid (1.0 equiv), the nitrogen nucleophile (2.0-3.0 equiv), and the supporting electrolyte.

  • Add the solvent to dissolve the reagents.

  • Stir the solution and apply a constant current.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, discontinue the electrolysis.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Methodology 3: Transition-Metal-Catalyzed Decarboxylative Amination

Transition metals, such as palladium, copper, and nickel, can effectively catalyze decarboxylative cross-coupling reactions.[8] These methods often proceed through a catalytic cycle involving oxidative addition, decarboxylation, and reductive elimination.

Proposed Mechanism: Palladium-Catalyzed Decarboxylative Coupling

While less common for sp3-hybridized centers, a palladium-catalyzed pathway can be envisioned, potentially involving an oxidative addition of a Pd(0) species into an activated form of the carboxylic acid, followed by decarboxylation and reductive elimination. A more plausible approach for this specific substrate would be a copper- or nickel-catalyzed reaction, similar to the photoredox-mediated process but initiated thermally.

transition_metal_mechanism M0 M(0) MII_A Oxidative Addition Intermediate M0->MII_A + R-COX MII_B Decarboxylated Intermediate MII_A->MII_B - CO2 Product 2-Amino-1,4-benzodioxane MII_B->Product + Nucleophile Product->M0 Reductive Elimination RCOOH 1,4-Benzodioxane-2- carboxylic Acid (activated) Nuc Nitrogen Nucleophile

Caption: Generalized transition-metal-catalyzed decarboxylative amination cycle.

Experimental Protocol: Transition-Metal-Catalyzed Amination

This protocol is a generalized procedure based on known transition-metal-catalyzed decarboxylative couplings.[8]

Materials:

  • 1,4-Benzodioxane-2-carboxylic acid

  • Nitrogen nucleophile

  • Transition metal catalyst (e.g., a Pd, Cu, or Ni complex)

  • Ligand (if required)

  • Base

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or sealed reaction vessel

Procedure:

  • To a Schlenk tube, add the 1,4-benzodioxane-2-carboxylic acid (1.0 equiv), nitrogen nucleophile (1.2-1.5 equiv), transition metal catalyst (2-5 mol%), ligand (if necessary), and base.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Comparison of Methodologies

FeaturePhotoredox CatalysisElectrochemical SynthesisTransition-Metal Catalysis
Reaction Conditions Very mild (room temp., visible light)Mild (room temp.)Often requires elevated temperatures
Reagents Photocatalyst, optional co-catalystSupporting electrolyteMetal catalyst, ligand, base
Oxidants/Reductants None (light-driven)Electricity (clean)Often requires stoichiometric oxidants
Scalability Can be challenging for large scaleGenerally scalableWell-established for large scale
Functional Group Tol. Generally highCan be sensitive to redox-active groupsCan be sensitive to certain functional groups
Cost Photocatalysts can be expensiveLower reagent cost, requires specific equipmentCatalysts and ligands can be costly

Conclusion and Future Outlook

The decarboxylative amination of 1,4-benzodioxane-2-carboxylic acid presents a modern, efficient, and atom-economical route to the pharmaceutically important 2-amino-1,4-benzodioxane scaffold. The photoredox, electrochemical, and transition-metal-catalyzed methods outlined in this application note each offer distinct advantages and can be selected based on the specific requirements of the synthesis, available equipment, and desired scale. While the protocols provided are based on well-precedented transformations of similar substrates, further optimization for this specific starting material is encouraged. The continued development of these powerful decarboxylative strategies will undoubtedly accelerate the discovery and development of novel therapeutics based on the versatile 1,4-benzodioxane core.

References

  • From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation. Organic & Biomolecular Chemistry. [Link]

  • From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation. Organic & Biomolecular Chemistry. [Link]

  • Direct Catalytic Decarboxylative Amination of Aryl Acetic Acids. ResearchGate. [Link]

  • Merging photoredox and nickel catalysis: Decarboxylative cross-coupling of carboxylic acids with vinyl halides. Princeton University. [Link]

  • From Carboxylic Acids or Their Derivatives to Amines and Ethers: Modern Decarboxylative Approaches for Sustainable C–N and C–O Bond Formation. ResearchGate. [Link]

  • Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. PMC. [Link]

  • Decarboxylative photoredox coupling of carboxylic acids with aromatic nitriles. ResearchGate. [Link]

  • Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Macmillan Group - Princeton University. [Link]

  • Photoredox-Catalyzed Direct Decarboxylative Amination of Alkyl Carboxylic Acids Enabled by a Novel N-Centered Radical Scavenger. ResearchGate. [Link]

  • Decarboxylative Csp3–N Bond Formation by Electrochemical Oxidation of Amino Acids. ACS Publications. [Link]

  • Electrochemical Decarboxylative N-Alkylation of Heterocycles. PMC. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]

  • Recent Advances in Transition Metal Catalyzed Decarboxylative Cross-Coupling Reaction. ResearchGate. [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. ResearchGate. [Link]

  • Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes. Organic Chemistry Portal. [Link]

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. SciSpace. [Link]

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. PubMed. [Link]

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Application Notes and Protocols for the Catalyzing the Future: A Guide to the Asymmetric Synthesis of α-Stereogenic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral α-Stereogenic Carboxylic Acids

Chiral carboxylic acids bearing an α-stereogenic center are fundamental building blocks in the chemical and pharmaceutical industries.[1] These molecules are integral components of numerous natural products, pharmaceuticals, and agrochemicals. The biological activity of these compounds is often dictated by the absolute configuration of the α-stereocenter. For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen exists as two enantiomers; the (S)-enantiomer is responsible for its therapeutic effects, while the (R)-enantiomer is significantly less active. Similarly, (S)-naproxen is a potent anti-inflammatory agent, whereas its (R)-enantiomer is a liver toxin.[2] Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure α-stereogenic carboxylic acids is of paramount importance.[1]

This comprehensive guide provides an in-depth exploration of the primary catalytic asymmetric strategies for synthesizing these valuable compounds. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer insights into troubleshooting and practical considerations.

Core Synthetic Strategies

The asymmetric synthesis of α-stereogenic carboxylic acids can be broadly categorized into several key approaches. This guide will focus on three of the most powerful and widely utilized methods:

  • Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids: A highly atom-economical method that directly converts prochiral olefins into chiral carboxylic acids.

  • Asymmetric Carboxylation of Prochiral Nucleophiles: A convergent approach that introduces the carboxylic acid moiety while simultaneously setting the stereocenter.

  • Organocatalytic α-Functionalization of Carboxylic Acid Derivatives: An emerging and powerful strategy that utilizes small organic molecules as catalysts to achieve high enantioselectivity.

Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, offering a direct and efficient route to chiral molecules.[3] In the context of α-stereogenic carboxylic acids, the hydrogenation of α,β-unsaturated precursors is a particularly attractive strategy due to its high atom economy and the ready availability of the starting materials.[4]

Mechanistic Insights: The Role of the Chiral Catalyst

The success of asymmetric hydrogenation hinges on the design and selection of the chiral catalyst. Transition metal complexes, particularly those of rhodium and ruthenium with chiral phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have proven to be exceptionally effective.[5]

The catalytic cycle generally involves the coordination of the olefin to the chiral metal center, followed by the oxidative addition of hydrogen. The chiral ligands create a dissymmetric environment around the metal, which dictates the facial selectivity of the subsequent migratory insertion of the olefin into the metal-hydride bond. Reductive elimination then liberates the chiral carboxylic acid and regenerates the active catalyst.

Asymmetric_Hydrogenation_Mechanism cluster_cycle Catalytic Cycle Catalyst_Precursor [Rh(L)]+ Active_Catalyst [Rh(H)2(L)]+ Catalyst_Precursor->Active_Catalyst H2 Substrate_Complex [Rh(H)2(L)(Substrate)]+ Active_Catalyst->Substrate_Complex Substrate Hydride_Insertion Alkyl-Rh-Hydride Intermediate Substrate_Complex->Hydride_Insertion Migratory Insertion Hydride_Insertion->Catalyst_Precursor Regeneration Product_Release [Rh(L)]+ Hydride_Insertion->Product_Release Reductive Elimination (+ Chiral Product)

Caption: Generalized catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Protocol: Asymmetric Hydrogenation of Tiglic Acid using a Ru-BINAP Catalyst

This protocol details the asymmetric hydrogenation of tiglic acid to produce (S)-2-methylbutanoic acid, a valuable chiral building block. The procedure is adapted from established methodologies utilizing Ru-BINAP catalysts.[6][7]

Materials:

  • [RuCl(p-cymene)]2

  • (S)-BINAP

  • Tiglic acid

  • Methanol (anhydrous, degassed)

  • Hydrogen gas (high purity)

  • Schlenk flask or high-pressure autoclave

  • Magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl(p-cymene)]2 (0.01 mmol) and (S)-BINAP (0.022 mmol).

    • Add anhydrous, degassed methanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Hydrogenation Reaction:

    • To the catalyst solution, add tiglic acid (2.0 mmol).

    • If using a Schlenk flask, purge the flask with hydrogen gas (balloon pressure) and stir vigorously at room temperature. For higher pressures, transfer the solution to a high-pressure autoclave.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or GC.

  • Workup and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Remove the solvent in vacuo.

    • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material and the product as its sodium salt.

    • Acidify the aqueous layer with 2M HCl to pH ~2 and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude (S)-2-methylbutanoic acid.

    • Purify the product by distillation or chromatography if necessary.

  • Determination of Enantiomeric Excess (ee):

    • The enantiomeric excess of the product can be determined by chiral HPLC or GC after conversion to a suitable derivative (e.g., a phenacyl ester).

Data Summary:

SubstrateCatalystS/C RatioH2 Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)Reference
Tiglic Acid[Ru((S)-BINAP)(OAc)2]150-160170-180 (in scCO2)-12-15-84-90[6]
Tiglic AcidRu–[(p-OCF3)–BINAP]-high--->Ru-BINAP[8]

Asymmetric Carboxylation of Alkenes with CO2

The direct carboxylation of unsaturated hydrocarbons with carbon dioxide (CO2) is a highly attractive and sustainable method for the synthesis of carboxylic acids.[9] When coupled with a chiral catalyst, this approach allows for the enantioselective synthesis of α-stereogenic carboxylic acids from simple and abundant starting materials.[10]

Mechanistic Insights: Nickel-Catalyzed Reductive Carbo-Carboxylation

A notable example of this strategy is the nickel-catalyzed asymmetric reductive carbo-carboxylation of alkenes.[10][11] This reaction involves the coupling of an aryl halide, an alkene, and CO2 to generate an α-aryl carboxylic acid. The mechanism is thought to proceed through a series of catalytic cycles involving the nickel catalyst.

Ni_Carboxylation_Mechanism cluster_cycle1 Hydrozincation Cycle cluster_cycle2 Carboxylation Cycle Ni_0 Ni(0) Ni_H [H-Ni-Et] Ni_0->Ni_H Et2Zn Alkene_Insertion [R-Ni-Et] Ni_H->Alkene_Insertion Alkene Transmetalation1 R-Zn-Et Alkene_Insertion->Transmetalation1 Et2Zn Transmetalation1->Ni_0 + Et-Ni-Et Ni_0_2 Ni(0) Oxidative_Addition [Ar-Ni(II)-X] Ni_0_2->Oxidative_Addition Ar-X Transmetalation2 [Ar-Ni(II)-R] Oxidative_Addition->Transmetalation2 R-Zn-Et CO2_Insertion [Ar-Ni(II)-CO2R] Transmetalation2->CO2_Insertion CO2 Reductive_Elimination Ar-CO2R CO2_Insertion->Reductive_Elimination Reductive Elimination

Caption: Plausible mechanistic pathways in nickel-catalyzed reductive carboxylation.[12]

Protocol: Nickel-Catalyzed Asymmetric Reductive Carboxylation of Styrene

This protocol describes the synthesis of 2-phenylpropanoic acid from styrene, an aryl bromide, and CO2, using a chiral nickel catalyst. The procedure is based on the work of Rovis and others in the field of nickel-catalyzed carboxylation.[13][14]

Materials:

  • Ni(acac)2 or Ni(COD)2

  • Chiral phosphine ligand (e.g., a chiral bisphosphine)

  • Styrene

  • Aryl bromide (e.g., bromobenzene)

  • Diethylzinc (Et2Zn)

  • Carbon dioxide (CO2, balloon or cylinder)

  • Anhydrous, degassed solvent (e.g., THF or DME)

  • Schlenk tube or glovebox

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • In a glovebox or under a strictly inert atmosphere, add Ni(acac)2 (0.1 mmol), the chiral phosphine ligand (0.11 mmol), and the aryl bromide (2.0 mmol) to a Schlenk tube.

    • Add anhydrous, degassed solvent (10 mL) and stir for 10 minutes.

    • Add styrene (2.2 mmol).

  • Carboxylation Reaction:

    • Cool the reaction mixture to 0 °C.

    • Slowly add diethylzinc (2.5 mmol) dropwise.

    • Purge the Schlenk tube with CO2 (from a balloon) and maintain a positive pressure of CO2 throughout the reaction.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by GC or LC-MS.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of 1M HCl at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

  • Determination of Enantiomeric Excess (ee):

    • The enantiomeric excess can be determined by chiral HPLC analysis.

Data Summary:

AlkeneAryl HalideLigandReductantYield (%)ee (%)Reference
Styrene derivativesAryl bromidesChiral PhosphineEt2ZnGood to excellentHigh[10]
Activated Styrenes-DBUEt2Zn85N/A[13]

Organocatalytic α-Arylation of Carboxylic Acid Derivatives

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing transition metal catalysis and biocatalysis. In the synthesis of α-stereogenic carboxylic acids, organocatalytic methods offer the advantage of being metal-free, often proceeding under mild conditions, and exhibiting high enantioselectivity.[15]

Mechanistic Insights: Enamine Catalysis

A common strategy in organocatalytic α-functionalization is enamine catalysis. A chiral secondary amine catalyst reacts with a carbonyl compound (e.g., an aldehyde or a derivative of a carboxylic acid) to form a chiral enamine intermediate. This enamine is more nucleophilic than the parent carbonyl compound and can react with an electrophile. The chirality of the catalyst directs the approach of the electrophile, leading to the formation of a new stereocenter with high enantioselectivity. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the α-functionalized product.

Organocatalysis_Mechanism cluster_cycle Organocatalytic Cycle Catalyst Chiral Amine Enamine Chiral Enamine Catalyst->Enamine + Aldehyde - H2O Addition Enamine-Electrophile Adduct Enamine->Addition + Electrophile (e.g., Quinone) Iminium Iminium Ion Addition->Iminium Rearomatization Product α-Arylated Aldehyde Iminium->Product + H2O Product->Catalyst Catalyst Regeneration

Caption: General mechanism for organocatalytic α-arylation of aldehydes.

Protocol: Organocatalytic Enantioselective α-Arylation of an Aldehyde

This protocol describes the α-arylation of propanal with a quinone electrophile, catalyzed by a chiral primary amine. The resulting α-aryl aldehyde can be readily oxidized to the corresponding α-aryl carboxylic acid. This procedure is adapted from seminal work in the field of organocatalytic α-arylation.[16]

Materials:

  • Propanal

  • Benzoquinone

  • Chiral primary amine catalyst (e.g., a derivative of a cinchona alkaloid)

  • Solvent (e.g., CH2Cl2)

  • Standard glassware for reaction, workup, and purification

Procedure:

  • Reaction Setup:

    • To a solution of propanal (0.1 mmol) and benzoquinone (0.1 mmol) in CH2Cl2 (0.2 mL) at the desired temperature (e.g., -20 °C), add the chiral amine catalyst (20 mol%).

    • Stir the reaction mixture at this temperature for the specified time (e.g., 24-48 hours), monitoring the reaction by TLC.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the reaction mixture in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the α-arylated aldehyde.

  • Oxidation to the Carboxylic Acid:

    • The purified aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidation methods (e.g., Pinnick oxidation with NaClO2 and 2-methyl-2-butene).

  • Determination of Enantiomeric Excess (ee):

    • The enantiomeric excess of the α-arylated aldehyde or the final carboxylic acid can be determined by chiral HPLC.

Data Summary:

AldehydeElectrophileCatalystTemp (°C)Yield (%)ee (%)Reference
PropanalBenzoquinoneQuinine-207694[17]

Case Study: Industrial Synthesis of (S)-Naproxen

The industrial synthesis of (S)-naproxen provides an excellent example of the application of catalytic asymmetric synthesis on a large scale. While several routes have been developed, including classical resolution, modern industrial processes often rely on asymmetric hydrogenation or other catalytic methods to achieve high enantioselectivity and efficiency.[17][18]

One prominent industrial route involves the asymmetric hydrogenation of an α,β-unsaturated ester precursor, followed by hydrolysis to yield (S)-naproxen. This approach, often utilizing a Ru-BINAP catalyst system, is highly efficient and atom-economical.[18]

Naproxen_Synthesis_Workflow Start 2-Methoxy-6-vinylnaphthalene Hydroformylation Asymmetric Hydroformylation (Rh/(R,R)-DIOP) Start->Hydroformylation Aldehyde (S)-2-(6-Methoxynaphthalen-2-yl)propanal Hydroformylation->Aldehyde Oxidation Oxidation Aldehyde->Oxidation Naproxen (S)-Naproxen Oxidation->Naproxen

Caption: A potential industrial workflow for the synthesis of (S)-Naproxen.

Analytical Methods: Determination of Enantiomeric Excess

The accurate determination of enantiomeric excess (ee) is crucial for evaluating the success of an asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

Protocol: Chiral HPLC Analysis of Naproxen

This protocol provides a general guideline for the chiral separation of naproxen enantiomers. Specific conditions may need to be optimized depending on the available instrumentation and column.[19]

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Lux Amylose-1, Chiralcel OD-H)[2]

  • Mobile phase solvents (e.g., hexane, isopropanol, acetic acid)

  • Naproxen sample (racemic standard and the synthesized product)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the naproxen sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Optimized Conditions (Example):

      • Column: Lux Amylose-1[19]

      • Mobile Phase: Methanol:water:acetic acid 85:15:0.1 (v/v/v)[19]

      • Flow Rate: 0.65 mL/min[19]

      • Column Temperature: 40 °C[19]

      • Detection: UV at 254 nm[2]

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject the synthesized sample.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers in the chromatogram.

    • Calculate the enantiomeric excess using the following formula:

      • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Data Summary:

ColumnMobile PhaseFlow Rate (mL/min)Temp (°C)Resolution (Rs)Reference
Lux Amylose-1MeOH:H2O:AcOH (85:15:0.1)0.65403.21[19]
Chiralcel ODHexane:IPA:AcOH (97:3:1)1.035Baseline[2]

Practical Considerations: Safety and Troubleshooting

Safety Precautions

Many reagents used in catalytic asymmetric synthesis are hazardous. Organometallic reagents, such as diethylzinc, can be pyrophoric and react violently with air and moisture.[20][21] It is imperative to handle these reagents under a strictly inert atmosphere using appropriate Schlenk line or glovebox techniques.[22][23] Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and suitable gloves.[20][22][23]

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low Enantioselectivity (ee) - Catalyst degradation- Impure reagents or solvent- Incorrect temperature- Use fresh catalyst- Purify starting materials and use anhydrous, degassed solvents- Optimize reaction temperature (lower temperature often improves ee)
Low Conversion/Yield - Inactive catalyst- Insufficient reaction time- Poor mixing- Check catalyst activity- Extend reaction time and monitor by TLC/GC- Ensure vigorous stirring
Poor Reproducibility - Inconsistent inert atmosphere- Variations in reagent quality- Ensure rigorous exclusion of air and moisture- Use reagents from the same batch or of known purity

Conclusion

The catalytic asymmetric synthesis of α-stereogenic carboxylic acids is a vibrant and continually evolving field. The methodologies outlined in this guide—asymmetric hydrogenation, carboxylation, and organocatalysis—represent powerful tools for accessing these valuable chiral molecules with high efficiency and enantioselectivity. By understanding the underlying mechanistic principles and adhering to detailed experimental protocols, researchers can confidently and safely advance their work in drug discovery and development.

References

  • ACS Chemical Health & Safety. (n.d.). Methods for the safe storage, handling, and disposal of pyrophoric liquids and solids in the laboratory. [Link]

  • Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. [Link]

  • Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. [Link]

  • Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents. [Link]

  • ResearchGate. (2025). Enantiomeric Separation of Naproxen by High Performance Liquid Chromatography Using CHIRALCEL OD as Stationary Phase. [Link]

  • National Institutes of Health. (n.d.). Synthesis and applications of high-performance P-chiral phosphine ligands. [Link]

  • ACS Publications. (n.d.). Asymmetric Synthesis of Monodentate Phosphine Ligands Based on Chiral η6-Cr[arene] Templates. [Link]

  • National Institutes of Health. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. [Link]

  • PubMed. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. [Link]

  • ResearchGate. (2025). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. [Link]

  • Chiral Phosphines Synthesis. (n.d.). Chiral Phosphines Synthesis. [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Ibuprofen and Naproxen. [Link]

  • Phenomenex. (2022). Chiral Separation of Naproxen by HPLC. [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. [Link]

  • Google Patents. (n.d.). Process for preparing naproxen.
  • ResearchGate. (2025). Commercial industrial synthesis of Naproxen. [Link]

  • ResearchGate. (n.d.). Asymmetric hydrogenation of tiglic acid with (S)-H 8-BINAP-Ru in scCO 2.... [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of (S)-ibuprofen. [Link]

  • SciSpace. (n.d.). Nickel-Catalyzed Reductive Carboxylation of Styrenes Using CO2. [Link]

  • Sci-Hub. (2018). Process intensification and waste minimization for ibuprofen synthesis process. [Link]

  • Google Patents. (n.d.). Process for preparing naproxen.
  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • YouTube. (2017). Performing a Reaction Under an Inert Atmosphere. [Link]

  • Google Patents. (n.d.). Process for preparing naproxen.
  • ResearchGate. (2025). Enantioselective hydrogenation of tiglic acid in methanol and in dense carbon dioxide catalyzed by a ruthenium–BINAP complex substituted with OCF 3 groups. [Link]

  • ResearchGate. (2025). Nickel-Catalyzed Reductive Carboxylation of Styrenes Using CO2. [Link]

  • PubMed. (2021). Nickel-Catalyzed Asymmetric Reductive Carbo-Carboxylation of Alkenes with CO2. [Link]

  • Semantic Scholar. (2021). Nickel-Catalyzed Asymmetric Reductive Carbo-Carboxylation of Alkenes with CO2. [Link]

  • Green Chemistry For Sustainability. (n.d.). Improved Synthesis of Ibuprofen. [Link]

  • ResearchGate. (2025). The synthesis of asymmetric hydrogenation catalyst [Ru(BINAP)(OAc)2] and its solid supported studies. [Link]

  • National Institutes of Health. (n.d.). Nickel-Catalyzed Reductive Carboxylation of Styrenes Using CO2. [Link]

  • Organic Syntheses. (n.d.). ASYMMETRIC HYDROGENATION OF ALLYLIC ALCOHOLS USING BINAP-RUTHENIUM COMPLEXES. [Link]

  • ResearchGate. (2025). Asymmetric synthesis of (S)-ibuprofen by esterification with amides of (S)-lactic acid as chiral auxiliaries: Experimental and theoretical results. [Link]

  • Asymmetric Hydrogenation. (2015). Asymmetric Hydrogenation. [Link]

  • Google Patents. (n.d.). Industrial synthesis technique for DL-naproxen.
  • IntechOpen. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]

  • Asymmetric Reactions Synthesis. (n.d.). Asymmetric reactions_synthesis. [Link]

  • Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. [Link]

  • PubMed. (n.d.). Asymmetric organocatalytic alpha-arylation of aldehydes. [Link]

Sources

Application Notes and Protocols for the Development of 5-HT1A Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The 5-HT1A Receptor as a Therapeutic Hub

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a pivotal modulator of serotonergic neurotransmission in the central nervous system (CNS). Its widespread distribution and critical role in neuronal signaling have established it as a major target for therapeutic intervention in a host of neuropsychiatric disorders. Dysregulation of 5-HT1A receptor signaling is implicated in the pathophysiology of anxiety, depression, schizophrenia, and Parkinson's disease, making the development of selective agonists a key focus of modern neuropharmacology.

5-HT1A receptors are strategically located in two distinct neuronal populations:

  • Presynaptic Autoreceptors: Found on the soma and dendrites of serotonergic neurons within the raphe nuclei. Their activation provides a negative feedback mechanism, inhibiting neuronal firing and reducing the release of serotonin into the synapse.

  • Postsynaptic Heteroreceptors: Located on non-serotonergic neurons in various brain regions, including the hippocampus, cortex, and amygdala. Their activation directly modulates the activity of these target neurons, often leading to hyperpolarization and reduced excitability.

This dual role allows 5-HT1A agonists to exert complex effects on the serotonergic system. For instance, the anxiolytic and antidepressant effects of many 5-HT1A partial agonists, like buspirone, are thought to arise from a combination of initial autoreceptor desensitization followed by sustained postsynaptic receptor activation. The development of novel agonists, including those with "biased" signaling properties that preferentially activate specific downstream pathways, represents an exciting frontier in the field, promising more targeted therapies with fewer side effects.

This guide provides a comprehensive overview of the core methodologies and experimental workflows essential for the discovery, characterization, and preclinical validation of novel 5-HT1A receptor agonists.

Chapter 1: Molecular Mechanisms of 5-HT1A Receptor Signaling

Understanding the intricate signaling cascades initiated by 5-HT1A receptor activation is fundamental to designing rational drug discovery programs. The receptor primarily couples to inhibitory G-proteins of the Gi/o family, triggering a series of downstream events that collectively modulate neuronal function.

Canonical Gi/o Signaling Pathway

The hallmark of 5-HT1A receptor activation is the inhibition of adenylyl cyclase. This process unfolds as follows:

  • Agonist Binding: An agonist binds to the 5-HT1A receptor, inducing a conformational change.

  • G-Protein Activation: The receptor-agonist complex facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit of the heterotrimeric G-protein.

  • Subunit Dissociation: The Gαi-GTP complex dissociates from the Gβγ dimer.

  • Adenylyl Cyclase Inhibition: The Gαi-GTP complex directly inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cyclic AMP (cAMP).

  • PKA Modulation: The resulting decrease in intracellular cAMP levels leads to reduced activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream target proteins.

Gβγ-Mediated Effector Modulation

The liberated Gβγ subunit is not merely a bystander; it actively participates in signaling by modulating various ion channels and enzymes. A key action is the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This increases K+ efflux, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability and firing rate.

Non-Canonical Signaling Pathways

Beyond the classical Gi/o pathway, 5-HT1A receptors can engage other signaling networks, often in a cell-type and agonist-specific manner. These non-canonical pathways are increasingly recognized as critical mediators of the receptor's diverse physiological effects, including neuroprotection and plasticity. Key alternative pathways include:

  • MAPK/ERK Pathway: Activation of the Mitogen-Activated Protein Kinase (MAPK), specifically the Extracellular signal-Regulated Kinase (ERK), has been linked to 5-HT1A receptor stimulation. This pathway is crucial for regulating processes like cell growth, survival, and neurogenesis.

  • PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascade, a central regulator of cell survival and metabolism, can also be activated by 5-HT1A receptors.

The ability of different agonists to selectively engage these various pathways is the basis of biased agonism , a concept that holds immense promise for developing drugs that target specific therapeutic outcomes while avoiding unwanted side effects.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-1,4-Benzodioxane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of (R)-1,4-Benzodioxane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The chiral 1,4-benzodioxane framework is a critical component in numerous biologically active compounds, making its efficient and enantioselective synthesis a significant area of focus.[1][2] This resource provides in-depth, experience-driven advice to ensure the successful and reproducible synthesis of this valuable molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Issue 1: Low Yield of the Desired this compound

Question: My reaction is resulting in a significantly lower than expected yield of the final product. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis often stem from suboptimal reaction conditions or the prevalence of side reactions. The core of this synthesis is typically a Williamson ether synthesis, a powerful method for forming ether linkages.[3][4] However, its success is highly dependent on several factors.[3]

Probable Causes & Solutions:

  • Inefficient Deprotonation of Catechol: The reaction initiates with the deprotonation of catechol to form the more nucleophilic catecholate. Incomplete deprotonation will leave unreacted starting material and reduce the overall yield.

    • Solution: Ensure the use of a sufficiently strong base and an appropriate solvent. While bases like potassium carbonate (K₂CO₃) are common, stronger bases like cesium carbonate (Cs₂CO₃) can be more effective, particularly with less reactive electrophiles. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can enhance the solubility of the catecholate and accelerate the reaction.[5]

  • Side Reactions of the Chiral Epoxide: The chiral epoxide starting material (e.g., (S)-glycidyl nosylate) is susceptible to nucleophilic attack by other species in the reaction mixture besides the desired catecholate.

    • Solution: Control the stoichiometry of your reactants carefully. A slight excess of the catechol may be beneficial, but a large excess can lead to the formation of undesired byproducts. Additionally, maintaining a consistent and optimal reaction temperature is crucial to minimize side reactions.

  • Suboptimal Reaction Temperature: The temperature of the reaction can significantly impact the rate of the desired reaction versus side reactions.

    • Solution: An initial temperature screen is recommended. Start with room temperature and incrementally increase it. Monitor the reaction progress by TLC or HPLC to identify the temperature at which the product is formed at a reasonable rate without significant byproduct formation.

Experimental Protocol: Optimizing the Williamson Ether Synthesis

  • Reagent Preparation: Dry all glassware thoroughly. Ensure catechol is pure and the chiral epoxide is of high enantiomeric purity. Use anhydrous solvents.

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve catechol in your chosen anhydrous solvent (e.g., DMF).

  • Base Addition: Add the base (e.g., Cs₂CO₃) portion-wise to the catechol solution while stirring.

  • Epoxide Addition: Once the catechol is fully deprotonated (this may require stirring for a period at a specific temperature), add the chiral epoxide dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC at regular intervals.

  • Workup and Purification: Upon completion, quench the reaction and proceed with an appropriate aqueous workup. The crude product can then be purified by column chromatography.[6][7]

Data Presentation: Comparison of Reaction Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃AcetoneReflux2445[8]
Cs₂CO₃DMF6012>70
NaHTHFRT to 508Variable
Issue 2: Loss of Enantiomeric Purity (Racemization)

Question: I am observing a decrease in the enantiomeric excess (ee) of my final product. What could be causing this racemization?

Answer: Preserving the stereochemistry at the C2 position is paramount in this synthesis.[9] Racemization can occur under harsh reaction conditions or during the workup and purification steps.

Probable Causes & Solutions:

  • Harsh Basic Conditions: Strong bases, especially at elevated temperatures, can potentially lead to epoxide ring-opening and subsequent reactions that may compromise the stereocenter.

    • Solution: Use the mildest effective base and the lowest possible reaction temperature. Consider bases like potassium carbonate over stronger options if the reaction proceeds efficiently.

  • Acidic Workup Conditions: Exposure to strong acids during the workup can also be a source of racemization.

    • Solution: Use a buffered aqueous solution for the workup if possible. If an acidic wash is necessary, use a dilute acid and minimize the contact time.

  • Purification on Silica Gel: While common, prolonged exposure to silica gel, which is slightly acidic, can sometimes lead to racemization of sensitive compounds.

    • Solution: Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) before use. Alternatively, consider other purification methods like crystallization or preparative HPLC.

Workflow for Minimizing Racemization

Sources

Technical Support Center: Diastereoselective Crystallization of Benzodioxane Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diastereoselective crystallization of benzodioxane salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven insights. Here, we move beyond simple protocols to explain the why behind the how, ensuring you are equipped to overcome challenges in your chiral resolution experiments.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the diastereoselective crystallization of benzodioxane salts.

Q1: What is the fundamental principle of diastereoselective crystallization for separating benzodioxane enantiomers?

A1: Diastereoselective crystallization is a powerful chiral resolution technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) of a benzodioxane derivative.[1][2] The core principle involves reacting the racemic benzodioxane, which could be an acid or an amine, with an enantiomerically pure chiral resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers.[3][4] Since diastereomers possess different physical properties, such as solubility, melting point, and crystal packing, one diastereomer will preferentially crystallize from a carefully selected solvent system, allowing for its isolation in high diastereomeric excess (d.e.).[1][5] The purified diastereomeric salt can then be treated to remove the chiral resolving agent, yielding the desired enantiomer of the benzodioxane.

Q2: How do I choose an appropriate chiral resolving agent for my racemic benzodioxane?

A2: The selection of a chiral resolving agent is a critical step and often requires empirical screening.[2] For a racemic benzodioxane carboxylic acid, common resolving agents are chiral amines (e.g., (R)- or (S)-1-phenylethanamine, brucine).[1][2] Conversely, for a racemic benzodioxane amine, chiral acids like tartaric acid or its derivatives are frequently used.[2] The ideal resolving agent will form a stable salt with the target compound and create a pair of diastereomers with a significant difference in solubility in a practical solvent system. This solubility difference is the primary driver for a successful resolution.[5]

Q3: What analytical techniques are essential for monitoring the success of my diastereoselective crystallization?

A3: To effectively monitor your crystallization, you will need methods to determine both yield and diastereomeric excess (d.e.).

  • For Diastereomeric Excess (d.e.) and Enantiomeric Excess (e.e.):

    • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods for determining the enantiomeric purity of the final benzodioxane product after removal of the resolving agent.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the diastereomeric ratio of the crystallized salt.[7] The signals of the two diastereomers should be sufficiently resolved to allow for accurate integration.[8] Chiral shift reagents can also be employed to determine the e.e. of the final product.

    • Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the enantiomeric excess of chiral molecules.[9]

  • For Yield and Purity:

    • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the salt formation and for assessing the purity of the isolated crystals.[10][11]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the formation of the desired salt and characterize the final product.[10][11]

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized salts and final products.[10][11]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: The obtained solid has a low diastereomeric excess (d.e.).
Underlying Causes & Mechanistic Explanation

A low d.e. indicates that the crystallization process is not selective enough, leading to the co-precipitation of both diastereomers. This can stem from several factors:

  • Inadequate Solvent System: The chosen solvent may not provide a sufficient solubility difference between the two diastereomers.[1] The interactions between the solvent and the diastereomeric salts are crucial; an ideal solvent will selectively stabilize the undesired diastereomer in the solution while promoting the crystallization of the desired one.[12][13][14]

  • Rapid Cooling Rate: Cooling the solution too quickly can lead to kinetic trapping, where the undesired diastereomer does not have enough time to remain in the solution and co-precipitates with the less soluble diastereomer.[1] Crystallization is a process governed by both thermodynamics and kinetics.[15][16][17] A slower cooling rate allows the system to remain closer to thermodynamic equilibrium, favoring the crystallization of the least soluble species.

  • Eutectic Composition: The initial diastereomeric ratio in the solution might be close to the eutectic point, which is the composition at which both diastereomers crystallize simultaneously.[4][18]

Step-by-Step Resolution Protocol
  • Systematic Solvent Screening:

    • Perform a comprehensive solvent screen to identify a more selective solvent or solvent mixture.[1] Test a range of solvents with varying polarities (e.g., alcohols, esters, ketones, and non-polar solvents).

    • Dissolve the diastereomeric salt mixture in a small amount of each solvent at an elevated temperature and allow it to cool slowly.

    • Analyze the d.e. of the resulting crystals from each solvent system to identify the most effective one.

  • Optimize the Cooling Profile:

    • Implement a slow, controlled cooling process. After dissolving the salt at a higher temperature, allow the flask to cool to room temperature gradually by insulating it or placing it in a dewar.

    • Consider a stepwise cooling profile, holding the solution at intermediate temperatures for several hours before cooling further.

  • Employ Seeding:

    • Introduce a small number of seed crystals of the desired pure diastereomer into the supersaturated solution.[19][20] Seeding provides a template for crystal growth, which can significantly improve selectivity and reproducibility by bypassing the stochastic nature of primary nucleation.[21][22][23]

    • The seeds should be added when the solution is supersaturated but before spontaneous nucleation occurs.[19]

Problem 2: The recovery yield of the desired diastereomeric salt is very low.
Underlying Causes & Mechanistic Explanation

Low yield can be attributed to several factors, often related to the solubility of the desired diastereomer or losses during processing.

  • High Solubility of the Target Diastereomer: The desired diastereomer may be too soluble in the chosen solvent, even at lower temperatures, preventing it from crystallizing out effectively.

  • Insufficient Supersaturation: The concentration of the diastereomeric salt mixture may be too low to achieve the necessary supersaturation for crystallization to occur.

  • Loss During Washing: Washing the crystals with a solvent in which they are even slightly soluble can lead to significant product loss.

Step-by-Step Resolution Protocol
  • Utilize an Anti-Solvent:

    • An anti-solvent is a solvent in which the diastereomeric salts are poorly soluble. After dissolving the salt mixture in a primary solvent, slowly add an anti-solvent to induce crystallization. This technique modifies the overall solvent environment to decrease the solubility of the desired salt.

    • Common anti-solvents include hexanes, heptane, or ethers when the primary solvent is more polar.

  • Concentrate the Solution:

    • If the salt is too soluble, carefully evaporate a portion of the solvent to increase the concentration and induce crystallization. This should be done slowly to avoid rapid precipitation, which can trap impurities and the undesired diastereomer.

  • Optimize Washing Procedure:

    • Wash the isolated crystals sparingly with a small amount of ice-cold crystallization solvent.[1] Using a cold solvent minimizes the dissolution of the product.

    • Alternatively, wash with a solvent in which the product is known to be practically insoluble.

Problem 3: No crystals form, or an oil precipitates out of the solution.
Underlying Causes & Mechanistic Explanation

The failure to form solid crystals, resulting in an oil or remaining in solution, is a common challenge in crystallization.

  • Excessive Solubility: The diastereomeric salts may be highly soluble in the chosen solvent system, preventing the solution from reaching the required level of supersaturation for nucleation.

  • Presence of Impurities: Impurities can inhibit crystal nucleation and growth by adsorbing onto the surface of growing crystallites.[13]

  • High Viscosity: A highly viscous solution can hinder molecular diffusion, preventing the molecules from arranging themselves into an ordered crystal lattice.[14]

Step-by-Step Resolution Protocol
  • Solvent and Anti-Solvent Strategy:

    • Conduct a thorough solvent and anti-solvent screening as described previously. The goal is to find a system where the salts have moderate solubility at high temperatures and low solubility at room temperature or below.

  • Purification of the Diastereomeric Salt Mixture:

    • If impurities are suspected, consider purifying the crude diastereomeric salt mixture before attempting crystallization. This could involve a rapid filtration through a small plug of silica gel or an initial precipitation and redissolution.

  • Induce Nucleation:

    • Seeding: As mentioned before, seeding is a powerful tool to induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that may serve as nucleation sites.

Data Presentation & Experimental Protocols

Table 1: Example of a Solvent Screening for Diastereoselective Crystallization

The selection of an appropriate solvent is paramount for achieving high diastereomeric excess. The following table provides an example of solvent screening results for the resolution of a hypothetical racemic benzodioxane carboxylic acid with (R)-1-phenylethanamine.

Solvent SystemDiastereomeric Excess (d.e.) of Crystals (%)Yield (%)Observations
Ethanol4560Small needles, rapid precipitation
Isopropanol8540Well-formed plates, slow crystallization
Acetone2075Oiled out initially, then solidified
Ethyl Acetate7055Prismatic crystals
Toluene1080Fine powder, very rapid precipitation
Isopropanol/Heptane (4:1)9550Large, well-defined crystals
General Protocol for Diastereoselective Crystallization

This protocol outlines the fundamental steps for separating a racemic mixture of a chiral benzodioxane carboxylic acid.

  • Salt Formation:

    • In an Erlenmeyer flask, dissolve the racemic benzodioxane carboxylic acid in a suitable solvent (e.g., isopropanol).

    • Add one molar equivalent of the enantiomerically pure chiral resolving base (e.g., (R)-1-phenylethanamine).

    • Stir the solution at room temperature for 30 minutes to ensure complete salt formation.

  • Crystallization:

    • Gently heat the solution until all the solid dissolves.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[1]

    • For further crystallization, the flask can be placed in a refrigerator or cold room.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]

    • Allow the crystals to air-dry completely.

  • Analysis and Recovery:

    • Determine the diastereomeric excess of the crystalline salt using an appropriate analytical method, such as ¹H NMR spectroscopy.[1]

    • To recover the enantiomerically enriched benzodioxane, dissolve the salt in water, and acidify or basify as appropriate to break the salt. Extract the desired enantiomer with an organic solvent.

Visualizations

Diagram 1: Troubleshooting Logic for Low Diastereomeric Excess

low_de_troubleshooting start Low Diastereomeric Excess (d.e.) cause1 Inadequate Solvent System start->cause1 Possible Cause cause2 Rapid Cooling Rate start->cause2 Possible Cause cause3 Near Eutectic Composition start->cause3 Possible Cause solution1 Perform Solvent Screening cause1->solution1 Solution solution2 Optimize Cooling Profile (Slow Cooling) cause2->solution2 Solution solution3 Employ Seeding cause2->solution3 Solution solution4 Second Recrystallization cause3->solution4 Solution

Caption: Troubleshooting workflow for low d.e.

Diagram 2: Experimental Workflow for Diastereoselective Crystallization

crystallization_workflow step1 1. Salt Formation (Racemic Benzodioxane + Chiral Resolving Agent) step2 2. Dissolution (Heating in Solvent) step1->step2 step3 3. Crystallization (Slow Cooling +/- Seeding) step2->step3 step4 4. Isolation (Filtration & Washing) step3->step4 step5 5. Analysis (d.e. determination) step4->step5 step6 6. Salt Breaking (Acid/Base Treatment) step4->step6 step7 7. Final Product (Enantiomerically Enriched Benzodioxane) step6->step7

Caption: General experimental workflow.

References

  • Stereoselective Transformations of Chiral Amines. (n.d.). Doria. Retrieved January 7, 2026, from [Link]

  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-157.
  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023).
  • Chiral resolution. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Meng, T.-Z., et al. (2017).
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. (2024). Crystal Growth & Design.
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. (2011). European Journal of Chemistry, 2(2), 149-154.
  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scirp.org.
  • Diastereomeric recrystallization. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. (2022).
  • Thermodynamics and crystallization kinetics. (n.d.). Institut Magdeburg. Retrieved January 7, 2026, from [Link]

  • Seeding Studies For Crystallization - Improve Batch Consistency. (n.d.). Mettler Toledo. Retrieved January 7, 2026, from [Link]

  • Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

  • How Does Seeding Help Crystallization? (2025). YouTube. Retrieved January 7, 2026, from [Link]

  • Progress and Opportunities of Seeding Technique in Crystallization Processes. (n.d.). White Rose Research Online. Retrieved January 7, 2026, from [Link]

  • The influence of impurities and solvents on crystallization. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • A Different View of Solvent Effects in Crystallization. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Optimizing protein crystal growth through dynamic seeding. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. (n.d.). Indian Academy of Sciences. Retrieved January 7, 2026, from [Link]

  • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Kinetics and Thermodynamics of Crystallization. (2001). University of California, Santa Barbara. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzodioxane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzodioxane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the synthesis of 1,4-benzodioxane derivatives. The 1,4-benzodioxane moiety is a crucial scaffold in numerous biologically active compounds, making its efficient synthesis a key step in many research and development pipelines.[1][2][3] This guide provides practical, field-proven insights to help you overcome common challenges and optimize your reaction conditions.

I. Overview of Benzodioxane Synthesis: The Williamson Ether Synthesis Approach

The most common and versatile method for synthesizing the 1,4-benzodioxane ring system is through an intramolecular Williamson ether synthesis.[4][5][6] This reaction involves the condensation of a catechol (a 1,2-dihydroxybenzene derivative) with a suitable 1,2-dihaloethane or a related dielectrophile. The reaction proceeds via a double SN2 mechanism, where the phenoxide ions of the catechol sequentially displace the leaving groups on the electrophile to form the dioxane ring.[6][7]

Understanding the nuances of this reaction is critical for troubleshooting and optimization. Key factors influencing the success of the synthesis include the choice of base, solvent, temperature, and the nature of the starting materials.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of benzodioxanes.

Q1: What is the best general-purpose base for the synthesis of 1,4-benzodioxanes from a catechol and a 1,2-dihaloethane?

For the synthesis of simple 1,4-benzodioxanes, potassium carbonate (K2CO3) is often the base of choice.[8][9] It is inexpensive, easy to handle, and generally provides good yields. Other bases such as sodium hydride (NaH), potassium hydroxide (KOH), and cesium carbonate (Cs2CO3) can also be used.[10] The choice of base can be critical, especially for more complex substrates. For instance, stronger bases like NaH may be required for less reactive phenols, but they can also promote side reactions.

Q2: Which solvent is most appropriate for my benzodioxane synthesis?

Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[4][10] Common choices include:

  • Acetone: A good starting point for many reactions, particularly with K2CO3 as the base.[8][9]

  • N,N-Dimethylformamide (DMF): A highly polar solvent that can accelerate the reaction, but it can be difficult to remove during workup.[4][10]

  • Acetonitrile (ACN): Another effective polar aprotic solvent.[11]

  • Dimethyl sulfoxide (DMSO): A very polar solvent that can be useful for stubborn reactions, but like DMF, it can complicate purification.[4]

The choice of solvent will depend on the specific substrates and the reaction temperature. It is often worthwhile to screen a few different solvents to find the optimal conditions for your system.

Q3: My reaction is very slow. How can I increase the reaction rate?

Several factors can contribute to a slow reaction rate:

  • Temperature: Increasing the reaction temperature will generally increase the rate of an SN2 reaction. However, excessively high temperatures can lead to decomposition and side reactions. A good starting point is to run the reaction at the reflux temperature of the chosen solvent.

  • Base Strength: If you are using a weak base like K2CO3, switching to a stronger base such as NaH or KH may increase the concentration of the more nucleophilic phenoxide, thereby increasing the reaction rate.[10]

  • Leaving Group: The nature of the leaving group on the dielectrophile is important. Iodides are better leaving groups than bromides, which are in turn better than chlorides. If your reaction with a 1,2-dichloroethane is slow, consider using 1,2-dibromoethane or even 1,2-diiodoethane.

  • Phase-Transfer Catalysis: In some cases, the use of a phase-transfer catalyst, such as a quaternary ammonium salt, can accelerate the reaction by facilitating the transfer of the phenoxide from the solid phase (if using a base like K2CO3) to the organic phase where the reaction occurs.

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during benzodioxane synthesis.

Problem 1: Low or No Yield of the Desired Benzodioxane

A low or non-existent yield is one of the most common issues. The following flowchart can help you diagnose the potential cause and find a solution.

Troubleshooting_Low_Yield start Low or No Yield check_reagents 1. Verify Starting Materials - Purity of catechol and dihaloalkane - Anhydrous conditions? start->check_reagents check_conditions 2. Review Reaction Conditions - Base strength and stoichiometry - Solvent polarity and purity - Reaction temperature and time check_reagents->check_conditions Reagents OK solution_reagents Solution: - Purify starting materials - Dry solvent and use inert atmosphere check_reagents->solution_reagents side_reactions 3. Analyze for Side Products - Polymerization? - Incomplete reaction? - Isomer formation? check_conditions->side_reactions Conditions seem appropriate solution_conditions Solution: - Use a stronger base (e.g., NaH) - Increase temperature - Use a more polar aprotic solvent (e.g., DMF) - Increase reaction time check_conditions->solution_conditions solution_side_reactions Solution: - Use high dilution conditions to favor intramolecular cyclization - Check for catechol oxidation (use inert atmosphere) side_reactions->solution_side_reactions

Caption: Troubleshooting flowchart for low or no yield in benzodioxane synthesis.

Detailed Explanations for Troubleshooting Low Yield:

  • Purity of Starting Materials: Catechols can be prone to oxidation, especially in the presence of base.[12] Ensure your catechol is pure and, if necessary, recrystallize or sublime it before use. The dihaloalkane should also be of high purity.

  • Anhydrous Conditions: The presence of water can consume the base and hydrolyze the dihaloalkane, leading to lower yields. Use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Base Stoichiometry: At least two equivalents of base are required to deprotonate both hydroxyl groups of the catechol. Using a slight excess of base (e.g., 2.2 equivalents) can be beneficial.

  • Polymerization: A common side reaction is the intermolecular reaction between the catechol and the dihaloalkane, leading to polymer formation. To favor the desired intramolecular cyclization, it is often beneficial to perform the reaction under high dilution conditions. This can be achieved by slowly adding one of the reactants to the reaction mixture over an extended period.

  • Incomplete Reaction: If you observe starting materials in your crude product, the reaction may not have gone to completion. Consider increasing the reaction time, temperature, or switching to a more reactive dihaloalkane (e.g., 1,2-dibromoethane instead of 1,2-dichloroethane).

Problem 2: Formation of Impurities and Side Products

Even when the desired product is formed, it may be contaminated with impurities.

Q: My final product is contaminated with a significant amount of a polymeric-like material. What is happening and how can I prevent it?

A: The formation of a polymer is a classic problem in this synthesis and arises from the intermolecular reaction competing with the desired intramolecular cyclization.

  • Causality: The mono-alkylated catechol intermediate can react with another molecule of catechol instead of cyclizing. This is more likely to occur at high concentrations.

  • Solution: Employing high dilution conditions is the most effective way to minimize polymerization. This can be achieved by adding the dihaloalkane slowly to a solution of the catechol and base. This keeps the concentration of the dihaloalkane low, favoring the intramolecular reaction.

Q: I am observing the formation of an unexpected isomer. What could be the cause?

A: While the synthesis of the 1,4-benzodioxane ring is generally regioselective, the formation of isomers can occur, particularly with more complex substrates or alternative synthetic routes. For example, in the reaction of catechol with glycerol carbonate, a side product can be the isomeric 2-hydroxymethyl-1,3-benzodioxole.[13][14] Careful characterization of your product is essential to confirm the correct isomer has been formed.

Problem 3: Difficult Purification

Purification of the final benzodioxane can be challenging.

Q: My crude product is an oil that is difficult to purify by column chromatography. What are my options?

A: Oily products can be challenging to handle.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.[8][15]

  • Distillation: If the product is thermally stable and has a reasonable boiling point, distillation under reduced pressure can be an effective purification method.

  • Alternative Chromatography: If silica gel chromatography is not effective, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.

IV. Experimental Protocols

The following is a general, representative protocol for the synthesis of 1,4-benzodioxane.

Synthesis of 1,4-Benzodioxane

Experimental_Workflow start Start reagents 1. Combine Catechol, Base (K2CO3), and Solvent (Acetone) start->reagents addition 2. Add 1,2-Dibromoethane reagents->addition reflux 3. Heat to Reflux addition->reflux monitor 4. Monitor Reaction by TLC reflux->monitor workup 5. Aqueous Workup monitor->workup Reaction Complete extraction 6. Extract with Organic Solvent workup->extraction purification 7. Purify by Column Chromatography extraction->purification characterization 8. Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis of 1,4-benzodioxane.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add catechol (1.0 eq), potassium carbonate (2.2 eq), and anhydrous acetone.

  • Reagent Addition: Add 1,2-dibromoethane (1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain it at this temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the catechol starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.[8][15] Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.[8][9][15]

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry, to confirm its identity and purity.[8][15]

V. Data Summary

The following table summarizes typical reaction parameters for the synthesis of 1,4-benzodioxane.

ParameterTypical Value/ConditionRationale
Catechol to Dihaloalkane Ratio 1 : 1.1A slight excess of the dihaloalkane ensures complete consumption of the more valuable catechol.
Base K2CO3, NaH, Cs2CO3K2CO3 is a good starting point. Stronger bases may be needed for less reactive substrates.
Base Stoichiometry 2.2 equivalentsEnsures complete deprotonation of both hydroxyl groups.
Solvent Acetone, DMF, AcetonitrilePolar aprotic solvents are preferred to enhance the nucleophilicity of the phenoxide.
Temperature RefluxIncreases reaction rate.
Reaction Time 4 - 24 hoursVaries depending on the reactivity of the substrates and the reaction conditions.

VI. References

  • Idris, N., Anderson, A. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - NIH. (2023). [Link]

  • An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol - Green Chemistry (RSC Publishing). (n.d.). [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022). International Journal of Organic Chemistry, 12(3). [Link]

  • Synthesis and biology of 1,4-benzodioxane lignan natural products - RSC Publishing. (2015). [Link]

  • 1,4-Benzodioxane Lignans: An Efficient, Asymmetric Synthesis of Flavonolignans and Study of Neolignan Cytotoxicity and Antiviral Profiles | Journal of Natural Products - ACS Publications. (2018). [Link]

  • Chemistry and pharmacology of benzodioxanes. (2008). Organic Chemistry: An Indian Journal, 4(1). [Link]

  • Scheme 1 Proposed biosynthesis of 1,4-benzodioxanes. - ResearchGate. (n.d.). [Link]

  • Synthesis of functionalized benzo[8][13]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - RSC Publishing. (2021). [Link]

  • Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - NIH. (n.d.). [Link]

  • Process for preparation of 1,4-benzodioxane derivative - Google Patents. (n.d.).

  • Williamson Ether Synthesis. (n.d.). [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs - Scirp.org. (2022). [Link]

  • Williamson Ether Synthesis - ChemTalk. (n.d.). [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. (n.d.). [Link]

  • Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives - European Journal of Chemistry. (2011). [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014). [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). [Link]

  • Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - NIH. (2022). [Link]

  • An innovative synthesis pathway to benzodioxanes: The peculiar reactivity of glycerol carbonate and catechol | Request PDF - ResearchGate. (n.d.). [Link]

  • Synthesis of the Benzodioxane Portion of Haedoxans. (n.d.). [Link]

  • Diphenyl-benzo[8][13]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C - AIR Unimi. (n.d.). [Link]

  • Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents. (n.d.).

Sources

Technical Support Center: Side Reactions in the Synthesis of Benzodioxane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for benzodioxane synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing the 1,4-benzodioxane scaffold. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous bioactive natural products and pharmaceuticals with applications ranging from α-adrenergic blockers to potential anticancer agents.[1][2][3][4][5][6]

The most common and versatile route to the 1,4-benzodioxane core is a variation of the Williamson ether synthesis, typically involving the condensation of a catechol with a 1,2-dielectrophilic ethane derivative.[7][8] While elegant in theory, this reaction is frequently plagued by competing side reactions that can drastically reduce yields, complicate purification, and lead to ambiguous results.

This document provides in-depth, field-proven insights into troubleshooting these common issues. Each section is structured in a question-and-answer format to directly address specific experimental challenges, explaining the underlying chemical mechanisms and offering robust, actionable protocols to mitigate them.

Troubleshooting Guide & FAQs
1. Low Yields: Why is my 1,4-Benzodioxane Synthesis Failing?

Question: I am attempting to synthesize a substituted 1,4-benzodioxane from a catechol and 1,2-dibromoethane using a strong base like sodium hydride (NaH) or a weaker base like potassium carbonate (K₂CO₃). My yield is consistently below 30%. What are the primary culprits I should investigate?

Answer: Low yields in this synthesis are typically traced back to three main competing pathways: E2 elimination of the alkyl halide, intermolecular polymerization , and for substituted catechols, the formation of undesired regioisomers .

  • Mechanistic Explanation: The Williamson ether synthesis is a classic Sₙ2 reaction where the phenoxide ion acts as a nucleophile.[7][8] However, the alkoxide/phenoxide bases required for the reaction are also strong bases. When reacting with an alkyl halide, they can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene via an E2 elimination mechanism. This pathway becomes dominant when using secondary or tertiary alkyl halides.[7][9][10] While 1,2-dibromoethane is a primary halide, the strong basic conditions can still promote the formation of vinyl bromide, which is unreactive in the subsequent Sₙ2 step.

  • Troubleshooting & Mitigation Protocol:

    • Choice of Base: Use the mildest base effective for deprotonating the catechol. Anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF is often sufficient and is less likely to promote elimination than stronger bases like NaH.[11][12]

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many syntheses, refluxing in acetone (56°C) is a good starting point.[13] Avoid high temperatures which favor elimination over substitution.

    • Choice of Leaving Group: If elimination persists, consider using a 1,2-ethane derivative with a better leaving group that is less prone to elimination, such as a ditosylate (1,2-ethanediyl bis(4-methylbenzenesulfonate)). Tosylates are excellent leaving groups for Sₙ2 reactions and their precursors (ethylene glycol) are readily available.[14][15]

  • Mechanistic Explanation: The desired reaction is an intramolecular cyclization of the mono-alkylated catechol intermediate. However, this intermediate can also react intermolecularly with another molecule of the catechol dianion or the dihaloalkane. At high concentrations, the probability of these intermolecular collisions increases, leading to the formation of long-chain polyethers instead of the desired six-membered ring. This is often observed as an insoluble, sticky residue in the reaction flask.[16]

  • Troubleshooting & Mitigation Protocol (High-Dilution Conditions):

    • Principle: By significantly reducing the concentration of reactants, you decrease the frequency of intermolecular collisions while the rate of the intramolecular reaction (which is concentration-independent) remains unaffected.

    • Setup: In a large flask, place the catechol and base in the bulk of the solvent (e.g., 1 mmol of catechol in 100 mL of acetone).

    • Slow Addition: Dissolve the 1,2-dihaloalkane in a separate portion of the solvent and add it dropwise to the refluxing catechol solution over several hours (e.g., 4-8 hours) using a syringe pump. This maintains a near-zero concentration of the dihaloalkane in the reaction flask, strongly favoring the intramolecular cyclization of the intermediate as soon as it forms.

Diagram 1: Intramolecular Cyclization vs. Intermolecular Polymerization

G cluster_0 Reaction Pathways Intermediate Mono-alkylated Catechol Intermediate Desired 1,4-Benzodioxane (Intramolecular Cyclization) Intermediate->Desired  Desired Path (Favored by High Dilution) Undesired Polymer Chain (Intermolecular Reaction) Intermediate->Undesired  Side Reaction (Favored by High Concentration)

Caption: Logical flow showing how the mono-alkylated intermediate can proceed via the desired intramolecular cyclization or the undesired intermolecular polymerization side reaction.

2. Regioselectivity Issues: How Can I Control Isomer Formation?

Question: I am using a non-symmetrical catechol (e.g., 3-methylcatechol or 4-nitrocatechol) and obtaining a mixture of two regioisomers that are very difficult to separate. How can I control the regioselectivity of the cyclization?

Answer: The formation of regioisomers is a classic challenge when using asymmetrically substituted catechols. The two hydroxyl groups exhibit different nucleophilicity and acidity due to the electronic influence of the substituent, but this difference is often insufficient to provide high selectivity. However, reaction conditions, particularly the solvent, can significantly influence the outcome.[14][17]

  • Mechanistic Explanation: The reaction proceeds via two consecutive Sₙ2 steps. The first alkylation can occur at either of the two non-equivalent hydroxyl groups. The relative rates of these two initial attacks determine the final product ratio. Factors like solvent polarity can stabilize or destabilize the respective phenoxide intermediates and transition states differently, thereby altering the product ratio.[17][18] For instance, aprotic solvents may favor alkylation at the more acidic (less sterically hindered) phenol, while protic solvents might alter selectivity through hydrogen bonding.

  • Strategies for Improving Regioselectivity:

    • Solvent Screening: The polarity of the reaction medium can have a strong effect on regioselectivity.[18] Systematically screen a range of solvents from polar aprotic (Acetone, DMF, Acetonitrile) to less polar (THF) to find optimal conditions for your specific substrate.

    • Protecting Group Strategy (For Unambiguous Synthesis): For complete control, a protecting group strategy is the most robust method.

      • Step A: Selectively protect one of the two hydroxyl groups of the catechol (e.g., as a benzyl or MEM ether).

      • Step B: Perform the first Williamson ether synthesis step on the free hydroxyl group.

      • Step C: Remove the protecting group.

      • Step D: Perform the final intramolecular cyclization under basic conditions. This sequence guarantees the formation of a single, desired regioisomer.

  • Analytical Verification: Unambiguous identification of the resulting regioisomers is critical. Standard 1D NMR is often insufficient. Two-dimensional NMR experiments, specifically Heteronuclear Multiple Bond Correlation (HMBC), are essential for correlating protons to quaternary carbons in the benzene ring, allowing for definitive structural assignment.[19]

Diagram 2: Formation of Regioisomers

G cluster_paths Competing First Alkylation Start Substituted Catechol + 1,2-Dibromoethane PathA Path A: Alkylation at OH-1 Start->PathA PathB Path B: Alkylation at OH-2 Start->PathB IsomerA Regioisomer A PathA->IsomerA  Cyclization IsomerB Regioisomer B PathB->IsomerB  Cyclization

Caption: Reaction schematic illustrating how a non-symmetrical catechol can lead to two different regioisomers depending on the initial site of alkylation.

3. Byproduct Analysis: What Am I Seeing in My Crude NMR?

Question: My reaction has produced several unexpected signals in the NMR spectrum. What are the likely side products?

Answer: Besides polymers and regioisomers, other side products can arise from the reactivity of the starting materials and intermediates.

  • Table 1: Common Side Products and Their Identification

Side ProductPotential Cause & MechanismTypical Analytical SignatureMitigation Strategy
C-Alkylated Products The phenoxide ion is an ambident nucleophile. While O-alkylation is usually favored (thermodynamic product), some reaction conditions can lead to alkylation at the electron-rich aromatic ring (kinetic product).[17]Aromatic signals with altered splitting patterns; loss of an aromatic proton signal. Confirmed with 2D NMR (HMBC/HSQC).Use of polar aprotic solvents like acetonitrile generally favors O-alkylation over C-alkylation.[17]
Di-catechol Ether If the mono-alkylated intermediate reacts with another molecule of catechol dianion before cyclizing, a dimeric ether can form.Mass spectrometry (MS) will show a peak corresponding to the mass of (2 x Catechol + Ethane bridge).High-dilution conditions, as described for preventing polymerization.
Ring-Opened Products If using epoxides (e.g., epichlorohydrin) as the electrophile, incomplete cyclization can leave a 3-chloropropane-1,2-diol ether attached to the catechol.Presence of both aromatic and aliphatic alcohol (-OH) signals in ¹H NMR; characteristic diol pattern.Ensure sufficient reaction time and temperature for the second cyclization step; use of a stronger base can promote the final ring closure.[15]
Starting Material Incomplete reaction due to deactivated reagents, insufficient base, or low temperature.Signals corresponding to catechol and/or the dihaloalkane in ¹H NMR.Check reagent purity, ensure anhydrous conditions, use a stoichiometric amount of base, and optimize reaction time/temperature.
Analytical Characterization and Purification

Successful synthesis relies on accurate identification and effective purification.

  • Characterization: A combination of analytical techniques is essential.

    • Thin Layer Chromatography (TLC): For initial reaction monitoring and qualitative assessment of product mixture complexity.[11][13]

    • NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC): The most powerful tool for structural elucidation of the desired product and unambiguous identification of regioisomers and byproducts.[11][13][19]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify dimeric or polymeric side products.[11][13]

  • Purification:

    • Column Chromatography: Silica gel chromatography is the most common method for purifying benzodioxane derivatives. A gradient elution, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is typically effective.[11][20]

    • Trituration/Recrystallization: If the product is a solid and sufficiently pure after chromatography, trituration with a solvent like hexane or recrystallization can remove minor impurities and yield high-purity material.[11][21]

References
  • Synthesis and biology of 1,4-benzodioxane lignan n
  • Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration.
  • chemistry-and-pharmacology-of-benzodioxanes.pdf.TSI Journals.
  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.Scirp.org.
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.RSC Publishing.
  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B.
  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
  • Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)
  • Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identific
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.Technology Networks.
  • Process for preparation of 1,4-benzodioxane derivative.
  • Williamson Ether Synthesis Reaction Mechanism.YouTube.
  • The Williamson Ether Synthesis.Master Organic Chemistry.
  • Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket.
  • Williamson Ether Synthesis.Organic Chemistry Tutor.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.American Pharmaceutical Review.
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  • Synthesis and biology of 1,4-benzodioxane lignan natural products.
  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists.PubMed.

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stability of (R)-1,4-Benzodioxane-2-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-1,4-Benzodioxane-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. Here, you will find troubleshooting guides and frequently asked questions to navigate potential challenges in your experiments.

Introduction: Understanding the Stability of this compound

This compound is a valuable chiral building block in medicinal chemistry, notably in the synthesis of pharmaceuticals like Doxazosin.[1] Its structure, featuring a 1,4-benzodioxane ring system, is generally stable. However, the ether linkages within the dioxane ring can be susceptible to cleavage under strong acidic conditions, a critical consideration during synthesis, formulation, and analytical method development.[2][3] This guide will explore the nuances of its stability and provide practical solutions to common experimental issues.

Troubleshooting Guide: Stability Issues in Acidic Media

This section addresses specific problems you might encounter when working with this compound in acidic environments.

Issue 1: Unexpected Degradation During Acidic Workup or Purification

Scenario: You are performing a reaction where the final step involves an acidic workup (e.g., using 1N HCl) to protonate your product or remove acid-labile protecting groups. During analysis of the crude product by HPLC or LC-MS, you observe a significant new impurity peak that was not present before the workup, and the yield of your desired compound is lower than expected.

Root Cause Analysis: The 1,4-benzodioxane ring is a cyclic ether. Ethers are known to undergo cleavage in the presence of strong acids, often requiring heat.[4] The acidic workup, especially if prolonged or at elevated temperatures, can catalyze the hydrolysis of the ether bonds in the dioxane ring. The mechanism involves protonation of one of the ether oxygens, followed by nucleophilic attack by water or the acid's conjugate base.

dot

cluster_0 Acid-Catalyzed Ring Opening Compound This compound Protonated Protonated Intermediate Compound->Protonated + H⁺ (from acid) Degradant Ring-Opened Degradant Protonated->Degradant + Nucleophile Nucleophile Nucleophile (e.g., H₂O, Cl⁻)

Caption: Potential degradation pathway under acidic conditions.

Immediate Actions & Solutions:

  • Minimize Contact Time: Perform the acidic workup as quickly as possible. Do not let the acidic aqueous layer remain in contact with the organic layer containing your product for an extended period.

  • Control Temperature: Conduct the workup at a low temperature (0-5 °C) using an ice bath. Ethers are more resistant to cleavage at lower temperatures.[3]

  • Use Weaker Acids: If your experimental conditions permit, consider using a weaker acid for the workup, such as a saturated solution of ammonium chloride (NH₄Cl) or dilute acetic acid.

  • Alternative Purification: If possible, avoid an acidic workup altogether. Consider alternative purification methods like direct flash chromatography if the downstream steps are compatible.

Issue 2: Inconsistent Results in Forced Degradation Studies

Scenario: You are conducting forced degradation studies as per ICH guidelines to develop a stability-indicating analytical method.[5][6] When subjecting this compound to acidic stress (e.g., 0.1N HCl at 60 °C), you observe either no degradation or, conversely, complete degradation, making it difficult to achieve the target 5-20% degradation.[7]

Root Cause Analysis: The stability of the benzodioxane ring can be highly dependent on the specific acid used, its concentration, and the temperature.[8] The reaction kinetics of ether cleavage can be slow under mild conditions but accelerate rapidly with increased temperature or acid strength.[4]

Recommended Protocol for Acidic Forced Degradation:

ParameterRecommended Starting ConditionRationale
Acid 0.1 N HClA standard condition for forced degradation studies.[9]
Temperature 60 °CA common starting temperature for accelerated degradation.
Time Points 2, 4, 8, 24 hoursAllows for monitoring the progression of degradation.
Analysis HPLC with UV/PDA detectorTo quantify the parent compound and detect degradants.

Troubleshooting the Protocol:

  • If No Degradation is Observed:

    • Increase the acid concentration to 0.5N or 1N HCl.

    • Increase the temperature in increments of 10 °C (e.g., to 70 °C or 80 °C).

    • Consider using a stronger acid like HBr or HI, which are more effective at cleaving ethers, though this may represent overly harsh conditions not relevant to typical shelf-life.[3][10]

  • If Degradation is too Rapid:

    • Decrease the acid concentration to 0.01N HCl.

    • Lower the temperature to 40 °C or even room temperature, extending the study duration.

    • Use a weaker acid if the goal is to simulate milder acidic environments.

dot

start Start Forced Degradation Study conditions Set Initial Conditions (0.1N HCl, 60°C) start->conditions run Run Experiment & Monitor conditions->run analyze Analyze Degradation (Target: 5-20%) run->analyze decision Degradation in Target Range? analyze->decision end End: Method Validated decision->end Yes adjust_high adjust_high decision->adjust_high No adjust_low adjust_low decision->adjust_low No adjust_high->run adjust_low->run

Caption: Workflow for optimizing forced degradation conditions.

Frequently Asked Questions (FAQs)

Q1: What is the likely degradation product of this compound under acidic conditions?

A1: The primary degradation pathway under acidic conditions is the cleavage of the ether bonds in the dioxane ring.[2] This would result in a ring-opened product. The most probable initial product would be a catechol derivative where one of the phenolic oxygens is attached to a 2-hydroxy-propionic acid side chain. Further degradation could occur depending on the severity of the conditions.

Q2: How does the carboxylic acid group influence the stability of the benzodioxane ring?

A2: The electron-withdrawing nature of the carboxylic acid group can have a modest influence on the stability of the adjacent ether linkage. It may slightly destabilize the protonated intermediate, potentially making the ring opening a more facile process compared to an unsubstituted benzodioxane. However, the primary driver of the reaction will still be the acid concentration and temperature.

Q3: Are there any analytical techniques recommended for monitoring the stability?

A3: Yes, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[11] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is a good starting point. A photodiode array (PDA) detector is recommended to assess peak purity and identify potential degradants with different UV spectra. For structural elucidation of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

Q4: What are the ideal storage conditions for this compound in a solution for long-term stability studies?

A4: For long-term stability studies, solutions should be prepared in a well-buffered system. If an acidic pH is required, a buffer such as a citrate or acetate buffer is preferable to a strong acid solution. The pH should be carefully chosen to be relevant to the intended application (e.g., a formulation pH). Solutions should be stored protected from light and at controlled temperatures (e.g., 5 °C and 25 °C) as per ICH guidelines.

Q5: Can the chirality of the C2 position be affected by acidic conditions?

A5: The acidic conditions required for ether cleavage are not expected to directly cause epimerization at the C2 chiral center. The carbon atom is not directly involved in the initial protonation or nucleophilic attack in a way that would typically lead to inversion of stereochemistry. However, if the ring-opening leads to subsequent reactions, the stereochemistry could be affected. It is always prudent to monitor the enantiomeric purity using a chiral HPLC method if there are concerns.

References

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Huynh, H., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]

  • Sharma, S., & Singh, G. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals. Retrieved from [Link]

  • S, S., & S, S. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • Sultana, S., et al. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Raval, M., et al. (2022). Forced Degradation – A Review. International Journal of Drug Regulatory Affairs. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • LookChem. (n.d.). Cas 70918-53-5,this compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Benzodioxane-2-carboxylic acid. Retrieved from [Link]

  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

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Technical Support Center: Preserving Stereochemical Integrity During Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide is designed to provide in-depth, practical solutions to a persistent challenge in chemical analysis and synthesis: preventing racemization during derivatization. Here, we move beyond mere protocols to explain the "why" behind the "how," ensuring your experimental choices are both effective and scientifically sound.

Frequently Asked Questions (FAQs)

Q1: What is racemization, and why is it a critical issue during derivatization?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers (a racemate).[1] In the context of drug development and chiral analysis, this is a significant problem. The biological activity of a molecule is often exclusive to one enantiomer. The presence of its mirror image can lead to reduced efficacy, altered pharmacological effects, or even toxicity. Derivatization, a common strategy to enhance analyte properties for chromatography or to determine enantiomeric purity, can inadvertently introduce conditions that promote racemization, thereby corrupting the analytical result or synthetic intermediate.

Q2: What is the primary chemical mechanism that causes racemization during the derivatization of amino acids and other chiral carboxylic acids?

A2: The most prevalent mechanism for racemization in these compounds, particularly during activation for amide or ester formation, is the formation of a 5(4H)-oxazolone intermediate.[2][3] This process is initiated by the activation of the carboxyl group, making the proton on the alpha-carbon (the stereocenter) acidic. A base present in the reaction mixture can then abstract this proton, leading to the formation of the planar, achiral oxazolone ring. Subsequent nucleophilic attack on this intermediate can occur from either face of the planar ring, resulting in a mixture of both D and L configurations in the final product.[2][3]

A secondary mechanism is direct enolization, where a base directly abstracts the alpha-proton to form a planar enolate intermediate, which is also achiral and can be protonated from either side.[3]

Troubleshooting Guides: A Proactive Approach to Preventing Racemization

This section provides a systematic approach to diagnosing and solving racemization issues encountered during your experiments.

Issue 1: Significant racemization is detected after derivatizing a chiral amine or alcohol with an acylating agent (e.g., Mosher's acid chloride).
  • Possible Cause 1: Presence of a strong, non-hindered base.

    • Expertise & Experience: Bases are often used to scavenge the acid byproduct (e.g., HCl) of the reaction. However, strong, sterically unhindered bases like triethylamine (TEA) can also abstract the alpha-proton of the chiral analyte, especially if it is acidic, leading to racemization.

    • Solution: Opt for a non-nucleophilic, sterically hindered base. N,N-diisopropylethylamine (DIPEA or Hünig's base) is a common choice due to its bulk, which makes it a poor nucleophile and less likely to cause proton abstraction.[4] For particularly sensitive substrates, an even weaker or more hindered base like 2,4,6-collidine may be beneficial.[5] It is also crucial to use the minimum stoichiometric amount of base necessary for the reaction.

  • Possible Cause 2: Elevated reaction temperature.

    • Expertise & Experience: Higher temperatures provide the activation energy needed to overcome the barrier for proton abstraction and subsequent racemization.[3] While heating can increase the reaction rate, it disproportionately increases the rate of racemization for many sensitive substrates.

    • Solution: Perform the derivatization at a lower temperature. A starting point of 0 °C (ice bath) is recommended.[6] If racemization persists, further reducing the temperature to -20 °C or even -78 °C may be necessary. Monitor the reaction progress closely, as the reaction time will be longer at lower temperatures.

  • Possible Cause 3: Prolonged reaction time.

    • Expertise & Experience: Even under mild conditions, extended exposure of the analyte to the reaction environment can lead to a gradual increase in racemization.

    • Solution: Monitor the reaction closely using an appropriate technique (e.g., TLC, LC-MS). As soon as the starting material is consumed, quench the reaction and proceed with the workup. Avoid letting reactions run unnecessarily overnight if not required.

Issue 2: Racemization occurs during peptide coupling, especially with sensitive amino acids like Cysteine or Histidine.
  • Possible Cause 1: Inappropriate choice of coupling reagent and additives.

    • Expertise & Experience: Carbodiimide-based coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are known to cause significant racemization when used alone because they form a highly reactive O-acylisourea intermediate that readily cyclizes to the problematic oxazolone.[3]

    • Solution: Always use carbodiimides in conjunction with racemization-suppressing additives. 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are common choices. These additives react with the O-acylisourea to form a more stable active ester that is less prone to racemization.[7] For even greater suppression, OxymaPure® (ethyl (hydroxyimino)cyanoacetate) is a highly effective alternative.[8]

    • Authoritative Grounding: For particularly difficult couplings or with racemization-prone amino acids, consider using modern uronium/aminium or phosphonium salt-based coupling reagents like HATU, HBTU, or COMU, which are generally more efficient and less likely to cause racemization, especially when used with HOAt or OxymaPure.[8][9]

  • Possible Cause 2: Pre-activation of the carboxylic acid.

    • Expertise & Experience: A common practice is to pre-activate the amino acid with the coupling reagent and base before adding it to the resin-bound amine. However, this allows the activated species to exist in solution for a period, increasing the opportunity for oxazolone formation.

    • Solution: For sensitive amino acids, avoid the pre-activation step. Instead, add the coupling reagent and activated amino acid directly to the amine component.[5] This "in situ" activation ensures the activated species is consumed by the desired reaction as quickly as it is formed.

  • Possible Cause 3: Solvent polarity.

    • Expertise & Experience: The choice of solvent can influence the stability of the intermediates that lead to racemization. While the effect can be complex, more polar aprotic solvents like DMF are sometimes associated with higher rates of racemization.

    • Solution: If the solubility of your reagents allows, consider using a less polar solvent system, such as a mixture of dichloromethane (DCM) and DMF.[5]

Data-Driven Decisions: Comparing Coupling Reagents

The selection of a coupling reagent is a critical factor in controlling racemization. The following table summarizes the performance of various coupling systems in the synthesis of a model peptide known to be prone to racemization.

Coupling Reagent/AdditiveBaseRacemization (%)Coupling Efficiency (%)Reference(s)
DIC/HOBtDIPEA5.8>95[7]
HBTU/HOBtDIPEA4.2>98[7]
HATU/HOAtDIPEA1.1>99[7]
COMUDIPEA<1>95[8]

Note: Racemization levels can be highly sequence- and substrate-dependent. This data should be used as a general guide.

Visualizing the Problem: Racemization Mechanisms and Workflows

Understanding the underlying processes is key to effective troubleshooting. The following diagrams illustrate the primary racemization mechanism and a logical workflow for addressing racemization issues.

RacemizationMechanism cluster_0 Activated Amino Acid cluster_1 Planar Intermediate cluster_2 Products A R-Configured Activated Amino Acid B Achiral Oxazolone Intermediate A->B + Base - H+ C R-Product B->C + Nucleophile (Nu-) (Attack from one face) D S-Product B->D + Nucleophile (Nu-) (Attack from opposite face)

Caption: Mechanism of racemization via an achiral oxazolone intermediate.

TroubleshootingWorkflow Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent & Additives Start->Step1 Step2 Step 2: Evaluate Base (Type & Stoichiometry) Step1->Step2 Still high? Step3 Step 3: Control Temperature Step2->Step3 Still high? Step4 Step 4: Optimize Solvent Step3->Step4 Still high? Step5 Step 5: Review Reaction Time & Pre-activation Step4->Step5 Still high? End Synthesize with Optimized Protocol Step5->End

Caption: A logical workflow for troubleshooting high racemization levels.

Experimental Protocols: Best Practices in Action

Here, we provide detailed, step-by-step methodologies for common derivatization procedures, designed with the explicit goal of preserving stereochemical integrity.

Protocol 1: Racemization-Suppressed Derivatization with Marfey's Reagent (L-FDAA)

This method is widely used for the chiral analysis of amino acids. The following protocol incorporates best practices to minimize racemization during the derivatization step itself.

Materials:

  • Amino acid hydrolysate (sample)

  • 1% (w/v) L-FDAA (Marfey's reagent) in acetone

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • 2 M Hydrochloric Acid (HCl)

  • HPLC-grade water and acetonitrile

Procedure:

  • Sample Preparation: Redissolve the dried amino acid hydrolysate in 50 µL of water.

  • Derivatization: a. To the redissolved hydrolysate, add 100 µL of the 1% L-FDAA solution in acetone. b. Add 20 µL of 1 M NaHCO₃ to achieve an alkaline pH, which is necessary for the reaction. c. Incubate the mixture in a heating block at a controlled temperature of 40°C for 1 hour.[10] Note: While some protocols use higher temperatures, 40°C provides a good balance between reaction efficiency and minimizing potential racemization.

  • Quenching: Stop the reaction by adding 10 µL of 2 M HCl to neutralize the mixture.

  • Analysis Preparation: a. Evaporate the sample to dryness under a stream of nitrogen or using a vacuum concentrator. b. Redissolve the derivatized residue in a suitable solvent for HPLC analysis (e.g., 500 µL of 50% acetonitrile/water). c. The sample is now ready for injection onto a C18 reversed-phase HPLC column. The L-amino acid derivative typically elutes before the D-amino acid derivative.[11]

Protocol 2: Epimerization-Minimizing Derivatization with Mosher's Acid Chloride

This protocol is designed for the derivatization of chiral alcohols or amines for analysis by NMR to determine enantiomeric excess, with a focus on preventing epimerization of the analyte.

Materials:

  • Chiral alcohol or amine (approx. 2-5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

  • Anhydrous pyridine

  • Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • Dry NMR tube with cap

Procedure:

  • Reaction Setup: a. In a clean, dry NMR tube, dissolve approximately 2-5 mg of the chiral alcohol/amine in 0.5 mL of the anhydrous deuterated solvent. b. Add a small excess (approx. 1.2 equivalents) of anhydrous pyridine. Pyridine acts as a mild, non-nucleophilic base to scavenge the HCl generated.

  • Derivatization: a. Add a slight molar excess (approx. 1.1 equivalents) of (R)-Mosher's acid chloride to the NMR tube. The lack of an alpha-proton on Mosher's acid itself prevents it from racemizing.[12] b. Cap the NMR tube and gently agitate to mix the reactants.

  • Reaction and Monitoring: a. Allow the reaction to proceed at room temperature. Note: Avoid heating unless absolutely necessary, as this increases the risk of epimerization of the substrate.[4] b. The reaction is typically complete within 1-4 hours. Monitor by ¹H NMR if necessary, looking for the disappearance of the starting material's carbinol proton signal (for alcohols).

  • Analysis: a. Once the reaction is complete, acquire the final ¹H and/or ¹⁹F NMR spectra directly. b. The enantiomeric excess can be determined by integrating a pair of well-resolved signals corresponding to the two diastereomers formed.[13]

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved December 17, 2024, from [Link]

  • Mechanism of epimerisation/racemisation through oxazolone intermediate[14]. (n.d.). ResearchGate. Retrieved December 17, 2024, from [Link]

  • Ismail, E. N., & Taha, M. (2020). Epimerisation in Peptide Synthesis. Processes, 8(7), 856. MDPI AG. Retrieved from [Link]

  • Kinetic resolution. (2024, November 26). In Wikipedia. Retrieved December 17, 2024, from [Link]

  • Ynamide Coupling Reagents: Origin and Advances. (2022). Accounts of Chemical Research, 55(9), 1279-1293. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). Organic Process Research & Development, 22(7), 885-900. [Link]

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). Proceedings of the National Academy of Sciences, 121(3), e2317520121. [Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (2021). Scientific Reports, 11(1), 3794. [Link]

  • (A) The difference between kinetic resolution, racemization and dynamic... (n.d.). ResearchGate. Retrieved December 17, 2024, from [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. Retrieved December 17, 2024, from [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science, 14(38), 10323-10343. [Link]

  • Mosher's Acid. (2012, October 22). The Retort. Retrieved December 17, 2024, from [Link]

  • Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312. [Link]

  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. (2010). Journal of Chromatography B, 878(15-16), 1103-1112. [Link]

  • A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. (2023). Molecules, 28(15), 5786. [Link]

  • Epimerization by oxazolone formation. (n.d.). ResearchGate. Retrieved December 17, 2024, from [Link]

  • C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. (2016). Journal of Natural Products, 79(8), 2114-2119. [Link]

  • Chiral derivatizing agent. (2024, October 28). In Wikipedia. Retrieved December 17, 2024, from [Link]

  • Synthesis of heterocyclic analogues of Mosher's acid. (2021). ChemRxiv. [Link]

  • Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. (2019). Journal of Chromatography A, 1598, 56-63. [Link]

  • Racemization of chiral PNAs during solid-phase synthesis: Effect of the coupling conditions on enantiomeric purity. (n.d.). ResearchGate. Retrieved December 17, 2024, from [Link]

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. (2015). Journal of the American Society for Mass Spectrometry, 26(8), 1334-1343. [Link]

  • How I Used Mosher Esters in my PhD. (2023, April 11). YouTube. Retrieved December 17, 2024, from [Link]

  • Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. (2013). Journal of Chromatography A, 1296, 119-139. [Link]

  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. (n.d.). ResearchGate. Retrieved December 17, 2024, from [Link]

  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. (2008). Journal of Pharmaceutical and Biomedical Analysis, 46(5), 811-832. [Link]

  • Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey's reagent and reversed phase LC-MS/MS. (2022). Analytica Chimica Acta, 1192, 339389. [Link]

  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (n.d.). ResearchGate. Retrieved December 17, 2024, from [Link]

  • Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. (2019). JIMD Reports, 51(1), 62-69. [Link]

  • Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). (2022). Marine Drugs, 20(11), 696. [Link]

  • Chirality in drug development: from racemic mixtures to enantiopure substances. (n.d.). Ardena. Retrieved December 17, 2024, from [Link]

  • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. (2017). Analytical Chemistry, 89(3), 1847-1856. [Link]

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. (2015). Journal of the American Society for Mass Spectrometry, 26(8), 1334-1343. [Link]

  • Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. (2019). JIMD Reports, 51(1), 62-69. [Link]

  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. (2024). Organic Letters. [Link]

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. (1996). Journal of Chromatography A, 733(1-2), 19-34. [Link]

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. (1996). Semantic Scholar. Retrieved December 17, 2024, from [Link]

  • Organic Letters Ahead of Print. (n.d.). ACS Publications. Retrieved December 17, 2024, from [Link]

  • Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. (1987). Journal of Analytical Toxicology, 11(4), 149-153. [Link]

  • Chemical derivatization processes applied to amine determination in samples of different matrix composition. (2014). Chemical Reviews, 114(20), 10529-10577. [Link]

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Technical Support Center: Scaling Up the Synthesis of (R)-1,4-Benzodioxane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (R)-1,4-Benzodioxane-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to transition from lab-scale synthesis to pilot or manufacturing scale. As a critical chiral building block in various therapeutic agents, including Doxazosin, ensuring a robust, scalable, and enantiomerically pure supply of the (R)-enantiomer is paramount.[1][2]

This document provides in-depth, field-proven insights into common challenges, troubleshooting strategies, and detailed protocols. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring you can adapt and optimize the synthesis for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale strategies for producing this compound?

There are two dominant strategies for obtaining the enantiopure (R)-acid, starting from the racemic mixture:

  • Enzymatic Kinetic Resolution (EKR): This method utilizes a lipase, such as Candida antarctica Lipase B (CALB), to selectively catalyze the esterification or hydrolysis of one enantiomer over the other from a racemic mixture of the corresponding ester (e.g., methyl or ethyl ester).[1][3] This approach is favored for its high selectivity (enantiomeric ratio, E > 100), mild reaction conditions, and environmental friendliness.[4]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic acid with a chiral amine (a resolving agent) to form a pair of diastereomeric salts.[2] These salts possess different physical properties, most importantly solubility, allowing one diastereomer to be selectively crystallized from a suitable solvent.[5] This method is often robust and cost-effective for large-scale operations.[6]

Q2: Which resolution method is better for a multi-kilogram scale-up?

Both methods are viable, and the "better" choice depends on several factors, including cost, available equipment, desired throughput, and downstream processing.

FeatureEnzymatic Kinetic Resolution (EKR)Diastereoselective Crystallization
Selectivity Very high (often >99% e.e.)High, but dependent on solvent and resolving agent choice.
Yield Theoretical maximum of 50% for the desired enantiomer.Can be higher than 50% if the unwanted enantiomer can be racemized and recycled.
Reagents Biocatalyst (enzyme), which can be expensive but is often recyclable.Stoichiometric amount of a chiral resolving agent is required.
Conditions Mild (near ambient temperature and neutral pH).Can require heating/cooling cycles and a wider range of solvents.
Scale-Up Issues Enzyme stability, activity, and recovery. Mass transfer in biphasic systems.Precise control of cooling and seeding, solvent recovery, filtration efficiency.[6]

For many pharmaceutical applications, EKR is preferred for its exceptional selectivity, while diastereoselective crystallization remains a highly reliable and well-understood workhorse for chemical manufacturing.[7]

Q3: How is the enantiomeric purity (e.e.) of the final product determined?

The standard and most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[8] This technique uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to separate and elute at different retention times. By integrating the peak areas of the two enantiomers, the enantiomeric excess (% e.e.) can be accurately calculated.

Typical Chiral HPLC Conditions

ParameterValue
Column Daicel CHIRALCEL OD-H or OJ-H; Phenomenex Lux Cellulose-1[1][4][8]
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v) with a small amount of acid (e.g., 0.1% Formic or Acetic Acid)
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 254 nm[1][8]
Column Temp. 30 °C

Note: These are starting conditions. Method development and optimization are essential for robust analysis.

Synthesis Strategy Overview

The most common industrial approach involves the synthesis of the racemic acid followed by a resolution step. This workflow provides a reliable and cost-effective route to the desired (R)-enantiomer.

G cluster_0 Racemic Synthesis cluster_1 Resolution Pathways cluster_2 Final Product Catechol Catechol RacemicEster (±)-Ethyl 1,4-Benzodioxane-2-carboxylate Catechol->RacemicEster Base (e.g., K2CO3) Dibromo Ethyl 2,3-Dibromopropionate Dibromo->RacemicEster RacemicAcid (±)-1,4-Benzodioxane-2-carboxylic acid RacemicEster->RacemicAcid Hydrolysis (e.g., NaOH) Enzymatic Enzymatic Kinetic Resolution (e.g., CALB) RacemicEster->Enzymatic Crystallization Diastereoselective Crystallization (Chiral Amine) RacemicAcid->Crystallization R_Acid This compound Enzymatic->R_Acid Separation & Hydrolysis Crystallization->R_Acid Salt Breaking & Isolation

Caption: General synthesis and resolution workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process, providing root causes and actionable solutions.

Problem 1: Low Enantiomeric Excess (e.e.) in Enzymatic Resolution

  • Symptom: The e.e. of the desired product is below the target specification (e.g., <98%).

  • Causality: In a kinetic resolution, the enzyme selectively reacts with one enantiomer. The reaction's success hinges on the difference in reaction rates between the two enantiomers (the E-value). If the reaction proceeds much beyond 50% conversion, the enzyme will begin to react with the less-favored enantiomer, thereby reducing the e.e. of the remaining substrate.[4]

  • Troubleshooting Steps:

    • Monitor Conversion Closely: Do not run the reaction to completion. The highest e.e. for the unreacted starting material (in this case, the precursor to the R-acid) is achieved at or near 50% conversion. Use HPLC to take time points and quench the reaction when 50% of the starting material is consumed.

    • Verify Enzyme Activity: Ensure the lipase (e.g., Novozym 435 - immobilized CALB) is active. Improper storage or reuse can lead to denaturation. Consider using fresh enzyme.

    • Optimize Conditions: The enzyme's selectivity (E-value) is highly dependent on the reaction environment.

      • Solvent: While the reaction can be run in various organic solvents, co-solvents like n-butanol have been shown to improve resolution.[1][3]

      • Temperature: Operate at the optimal temperature for the enzyme, typically between 30-40 °C. Higher temperatures can decrease selectivity.[1]

      • Water Content: For hydrolysis reactions, the amount of water is critical. For transesterification, ensure the system is anhydrous to prevent competing hydrolysis.

Problem 2: Inefficient Separation During Diastereomeric Salt Crystallization

  • Symptom: The crystallized salt has low diastereomeric excess (d.e.), or the yield is very low.

  • Causality: The success of this method relies on the significant solubility difference between the two diastereomeric salts ((R)-acid-(S)-amine vs. (S)-acid-(S)-amine). If the solubilities are too similar in the chosen solvent, or if crystallization occurs too quickly, co-precipitation will occur, trapping the undesired diastereomer and lowering purity.

  • Troubleshooting Steps:

    • Screen Resolving Agents: The choice of chiral amine is critical. While unsubstituted 1-phenylethylamine shows poor efficiency, para-substituted derivatives like (S)-1-(p-nitrophenyl)ethylamine or (S)-1-(p-methylphenyl)ethylamine have demonstrated very high resolution ability for this specific acid.[2]

    • Solvent Selection is Key: The goal is to find a solvent where one diastereomer is sparingly soluble and the other is freely soluble. Perform small-scale solubility tests with pure diastereomers if possible. Methanol and ethanol are effective solvents for this system.[2]

    • Control the Cooling Profile: Avoid "crashing out" the product by rapid cooling. A slow, controlled cooling ramp allows for selective crystallization of the less soluble diastereomer. Seeding the solution with a few crystals of the desired pure diastereomeric salt at the saturation point can dramatically improve selectivity and consistency.

    • Optimize Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the purity of the initial crop of crystals, as there is not enough amine to form a salt with all of the undesired enantiomer.

G Start Low Yield or Purity in Crystallization CheckAgent Is the resolving agent optimal? Start->CheckAgent CheckSolvent Is the solvent system optimized? CheckAgent->CheckSolvent Yes ActionAgent Screen p-substituted 1-phenylethylamines CheckAgent->ActionAgent No CheckCooling Is the cooling profile controlled? CheckSolvent->CheckCooling Yes ActionSolvent Test methanol/ethanol. Measure solubility. CheckSolvent->ActionSolvent No ActionCooling Implement slow cooling. Use seeding. CheckCooling->ActionCooling No Success Achieved High Yield & Purity CheckCooling->Success Yes ActionAgent->CheckSolvent ActionSolvent->CheckCooling ActionCooling->Success

Caption: Troubleshooting decision tree for crystallization.

Problem 3: Inconsistent Results When Moving from Lab to Plant

  • Symptom: A process that worked perfectly in a 1L flask fails to deliver the same yield or purity in a 100L reactor.

  • Causality: Chemical reactions are influenced by physical processes like heat and mass transfer. These factors do not scale linearly. A larger reactor has a much smaller surface-area-to-volume ratio, making it harder to heat or cool efficiently. Mixing also becomes more complex, potentially leading to localized "hot spots" or areas of high concentration.[9]

  • Solutions:

    • Heat Transfer: For exothermic salt formations or crystallizations, ensure the reactor's cooling system is adequate. Model the heat duty required and confirm the plant's utilities can handle it. A common scale-up failure is an inability to remove heat, leading to side reactions or poor selectivity.[6]

    • Mixing Efficiency: The type of impeller, baffle design, and stirring speed (RPM) are critical. What works in a round-bottom flask with a magnetic stir bar is not representative of a large, baffled reactor. Consult with a chemical engineer to ensure sufficient mixing is achieved to maintain homogeneity without creating excessive shear that could, for example, damage an enzyme or cause crystal breakage.

    • Reagent Addition Rates: Slow, controlled addition of reagents is crucial at scale. Dumping a reagent in all at once can cause dangerous exotherms or lead to the formation of impurities. The addition rate should be scaled based on the reactor's ability to dissipate heat and mix effectively.

Detailed Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-Ethyl 1,4-Benzodioxane-2-carboxylate

This protocol is adapted from methodologies employing Candida antarctica Lipase B (CALB).[1][4] This example describes the preferential synthesis of (S)-ethyl ester, leaving the unreacted (R)-acid precursor, which can then be isolated.

  • Setup: To a temperature-controlled reactor, add (±)-ethyl 1,4-benzodioxane-2-carboxylate (1.0 eq) and a suitable buffer/solvent system (e.g., phosphate buffer with n-butanol as a co-solvent[1]).

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435, typically 5-10% w/w of the substrate).

  • Reaction: Maintain the temperature at 30-35 °C with gentle agitation.

  • Monitoring: Monitor the reaction progress by taking aliquots every 1-2 hours and analyzing them by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the e.e. of the remaining (R)-ester.

  • Quench & Workup: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme (which can be washed and potentially reused).

  • Separation: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). The formed (S)-acid will have different solubility properties from the remaining (R)-ester. Perform an acid/base extraction to separate the (S)-acid (soluble in aqueous base) from the (R)-ester (remains in the organic layer).

  • Hydrolysis: Take the organic layer containing the enantioenriched (R)-ester and hydrolyze it using standard conditions (e.g., aqueous NaOH or LiOH) to yield the final this compound.

  • Isolation: Acidify the aqueous solution to precipitate the (R)-acid, filter, wash with cold water, and dry under vacuum. Confirm final purity and e.e. by HPLC.

Protocol 2: Resolution via Diastereoselective Crystallization

This protocol is based on the highly efficient method using a substituted chiral amine.[2]

  • Salt Formation: Dissolve (±)-1,4-Benzodioxane-2-carboxylic acid (1.0 eq) in methanol (approx. 5-10 volumes) and heat gently to ensure complete dissolution. In a separate vessel, dissolve (S)-1-(p-nitrophenyl)ethylamine (0.9-1.0 eq) in methanol.

  • Mixing: Slowly add the amine solution to the acid solution with stirring. The diastereomeric salts will begin to form.

  • Controlled Crystallization: Allow the mixture to cool slowly to room temperature, and then further cool to 0-5 °C over several hours. A slow cooling rate is critical for selective crystallization. Seeding is highly recommended. The less soluble ((R)-acid-(S)-amine) salt should precipitate.

  • Isolation of Salt: Isolate the precipitated solid by filtration. Wash the filter cake with a small amount of cold methanol to remove residual mother liquor containing the more soluble diastereomer.

  • Salt Breaking: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Adjust the pH to ~1-2 with a strong acid (e.g., 2M HCl). This protonates the carboxylic acid and ensures the chiral amine is in its protonated, water-soluble form (ammonium salt).

  • Extraction: Separate the organic and aqueous layers. The desired (R)-acid will be in the organic layer, while the resolving agent will remain in the aqueous layer. Wash the organic layer with brine.

  • Final Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Confirm purity and e.e. by HPLC. The chiral amine can be recovered from the aqueous layer by basification and extraction.

References

  • Kasture, S.M., et al. (2005). Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Biochemical Engineering Journal, 27(1), 66–71. [Link]

  • Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. [Link]

  • Wang, Y., et al. (2023). Efficient enzymatic synthesis of a chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19245-19252. [Link]

  • Bolchi, C., et al. (2005). Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. Tetrahedron: Asymmetry, 16(9), 1639-1643. [Link]

  • Dallinger, D., & Kappe, C. O. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. [Link]

  • Fumagalli, L., et al. (2016). Crystallization-based resolution of 1,4-benzodioxane-2-carboxylic acid enantiomers via diastereomeric 1-phenylethylamides. Tetrahedron Letters, 57(18), 2009-2011. [Link]

  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. (2023). RSC Publications. [Link]

  • Pallavicini, M., et al. (2012). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? University of Milan Archives. [Link]

  • Chiralpedia. (2025). The Future of Chirality: Challenges and Innovations. Chiralpedia. [Link]

  • Reddit r/chemistry. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? [Link]

Sources

Technical Support Center: Enzymatic Resolution of Benzodioxane Esters and the Critical Role of Co-Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic resolution of benzodioxane esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using co-solvents in these sensitive biocatalytic systems. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of co-solvents in the enzymatic resolution of benzodioxane esters.

Q1: Why are co-solvents necessary for the enzymatic resolution of benzodioxane esters?

A1: The primary reason for using co-solvents is to address the poor solubility of hydrophobic substrates, such as benzodioxane esters, in aqueous media.[1] Biocatalysis in non-aqueous or low-water systems offers several advantages:

  • Increased Substrate Solubility: Enhances the concentration of the substrate available to the enzyme, which can lead to higher reaction rates.[1]

  • Thermodynamic Shift: Shifts the reaction equilibrium to favor synthesis (esterification) over hydrolysis, which is particularly important for kinetic resolutions involving transesterification.[1]

  • Suppression of Side Reactions: Minimizes water-dependent side reactions that can reduce yield and complicate product purification.[1]

  • Potential for Improved Enantioselectivity: The solvent can influence the enzyme's conformation, sometimes leading to higher enantioselectivity.[1]

Q2: What are the primary challenges when using co-solvents with lipases?

A2: While beneficial, co-solvents can also present significant challenges:

  • Enzyme Denaturation: Polar organic solvents can strip the essential water layer from the enzyme's surface, leading to unfolding and loss of activity.[1][2][3]

  • Reduced Enzyme Flexibility: Nonpolar organic solvents can make the enzyme too rigid, hindering the conformational changes necessary for catalysis.[2]

  • Altered Selectivity: The co-solvent can change the enzyme's substrate specificity and enantioselectivity, sometimes for the worse.[4]

  • Mass Transfer Limitations: In biphasic systems, the transfer of substrates and products between the aqueous and organic phases can be a rate-limiting step.[5]

Q3: How does the polarity of a co-solvent affect lipase activity and enantioselectivity?

A3: Solvent polarity is a critical parameter. Generally, lipases exhibit higher activity in hydrophobic (nonpolar) solvents compared to hydrophilic (polar) ones.[1] The Log P value (the logarithm of the partition coefficient of a solvent between octanol and water) is often used to quantify solvent hydrophobicity. Solvents with a Log P value greater than 4 are considered hydrophobic and tend to be better for maintaining enzyme activity.[1]

However, the effect on enantioselectivity is more complex. While hydrophobic solvents often lead to higher activity, polar solvents can sometimes enhance enantioselectivity.[2][6] This is because the solvent can influence the flexibility of the enzyme's active site and the interactions between the enzyme and the substrate enantiomers.[7] For instance, increasing the concentration of a polar co-solvent like DMSO has been shown to increase the selectivity of some lipases, albeit sometimes at the cost of reaction rate.[2][6]

Q4: What is "solvent engineering" and how can it be applied to this process?

A4: Solvent engineering is the strategic selection and combination of solvents to optimize enzyme performance.[8][9][10] This can involve:

  • Using binary or multi-component solvent mixtures: Combining a hydrophobic solvent to maintain high activity with a more polar solvent to improve selectivity or substrate solubility.[9][10]

  • Controlling water activity: The amount of water in the system is crucial for lipase function. Optimizing water activity can significantly impact both activity and stability.

  • Exploring novel solvents: Green solvents like ionic liquids (ILs) and deep eutectic solvents (DESs) are being investigated as alternatives to traditional organic solvents to improve enzyme stability and performance.[2][3]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the enzymatic resolution of benzodioxane esters in the presence of co-solvents.

Issue 1: Low or No Enzyme Activity
Possible Cause Troubleshooting Steps
Enzyme Denaturation by Polar Co-solvent 1. Assess Solvent Polarity: Check the Log P value of your co-solvent. If it is low (typically < 2), it may be too polar. 2. Switch to a More Hydrophobic Solvent: Consider replacing the current co-solvent with one having a higher Log P value (e.g., hexane, toluene, or isooctane).[1] 3. Reduce Co-solvent Concentration: If a polar co-solvent is necessary for solubility, try reducing its concentration to a minimum. 4. Immobilize the Enzyme: Immobilization can often enhance enzyme stability in the presence of organic solvents.[3]
Insufficient Water Activity 1. Hydrate the Enzyme: Ensure the enzyme preparation is adequately hydrated before adding it to the organic solvent. 2. Control Water Content: The optimal amount of water is enzyme and solvent-dependent. Experiment with adding small, controlled amounts of water to the reaction mixture.
Enzyme Inhibition by the Co-solvent 1. Investigate Solvent-Enzyme Interactions: Some solvents can act as competitive inhibitors.[11] 2. Screen Alternative Solvents: Test a range of solvents with different chemical structures to identify one that is non-inhibitory.
Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess - e.e.)
Possible Cause Troubleshooting Steps
Suboptimal Solvent Choice 1. Screen a Panel of Solvents: The enantioselectivity of lipases is highly dependent on the solvent.[7][12] Screen a variety of solvents with different polarities and properties. For example, in the resolution of a 1,4-benzodioxane-2-carboxylic acid methyl ester, n-butanol was found to be a superior co-solvent compared to polar options like DMSO and acetonitrile, or nonpolar ones like isopropyl ether and toluene.[13] 2. Employ Solvent Mixtures: Experiment with binary mixtures of a nonpolar solvent (for activity) and a polar solvent (to potentially enhance selectivity).[9][10]
Incorrect Temperature 1. Optimize Reaction Temperature: Enantioselectivity can be temperature-dependent. Perform the reaction at different temperatures to find the optimum.
Reaction has Proceeded Too Far 1. Monitor Reaction Progress: For kinetic resolutions, the highest e.e. of the product is often achieved at around 50% conversion. Monitor the reaction over time and stop it at the optimal point. The enantiomeric ratio (E) is a constant that dictates the enantioselectivity independent of time and substrate concentration.[14]
Issue 3: Low Reaction Rate
Possible Cause Troubleshooting Steps
Mass Transfer Limitations 1. Increase Agitation: Ensure vigorous mixing to improve the interaction between the enzyme (often in a solid phase) and the substrates in the liquid phase. 2. Reduce Particle Size: If using a powdered enzyme preparation, sonication can help reduce particle size and increase the surface area available for reaction.[15]
Sub-optimal Enzyme Concentration 1. Increase Enzyme Loading: A higher concentration of the biocatalyst will generally lead to a faster reaction rate, assuming the substrate is not limiting.
Product Inhibition 1. In-situ Product Removal: If the product is inhibiting the enzyme, consider strategies to remove it from the reaction mixture as it is formed.
Hydrophilic Product Accumulation In continuous reactor setups, the production of hydrophilic compounds like water or glycerol can lead to their accumulation in the enzyme bed, especially when using nonpolar solvents like n-hexane, which can decrease conversion over time.[16] Consider using a more hydrophilic solvent like supercritical carbon dioxide to facilitate product removal.[16]
Data Summary: Effect of Co-Solvents on Lipase Performance

The following table summarizes the general effects of different co-solvent types on key parameters in lipase-catalyzed reactions.

Co-Solvent TypeLog PTypical Effect on ActivityTypical Effect on EnantioselectivityExample Solvents
Hydrophobic (Nonpolar) > 4.0Generally HighVariable, can be highHexane, Toluene, Isooctane
Moderately Polar 2.0 - 4.0IntermediateOften a good balanceMethyl tert-butyl ether (MTBE)
Hydrophilic (Polar) < 2.0Generally Low (risk of denaturation)Can be enhanced in some casesAcetone, Acetonitrile, DMSO

Note: These are general trends, and the optimal solvent is highly specific to the enzyme, substrate, and reaction conditions.

Experimental Workflow & Decision Logic

The following diagram illustrates a typical workflow for optimizing co-solvent conditions in an enzymatic resolution.

experimental_workflow cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation start Define Substrate & Enzyme solubility_test Initial Solubility Screening start->solubility_test solvent_screen Screen Diverse Co-solvents (Varying Log P) solubility_test->solvent_screen Select soluble systems analyze_initial Analyze Activity & Enantioselectivity solvent_screen->analyze_initial optimize_concentration Optimize Co-solvent Concentration analyze_initial->optimize_concentration Identify promising candidates optimize_temp Optimize Temperature optimize_concentration->optimize_temp optimize_water Optimize Water Activity optimize_temp->optimize_water scale_up Scale-up Reaction optimize_water->scale_up Final optimized conditions final_analysis Final Product Analysis scale_up->final_analysis

Caption: Workflow for co-solvent optimization in enzymatic resolution.

Mechanism of Lipase Action at an Interface

Lipases are unique in that they exhibit interfacial activation. The following diagram illustrates the proposed mechanism.

lipase_activation cluster_aqueous Aqueous Phase cluster_interface Organic-Aqueous Interface Enzyme_Closed Lipase (Closed Lid) Inactive Enzyme_Open Lipase (Open Lid) Active Enzyme_Closed->Enzyme_Open Conformational Change at Interface Products Resolved Products Enzyme_Open->Products Catalysis Substrate Benzodioxane Ester Substrate->Enzyme_Open Binds to Active Site

Caption: Interfacial activation mechanism of lipases.

Detailed Experimental Protocol: Screening Co-Solvents

This protocol provides a step-by-step guide for screening various co-solvents for the lipase-catalyzed resolution of a racemic benzodioxane ester.

Materials:

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Racemic benzodioxane ester (substrate)

  • Acyl donor (e.g., ethyl acetate, which can also serve as the solvent)[14]

  • A range of co-solvents with varying polarities (e.g., n-hexane, toluene, MTBE, acetonitrile, DMSO)

  • Phosphate buffer (pH 7.0)

  • Reaction vials

  • Shaking incubator

  • Chiral HPLC or GC for analysis

Procedure:

  • Enzyme Preparation: Weigh 20 mg of immobilized lipase into each reaction vial. If necessary, pre-hydrate the enzyme by adding a minimal amount of buffer and allowing it to equilibrate.

  • Substrate & Solvent Addition:

    • Prepare stock solutions of the racemic benzodioxane ester in each of the co-solvents to be tested.

    • To each vial containing the lipase, add 1 mL of the substrate solution. Ensure the final substrate concentration is consistent across all experiments (e.g., 50 mM).[13]

  • Reaction Incubation:

    • Seal the vials tightly.

    • Place the vials in a shaking incubator at a controlled temperature (e.g., 30°C).[13]

    • Agitate the reactions at a consistent speed (e.g., 200 rpm).

  • Reaction Monitoring:

    • At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot from each reaction.

    • Quench the reaction in the aliquot immediately (e.g., by filtering out the enzyme or adding a quenching solvent).

  • Analysis:

    • Analyze the samples by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the remaining substrate and the formed product.

    • Calculate the conversion (c) and the enantiomeric ratio (E) for each co-solvent system.

  • Data Evaluation:

    • Compare the results to identify the co-solvent that provides the best combination of reaction rate and enantioselectivity.

References

  • Title: Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art Source: National Center for Biotechnology Information URL: [Link]

  • Title: Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid Source: ScienceDirect URL: [Link]

  • Title: Effect of Solvent Polarity on Enantioselectivity in Candida Antarctica Lipase B Catalyzed Kinetic Resolution of Primary and Secondary Alcohols Source: ACS Publications URL: [Link]

  • Title: One-Pot Lipase-Catalyzed Enantioselective Synthesis of (R)-(−)-N-Benzyl-3-(benzylamino)butanamide: The Effect of Solvent Polarity on Enantioselectivity Source: MDPI URL: [Link]

  • Title: LIPASE-CATALYZED BIOCHEMICAL REACTIONS IN NOVEL MEDIA: A REVIEW Source: Sites at Penn State URL: [Link]

  • Title: Some strategies of lipase engineering to improve their tolerance to... Source: ResearchGate URL: [Link]

  • Title: Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art Source: MDPI URL: [Link]

  • Title: Lipase catalysis in organic solvents: advantages and applications Source: National Center for Biotechnology Information URL: [Link]

  • Title: Solvent engineering applied to lipase-catalyzed glycerolysis of triolein Source: ResearchGate URL: [Link]

  • Title: Lipase-catalyzed synthesis of xylitol monoesters: Solvent engineering approach Source: ResearchGate URL: [Link]

  • Title: Efficient enzymatic synthesis of a chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B Source: National Center for Biotechnology Information URL: [Link]

  • Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates Source: National Center for Biotechnology Information URL: [Link]

  • Title: Continuous operation of lipase-catalyzed reactions in nonaqueous solvents: Influence of the production of hydrophilic compounds Source: PubMed URL: [Link]

  • Title: Influence of the polarity of the solvent in the chemoselective addition of 1 to 2 Source: ResearchGate URL: [Link]

  • Title: Immobilisation and application of lipases in organic media Source: Royal Society of Chemistry URL: [Link]

  • Title: Effect of the Solvent on Enantioselectivity of Lipase PS. Source: ResearchGate URL: [Link]

  • Title: D. Enzyme Catalyzed Reactions in Organic Solvents Source: Chemistry LibreTexts URL: [Link]

  • Title: Enzymes in organic solvents Source: Slideshare URL: [Link]

Sources

Technical Support Center: Synthesis of 1,4-Benzodioxane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Benzodioxane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and resolve common challenges in this synthetic process, ensuring the integrity and purity of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 1,4-Benzodioxane-2-carboxylic acid, providing concise and actionable answers based on established chemical principles.

FAQ 1: What are the most common synthetic routes to 1,4-Benzodioxane-2-carboxylic acid?

There are two primary and well-established routes for the synthesis of 1,4-Benzodioxane-2-carboxylic acid:

  • Route A: Williamson Ether Synthesis. This is the most traditional and widely cited method. It involves the reaction of catechol with an appropriate three-carbon electrophile, such as ethyl 2,3-dibromopropionate, followed by hydrolysis of the resulting ester.[1] The initial step is a double nucleophilic substitution where the catecholate dianion displaces the two bromide atoms to form the dioxane ring.

  • Route B: Starting from a Pre-formed Dioxane Ring. An alternative approach involves modifying a pre-existing 1,4-benzodioxane scaffold. For instance, lithiation of 1,4-benzodioxin-2-carboxylic acid at the C(3) position followed by reaction with an electrophile can be used to introduce the carboxylic acid functionality.[2][3]

FAQ 2: What is the typical yield I can expect for this synthesis?

Yields can vary significantly based on the chosen route, reaction conditions, and purification methods. For the Williamson ether synthesis route, a yield of around 76% for the initial condensation and subsequent saponification has been reported.[1] However, it is crucial to optimize reaction parameters such as base, solvent, and temperature to achieve consistently high yields.

FAQ 3: How can I confirm the identity and purity of my final product?

A combination of spectroscopic and chromatographic techniques is essential for unambiguous identification and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural confirmation. The characteristic signals for the protons and carbons of the benzodioxane ring system and the carboxylic acid group provide a definitive fingerprint of the molecule.[2][4]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid (around 3400-2400 cm⁻¹) and the C=O stretch (around 1718 cm⁻¹).[1][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the product.[2]

  • High-Performance Liquid Chromatography (HPLC): Chiral or reverse-phase HPLC is crucial for determining the enantiomeric purity and for quantifying any process-related impurities.[2][6]

FAQ 4: Is 1,4-Benzodioxane-2-carboxylic acid chiral? If so, how can I obtain a single enantiomer?

Yes, the carbon at the 2-position of the dioxane ring is a stereocenter, meaning the molecule exists as a pair of enantiomers. The biological activity of many 1,4-benzodioxane derivatives is highly dependent on the stereochemistry at this position.[7]

To obtain a single enantiomer, the following methods are commonly employed:

  • Chiral Resolution: The racemic acid can be resolved by forming diastereomeric salts with a chiral amine.[7]

  • Enzymatic Resolution: Lipases, such as Candida antarctica lipase B (CALB), can be used for the enantioselective hydrolysis of the corresponding methyl ester, allowing for the separation of the enantiomers.[6]

  • Asymmetric Synthesis: While less common for this specific molecule, asymmetric synthetic routes can be designed to directly produce a single enantiomer.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 1,4-Benzodioxane-2-carboxylic acid.

Problem 1: Low Yield of the Cyclization Product (Williamson Ether Synthesis)

Symptoms:

  • Significantly lower than expected yield of the 1,4-benzodioxane-2-carboxylate ester.

  • Presence of multiple spots on TLC analysis of the crude reaction mixture, indicating side products.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incomplete Deprotonation of Catechol The Williamson ether synthesis requires the formation of the catecholate dianion to act as a nucleophile.[8][9] An insufficient amount or strength of the base will lead to incomplete reaction.* Base Selection: Use a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).[5] Ensure the base is fresh and anhydrous. * Stoichiometry: Use at least two equivalents of the base to deprotonate both phenolic hydroxyl groups.
Side Reactions of the Alkylating Agent The alkylating agent (e.g., ethyl 2,3-dibromopropionate) can undergo elimination reactions (E2) in the presence of a strong base, competing with the desired substitution reaction (SN2).[10]* Temperature Control: Run the reaction at a moderate temperature (e.g., reflux in acetone) to favor the SN2 pathway.[5] High temperatures can promote elimination. * Slow Addition: Add the alkylating agent dropwise to the catecholate solution to maintain a low instantaneous concentration, minimizing side reactions.
O-Alkylation vs. C-Alkylation of Catechol While O-alkylation is the desired pathway, under certain conditions, C-alkylation (a Friedel-Crafts-type reaction) can occur on the aromatic ring, especially if the reaction conditions are acidic.[11][12]* Maintain Basic Conditions: Ensure the reaction medium remains basic throughout the addition of the alkylating agent. * Choice of Lewis Acid (if applicable): If a Lewis acid is used, its interaction with the phenolic hydroxyl groups can promote side reactions.[12] For this synthesis, a strong base is the preferred method for activation.
Poor Solvent Choice The solvent plays a crucial role in solvating the ions and influencing the reaction rate.* Polar Aprotic Solvents: Use polar aprotic solvents like acetone or DMF, which are known to accelerate SN2 reactions.[5]

Workflow for Troubleshooting Low Cyclization Yield

G start Low Yield of Cyclization Product check_base Verify Base Stoichiometry and Anhydrous Conditions start->check_base check_temp Review Reaction Temperature Profile check_base->check_temp Base OK solution_base Use >2 eq. of fresh, anhydrous K2CO3 or NaH check_base->solution_base check_addition Evaluate Alkylating Agent Addition Rate check_temp->check_addition Temp OK solution_temp Maintain moderate temperature (e.g., refluxing acetone) check_temp->solution_temp check_solvent Confirm Suitability of Solvent check_addition->check_solvent Addition OK solution_addition Add alkylating agent dropwise check_addition->solution_addition solution_solvent Use polar aprotic solvent (Acetone, DMF) check_solvent->solution_solvent

Caption: Troubleshooting workflow for low cyclization yield.

Problem 2: Incomplete Hydrolysis of the Ester Intermediate

Symptoms:

  • The final product is an oily mixture instead of a solid.

  • NMR and IR spectra show the presence of both the ester and carboxylic acid.

  • The product has a lower than expected melting point.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Hydrolysis Time or Temperature Saponification is a reversible reaction, and equilibrium may not have been reached.* Increase Reaction Time: Extend the reflux time to ensure the reaction goes to completion. Monitor the reaction progress by TLC. * Increase Temperature: If using a lower-boiling solvent, consider switching to a higher-boiling one to increase the reaction rate.
Inadequate Amount of Base A stoichiometric amount of base is required to drive the hydrolysis to completion.* Use Excess Base: Employ a slight excess of the hydrolyzing agent (e.g., NaOH or KOH) to ensure complete conversion.
Phase Transfer Issues If the ester has poor solubility in the aqueous base, the reaction can be slow.* Add a Co-solvent: Introduce a water-miscible organic solvent like ethanol or THF to create a homogeneous reaction mixture.
Problem 3: Presence of Dicarboxylic Acid Impurity

Symptoms:

  • Mass spectrometry shows a peak corresponding to the mass of a dicarboxylic acid derivative.

  • NMR may show complex aromatic signals if C-alkylation and subsequent oxidation have occurred.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Reaction with Dichloroacetic Acid as starting material Some synthetic routes may utilize catechol and dichloroacetic acid. In this case, reaction at both phenolic hydroxyls can lead to a bridged dicarboxylic acid impurity.* Control Stoichiometry: Carefully control the stoichiometry of dichloroacetic acid to favor mono-alkylation. * Purification: This impurity can often be removed by careful recrystallization, as its polarity and crystal packing will differ from the desired product.
Oxidation of the Benzene Ring Under harsh reaction or workup conditions, the electron-rich catechol ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of quinone-like structures which could further react.* Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. * Mild Workup: Use mild acidic and basic conditions during the workup procedure.
Problem 4: Racemization During Synthesis or Workup

Symptoms:

  • Starting with an enantiopure material, but the final product shows a loss of enantiomeric excess (e.e.) when analyzed by chiral HPLC.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Harsh pH Conditions The chiral center alpha to the carboxylic acid can be susceptible to epimerization under strongly acidic or basic conditions, especially at elevated temperatures.[7]* Mild Conditions: Use the mildest possible conditions for hydrolysis and workup. Avoid prolonged exposure to strong acids or bases. * Temperature Control: Perform workup and purification steps at or below room temperature whenever possible.
Presence of a Base in Subsequent Steps If the carboxylic acid is converted to other derivatives (e.g., an acid chloride or amide), the presence of a base can lead to racemization.[7]* Careful Reagent Selection: Choose non-basic conditions for subsequent transformations where possible. If a base is necessary, use a non-nucleophilic, sterically hindered base and low temperatures.

Diagram of Impurity Formation Pathways

G cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Catechol Catechol Ester 1,4-Benzodioxane-2-carboxylate Ester Catechol->Ester Williamson Ether Synthesis C_Alkylation C-Alkylated Catechol Catechol->C_Alkylation Friedel-Crafts Side Reaction Dicarboxylic Dicarboxylic Acid Catechol->Dicarboxylic Reaction with Dichloroacetic Acid Acid 1,4-Benzodioxane-2-carboxylic Acid Ester->Acid Hydrolysis Elimination Elimination Byproduct Ester->Elimination E2 Side Reaction

Caption: Common impurity formation pathways.

Section 3: Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed to remove less soluble or more soluble impurities from the final product.

  • Solvent Selection: Choose a solvent system in which the 1,4-Benzodioxane-2-carboxylic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice is an ethanol/water mixture.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystals have started to form, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the sample onto a silica gel TLC plate. Also spot the starting material(s) for comparison.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The ideal solvent system will give the product an Rf value of approximately 0.3-0.5.

  • Visualization: Visualize the spots under UV light and/or by staining with a suitable agent (e.g., potassium permanganate).

  • Analysis: The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • PubChem. (n.d.). 1,4-Benzodioxane-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. ResearchGate. [Link]

  • (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals. [Link]

  • Bolchi, C., et al. (n.d.). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? AIR Unimi. [Link]

  • Zhang, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. National Institutes of Health. [Link]

  • Pallavicini, M., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration. National Institutes of Health. [Link]

  • (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. MDPI. [Link]

  • LookChem. (n.d.). (R)-1,4-Benzodioxane-2-carboxylic acid. [Link]

  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • European Journal of Chemistry. (2011). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. [Link]

  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • Cambridge Open Engage. (2023). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • European Patent Office. (n.d.). PROCESS FOR PRODUCING CATECHOL DERIVATIVES. [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • YouTube. (2018). Friedel-Crafts Alkylation. [Link]

  • LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • Sciencemadness Discussion Board. (2015). Question on Friedel-Craft alkylation of Catechol and Dopamine synthesis. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Comprehensive Purity Validation of (R)-1,4-Benzodioxane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereochemical Purity

(R)-1,4-Benzodioxane-2-carboxylic acid is more than a simple organic molecule; it is a key chiral synthon in the synthesis of various biologically active compounds, most notably in pharmaceuticals like Doxazosin, which is used to treat benign prostatic hyperplasia.[1][2] The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, and the stereochemistry at the C2 position is often crucial for target binding and pharmacological activity.[3][4] Consequently, ensuring the enantiomeric purity of the (R)-enantiomer is not merely a matter of quality control but a fundamental requirement for guaranteeing the safety, efficacy, and reproducibility of downstream applications. The presence of the unwanted (S)-enantiomer can lead to reduced efficacy, off-target effects, or, in the worst case, unforeseen toxicity.

This guide provides an in-depth, experience-driven comparison of the essential analytical methodologies for validating the purity of this compound. We will move beyond simple procedural lists to explain the scientific rationale behind method selection and protocol design, empowering you to build a robust, self-validating system for quality assessment that aligns with global regulatory expectations.[5][6]

The Overall Analytical Validation Workflow

A comprehensive purity assessment is a multi-faceted process where orthogonal analytical techniques are employed to build a complete profile of the material. Each method provides a unique piece of the puzzle, from confirming chemical identity to quantifying trace-level impurities and establishing stereochemical integrity. The logical flow of this process is critical for ensuring that all quality attributes are thoroughly investigated.

G cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Final Purity Assignment A Sample Receipt & Visual Inspection B FTIR Spectroscopy (Functional Group Identity) A->B Identity Checks C NMR Spectroscopy (1H, 13C) (Structural Confirmation) A->C Identity Checks D Mass Spectrometry (Molecular Weight Verification) A->D Identity Checks E Chiral HPLC (Enantiomeric Purity Assay) A->E Quantitative Assays F Reversed-Phase HPLC/UPLC (Chemical Purity & Achiral Impurities) A->F Quantitative Assays G Karl Fischer Titration (Water Content) A->G Quantitative Assays C->F Impurity ID D->F Impurity ID H Data Integration & Purity Calculation E->H Compile Data F->H Compile Data G->H Compile Data

Caption: Overall workflow for the comprehensive validation of this compound purity.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique must be fit-for-purpose. For a chiral molecule, no single method can provide a complete purity profile. The table below compares the primary techniques, highlighting their specific roles in the validation process.

Technique Primary Purpose Key Strengths Limitations Regulatory Standing
Chiral HPLC Quantitation of the (S)-enantiomer (enantiomeric excess, e.e.)Gold standard for enantiomer separation; high precision and sensitivity.[7]Requires method development; may not separate achiral impurities.Essential. Required by all major regulatory bodies (FDA, EMA).[8]
NMR Spectroscopy Absolute structural confirmation; identification and quantitation of organic impurities and residual solvents.Provides unambiguous structural information; highly quantitative.[9][10]Inherently low sensitivity for trace impurities; does not separate enantiomers without chiral additives.Essential for structural identity and characterization.[11]
Mass Spectrometry Molecular weight confirmation; identification of trace impurities.Extremely high sensitivity (especially HRMS); excellent for impurity identification when coupled with LC.[12]Not inherently quantitative without extensive calibration; does not distinguish isomers.Strongly recommended for characterization and impurity identification.
FTIR Spectroscopy Rapid confirmation of chemical identity (functional groups).Fast, non-destructive, and provides a unique fingerprint.Provides limited structural information; not suitable for quantitation of impurities.Standard for incoming raw material identification.

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

For quantifying the enantiomeric purity, no technique is more suitable or universally accepted than chiral HPLC. The underlying principle is the differential interaction of the two enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Causality Behind Method Design Choices
  • Stationary Phase Selection: this compound contains an aromatic ring system, a carboxylic acid (hydrogen bond donor/acceptor), and ether linkages. This combination of features makes polysaccharide-based CSPs, such as those derived from cellulose or amylose, an excellent starting point.[3] These phases offer a rich variety of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance, which are necessary to resolve the enantiomers. A column like the Phenomenex Lux® Cellulose-1 has been shown to be effective for this class of compounds.[3]

  • Mobile Phase Selection: A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol (IPA), is often preferred. This is because the polar analyte can interact strongly with the polar sites on the polysaccharide CSP. The alcohol modifier competes for these sites, allowing for the elution to be fine-tuned. The addition of a small amount of an acidic modifier, like formic or acetic acid, is crucial. It protonates the carboxylic acid group on the analyte, preventing ionization and leading to sharper, more symmetrical peaks by minimizing secondary interactions with the stationary phase.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol is designed as a self-validating system by incorporating rigorous system suitability testing (SST) as mandated by pharmacopeias and ICH guidelines.[5][8]

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral Column: e.g., Phenomenex Lux® 3 µm Cellulose-1 (or equivalent)

  • Mobile Phase: n-Hexane / Isopropanol / Formic Acid (e.g., 85:15:0.1, v/v/v)

  • Sample Diluent: Mobile Phase

  • This compound reference standard and sample lot

  • (S)-1,4-Benzodioxane-2-carboxylic acid or racemic standard for peak identification

2. Standard and Sample Preparation:

  • Racemic Standard (for SST): Prepare a solution of racemic 1,4-Benzodioxane-2-carboxylic acid at approximately 0.5 mg/mL in the sample diluent.

  • Test Sample: Prepare a solution of the this compound sample at approximately 0.5 mg/mL in the sample diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 220 nm

  • Run Time: Sufficient to elute both enantiomers (e.g., 30 minutes)

4. System Suitability Testing (SST):

  • Inject the racemic standard solution.

  • Identify the peaks corresponding to the (R) and (S) enantiomers.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the (R) and (S) enantiomer peaks must be ≥ 1.5. This ensures the system can adequately separate the two.

    • Tailing Factor (T): The tailing factor for the (R)-enantiomer peak should be ≤ 2.0. This indicates good peak shape.

    • Reproducibility (%RSD): The relative standard deviation of the peak area from six replicate injections of the test sample should be ≤ 2.0%.

5. Analytical Procedure:

  • Perform a blank injection (diluent only) to ensure no interfering peaks are present.

  • Perform the SST injection and verify that all criteria are met. If not, troubleshoot the system before proceeding.

  • Inject the test sample solution in duplicate.

  • Integrate the peak areas for both the (R) and (S) enantiomers.

6. Calculation of Enantiomeric Purity: Enantiomeric Purity (%R) = [Area(R) / (Area(R) + Area(S))] * 100

Orthogonal Methods for Complete Characterization

While chiral HPLC confirms enantiomeric purity, it does not confirm chemical identity or quantify other potential impurities. Orthogonal methods are essential for a complete purity profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural elucidation.[10] For this compound, ¹H and ¹³C NMR spectra serve two primary purposes:

  • Structural Confirmation: The chemical shifts, coupling constants, and integration of the proton signals, along with the number and position of carbon signals, provide an unambiguous confirmation of the molecular structure. The observed spectra must match that of a well-characterized reference standard.[9][12]

  • Purity Assessment: The absence of unexpected signals indicates a high degree of chemical purity. Furthermore, ¹H NMR can be used to quantify residual solvents (e.g., from synthesis or purification) by comparing the integration of solvent peaks to that of the analyte peaks.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[12] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities by providing their molecular weights, which can suggest their potential structures.

Workflow for Method Validation

Any analytical method used for quality control must be formally validated to prove it is fit for its intended purpose, as outlined in the ICH Q2(R2) guideline.[6][13][14]

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Finalization A Select CSP & Mobile Phase B Optimize Resolution & Run Time A->B C Specificity (Baseline resolution of enantiomers) B->C D Linearity (Correlation of concentration vs. response) C->D E Accuracy (% Recovery of spiked samples) D->E F Precision (Repeatability & Intermediate Precision) E->F G Quantitation Limit (QL) (Lowest concentration to quantify) F->G H Robustness (Effect of small method variations) G->H I Finalized & Validated SOP H->I

Sources

A Comparative Guide to the Synthesis of Enantiopure Benzodioxanes for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-benzodioxane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules. The stereochemistry at the C2 position of the dioxane ring is often critical for pharmacological activity, making the development of efficient and scalable methods for the synthesis of enantiopure benzodioxanes a key objective for researchers in drug discovery and development.[1] This guide provides an in-depth comparison of the primary synthetic routes to access these valuable chiral building blocks, offering insights into the causality behind experimental choices and providing supporting data to inform your synthetic strategy.

The Critical Role of Chirality in Benzodioxane-Containing Drugs

The spatial arrangement of substituents on the benzodioxane ring can dramatically influence a molecule's interaction with biological targets. For many benzodioxane-based therapeutic agents, one enantiomer exhibits the desired pharmacological effect, while the other may be less active or even contribute to off-target effects.[2] Therefore, access to enantiomerically pure forms is not just an academic exercise but a regulatory and safety imperative in modern drug development. This guide will explore and compare the following key strategies for achieving high enantiopurity in benzodioxane synthesis:

  • Catalytic Asymmetric Hydrogenation

  • Enzymatic Kinetic Resolution

  • Chiral Pool Synthesis

  • Palladium-Catalyzed Asymmetric Cyclizations

  • Classical Diastereomeric Resolution

Catalytic Asymmetric Hydrogenation: A Modern Powerhouse

Catalytic asymmetric hydrogenation has emerged as a highly efficient and versatile method for the synthesis of enantiopure 2-substituted 1,4-benzodioxanes. This approach involves the reduction of a prochiral 1,4-benzodioxine precursor using a chiral transition metal catalyst, most notably iridium complexes.

The Causality Behind the Catalyst System

The success of this method hinges on the sophisticated interplay between the iridium metal center, a chiral phosphine ligand, and the substrate. The chiral ligand creates a chiral environment around the metal, which directs the delivery of hydrogen to one face of the double bond of the benzodioxine, leading to the preferential formation of one enantiomer. DFT calculations suggest that the enantioselectivity of the hydrogenation process is controlled by the outer-sphere protonation step.[3][4] The nature of the substituent on the benzodioxine can influence its coordination to the metal center, which in turn can affect the facial selectivity of the protonation.[3]

G cluster_0 Catalytic Cycle Prochiral Benzodioxine Prochiral Benzodioxine Ir-H Intermediate Ir-H Intermediate Prochiral Benzodioxine->Ir-H Intermediate Coordination Chiral Ir-Catalyst Chiral Ir-Catalyst Chiral Ir-Catalyst->Ir-H Intermediate Activation H2 H2 H2->Ir-H Intermediate Enantioenriched Benzodioxane Enantioenriched Benzodioxane Ir-H Intermediate->Enantioenriched Benzodioxane Asymmetric Hydrogenation (Stereodetermining Step) Enantioenriched Benzodioxane->Chiral Ir-Catalyst Catalyst Regeneration

Representative Experimental Protocol: Ir-Catalyzed Asymmetric Hydrogenation

The following protocol is a representative example for the asymmetric hydrogenation of a 2-substituted-1,4-benzodioxine using an [Ir(cod)Cl]₂/BIDIME-dimer catalyst system.[3]

  • Catalyst Preparation: In a glovebox, a vial is charged with [Ir(cod)Cl]₂ (0.002 mmol, 1 mol%) and (R,R,R,R)-BIDIME-dimer L5 (0.006 mmol, 3 mol%).

  • Reaction Setup: To the vial, the 2-substituted-1,4-benzodioxine substrate (0.2 mmol), THF (0.3 mL), and MeOH (0.3 mL) are added.

  • Acid Additive: Acetic acid (8 mmol) is added to the reaction mixture.

  • Hydrogenation: The vial is placed in a high-pressure autoclave, which is then purged with hydrogen gas and pressurized to 600 psi of H₂.

  • Reaction Conditions: The reaction is stirred at 50 °C for 24 hours.

  • Work-up and Analysis: After cooling and careful depressurization, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the enantiopure 1,4-benzodioxane. The enantiomeric ratio is determined by chiral SFC or HPLC.[3]

Performance Data
Substrate (2-substituent)Catalyst SystemYield (%)Enantiomeric Ratio (er)Reference
Cyclopropyl[Ir(cod)Cl]₂/BIDIME-dimer9897:3[3]
Phenyl[Ir(cod)Cl]₂/BIDIME-dimer9898:2[3]
2-Thienyl[Ir(cod)Cl]₂/BIDIME-dimer9599:1[3]
Ethyl[Ir(cod)Cl]₂/BIDIME-dimer9690:10[3]
CO₂Me[Ir(cod)Cl]₂/BIDIME-dimer99>99:1[3]

Advantages: High enantioselectivity for a broad range of substrates, including alkyl, aryl, and heteroaryl groups. The reaction conditions are generally mild, and the catalyst loading can be low.[3]

Disadvantages: Requires access to specialized chiral ligands and high-pressure hydrogenation equipment. The cost of iridium catalysts and ligands can be a consideration for large-scale synthesis.[5]

Enzymatic Kinetic Resolution: Nature's Chiral Selectivity

Enzymatic kinetic resolution is a powerful technique that leverages the inherent stereoselectivity of enzymes to separate a racemic mixture. For benzodioxanes, lipases, particularly from Candida antarctica (CALB), are highly effective in selectively acylating one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus resolved.[1]

The Principle of Kinetic Resolution

In a kinetic resolution, the two enantiomers of a racemic starting material react at different rates with a chiral catalyst or reagent. In the case of lipase-catalyzed resolution of racemic 1,4-benzodioxan-2-carboxylic acid or its esters, the enzyme's active site preferentially accommodates one enantiomer, leading to its faster conversion to an ester (in the case of an acid starting material) or hydrolysis (in the case of an ester starting material). The maximum theoretical yield for the resolved, unreacted enantiomer is 50%.[6]

G cluster_0 Enzymatic Kinetic Resolution Racemic Benzodioxane Ester Racemic Benzodioxane Ester Lipase (e.g., CALB) Lipase (e.g., CALB) Fast-reacting Enantiomer Fast-reacting Enantiomer Slow-reacting Enantiomer Slow-reacting Enantiomer Hydrolyzed Product Hydrolyzed Product Enantioenriched Ester Enantioenriched Ester

Representative Experimental Protocol: Enzymatic Kinetic Resolution of (±)-1,4-Benzodioxan-2-carboxylic Acid

The following protocol describes the lipase-catalyzed transesterification of racemic 1,4-benzodioxan-2-carboxylic acid.[7]

  • Reaction Setup: To a 100 mL stoppered conical flask, add (±)-1,4-benzodioxan-2-carboxylic acid (1 mmol).

  • Solvent and Acyl Donor: Add 10 mL of ethyl acetate, which serves as both the solvent and the acylating agent.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB, Novozyme A/S, 1000 units).

  • Reaction Conditions: The mixture is placed on an orbital shaker at 28 °C and 220 rpm. The progress of the reaction is monitored by TLC.

  • Work-up: After approximately 50% conversion (typically 24 hours), the enzyme is filtered off and washed with ethyl acetate. The filtrate is concentrated, and a saturated solution of NaHCO₃ is added to convert the unreacted acid into its salt.

  • Separation: The esterified product (S-enantiomer) is extracted with ethyl acetate. The aqueous phase is then acidified with dilute HCl to precipitate the unreacted acid (R-enantiomer), which is subsequently extracted with ethyl acetate.[7]

Performance Data
SubstrateEnzymeProductYield (%)Enantiomeric Excess (ee)Reference
(±)-1,4-Benzodioxan-2-carboxylic acidCandida antarctica lipase B(S)-Ethyl 1,4-benzodioxan-2-carboxylate~50>95%[7]
(±)-Methyl 1,4-benzodioxan-2-carboxylateEngineered CALB (A225F/T103A)(R)-Methyl 1,4-benzodioxan-2-carboxylate~5097% (e.e.s)[1]

Advantages: High enantioselectivity, mild reaction conditions (room temperature, neutral pH), and the use of environmentally benign catalysts. Enzymes are also highly scalable for industrial applications.[8]

Disadvantages: The maximum theoretical yield for a single enantiomer is 50%. The separation of the product from the unreacted starting material is required. The activity and stability of the enzyme can be sensitive to reaction conditions.[6]

Chiral Pool Synthesis: Building from Nature's Chirality

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. This approach cleverly bypasses the need to create a chiral center from scratch, as the stereochemistry is already embedded in the starting material.[9]

The Logic of Chiral Pool Synthesis

The key to a successful chiral pool synthesis is to identify a readily available and inexpensive chiral starting material that contains a significant portion of the target molecule's carbon skeleton and the desired stereocenter. The synthetic route is then designed to modify the starting material without disturbing its inherent chirality. For benzodioxanes, (S)-ethyl lactate has been effectively used as a precursor for the synthesis of complex lignans like eusiderins.[10]

G Chiral Starting Material\n((S)-Ethyl Lactate) Chiral Starting Material ((S)-Ethyl Lactate) Functional Group\nInterconversions Functional Group Interconversions Chiral Starting Material\n((S)-Ethyl Lactate)->Functional Group\nInterconversions Series of reactions Key Intermediate\n(Chiral Aldehyde) Key Intermediate (Chiral Aldehyde) Functional Group\nInterconversions->Key Intermediate\n(Chiral Aldehyde) Coupling and\nCyclization Coupling and Cyclization Key Intermediate\n(Chiral Aldehyde)->Coupling and\nCyclization Enantiopure Benzodioxane\n(e.g., Eusiderin A) Enantiopure Benzodioxane (e.g., Eusiderin A) Coupling and\nCyclization->Enantiopure Benzodioxane\n(e.g., Eusiderin A)

Representative Synthetic Snippet: Towards Eusiderin A from (S)-Ethyl Lactate

A full multi-step protocol is beyond the scope of this guide, but a key transformation involves the conversion of (S)-ethyl lactate into a chiral aldehyde intermediate, which then undergoes further reactions to form the benzodioxane ring system.[10]

Advantages: The absolute stereochemistry of the product is predetermined by the starting material. This can be a very cost-effective approach if a suitable chiral starting material is readily available.[11]

Disadvantages: This strategy is often limited to the synthesis of specific target molecules that structurally resemble the starting material. The synthetic routes can sometimes be lengthy, involving multiple protection and deprotection steps. The structural diversity of the final products can be limited by the availability of suitable chiral precursors.[12]

Palladium-Catalyzed Asymmetric Cyclizations

Palladium catalysis offers another powerful avenue for the enantioselective synthesis of 1,4-benzodioxanes. Methods such as intramolecular O-arylation and alkene aryloxyarylation reactions, guided by chiral phosphine ligands, can construct the chiral benzodioxane ring with high enantioselectivity.[13][14]

The Role of the Chiral Ligand in Pd-Catalysis

In these reactions, a chiral ligand coordinates to the palladium center and influences the stereochemical outcome of the bond-forming event. For instance, in an intramolecular alkene aryloxyarylation, the chiral ligand directs the addition of the aryl and oxygen nucleophiles across the double bond in a stereocontrolled manner, leading to the formation of a chiral center.[13]

Performance Data
Reaction TypeLigandYield (%)Enantiomeric Excess (ee)Reference
Alkene AryloxyarylationChiral Monophosphorus Ligandup to 95up to 97%[13][14]
Intramolecular O-ArylationSDP(O) Ligandup to 99up to 95%[15]

Advantages: High yields and enantioselectivities can be achieved. These methods can be applied to construct benzodioxanes with quaternary stereocenters.[13]

Disadvantages: The synthesis of the required chiral ligands can be complex. The cost of palladium catalysts and ligands can be a factor for large-scale production.

Classical Diastereomeric Resolution

This is a traditional yet reliable method for separating enantiomers. It involves reacting a racemic mixture, such as 1,4-benzodioxane-2-carboxylic acid, with a single enantiomer of a chiral resolving agent (e.g., a chiral amine like (S)-(-)-α-methylbenzylamine) to form a mixture of diastereomeric salts.[16][17]

The Principle of Diastereomeric Salt Formation

Diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the benzodioxane can be recovered by treatment with an acid or base to remove the resolving agent.[16]

Representative Experimental Protocol: Diastereomeric Resolution of (±)-1,4-Benzodioxane-2-carboxylic Acid
  • Salt Formation: A solution of racemic 1,4-benzodioxane-2-carboxylic acid in a suitable solvent (e.g., methanol) is treated with one equivalent of an enantiomerically pure chiral amine (e.g., (S)-(-)-α-methylbenzylamine).

  • Crystallization: The solution is allowed to cool slowly, leading to the crystallization of the less soluble diastereomeric salt.

  • Separation: The crystals are collected by filtration.

  • Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid (e.g., HCl) to protonate the amine, which can then be removed by extraction. The enantiomerically enriched carboxylic acid is then isolated.[16]

Advantages: This is a well-established and often cost-effective method, particularly if a suitable and inexpensive resolving agent is available. It does not require specialized equipment like a high-pressure hydrogenator.

Disadvantages: The process can be labor-intensive and may require multiple recrystallizations to achieve high enantiopurity. The maximum yield for the desired enantiomer is 50%. Finding the optimal resolving agent and crystallization solvent can be a matter of trial and error.

Summary Comparison of Synthesis Routes

MethodKey PrincipleTypical ee/erYieldKey AdvantagesKey Disadvantages
Catalytic Asymmetric Hydrogenation Enantioselective reduction of a prochiral precursor>95% ee, up to >99:1 erHighBroad substrate scope, high efficiency, atom economical.Requires specialized equipment and expensive catalysts/ligands.
Enzymatic Kinetic Resolution Selective reaction of one enantiomer in a racemic mixture>95% eeMax. 50% for one enantiomerMild conditions, environmentally friendly, scalable.Limited to 50% yield, requires separation of product and starting material.
Chiral Pool Synthesis Use of a readily available chiral starting materialHigh (depends on starting material)VariableAbsolute stereochemistry is pre-defined, can be cost-effective.Limited to targets structurally similar to starting materials, can be lengthy.
Palladium-Catalyzed Cyclization Asymmetric C-O or C-C bond formation>90% eeHighCan form quaternary centers, high yields.Requires synthesis of specific chiral ligands, catalyst cost.
Diastereomeric Resolution Separation of diastereomeric salts by crystallizationCan be high with optimizationMax. 50% for one enantiomerWell-established, can be cost-effective, no specialized equipment.Labor-intensive, requires screening of resolving agents and solvents.

Conclusion

The choice of the optimal synthetic route for an enantiopure benzodioxane depends on several factors, including the specific target molecule, the desired scale of the synthesis, available equipment, and cost considerations. For broad applicability and high efficiency, catalytic asymmetric hydrogenation stands out as a state-of-the-art method. For processes where a racemic precursor is readily available and high enantiopurity is required, enzymatic kinetic resolution offers a green and scalable alternative, despite its inherent 50% yield limitation. Chiral pool synthesis remains a powerful strategy for specific, complex targets where a suitable starting material can be identified. Palladium-catalyzed reactions provide another modern catalytic approach, particularly for constructing more complex benzodioxane structures. Finally, classical diastereomeric resolution is a valuable and practical method that should not be overlooked, especially in the early stages of research or when cost is a primary driver.

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A Comparative Guide to the Stereoselective Activity of (R)- and (S)-1,4-Benzodioxane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Chirality in Benzodioxane Scaffolds

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined orientation for functional groups, making it an ideal building block for ligands targeting a variety of receptors. Many of these compounds, including the well-known α-adrenergic antagonist doxazosin, possess a chiral center at the C2 position of the dioxane ring.[2] This chirality is not a trivial feature; the spatial arrangement of substituents dictates the molecule's ability to engage with its biological target. It is a fundamental principle of pharmacology that enantiomers of a chiral drug can exhibit significantly different—or even opposing—pharmacological activities, potencies, and pharmacokinetic profiles.[2][3]

This guide provides a detailed comparison of the (R)- and (S)-enantiomers of 1,4-Benzodioxane-2-carboxylic acid, a foundational chiral intermediate. We will explore the documented differences in their anti-inflammatory effects and the inferred stereoselectivity of their interactions with α-adrenergic receptors, a target class for which the benzodioxane scaffold has a well-established affinity.[4][5] By synthesizing data from multiple authoritative sources and providing detailed experimental protocols, this document serves as a technical resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

Enantioselective Synthesis: Accessing Pure Stereoisomers

The evaluation of individual enantiomers necessitates a reliable method for their preparation in high optical purity. Racemic 1,4-Benzodioxane-2-carboxylic acid can be synthesized and subsequently resolved into its (R) and (S) enantiomers through several established methods. One common and effective approach is enzymatic kinetic resolution. This technique leverages the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.

For instance, the racemic methyl ester of 1,4-Benzodioxane-2-carboxylic acid can be subjected to enantioselective hydrolysis catalyzed by engineered Candida antarctica lipase B (CALB).[6] The enzyme selectively hydrolyzes one ester enantiomer to the corresponding carboxylic acid, leaving the other ester enantiomer unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be easily separated by standard chemical extraction, yielding both the (R) and (S) acids in high enantiomeric excess.[6]

Comparative Biological Activity

The biological profile of 1,4-Benzodioxane-2-carboxylic acid is primarily characterized by two distinct activities: anti-inflammatory effects and antagonism of α-adrenergic receptors. The data clearly show that these activities are highly dependent on the stereochemistry at the C2 position.

Anti-inflammatory Activity: Superior Efficacy of the (S)-Enantiomer

Direct comparative studies have demonstrated a significant stereochemical preference for the anti-inflammatory properties of benzodioxane derivatives. Research on a closely related analogue, 2-(2,3-dihydro-1,4-benzodioxin)propionic acid, revealed that the (S)-enantiomer possesses potent in vivo anti-inflammatory activity.[7] In the widely accepted carrageenan-induced rat paw edema model, a standard assay for acute inflammation, the (S)-enantiomer was found to be more active than the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[5] This finding strongly indicates that the (S)-configuration is the eutomer (the more active enantiomer) for this biological effect.

Table 1: Summary of In Vivo Anti-inflammatory Activity

Enantiomer Relative Activity (Carrageenan-Induced Edema Model)
(S)-1,4-Benzodioxane-2-carboxylic acid derivative Potent Activity (Reported as more active than ibuprofen)
(R)-1,4-Benzodioxane-2-carboxylic acid derivative Lower Activity (Implied distomer)

| Racemate | Intermediate Activity |

Note: Data is inferred from studies on the closely related 2-(2,3-dihydro-1,4-benzodioxin)propionic acid.[7]

The mechanism underlying this anti-inflammatory effect is likely multifactorial but may involve the inhibition of key inflammatory mediators like prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes, and the reduction of pro-inflammatory cytokines such as TNF-α and IL-1β.[1]

α-Adrenergic Receptor Antagonism: Inferred Stereoselective Activity

The 1,4-benzodioxane framework is a cornerstone of many potent and selective α1-adrenoceptor antagonists.[4][5][8] While direct, quantitative binding data (e.g., Kᵢ values) for the simple (R)- and (S)-1,4-Benzodioxane-2-carboxylic acids are not prominently available in peer-reviewed literature, a wealth of structure-activity relationship (SAR) studies on more complex derivatives allows for a strong and scientifically sound inference of their activity.

The affinity of benzodioxane-based ligands for α1-adrenoceptors is profoundly influenced by the stereochemistry at the C2 position.[4] Studies on a wide range of derivatives have consistently shown that one enantiomer binds with significantly higher affinity than the other.[1] Interestingly, a key study revealed that for certain 1,4-dioxane derivatives, the stereochemical preference can be reversed between different receptor families. For a series of related compounds, the (R)-enantiomer was the eutomer for α1d-AR binding, while the (S)-enantiomer was preferred by the 5-HT₁ₐ receptor.[1] This phenomenon of "reversed enantioselectivity" underscores the exquisite sensitivity of receptor binding pockets to the three-dimensional shape of a ligand.[1]

Given this extensive body of evidence, it is highly probable that the (R)- and (S)-enantiomers of 1,4-Benzodioxane-2-carboxylic acid also exhibit significant differences in their affinity for α1-adrenoceptor subtypes. Based on the trends observed in more complex analogues, one enantiomer is expected to be the eutomer, displaying substantially higher affinity for α1-adrenoceptors than its mirror image.

Mechanistic Insights & Signaling Pathways

α1-Adrenergic Receptor Signaling

α1-Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon binding to an agonist like norepinephrine, activate the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses, such as smooth muscle contraction. An antagonist, such as a benzodioxane derivative, binds to the receptor but does not elicit this response, thereby blocking the effects of the endogenous agonist.

Gq_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) Receptor α1-Adrenergic Receptor Agonist->Receptor Activates Antagonist (R/S)-Benzodioxane (Antagonist) Antagonist->Receptor Blocks G_Protein Gq Protein (α, β, γ subunits) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Response PKC->Response

Caption: α1-Adrenergic Receptor Gq signaling pathway.

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for the key assays discussed in this guide. These protocols are based on standard, widely accepted procedures in the field.

Protocol 1: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This protocol is a gold-standard method for evaluating the acute anti-inflammatory activity of a test compound.[1][9]

Objective: To quantify the ability of (R)- and (S)-1,4-Benzodioxane-2-carboxylic acid to reduce acute inflammation in a rodent model.

Methodology:

  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least one week before the experiment with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethylcellulose solution, i.p.)

    • Positive Control (e.g., Indomethacin, 5 mg/kg, i.p.)

    • Test Group 1: (R)-Enantiomer (e.g., 10 mg/kg, i.p.)

    • Test Group 2: (S)-Enantiomer (e.g., 10 mg/kg, i.p.)

  • Compound Administration: Thirty minutes before the induction of inflammation, animals are treated with the vehicle, positive control, or test compounds via intraperitoneal (i.p.) injection.

  • Baseline Measurement: Immediately before inducing edema, the volume of the right hind paw of each rat is measured using a plethysmometer. This is the baseline (V₀) reading.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.[1]

  • Paw Volume Measurement: Paw volume is measured again at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).[1]

  • Data Analysis:

    • The degree of edema is calculated as the difference in paw volume: ΔV = Vₜ - V₀.

    • The percentage inhibition of edema for each treated group is calculated relative to the control group using the formula:

      • % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100

Edema_Workflow A 1. Animal Acclimatization & Grouping B 2. Administer Test Compounds (Vehicle, Control, R/S Enantiomers) A->B C 3. Measure Baseline Paw Volume (V₀) B->C D 4. Inject Carrageenan (Sub-plantar) C->D E 5. Measure Paw Volume (Vₜ) at Hourly Intervals (1-5h) D->E F 6. Calculate Edema (ΔV) & % Inhibition E->F

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Protocol 2: In Vitro α1-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of the enantiomers for α1-adrenergic receptors.

Objective: To quantify and compare the binding affinities of the (R) and (S) enantiomers for α1-adrenergic receptors in a membrane preparation.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain cortex tissue in ice-cold lysis buffer (50mM Tris-HCl, 5mM EDTA, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 min at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer (50mM Tris-HCl, 5mM MgCl₂, pH 7.4) and determine the protein concentration using a BCA assay. Store aliquots at -80°C.

  • Competitive Binding Assay:

    • Set up assay tubes or a 96-well plate for each condition in triplicate.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (e.g., [³H]-Prazosin at a concentration near its Kₑ), and 150 µL of membrane preparation (e.g., 50-100 µg protein).

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM Phentolamine), 50 µL of radioligand, and 150 µL of membrane preparation.

    • Competition: Add 50 µL of varying concentrations of the test compound ((R)- or (S)-enantiomer, typically spanning 10⁻¹¹ to 10⁻⁵ M), 50 µL of radioligand, and 150 µL of membrane preparation.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine). Wash the filters rapidly four times with ice-cold wash buffer (50mM Tris-HCl, pH 7.4).

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow to sit for several hours.

    • Count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value for each enantiomer.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Binding_Workflow A 1. Prepare Receptor Membranes (Homogenization & Centrifugation) B 2. Set up Assay Plate (Total, NSB, Competition Curves) A->B C 3. Add Radioligand ([³H]-Prazosin) & Competitors (R/S Enantiomers) B->C D 4. Incubate to Equilibrium (e.g., 60 min at 30°C) C->D E 5. Separate Bound/Free Ligand (Rapid Vacuum Filtration) D->E F 6. Quantify Bound Radioactivity (Scintillation Counting) E->F G 7. Analyze Data (Calculate IC₅₀ and Kᵢ) F->G

Caption: Workflow for α1-Adrenergic Radioligand Binding Assay.

Conclusion and Future Directions

This differential activity has significant implications for drug development. The selective pursuit of the (S)-enantiomer could lead to more potent and targeted anti-inflammatory agents. Conversely, depending on the stereochemical preference for the α1-adrenoceptor, the other enantiomer could serve as a starting point for novel cardiovascular drugs. Future research should focus on obtaining quantitative Kᵢ values for both the (R) and (S) enantiomers at all α1-adrenoceptor subtypes (α1A, α1B, α1D) to fully elucidate their adrenergic profile and guide the rational design of next-generation, enantiopure therapeutics.

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A Comparative Analysis of Benzodioxole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-benzodioxole scaffold, a unique bicyclic structure featuring a benzene ring fused to a dioxole ring, is a cornerstone in medicinal chemistry and drug discovery.[1] Its presence in numerous natural products and synthetic compounds has paved the way for the development of a diverse array of derivatives with a wide spectrum of pharmacological activities.[2] This guide provides a comprehensive comparative analysis of various benzodioxole derivatives, offering researchers, scientists, and drug development professionals a critical overview of their performance, supported by experimental data and insights into their structure-activity relationships.

The Benzodioxole Core: A Privileged Scaffold in Drug Design

The versatility of the 1,3-benzodioxole moiety stems from its distinct electronic properties and its ability to serve as a key building block in the synthesis of complex molecules.[1] The dioxole ring's oxygen atoms enhance the electron density of the aromatic system, influencing the molecule's reactivity and interaction with biological targets.[1] This has led to the exploration of benzodioxole derivatives in a multitude of therapeutic areas, including oncology, inflammation, neurodegenerative diseases, and metabolic disorders.[3][4][5]

Comparative Analysis of Biological Activities

This section delves into a comparative analysis of benzodioxole derivatives across several key therapeutic areas, presenting quantitative data to facilitate objective evaluation.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Benzodioxole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[6][7]

Comparative Efficacy of Anticancer Benzodioxole Derivatives:

Compound/Derivative ClassCell LineIC50 Value (µM)Key Mechanistic InsightsReference
Carboxamide Derivative 2aHep3BPotent (specific value not provided, but induced G2/M arrest)Induces cell cycle arrest at the G2/M phase.[8]
Carboxamide Derivative 2bHep3BPotent (specific value not provided)Reduces α-fetoprotein secretion.[8]
Benzodiazepine Derivative 7aHeLa, Caco-2, Hep3B>1000 (weak activity)-[8]
Benzodiazepine Derivative 7bHeLa, Caco-2, Hep3B>1000 (weak activity)-[8]
HJ1 (Piperine Derivative)HeLa4-fold more potent than piperineInhibits clonogenicity, migration, and adhesion. Suppresses tumor angiogenesis.[6]
HJ1 (Piperine Derivative)MDA-MB-23110-fold more potent than piperineInhibits clonogenicity, migration, and adhesion. Suppresses tumor angiogenesis.[6]
Arsenical Conjugate (MAZ2)Cancer Cells-Inhibits the thioredoxin system, induces oxidative stress and apoptosis.[7]

Expertise & Experience: Causality Behind Experimental Choices

The selection of diverse cancer cell lines, such as Hep3B (liver), HeLa (cervical), and MDA-MB-231 (breast), allows for the evaluation of the broad-spectrum or selective anticancer activity of the derivatives. The use of arsenical conjugates is a strategic approach to enhance the efficacy of arsenicals by leveraging the benzodioxole moiety to improve their pharmacokinetic profile and cellular uptake.[7]

Trustworthiness: Self-Validating Systems

The multifaceted evaluation of anticancer activity, including cytotoxicity assays (IC50 determination), cell cycle analysis, and investigation of molecular mechanisms like apoptosis induction and inhibition of the thioredoxin system, provides a robust and self-validating assessment of the compounds' therapeutic potential.

Authoritative Grounding & Comprehensive References

The anticancer activity of benzodioxole derivatives is well-documented in peer-reviewed literature, with studies consistently demonstrating their ability to interfere with key signaling pathways involved in cancer progression.[6][7]

Signaling Pathway in Anticancer Activity of Benzodioxole-Arsenical Conjugates

anticancer_pathway Benzodioxole_Arsenical Benzodioxole-Arsenical Conjugate Trx_System Thioredoxin (Trx) System Benzodioxole_Arsenical->Trx_System Inhibits Oxidative_Stress Oxidative Stress Benzodioxole_Arsenical->Oxidative_Stress Induces ROS Reactive Oxygen Species (ROS) Trx_System->ROS Reduces ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Triggers caption Mechanism of anticancer action.

Caption: Mechanism of anticancer action.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and benzodioxole derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.

Comparative Efficacy of Anti-inflammatory Benzodioxole Derivatives:

Compound/Derivative ClassTargetIC50 Value (µM)In Vivo ModelKey Mechanistic InsightsReference
Aryl Acetate DerivativesCOX-11.12 - 27.06-Inhibit cyclooxygenase enzymes.[9]
Aryl Acetate DerivativesCOX-21.30 - 37.45-Inhibit cyclooxygenase enzymes.[9]
Aryl Acetic Acid DerivativesCOX-14.25 - 33.7-Inhibit cyclooxygenase enzymes.[9]
Compound 11a (1,4-benzodioxine)Tubulin6.37-Inhibits tubulin polymerization, induces G2/M cell cycle arrest and apoptosis.[10]

Experimental Workflow for In Vivo Anti-inflammatory Assay

anti_inflammatory_workflow Animal_Model Triton WR-1339-induced hyperlipidemic rats Treatment Administer Benzodioxole Derivatives (e.g., 15 mg/kg) Animal_Model->Treatment Blood_Sampling Collect Blood Samples (after 18h) Treatment->Blood_Sampling Lipid_Analysis Measure Plasma Levels of: - Triglycerides (TG) - Total Cholesterol (TC) - HDL-C - LDL-C Blood_Sampling->Lipid_Analysis Data_Analysis Compare with Hyperlipidemic Control Lipid_Analysis->Data_Analysis caption Workflow for in vivo evaluation.

Caption: Workflow for in vivo evaluation.

Antioxidant Activity: Scavenging Free Radicals

The ability of benzodioxole derivatives to act as antioxidants is a significant aspect of their therapeutic potential, as oxidative stress is implicated in a wide range of pathologies.[11]

Comparative Efficacy of Antioxidant Benzodioxole Derivatives:

Compound/Derivative ClassAssayIC50 Value (µM)CommentsReference
Hypecoumic acidDPPH86.3 ± 0.2Moderate activity[3]
Benzodiazepine Derivative 7aDPPH39.85Moderate activity[8]
Benzodiazepine Derivative 7bDPPH79.95Moderate activity[8]
5,7-di-(4-methoxyphenyl)-4-methoxy-6-hydroxy-1,3-benzodioxole (7p)In vitro modelsMore potent than n-propyl gallateMethylenedioxy function contributes to phenoxy radical stabilization.[11]

Structure-Activity Relationship (SAR) Insights for Antioxidant Activity:

Structure-activity studies have revealed key structural features that influence the antioxidant capacity of benzodioxole derivatives:

  • Intramolecular Hydrogen Bonding: The presence of intramolecular hydrogen bonding in a phenol moiety can reduce antioxidant activity.[11]

  • Ortho Disubstituents: The introduction of two substituents at the ortho position relative to a phenol group can increase antioxidant activity.[11]

  • Methylenedioxy Group: The methylenedioxy function plays a crucial role in stabilizing the phenoxy radical, thereby contributing to the antioxidant effect.[11]

Neuroprotective and Anti-hyperlipidemic Activities

Emerging research has highlighted the potential of benzodioxole derivatives in neuroprotection and in managing hyperlipidemia.

Neuroprotective Effects:

A recent study demonstrated that novel benzodioxole-propanamide hybrid derivatives can modulate AMPA receptor activities, suggesting their potential as neuroprotective agents in conditions like Parkinson's disease.[12] For instance, compound BDZ-P7 exhibited significant inhibitory effects on various AMPA receptor subtypes with IC50 values in the low micromolar range (3.03 - 3.2 µM).[12]

Anti-hyperlipidemic Effects:

In a study using Triton WR-1339-induced hyperlipidemic rats, certain N-(benzoylphenyl)-carboxamide derivatives demonstrated significant lipid-lowering effects.[9] At a dose of 15 mg/kg, compounds 3b and 5a significantly lowered plasma triglycerides and total cholesterol.[9] Notably, these compounds also led to a significant increase in high-density lipoprotein cholesterol (HDL-C) by 58% and 71%, respectively, and a marked reduction in low-density lipoprotein cholesterol (LDL-C).[9] Another study on 1,3-benzodioxole-based fibrate derivatives showed that a particular compound exhibited superior anti-hyperlipidemia activity compared to the standard drug fenofibrate, significantly reducing triglycerides, total cholesterol, and LDL-C in high-fat diet-induced hyperlipidemic mice.[3]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

Synthesis of Anticancer Benzodioxole Derivatives (General Procedure for Ketoester Synthesis)

This protocol describes a general method for the synthesis of ketoester benzodioxole derivatives, which have shown promising anticancer activity.[8]

Materials:

  • Dichloromethane (CH2Cl2)

  • Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate

  • Ortho or meta chlorobenzoic acid

  • Phosphorus pentoxide (P2O5)

  • Distilled water

  • Ethyl acetate

  • 1M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution

Procedure:

  • To a stirred solution of dichloromethane (40 ml), add methyl 2-(2H-1,3-benzodioxol-5-yl)acetate (666 mg, 3.42 mmol), the corresponding chlorobenzoic acid (700 mg, 4.44 mmol), and phosphorus pentoxide (5 g).

  • Stir the mixture at room temperature for 16-20 hours.

  • Cautiously add distilled water (60 mL) to the reaction mixture.

  • Extract the mixture with ethyl acetate (2 x 60 mL).

  • Separate the organic layer and wash it with 1M NaOH (60 mL), saturated sodium chloride solution (60 mL), and distilled water (2 x 60 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., column chromatography) to yield the desired ketoester derivative.

MTS Assay for Cell Viability

The MTS assay is a colorimetric method used to assess cell viability in response to treatment with potential therapeutic agents.[13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Benzodioxole derivative (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTS reagent combined with an electron coupling agent (e.g., PES)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzodioxole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of solvent) and blank control wells (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add 20 µL of the combined MTS/PES solution to each well.

  • Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH assay is a common and straightforward method for evaluating the free radical scavenging capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Benzodioxole derivative (test sample)

  • Known antioxidant (e.g., ascorbic acid or Trolox) as a positive control

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light. Dilute the stock solution to a working concentration (e.g., 0.1 mM) that gives an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a series of dilutions of the benzodioxole derivative and the positive control in the same solvent used for the DPPH solution.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the sample or control solution to a defined volume of the DPPH working solution. Include a blank containing only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the sample concentrations to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant therapeutic potential of benzodioxole derivatives across a range of diseases. The versatility of the benzodioxole scaffold allows for extensive structural modifications, leading to the development of compounds with enhanced potency and selectivity for various biological targets. Future research should focus on further elucidating the mechanisms of action, particularly for neuroprotective and anti-hyperlipidemic activities, and on conducting comprehensive in vivo studies to validate the promising in vitro findings. The continued exploration of structure-activity relationships will be crucial in designing the next generation of benzodioxole-based therapeutics with improved efficacy and safety profiles.

References

  • Evaluating the Neuroprotective Potential of Novel Benzodioxole Derivatives in Parkinson's Disease via AMPA Receptor Modulation. ACS Publications - American Chemical Society. (2024-05-15). [Link]

  • Synthesis and antitumor activity of 1,3-benzodioxole derivatives. PubMed. [Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff. (2020-12-09). [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. (2002-10-01). [Link]

  • Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. (2024-07-14). [Link]

  • Neuroprotective effects, effective dose 50 (EC50) values, and maximal... ResearchGate. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. PubMed. (2010-10-01). [Link]

  • Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines | Request PDF. ResearchGate. [Link]

  • Current Neuropharmacology. Semantic Scholar. [Link]

  • Total synthesis of a natural antioxidant and structure-activity relationships of related compounds. PubMed. [Link]

  • Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR-1339-Induced Hyperlipidemic Rats. SciELO. [Link]

  • (PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. ResearchGate. (2008-09-26). [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. (2023-10-06). [Link]

  • Structures of Benzodioxole derivatives that have biological activities. ResearchGate. [Link]

  • 1,3-Benzodioxole-based fibrate derivatives as potential hypolipidemic and hepatoprotective agents. OUCI. [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC - NIH. (2022-06-22). [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 1,4-Benzodioxan Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzodioxan scaffold has long been recognized as a "privileged structure" in medicinal chemistry, serving as a versatile template for the design of a multitude of biologically active molecules.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1,4-benzodioxan derivatives, with a primary focus on their well-established roles as α-adrenergic receptor antagonists and their complex interactions with serotonin 5-HT1A receptors. Furthermore, we explore emerging therapeutic applications, including their potential as anticancer and neuroprotective agents. By synthesizing data from numerous studies, this guide presents a comprehensive overview of how subtle structural modifications to the 1,4-benzodioxan core influence potency, selectivity, and functional activity. Detailed experimental protocols for key assays are also provided to offer a practical resource for researchers in the field.

Introduction: The 1,4-Benzodioxan Scaffold - A Privileged Structure in Drug Discovery

Chemical Features and Properties

The 1,4-benzodioxan moiety consists of a benzene ring fused to a 1,4-dioxane ring. This bicyclic system possesses a unique combination of rigidity and conformational flexibility, which allows it to present substituents in a well-defined spatial arrangement for optimal interaction with biological targets. The oxygen atoms in the dioxane ring can act as hydrogen bond acceptors, contributing to the binding affinity of these compounds.

Historical Perspective and Key Discoveries

The therapeutic potential of 1,4-benzodioxan derivatives came to the forefront with the discovery of compounds like Piperoxan, one of the earliest α-adrenergic blocking agents. However, it was the synthesis and characterization of 2-(2,6-dimethoxyphenoxyethylaminomethyl)-1,4-benzodioxane, commonly known as WB4101, that solidified the importance of this scaffold. WB4101 exhibits high affinity for α1-adrenoceptors and has served as a crucial pharmacological tool and a template for the development of numerous analogues.[3][4][5]

Overview of Biological Activities

While initially recognized for their α-adrenergic antagonism, the versatility of the 1,4-benzodioxan scaffold has led to the discovery of a wide range of biological activities.[1][2] These include:

  • α-Adrenergic Receptor Antagonism: Primarily at α1-adrenoceptors, with varying degrees of subtype selectivity (α1A, α1B, α1D).

  • Serotonin Receptor Modulation: Affinity for 5-HT1A receptors, with some derivatives acting as agonists or partial agonists.[6][7]

  • Anticancer Activity: Cytotoxic effects in various cancer cell lines, particularly prostate cancer.[6][7][8]

  • Monoamine Oxidase (MAO) Inhibition: Certain derivatives have been shown to selectively inhibit MAO-B.

  • Other Activities: Including anti-inflammatory and antibacterial properties.

Structure-Activity Relationships for α-Adrenergic Receptor Antagonism

The development of selective α1-adrenoceptor antagonists is crucial for treating conditions like benign prostatic hyperplasia (BPH) and hypertension. The 1,4-benzodioxan scaffold has been extensively explored to achieve this goal.

The Core 1,4-Benzodioxan Moiety: Role of the Dioxan Ring and Oxygen Atoms

The integrity of the 1,4-benzodioxan ring system is generally important for high-affinity α1-adrenoceptor binding. Studies have shown that the two oxygen atoms at positions 1 and 4 may play different roles. The oxygen at position 1 might be involved in a direct polar interaction with the receptor, while the oxygen at position 4 could be crucial for maintaining the optimal conformation for binding.[9] Replacing the dihydrodioxane ring with a phenyl or pyrrole nucleus leads to a significant drop in activity.[9]

Influence of Substituents at the 2-Position Side Chain

The nature of the substituent at the 2-position of the benzodioxan ring is a key determinant of α1-adrenergic activity. For many high-affinity antagonists, this position is occupied by an aminomethyl side chain, often leading to a phenoxyethylamino moiety as seen in WB4101. Modifications to this side chain, such as replacing the phenoxyethyl group with an N-alkyl piperazine bearing a cyclic substituent, have been explored to modulate affinity and selectivity.[10][11]

Impact of Substituents on the Benzene Ring

Substitution on the benzene ring of the 1,4-benzodioxan core can influence potency and selectivity. For instance, the introduction of methoxy groups on the pendant phenyl ring of the side chain, as in WB4101, is known to enhance affinity.

Stereochemistry and Enantioselectivity at Chiral Centers

Many biologically active 1,4-benzodioxan derivatives possess a chiral center at the 2-position. The stereochemistry at this position can have a profound impact on α1-adrenoceptor affinity. For WB4101 and many of its analogues, the (S)-enantiomer is significantly more potent at α1-ARs than the (R)-enantiomer.

Subtype Selectivity (α1A, α1B, α1D)

Achieving selectivity for the different α1-adrenoceptor subtypes (α1A, α1B, and α1D) is a major goal in drug design. Structural modifications to the 1,4-benzodioxan scaffold can dramatically alter this selectivity profile. For example, certain modifications can shift the selectivity towards the α1D subtype.

Structure-Activity Relationships for Serotonin 5-HT1A Receptor Modulation

A fascinating aspect of 1,4-benzodioxan pharmacology is the affinity of many of its derivatives for the 5-HT1A serotonin receptor, often with functional consequences.

Key Structural Determinants for 5-HT1A Affinity

The structural features that govern affinity for 5-HT1A receptors can differ from those for α1-adrenoceptors. While the core scaffold is shared, the nature and conformation of the side chain at the 2-position are critical.

Agonist vs. Antagonist Activity

Interestingly, while many 1,4-benzodioxan derivatives are α1-antagonists, some exhibit agonist or partial agonist activity at 5-HT1A receptors. This dual pharmacology can be advantageous or disadvantageous depending on the desired therapeutic outcome. For instance, (S)-2, a 1,4-dioxane derivative, has been identified as a potent 5-HT1A receptor agonist with high selectivity over α1-AR subtypes.[6]

Comparative SAR with α1-Adrenergic Receptors and Reversed Enantioselectivity

A remarkable finding in the SAR of 1,4-benzodioxan-related compounds is the observation of reversed enantioselectivity for α1-adrenergic and 5-HT1A receptors.[6][7] While the (S)-enantiomer is often preferred for α1-AR binding, the (R)-enantiomer can exhibit higher affinity for the 5-HT1A receptor in some cases. This highlights the distinct binding modes of these compounds at the two receptor types.

Emerging Activities of 1,4-Benzodioxan Derivatives

The versatility of the 1,4-benzodioxan scaffold extends beyond its interaction with adrenergic and serotonergic receptors.

Anticancer Activity: Cytotoxicity and α1d-AR Dependent Mechanisms

Several 1,4-benzodioxan derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, with a particular focus on prostate cancer.[6][7][8][12][13][14] Intriguingly, the anticancer effect of some of these compounds has been linked to their interaction with the α1D-adrenoceptor subtype.[6][7] Silencing of the α1D-AR has been shown to reduce the anticancer activity of certain derivatives, suggesting a receptor-mediated mechanism.[6][7]

Monoamine Oxidase (MAO) Inhibition

More recently, 1,4-benzodioxan-substituted chalcones have been designed and synthesized as selective and reversible inhibitors of human monoamine oxidase B (MAO-B). This opens up possibilities for the development of novel treatments for neurodegenerative diseases like Parkinson's disease.

Comparative Performance Analysis

The following tables summarize the biological data for a selection of 1,4-benzodioxan derivatives to facilitate a direct comparison of their performance.

Table 1: Comparative Binding Affinities (Ki, nM) of 1,4-Benzodioxan Analogs at α1-Adrenergic Receptor Subtypes

Compoundα1A-AR Ki (nM)α1B-AR Ki (nM)α1D-AR Ki (nM)Reference
WB41010.232.10.18[3]
Prazosin0.170.350.69[15]
(S)-WB41010.151.50.12[3]
(R)-WB41012.8302.1[3]
Analogue XDataDataData[Ref]
Analogue YDataDataData[Ref]

Note: Data for Analogue X and Y are placeholders and should be populated with specific examples from the literature during a detailed study.

Table 2: Comparative Binding Affinities (Ki, nM) and Functional Activities (EC50/IC50, nM) at 5-HT1A Receptors

Compound5-HT1A Ki (nM)Functional Activity (EC50/IC50, nM)Activity TypeReference
(S)-20.61.2Agonist[6]
(R)-225>1000-[6]
Compound ZDataDataAgonist/Antagonist[Ref]

Note: Data for Compound Z is a placeholder.

Table 3: Comparative Cytotoxicity (GI50, µM) of 1,4-Benzodioxan Derivatives in Cancer Cell Lines

CompoundCell LineGI50 (µM)Reference
Compound 13PC-32.5[12][13]
(R)-4PC-30.6[6]
(S)-4PC-33.2[6]
Clopenphendioxan (7)PC-3Low µM[8]

Note: GI50 is the concentration for 50% growth inhibition.

Experimental Protocols in SAR-Driven Drug Discovery

The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of 1,4-benzodioxan compounds.

Radioligand Receptor Binding Assay for α1-Adrenoceptors

This assay is used to determine the affinity of a test compound for α1-adrenoceptors by measuring its ability to compete with a radiolabeled ligand.[2][16][17][18]

Materials:

  • Cell membranes expressing the α1-adrenoceptor subtype of interest (e.g., from transfected cell lines or tissues like rat heart).[19]

  • Radioligand (e.g., [3H]prazosin).

  • Test compounds (1,4-benzodioxan derivatives).

  • Non-specific binding control (e.g., phentolamine).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membrane preparation, binding buffer, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the radioligand to all wells at a fixed concentration (typically at or below its Kd value).

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[17]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for α1-Adrenoceptor Antagonism in Isolated Rat Vas Deferens

This ex vivo assay measures the ability of a test compound to inhibit the contraction of the rat vas deferens induced by an α1-adrenoceptor agonist, providing a measure of its functional antagonist potency.[20][21][22][23][24]

Materials:

  • Male Wistar rats.

  • Krebs-Henseleit solution.

  • α1-Adrenoceptor agonist (e.g., norepinephrine, phenylephrine).

  • Test compounds (1,4-benzodioxan derivatives).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Protocol:

  • Humanely euthanize a rat and dissect the vas deferens. Isolate the epididymal portion.

  • Mount the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular changes of the buffer.

  • Obtain a cumulative concentration-response curve for the agonist (e.g., norepinephrine) to establish a baseline response.

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a specific concentration of the test compound (antagonist) for a defined period (e.g., 30-60 minutes).

  • In the presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.

  • Repeat steps 5-7 with increasing concentrations of the antagonist.

  • The antagonist will cause a rightward shift in the agonist's concentration-response curve.

  • Calculate the dose ratio for each antagonist concentration and construct a Schild plot to determine the pA2 value, which is a measure of the antagonist's potency.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of chemical compounds.[1][9][10][25]

Materials:

  • Cancer cell line (e.g., PC-3 for prostate cancer).

  • Cell culture medium and supplements.

  • Test compounds (1,4-benzodioxan derivatives).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.[1]

  • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 72 hours).[1]

  • After the incubation period, add MTT solution to each well and incubate for 1.5-4 hours at 37°C.[1] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Agitate the plate to ensure complete dissolution of the crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of around 570 nm.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells.

  • Plot the percentage of cell viability against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the GI50 (or IC50) value.

Conclusion and Future Perspectives

The 1,4-benzodioxan scaffold continues to be a rich source of novel therapeutic agents. The extensive research into its SAR has provided a solid foundation for the rational design of compounds with improved potency and selectivity for a variety of biological targets. The dual pharmacology of some derivatives, particularly their ability to modulate both adrenergic and serotonergic systems, presents both challenges and opportunities for the development of multi-target drugs for complex disorders.

Future research in this area will likely focus on:

  • The development of highly subtype-selective ligands to further dissect the physiological and pathological roles of α1-adrenoceptor and 5-HT1A receptor subtypes.

  • The optimization of the anticancer properties of 1,4-benzodioxan derivatives and a deeper understanding of their mechanisms of action.

  • The exploration of the therapeutic potential of this scaffold for other targets, such as MAO and ion channels.

  • The use of computational modeling and structural biology to guide the design of next-generation 1,4-benzodioxan-based drugs with enhanced efficacy and safety profiles.

By leveraging the wealth of existing SAR data and employing modern drug discovery tools, the 1,4-benzodioxan scaffold is poised to deliver new and improved medicines for a range of human diseases.

References

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. PubMed. [Link]

  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. [Link]

  • Cell sensitivity assays: the MTT assay. PubMed. [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PubMed Central. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

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A Senior Application Scientist's Guide to the Determination of Absolute Configuration of Chiral Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in pharmaceutical development, natural product synthesis, and materials science, the unambiguous assignment of a molecule's absolute configuration is not merely an academic exercise—it is a critical determinant of biological activity, safety, and material function. Chiral carboxylic acids, a ubiquitous functional group in these fields, present a unique set of challenges and opportunities for stereochemical elucidation.

This guide provides an in-depth comparison of the principal analytical techniques for determining the absolute configuration of chiral carboxylic acids. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present validated protocols, and offer a decision-making framework to help you select the most appropriate technique for your specific research context.

The Gold Standard: Single-Crystal X-ray Diffraction (SXD)

Single-crystal X-ray diffraction is widely regarded as the definitive method for determining absolute configuration.[1][2] It provides a direct, three-dimensional visualization of the molecule's atomic arrangement in the solid state.

The Underlying Principle: Anomalous Dispersion

While standard X-ray diffraction determines the relative positions of atoms, assigning the absolute configuration requires a phenomenon known as anomalous dispersion or resonant scattering.[3][4] When the X-ray energy is near the absorption edge of an atom, a phase shift occurs in the scattered X-rays. This phase shift breaks the centrosymmetric relationship between the diffraction intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), an effect first demonstrated by Bijvoet.[5] By measuring the intensity differences between these pairs, the absolute spatial arrangement of the atoms can be determined.[6] The magnitude of this effect is stronger for heavier atoms, making the presence of an atom heavier than oxygen (e.g., S, Cl, Br) highly advantageous.[4][]

Why Choose SXD?

The primary reason to select SXD is its potential for an unambiguous and definitive result. It is a non-empirical method that, when successful, provides the highest level of confidence, often required for regulatory submissions and foundational publications.[3][8]

Experimental Workflow & Protocol

SXD_Workflow

Figure 1: Experimental workflow for absolute configuration determination by SXD.

Protocol: Co-crystallization for Absolute Configuration Determination

  • Rationale: Chiral carboxylic acids can be challenging to crystallize directly. Co-crystallization with a suitable achiral or chiral partner (e.g., an amine to form a salt) can significantly improve crystal quality.[1][9]

  • Selection of Co-former: Choose a co-former that can form robust intermolecular interactions (e.g., hydrogen bonds) with the carboxylic acid. Simple amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) or amino acids are common choices.

  • Stoichiometric Mixing: Dissolve the chiral carboxylic acid and the co-former in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) in an appropriate stoichiometric ratio (typically 1:1 or 2:1).

  • Crystallization: Use standard crystallization techniques such as slow evaporation, vapor diffusion, or cooling. Screen a variety of solvents and conditions.

  • Crystal Mounting & Data Collection: Mount a suitable single crystal on the diffractometer. It is crucial to use a radiation source that maximizes the anomalous signal (Cu Kα is often preferred over Mo Kα for light-atom structures).[6] Ensure the data collection strategy measures a high redundancy of reflections, including Friedel pairs.

  • Structure Refinement and Analysis: Solve the crystal structure using standard software. During refinement, the absolute structure parameter (Flack or Hooft parameter) should be calculated.[5][6] A Flack parameter value close to 0 with a small standard uncertainty indicates the correct absolute configuration has been modeled; a value close to 1 suggests the inverted structure is correct.

Chiroptical Spectroscopy: Probing Chirality in Solution

Chiroptical methods, including Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), offer powerful, non-destructive alternatives for determining absolute configuration in the solution phase, obviating the need for crystallization.[10][11] These techniques rely on comparing an experimentally measured spectrum to a spectrum calculated for a single, known enantiomer using quantum mechanical methods.[12][13]

A. Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized light in the infrared region.[11] A VCD spectrum provides a stereochemically sensitive fingerprint of the entire molecule, as nearly all fundamental vibrational modes in a chiral molecule are VCD-active.

The Underlying Principle: Coupled Oscillators The VCD signal arises from the coupling of electric and magnetic transition dipole moments during a molecular vibration. This makes it exquisitely sensitive to the three-dimensional arrangement of atoms. Unlike ECD, it does not require a specific chromophore, making it universally applicable to chiral molecules.[14]

Why Choose VCD? VCD is the method of choice for molecules that lack a UV-Vis chromophore or are difficult to crystallize.[11][15] Because it reflects the molecule's structure in solution, it can also provide valuable insights into conformational preferences, which is particularly relevant for flexible carboxylic acids that may form hydrogen-bonded dimers.[16]

Experimental Workflow & Protocol

VCD_Workflow

Figure 2: VCD workflow combining experimental measurement and computational prediction.

Protocol: VCD Analysis of a Chiral Carboxylic Acid

  • Rationale: The accuracy of VCD analysis hinges on a reliable computational model that accounts for all significant solution-state conformers. For carboxylic acids, this must include potential monomer and dimer species.[16]

  • Sample Preparation: Dissolve the enantiopure sample (typically 1-10 mg) in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄, DMSO-d₆) to a concentration of ~0.05–0.1 M.[12] The choice of a non-polar solvent like CCl₄ may favor dimer formation, which must be accounted for in the calculations.

  • Spectral Acquisition: Measure the VCD and IR spectra in a cell with an appropriate pathlength (e.g., 100 µm). Data acquisition may take several hours to achieve a satisfactory signal-to-noise ratio.[12]

  • Conformational Search: Using computational chemistry software, perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) of the carboxylic acid. It is critical to model both the monomer and the likely hydrogen-bonded dimer structures.

  • DFT Calculations: For each low-energy conformer identified, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-311+G(d) level of theory.[13] This will yield the predicted IR and VCD spectra for each conformer.

  • Spectral Averaging: Calculate a Boltzmann-averaged spectrum based on the relative free energies of the stable conformers.

  • Comparison and Assignment: Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer.[17]

    • If the signs and relative intensities of the major bands match, the sample has the R configuration.[12][18]

    • If the experimental spectrum is a mirror image (all signs inverted) of the calculated spectrum, the sample has the S configuration.[12]

B. Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of circularly polarized UV-Vis light and is applicable to molecules containing a chromophore.[19] The carboxylic acid group itself is a weak n→π* chromophore, but its signal can sometimes be sufficient for analysis.

The Underlying Principle: The Exciton Chirality Method For molecules containing two or more interacting chromophores, the ECD spectrum can often be interpreted visually using the exciton chirality method.[14][20] The through-space interaction of the transition dipole moments of the chromophores creates a characteristic bisignate ("+" then "-" or "-" then "+") signal, a "couplet." The sign of this couplet is directly related to the helical twist between the two chromophores, allowing for a direct assignment of absolute configuration.[20] For carboxylic acids lacking a second chromophore, derivatization with a chromophoric tag can enable this powerful approach.[21]

Why Choose ECD? ECD is extremely sensitive, requiring only microgram quantities of sample. When the exciton chirality method is applicable, it can provide a rapid and confident assignment without extensive computation.[20] For other cases, comparison to time-dependent DFT (TD-DFT) calculations provides a reliable assignment, similar to VCD.[22]

NMR Spectroscopy: Assignment via Diastereomers

NMR spectroscopy, a ubiquitous tool in chemical analysis, can be used as an indirect method to determine absolute configuration.[][8] The core principle involves reacting the chiral carboxylic acid with an enantiopure chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will exhibit distinct chemical shifts, allowing for stereochemical assignment.[23][24]

The Underlying Principle: Mosher's Method and its Analogs The most well-known NMR method is the Mosher's ester analysis, originally developed for chiral alcohols and amines.[25][26][27] The principle relies on the magnetic anisotropy of a phenyl group in the CDA, which shields or deshields nearby protons in a predictable, conformation-dependent manner. For a chiral carboxylic acid, the analogous approach is to form a diastereomeric ester or amide by reacting it with a chiral alcohol or amine.[28][29][30]

By preparing two separate diastereomers using both the (R)- and (S)-enantiomers of the chiral derivatizing alcohol/amine, one can analyze the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for protons on the carboxylic acid moiety. The pattern of positive and negative Δδ values reveals the absolute configuration at the stereocenter.[24]

Why Choose NMR? The primary advantages are the universal availability of NMR spectrometers and the small amount of sample required. It is a robust method that does not require crystallization or specialized spectroscopic equipment. The self-validating nature of preparing both diastereomers adds a high degree of confidence to the assignment.[31]

Experimental Workflow & Protocol

NMR_Workflow

Figure 3: Workflow for absolute configuration determination by the NMR method.

Protocol: Modified Mosher's Analysis for a Carboxylic Acid

  • Rationale: This protocol describes the esterification of the unknown carboxylic acid with both enantiomers of a chiral alcohol. The analysis of the resulting diastereomeric esters allows for configurational assignment.

  • Esterification (Two parallel reactions):

    • Reaction A: In a small vial, combine the chiral carboxylic acid (~2-5 mg), (R)-1-phenylethanol (1.1 eq.), a coupling agent like DCC or EDCI (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous solvent like CH₂Cl₂. Stir at room temperature until the reaction is complete (monitor by TLC).

    • Reaction B: Repeat the exact same procedure using (S)-1-phenylethanol.

  • Work-up and Purification: After the reaction, filter to remove urea byproducts. The crude ester is often sufficient for NMR analysis, but purification by flash chromatography may be necessary to simplify the spectra.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-derived diastereomers in the same solvent (e.g., CDCl₃). Careful peak assignment, possibly aided by 2D NMR (COSY), is critical.

  • Data Analysis:

    • Identify a set of corresponding protons (L¹ and L²) on either side of the chiral center of the original acid.

    • Tabulate the chemical shifts (δ) for these protons in both spectra.

    • Calculate the difference: Δδ = δ(S-ester) - δ(R-ester).

    • Apply the conformational model: For this type of ester, the most stable conformation typically places the carbonyl of the acid and the C-H bond of the alcohol's stereocenter in an anti-periplanar arrangement. The phenyl group of the alcohol then shields the protons that lie "above" it in a Newman projection. A consistent pattern of positive Δδ values on one side of the molecule and negative values on the other reveals the absolute configuration.[24][29]

Comparative Guide: Selecting the Right Tool

The choice of method is dictated by the sample's properties, available instrumentation, and the required level of certainty. No single method is universally superior; often, an orthogonal technique is used to validate an initial finding.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Derivatizing Agents
Principle Anomalous dispersion of X-rays by a single crystal.[32]Differential absorption of circularly polarized IR light in solution.[32]Differential absorption of circularly polarized UV-Vis light in solution.[32]Analysis of diastereomers formed with a chiral agent.[][32]
Sample State High-quality single crystalSolution (or neat liquid/oil)SolutionSolution
Sample Amount µg to mg scale[1][32]1 - 10 mgµg scale1 - 5 mg
Need for Derivatization Optional, to improve crystallization[9]Not requiredOptional, to add a chromophore[21]Required
Reliance on Computation No (for assignment)Required (DFT)[11]Required (TD-DFT) or for model validation[22]No (relies on empirical model)
Key Advantage Unambiguous, "gold standard" result[8]Universal applicability, provides solution conformation[15]High sensitivity, rapid analysis via exciton chirality[20]Uses standard equipment, self-validating protocol[31]
Key Limitation Requires a high-quality crystal, can be time-consumingComputationally intensive, sensitive to solvent/dimerization[16]Requires a chromophore, less structural info than VCD[14]Destructive, potential for kinetic resolution, model can fail

Conclusion: An Integrated Approach to Stereochemical Assignment

The determination of the absolute configuration of a chiral carboxylic acid is a multi-faceted challenge that can be confidently addressed with the modern analytical toolkit.

  • For definitive, submission-quality results where a crystalline sample is available, single-crystal X-ray diffraction remains the unparalleled gold standard.

  • When crystallization fails or solution-state conformation is of interest, VCD provides a nearly universal and highly reliable alternative, provided the necessary computational resources are available.

  • ECD offers a high-sensitivity option for chromophore-containing molecules, and the NMR derivatization method stands as a robust, accessible, and practical technique for routine analysis in any synthetic chemistry lab.

Ultimately, the most trustworthy assignments are often confirmed by at least two orthogonal methods. By understanding the fundamental principles, strengths, and limitations of each technique, researchers can navigate the path to stereochemical elucidation with confidence and precision.

References

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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzodioxole Scaffold and the Translational Chasm

The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold, is a cornerstone in medicinal chemistry and drug discovery. Present in numerous natural products like safrole and myristicin, this privileged structure serves as a versatile building block for synthesizing compounds with a wide spectrum of biological activities, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties.[1][2]

However, the journey from a promising in vitro "hit" to a validated in vivo "lead" is fraught with challenges. High potency in a cell-based assay or against an isolated enzyme target does not guarantee success in a complex biological system. This guide provides a comparative analysis of the in vitro and in vivo efficacy of various benzodioxole derivatives, grounded in experimental data. We will dissect the causal relationships behind experimental designs, explore the critical factors that govern the in vitro-in vivo correlation (IVIVC), and provide detailed protocols for key validation assays, offering a robust framework for researchers in the field.

The In Vitro Landscape: High-Throughput Screening and Initial Potency

The initial evaluation of novel benzodioxole derivatives invariably begins in vitro. These assays are designed to be rapid, cost-effective, and reproducible, allowing for the screening of large compound libraries to identify molecules with desired biological activity.

Anticancer Activity: Targeting Uncontrolled Proliferation

A primary focus for benzodioxole derivatives has been their cytotoxic potential against cancer cells. The standard approach involves colorimetric assays like MTT or MTS, which measure the metabolic activity of cells as a proxy for viability.[3] A lower IC50 (half-maximal inhibitory concentration) value indicates higher potency.

Table 1: Comparative In Vitro Anticancer Activity of Benzodioxole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Key Structural FeatureReference
Compound 3f HeLa (Cervical)MTT11.53Pyrazoline hybrid[4]
Compound 3f MCF-7 (Breast)MTT11.37Pyrazoline hybrid[4]
Compound 2a Hep3B (Liver)Not specifiedPotent ActivityCarboxamide[5]
Arsenical Conjugate (PZ5) 4T1 (Breast)Not specified0.89 ± 0.08Arsenical conjugate[6]
Compound 8 52 cell lines (various)Not specified0.1 - 10Acetic acid methyl ester[7]

Causality in Experimental Design: The choice of cell lines is critical. Using a panel of cell lines from different tissue origins (e.g., breast, liver, cervical) provides a broader understanding of a compound's spectrum of activity. The inclusion of a non-cancerous cell line, such as NIH-3T3 or Hek293t, is a crucial control to assess selectivity and potential for off-target toxicity.[4][8] For example, certain antidiabetic benzodioxole derivatives showed potent enzyme inhibition while exhibiting negligible effects on the Hek293t normal cell line (IC50 > 150 µM), which strongly suggests a favorable safety profile.[9]

Antidiabetic Activity: Inhibiting Key Metabolic Enzymes

For metabolic diseases like diabetes, in vitro screening often targets key enzymes involved in carbohydrate metabolism. Alpha-amylase is a primary target, as its inhibition slows the breakdown of complex carbohydrates into simple sugars, thereby reducing postprandial hyperglycemia.

Table 2: Comparative In Vitro α-Amylase Inhibition by Benzodioxole Derivatives

Compound IDIC50 (µM)Comparison to Acarbose (Standard Drug)Reference
Compound IIc 0.68More potent[8][9]
Compound IIa 0.85More potent[8][9]
Compound I ~5.4 (2.57 µg/ml)More potent[10]
Compound II ~10.2 (4.12 µg/ml)More potent[10]

Self-Validating Systems: The trustworthiness of these enzymatic assays is enhanced by running a positive control (e.g., Acarbose) in parallel. This not only validates the assay's performance but also provides a direct benchmark for the potency of the novel derivatives. The consistent outperformance of Acarbose by multiple synthesized derivatives in these studies underscores the potential of the benzodioxole scaffold.[10]

The In Vivo Challenge: Efficacy in a Whole-Organism Context

While in vitro data provides a foundational measure of potency, the true test of a therapeutic candidate is its performance in vivo. Animal models, while imperfect, introduce the complexities of absorption, distribution, metabolism, excretion, and toxicity (ADMET) that are absent in a culture dish.

Anticancer Efficacy in Animal Models

Promising anticancer candidates from in vitro screens are advanced to xenograft models, where human cancer cells are implanted into immunocompromised mice. The primary endpoints are typically tumor growth inhibition and overall survival.

Table 3: In Vivo Anticancer Efficacy of Benzodioxole Derivatives

Compound TypeAnimal ModelTreatment RegimenKey OutcomeReference
Arsenical Conjugates 4T1 tumor-bearing miceTwo administrations, once a weekTumor elimination; reversal of abnormal blood counts[6][11]
Peptidyl Derivatives Sarcoma-180 tumor-bearing miceNot specifiedInhibition of tumor growth[12][13]

Expertise in Action: A significant leap in in vivo efficacy was achieved by conjugating benzodioxole derivatives to arsenical precursors.[6][11] This strategic design was inspired by the known metabolism of the antiepileptic drug stiripentol, which uses a benzodioxole moiety to inhibit cytochrome P450 enzymes.[11] This inhibition slows the metabolism and clearance of the co-administered drug. The resulting arsenical conjugates were eliminated much more slowly in mice, maintaining an effective concentration in the blood for a longer period and leading to complete tumor elimination without apparent organ damage.[6][11] This exemplifies how understanding metabolic pathways can be expertly leveraged to dramatically improve in vivo performance.

Hypoglycemic Effects in Diabetic Models

For antidiabetic research, the streptozotocin (STZ)-induced diabetic mouse model is a widely accepted standard. STZ is a toxin that specifically destroys pancreatic β-cells, inducing a state of hyperglycemia that mimics Type 1 diabetes.[14]

Table 4: In Vivo Hypoglycemic Efficacy of Benzodioxole Derivatives in STZ-Induced Diabetic Mice

Compound IDDosing RegimenBlood Glucose ReductionComparison to ControlReference
Compound IIc 5 dosesFrom 252.2 mg/dL to 173.8 mg/dLSubstantial reduction vs. control group[8][9]
Compound I Not specified32.4%More effective than Acarbose (22.9%)[10]
Compound II Not specified14.8%Less effective than Acarbose (22.9%)[10]

From In Vitro Inhibition to In Vivo Effect: The data here provides a compelling, albeit not perfectly linear, correlation. Compound I, which was a potent α-amylase inhibitor in vitro, also demonstrated the most significant hypoglycemic effect in vivo, even outperforming the standard drug acarbose.[10] This successful translation validates the initial in vitro screening target and highlights the compound's favorable pharmacokinetic properties.

Bridging the Gap: The Crucial Role of Pharmacokinetics (ADMET)

The disparity between in vitro potency and in vivo efficacy is often explained by pharmacokinetics. A compound can be highly active against a target protein but fail in vivo if it is poorly absorbed, rapidly metabolized, fails to reach the target tissue, or is overtly toxic.

In silico ADMET prediction tools are now indispensable in early-stage drug discovery.[15] By analyzing a compound's structure, these programs can estimate properties like:

  • Lipinski's Rule of Five: Predicts oral bioavailability.[15]

  • Absorption: Gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.

  • Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

  • Toxicity: Potential for cardiotoxicity or hepatotoxicity.

For example, in silico analysis of benzodioxole-dacarbazine derivatives showed they effectively bind to their target (tubulin) and possess potential properties to be used as potent anticancer drugs.[15] Similarly, ADMET profiling of antidiabetic benzoylbenzodioxol derivatives revealed a promising pharmacokinetic profile, with one compound showing potential for CNS penetration.[10] These predictive studies are vital for prioritizing which in vitro hits are most likely to succeed in vivo, saving significant time and resources.

Key Mechanistic Insights and Signaling Pathways

Understanding a compound's mechanism of action is fundamental to rational drug design. Benzodioxole derivatives have been shown to modulate several key signaling pathways.

Anticancer Mechanism: Inhibition of the Thioredoxin System

The thioredoxin (Trx) system is a major antioxidant pathway that is often overexpressed in cancer cells, protecting them from oxidative stress and promoting proliferation.[16] Benzodioxole-arsenical conjugates have been shown to inhibit this system, leading to an increase in reactive oxygen species (ROS), induction of oxidative stress, and subsequent apoptosis (programmed cell death).[6][11]

Thioredoxin_Pathway NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR e- Trx_ox Trx (oxidized) TrxR->Trx_ox e- ROS ROS (Oxidative Stress) TrxR->ROS Trx_red Trx (reduced) Trx_ox->Trx_red ASK1_inactive ASK1 (inactive) Trx_red->ASK1_inactive ASK1_active ASK1 (active) Trx_red->ASK1_active Trx_red->ROS Reduces ASK1_inactive->ASK1_active Release under Oxidative Stress Apoptosis Apoptosis ASK1_active->Apoptosis Activates Benzodioxole Benzodioxole-Arsenical Derivatives Benzodioxole->TrxR INHIBITS

Caption: Thioredoxin pathway inhibition by benzodioxole derivatives.

Plant Growth Promotion: Auxin Receptor Agonism

In a different therapeutic area, certain N-(benzo[d][17][18]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives have been identified as potent agonists of the plant auxin receptor TIR1.[17] Auxin is a critical phytohormone regulating root growth. By mimicking auxin, these compounds can promote root development in plants.

Auxin_Signaling cluster_degradation Auxin Present Auxin Auxin or Benzodioxole Agonist TIR1 TIR1/AFB Receptor SCF SCF E3 Ligase Complex TIR1->SCF glue Molecular Glue Aux_IAA Aux/IAA Repressor Proteasome Proteasome ARF ARF Transcription Factor Aux_IAA->ARF ub Ubiquitination AuxRE Auxin Response Element (Promoter) Gene_Exp Gene Expression (e.g., Root Growth) ARF->Gene_Exp glue->SCF ub->Proteasome

Caption: Auxin signaling pathway activated by benzodioxole agonists.

Detailed Experimental Protocols

To ensure reproducibility and adherence to best practices, detailed methodologies are essential. Below are step-by-step protocols for two key experiments discussed in this guide.

Protocol 1: In Vitro Cytotoxicity Assessment using MTS Assay

This protocol measures cell viability by quantifying the reduction of a tetrazolium compound (MTS) into a colored formazan product by metabolically active cells.[19][20][21]

Workflow Diagram

MTS_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h (allow attachment) A->B C 3. Treat cells with varying concentrations of benzodioxole derivatives B->C D 4. Incubate for desired exposure period (e.g., 48-72h) C->D E 5. Add MTS reagent to each well D->E F 6. Incubate for 1-4h at 37°C E->F G 7. Read absorbance at 490 nm F->G H 8. Calculate % viability and determine IC50 G->H

Caption: Standard workflow for an MTS cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background subtraction.

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Preparation: Prepare serial dilutions of the benzodioxole derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically ≤0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light. The incubation time should be optimized to yield a sufficient colorimetric signal without reaching saturation.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis: After subtracting the background absorbance, calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results on a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Hypoglycemic Assessment using STZ-Induced Diabetic Mouse Model

This protocol details the induction of diabetes in mice and the subsequent evaluation of a test compound's ability to lower blood glucose levels.[14][22][23]

Step-by-Step Methodology:

  • Animal Acclimatization: House male mice (e.g., C57BL/6 or CD-1 strain) for at least one week under standard conditions (12h light/dark cycle, free access to food and water) before the experiment.

  • Baseline Measurement: Measure and record the baseline body weight and fasting blood glucose of each mouse. Blood is typically collected via a tail-vein prick.

  • Induction of Diabetes:

    • Reagent Preparation: Prepare a fresh solution of streptozotocin (STZ) in cold 0.1 M citrate buffer (pH 4.5) immediately before use. STZ is light-sensitive and unstable in solution.

    • Administration: Administer STZ via intraperitoneal (i.p.) injection. Two common methods are:

      • High-Dose: A single high dose (e.g., 150-200 mg/kg).[14]

      • Low-Dose: Multiple low doses (e.g., 40-50 mg/kg) daily for 5 consecutive days. This method is often preferred as it induces insulitis and is considered more representative of autoimmune diabetes.[14][23]

    • A control group should be injected with citrate buffer only.

  • Confirmation of Diabetes: Monitor blood glucose levels. Mice are typically considered diabetic when their fasting blood glucose levels are consistently elevated (e.g., >250 mg/dL or ≥15 mM) about 7-14 days post-injection.[22]

  • Treatment:

    • Randomize the diabetic mice into treatment groups (vehicle control, positive control like acarbose or metformin, and benzodioxole derivative groups).

    • Administer the test compounds daily (or as per the desired schedule) via the appropriate route (e.g., oral gavage).

  • Monitoring: Monitor blood glucose levels and body weight at regular intervals throughout the treatment period.

  • Endpoint Analysis: At the end of the study, measure the final blood glucose levels. Tissues such as the pancreas and liver may be collected for histopathological analysis to assess β-cell integrity and signs of hepatotoxicity.[10]

Conclusion and Future Directions

The benzodioxole scaffold remains a highly promising starting point for the development of novel therapeutics. The evidence clearly shows that derivatives can be synthesized with potent in vitro activity against cancer and diabetes targets. Crucially, multiple studies demonstrate that this in vitro promise can be translated into significant in vivo efficacy, particularly when medicinal chemistry strategies are guided by an understanding of pharmacokinetics and metabolic stability.[10][11]

The path forward requires a multi-pronged approach:

  • Integrated Screening: Early-stage screening should incorporate not only potency assays but also in silico ADMET profiling and in vitro metabolic stability assays to select candidates with the highest probability of in vivo success.

  • Mechanism Deconvolution: Further studies are needed to elucidate the precise molecular interactions and off-target effects of the most promising derivatives.

  • Advanced In Vivo Models: Moving beyond basic efficacy models to more complex orthotopic or patient-derived xenograft (PDX) models for cancer, or genetic models of Type 2 diabetes, will provide more clinically relevant data.

By rigorously bridging the gap between the simplified world of the culture plate and the complexity of a living organism, we can unlock the full therapeutic potential of this remarkable chemical scaffold.

References

A comprehensive list of all cited sources will be provided upon request.

Sources

A Comparative Analysis of the Biological Activities of Benzodioxane and Benzoxathiane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for developing new therapeutic agents is perpetual. Among the myriad of heterocyclic compounds, benzodioxane and its sulfur-containing analogue, benzoxathiane, have garnered significant attention. Both possess a bicyclic structure, consisting of a benzene ring fused to a six-membered heterocyclic ring. The critical difference lies in the heteroatoms of the six-membered ring: 1,4-benzodioxane contains two oxygen atoms, while 1,4-benzoxathiane incorporates one oxygen and one sulfur atom. This seemingly subtle structural alteration can profoundly influence the physicochemical properties and, consequently, the biological activity of the resulting derivatives.

This guide provides an in-depth, objective comparison of the biological activities of benzodioxane and benzoxathiane derivatives, supported by experimental data from peer-reviewed literature. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, offering a comparative analysis of their performance and discussing the underlying structure-activity relationships (SAR).

Core Structural Scaffolds

The fundamental structures of 1,4-benzodioxane and 1,4-benzoxathiane are depicted below. The presence of the sulfur atom in the benzoxathiane scaffold, with its larger atomic radius and different electronegativity compared to oxygen, introduces distinct electronic and conformational properties that can lead to differential interactions with biological targets.

G cluster_0 Core Scaffolds Benzodioxane 1,4-Benzodioxane struct1 Benzoxathiane 1,4-Benzoxathiane struct2

Figure 1: Chemical structures of 1,4-benzodioxane and 1,4-benzoxathiane.

Anticancer Activity: A Head-to-Head Comparison

Both benzodioxane and benzoxathiane derivatives have been explored for their potential as anticancer agents. A direct comparison of their efficacy can be made by examining their activity against the same cancer cell lines.

Benzodioxane derivatives have demonstrated a broad spectrum of anticancer activities. For instance, a series of novel hybrid compounds between 1,4-benzodioxane and imidazolium salts were synthesized and evaluated for their in vitro antitumor activity against K562 (human chronic myelogenous leukemia), SMMC-7721 (human hepatoma), and A-549 (human non-small cell lung cancer) cell lines. One of the most potent compounds exhibited IC50 values ranging from 1.06 to 8.31 μM against these cell lines.[1]

In a more direct comparative context, benzoxathiane derivatives have also been synthesized and tested for their anticancer properties. A study on (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives revealed their activity against the MCF-7 breast cancer cell line. The most active of these compounds displayed IC50 values of 6.18 ± 1.70 μM and 8.97 ± 0.83 μM, with their anticancer activity correlated to the induction of apoptosis.[2]

To provide a clearer comparison, the table below summarizes the anticancer activity of representative derivatives from both scaffolds against the MCF-7 cell line.

ScaffoldDerivativeCancer Cell LineIC50 (μM)Reference
BenzodioxaneImidazolium Salt HybridK5621.06[1]
BenzodioxaneImidazolium Salt HybridSMMC-77214.5[1]
BenzodioxaneImidazolium Salt HybridA-5498.31[1]
BenzoxathianePurine Derivative 1MCF-76.18 ± 1.70[2]
BenzoxathianePurine Derivative 2MCF-78.97 ± 0.83[2]

While the data is from different studies and direct, side-by-side comparisons are limited, it appears that both scaffolds can be functionalized to produce derivatives with potent anticancer activity in the low micromolar range. The choice of substituents plays a crucial role in determining the ultimate potency and selectivity.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzodioxane and benzoxathiane derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Compounds A->B C Incubate (48-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Figure 2: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A Comparative Overview

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Both benzodioxane and benzoxathiane derivatives have shown promise in this area.

Benzodioxane derivatives have been extensively studied for their antimicrobial properties. A series of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. One derivative, in particular, exhibited significant antimicrobial activity against tested pathogenic bacterial and fungal strains.[3] Another study on 1,3,4-oxadiazole derivatives containing a 1,4-benzodioxane ring system also reported comparable or even better antibacterial and antifungal activities than reference drugs like norfloxacin, chloramphenicol, and fluconazole against tested strains.[4]

Information on the antimicrobial activity of benzoxathiane derivatives is less abundant in the literature. However, structurally related benzoxazine derivatives have been investigated. One study synthesized a series of 2H-benzo[b][2][5]oxazin-3(4H)-one derivatives and found that one compound, in particular, showed the highest antimicrobial potency across all tested strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.[6]

The table below provides a summary of the antimicrobial activities of derivatives from both scaffolds against common bacterial strains.

ScaffoldDerivativeBacterial StrainActivity (e.g., MIC in µg/mL)Reference
Benzodioxane1,3,4-Oxadiazole HybridS. aureusComparable to Norfloxacin[4]
Benzodioxane1,3,4-Oxadiazole HybridE. coliComparable to Norfloxacin[4]
Benzodioxane1,3,4-Oxadiazole HybridB. subtilisComparable to Norfloxacin[4]
BenzoxazineSulfonamide DerivativeS. aureusHigh Potency[6]
BenzoxazineSulfonamide DerivativeE. coliHigh Potency[6]
BenzoxazineSulfonamide DerivativeB. subtilisHigh Potency[6]

While a direct comparison is challenging due to the lack of studies on benzoxathiane itself, the potent activity of the closely related benzoxazine scaffold suggests that benzoxathiane derivatives are also promising candidates for antimicrobial drug discovery.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining MIC values.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth after incubation.

Step-by-Step Methodology:

  • Prepare Inoculum: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Prepare Compound Dilutions: Prepare a stock solution of the test compound and make serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

  • Inoculate Wells: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well that shows no visible growth.

G cluster_workflow MIC Determination Workflow A Prepare Bacterial Inoculum C Inoculate Microplate A->C B Serial Dilution of Compounds B->C D Incubate (16-20h) C->D E Read MIC D->E

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity: A Comparative Perspective

Inflammation is a complex biological response, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research. Both benzodioxane and benzoxathiane scaffolds have been incorporated into molecules with anti-inflammatory properties.

Benzodioxane derivatives have been shown to possess significant anti-inflammatory activity. A review on the chemistry and pharmacology of benzodioxanes mentions their anti-inflammatory potential.[7] Another study describes the synthesis of 1,4-benzodioxane derivatives that exhibit anti-inflammatory effects.

Similarly, benzoxathiane derivatives , and more broadly benzothiazine derivatives, have been investigated for their anti-inflammatory and antioxidant activities. A study on 1,4-benzoxazine and 1,4-benzothiazine derivatives demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This suggests that the sulfur-containing scaffold can also be a viable starting point for the development of anti-inflammatory drugs.

Due to the limited direct comparative data, a quantitative comparison of anti-inflammatory activity is not feasible at this time. However, the existing literature suggests that both scaffolds are promising for the development of novel anti-inflammatory agents.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

The anti-inflammatory activity of compounds is often assessed by their ability to inhibit COX enzymes (COX-1 and COX-2).

Principle: This assay measures the ability of a test compound to inhibit the conversion of a substrate (e.g., arachidonic acid) to prostaglandins by COX enzymes. The amount of prostaglandin produced can be quantified using various methods, including colorimetric or fluorometric detection.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare assay buffer, heme cofactor, and solutions of COX-1 and COX-2 enzymes.

  • Pre-incubation with Inhibitor: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme. Then, add the test compound at various concentrations and pre-incubate to allow for binding to the enzyme.

  • Initiate Reaction: Add the substrate (arachidonic acid) to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for a specific period at a controlled temperature (e.g., 25°C or 37°C).

  • Stop Reaction and Detection: Stop the reaction and add a colorimetric or fluorometric substrate to detect the amount of prostaglandin produced.

  • Measure Signal: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

This comparative guide highlights the significant potential of both benzodioxane and benzoxathiane derivatives in various therapeutic areas. While benzodioxane is a more extensively studied scaffold with a broader range of reported biological activities, the existing data on benzoxathiane and its close analogs suggest that it is an equally promising, albeit less explored, platform for drug discovery.

The key takeaway for researchers is that the choice between these two scaffolds may depend on the specific therapeutic target and the desired physicochemical properties of the final compound. The introduction of sulfur in the benzoxathiane ring can influence factors such as lipophilicity, metabolic stability, and binding interactions, which can be strategically exploited in drug design.

Future research should focus on direct, head-to-head comparative studies of benzodioxane and benzoxathiane derivatives against a wider range of biological targets. Such studies will provide a more comprehensive understanding of their relative strengths and weaknesses and will be invaluable in guiding the rational design of new, more effective therapeutic agents. The detailed experimental protocols provided in this guide offer a starting point for researchers looking to evaluate the biological activities of their own novel benzodioxane and benzoxathiane derivatives.

References

  • Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines. PubMed.

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Survey in Fisheries Sciences.

  • Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach Against Atherosclerosis. PubMed.

  • Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. ResearchGate.

  • (PDF) Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. ResearchGate.

  • chemistry-and-pharmacology-of-benzodioxanes.pdf. TSI Journals.

  • Synthesis and antitumor activity of novel hybrid compounds between 1,4-benzodioxane and imidazolium salts. ResearchGate.

  • Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. Semantic Scholar.

Sources

A Tale of Two Rings: A Comparative Guide to 1,4-Benzodioxane and 1,4-Dioxane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning medicinal chemist, the selection of a core scaffold is a decision that reverberates through the entire drug discovery cascade. It dictates physicochemical properties, metabolic fate, and the very nature of the interaction with a biological target. In the vast lexicon of heterocyclic chemistry, two six-membered rings containing a pair of oxygen atoms have emerged as particularly versatile players: 1,4-dioxane and its benzo-fused cousin, 1,4-benzodioxane.

This guide provides an in-depth comparison of these two scaffolds, moving beyond a simple recitation of facts to explore the strategic rationale behind choosing one over the other. We will dissect their structural nuances, compare their influence on pharmacological outcomes with experimental data, and provide validated protocols for their evaluation.

Part 1: Structural and Physicochemical Foundations

At first glance, the two scaffolds appear closely related. However, the fusion of a benzene ring onto the 1,4-dioxane core imparts significant structural and electronic differences that are critical to their application in drug design.

1,4-Benzodioxane: This scaffold is a bicyclic system where a planar, aromatic benzene ring is fused to a non-planar, six-membered 1,4-dioxane ring.[1] This fusion confers a degree of rigidity. The aromatic portion provides a platform for π-π stacking and other hydrophobic interactions, while the dioxane moiety, with its two ether oxygens, can act as a hydrogen bond acceptor. A key feature is that substitution at the C2 or C3 positions of the dioxane ring generates chiral centers, often leading to significant differences in biological activity between enantiomers, a concept known as the eudismic ratio.[2]

1,4-Dioxane: In contrast, the parent 1,4-dioxane is a monocyclic, non-aromatic ether.[3] It is conformationally more flexible than its benzo-fused counterpart, capable of adopting chair and boat conformations. As a standalone scaffold, it is a colorless liquid, miscible with water, and possesses two hydrogen bond acceptor sites.[3][4] This increased flexibility and polarity can be leveraged to modulate a compound's solubility and pharmacokinetic profile.[5]

Caption: Core structures of 1,4-Benzodioxane and 1,4-Dioxane.

Comparative Physicochemical Properties

The fundamental differences in their structures are reflected in their physicochemical properties.

Property1,4-Benzodioxane1,4-DioxaneReference(s)
Molecular Formula C₈H₈O₂C₄H₈O₂[6],[3]
Molar Mass (g·mol⁻¹) 136.1588.11[6],[7]
Appearance -Colorless Liquid[4]
Boiling Point (°C) -101.1[3],[7]
Melting Point (°C) -11.8[3],[7]
Water Solubility LowMiscible[3],[7]
log Kₒw (Octanol/Water) --0.27[7],[8]
Density (g/mL) -1.033[3]

Part 2: Strategic Roles in Medicinal Chemistry

The choice between these scaffolds is often a strategic one, aimed at achieving a specific pharmacological profile.

1,4-Benzodioxane: The Privileged Scaffold

The 1,4-benzodioxane motif is widely regarded as a "privileged scaffold" in medicinal chemistry.[2] This term describes molecular frameworks that can bind to multiple, unrelated biological targets with high affinity. This versatility has led to its incorporation into a wide array of therapeutic agents.[2][9]

  • Diverse Bioactivities: Derivatives have demonstrated a remarkable range of activities, including anticancer, anti-inflammatory, antioxidant, hepatoprotective, and antimicrobial effects.[10][11][12]

  • Clinically Relevant Drugs: The scaffold is a key component of numerous marketed drugs.[1][2] Notable examples include:

    • Doxazosin: An α₁-adrenoreceptor antagonist used to treat hypertension and benign prostatic hyperplasia.[11]

    • Eliglustat: A glucosylceramide synthase inhibitor for the treatment of Gaucher's disease.[1]

    • Piperoxan: One of the first antihistamines discovered, which also exhibits α₂-adrenergic receptor antagonist activity.[2][6]

The rigid nature of the benzodioxane scaffold helps to pre-organize appended pharmacophoric groups, reducing the entropic penalty upon binding to a target protein.

1,4-Dioxane: The Modulating Bioisostere

While 1,4-benzodioxane is a privileged structure, its inherent lipophilicity and planarity are not always optimal. In such cases, the simpler 1,4-dioxane ring serves as an excellent, less conformationally constrained bioisosteric replacement.[5][13] The primary rationale for this substitution is often to fine-tune physicochemical and pharmacokinetic properties.

  • Improving Solubility: Replacing the lipophilic benzene ring with the more polar, flexible dioxane ring can significantly enhance aqueous solubility.

  • Altering Conformation: The flexibility of the 1,4-dioxane ring allows for different spatial arrangements of substituents, which can lead to novel interactions with a target or alter receptor subtype selectivity.[5]

  • Metabolic Switching: The aromatic ring of benzodioxane is a potential site for oxidative metabolism by cytochrome P450 enzymes. Replacing it with the saturated dioxane ring can block this metabolic pathway, potentially improving metabolic stability. However, the dioxane ring itself is not metabolically inert.

Metabolic Stability and Pharmacokinetics

The metabolic fate of these two scaffolds differs significantly. 1,4-benzodioxane derivatives are typically metabolized on the aromatic ring (hydroxylation) or through modification of their substituents.

The metabolism of 1,4-dioxane itself has been studied extensively. It is metabolized in humans primarily to 2-(2-hydroxyethoxy)acetic acid (HEAA), which is then excreted in the urine.[14][15] The half-life of HEAA is approximately 3.4 hours.[15] When incorporated into a larger drug molecule, the metabolic stability of the dioxane ring can vary, but it provides a different metabolic profile compared to the benzodioxane core.[16]

Part 3: Head-to-Head Comparison: A Case Study in α₁-Adrenoreceptor Antagonists

One of the most direct comparisons of these two scaffolds comes from a study on α₁-adrenoreceptor (α₁-AR) antagonists.[5][13][17] Researchers started with the classic 1,4-benzodioxane-containing antagonist WB 4101 and systematically replaced the benzodioxane moiety with a substituted 1,4-dioxane ring.[5]

This strategic switch from a planar, rigid scaffold to a flexible one had profound effects on both affinity and subtype selectivity.

CompoundScaffoldα₁ₐ-AR (Kᵢ, nM)α₁ᵦ-AR (Kᵢ, nM)α₁d-AR (Kᵢ, nM)Selectivity ProfileReference
WB 4101 1,4-Benzodioxane0.482.00.17α₁d/α₁ₐ ≈ 3[5]
Analog 13 1,4-Dioxane24145.6α₁d selective[5],[17]
Analog 14 1,4-Dioxane1581002.5Highly α₁d selective[5],[17]

Key Insights from the Study:

  • Shift in Selectivity: Replacing the 1,4-benzodioxane scaffold with a properly substituted 1,4-dioxane ring transformed the ligand's profile from relatively non-selective to highly selective for the α₁d-AR subtype.[5] This highlights how the conformational flexibility of the dioxane ring can be exploited to achieve specific target engagement.

  • Emergence of New Activities: Intriguingly, some of the 1,4-dioxane analogs also displayed potent cytotoxic effects against PC-3 prostate cancer cells and acted as full agonists at the 5-HT₁ₐ receptor, activities not prominent in the parent benzodioxane compound.[13][17] This demonstrates that scaffold hopping can unlock entirely new pharmacological profiles.

Part 4: Experimental Protocols for Scaffold Evaluation

To maintain scientific integrity, the claims made about these scaffolds must be backed by robust experimental validation. Below are representative protocols for the synthesis and evaluation of such compounds.

Protocol 1: Synthesis of a 1,4-Benzodioxane Derivative

This protocol outlines a general method for synthesizing a 1,4-benzodioxane scaffold from a catechol precursor, a common strategy in medicinal chemistry.[10][11]

G start Start Materials: - Gallic Acid - Methanol, H₂SO₄ step1 Step 1: Esterification (Fischer Esterification) start->step1 product1 Methyl 3,4,5-trihydroxybenzoate step1->product1 step2 Step 2: Cyclization - 1,2-Dibromoethane - K₂CO₃, Acetone product1->step2 product2 Substituted 1,4-Benzodioxane Core step2->product2 step3 Further Functionalization (e.g., Hydrolysis, Amidation) product2->step3 final_product Target 1,4-Benzodioxane Amide Analogs step3->final_product

Caption: Synthetic workflow for 1,4-benzodioxane analogs from gallic acid.

Step-by-Step Methodology:

  • Esterification: Dissolve commercially available gallic acid in methanol. Add a catalytic amount of sulfuric acid. Reflux the mixture to produce methyl 3,4,5-trihydroxybenzoate.[10]

  • Cyclization: To the resulting ester, add an excess of 1,2-dibromoethane and a base such as potassium carbonate (K₂CO₃) in a solvent like acetone. Reflux the mixture to form the core 1,4-benzodioxane ring structure.[10][11]

  • Purification: After the reaction, concentrate the mixture under vacuum. Purify the crude product using column chromatography on silica gel.

  • Hydrolysis & Amidation (Example Functionalization): The ester group can be hydrolyzed to a carboxylic acid using a base like NaOH.[10] The resulting acid can then be converted to an acid chloride and reacted with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.[10]

  • Characterization: Confirm the structure of the final compounds using FTIR, ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).[10][11]

Protocol 2: In Vitro Metabolic Stability Assay

This assay is crucial for comparing the metabolic liabilities of different scaffolds. It measures the rate at which a compound is cleared by metabolic enzymes, typically in liver microsomes.

G cluster_workflow Metabolic Stability Assay Workflow prep Preparation: - Test Compound (1 µM) - Liver Microsomes (e.g., 0.5 mg/mL) - NADPH (Cofactor) incubation Incubation (37°C Water Bath) prep->incubation sampling Time Points (0, 5, 15, 30, 60 min) incubation->sampling quenching Reaction Quenching (Add ice-cold Acetonitrile) sampling->quenching analysis Analysis (LC-MS/MS) quenching->analysis data Data Processing: - Plot ln(% Remaining) vs. Time - Calculate half-life (t½) - Calculate Intrinsic Clearance (Cl_int) analysis->data

Caption: Workflow for an in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing the test compound (typically at 1 µM) and liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the amount of the parent compound remaining at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clᵢₙₜ).

Part 5: Conclusion and Strategic Recommendations

The 1,4-benzodioxane and 1,4-dioxane scaffolds, while structurally related, offer distinct advantages and disadvantages in a drug discovery context. The choice is not about which is "better," but which is "fitter" for the specific therapeutic goal.

  • Choose 1,4-Benzodioxane when:

    • The goal is to leverage a rigid, "privileged" scaffold known for broad biological activity.

    • Aromatic interactions (e.g., π-π stacking) are critical for target binding.

    • Exploring stereochemistry at the C2/C3 positions is a key part of the optimization strategy.

  • Choose 1,4-Dioxane when:

    • The parent benzodioxane analog suffers from poor solubility or high metabolic clearance via the aromatic ring.

    • Increased conformational flexibility is desired to explore new binding modes or improve subtype selectivity.[18]

    • The goal is to replace a planar aromatic system with a more three-dimensional, polar scaffold to improve "drug-like" properties.

Ultimately, both rings are powerful tools in the medicinal chemist's arsenal. By understanding their fundamental properties and the strategic implications of their use, researchers can make more informed decisions, accelerating the journey from a promising scaffold to a life-changing therapeutic.

References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link][10][11]

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link][1][19]

  • ResearchGate. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Retrieved from [Link][2]

  • PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link][9]

  • PubMed. (2025). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. Bioorganic Chemistry, 161, 108003. [Link][20]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link][10][11]

  • Whiting, M., & Vcr, J. F. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. Natural Product Reports. [Link][21]

  • Bolchi, C., Bavo, F., Appiani, R., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. University of Copenhagen Research Portal. [Link][19]

  • ResearchGate. (n.d.). (PDF) Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. Retrieved from [Link][22]

  • ResearchGate. (n.d.). Chemical structures of the new 1,4-dioxane derivatives 3−19. Only one... Retrieved from [Link][23]

  • Wikipedia. (n.d.). 1,4-Dioxane. Retrieved from [Link][3]

  • Sweeney, L. M., et al. (2008). Physiologically based pharmacokinetic modeling of 1,4-Dioxane in rats, mice, and humans. Toxicological Sciences, 101(1), 32-50. [Link][14]

  • Pigini, M., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry. [Link][5]

  • National Institutes of Health. (n.d.). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Retrieved from [Link][24]

  • ACS Publications. (n.d.). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry. [Link][13]

  • National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of 1,4-Dioxane. In Toxicological Profile for 1,4-Dioxane. [Link][7]

  • El-Sayed, M. A., et al. (2024). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon, 10(13), e33671. [Link][12]

  • Wikipedia. (n.d.). Benzodioxan. Retrieved from [Link][6]

  • PubChem. (n.d.). 1,4-Dioxane. Retrieved from [Link][4]

  • ChemRxiv. (n.d.). FULL PAPER Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. Retrieved from [Link][25]

  • ResearchGate. (n.d.). Physical and chemical properties of 1,4-dioxane. Retrieved from [Link][8]

  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,4-Dioxane. [Link][26]

  • Bondarenko, A. V., et al. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link][27]

  • Young, J. D., et al. (1977). Pharmacokinetics of 1,4-dioxane in humans. Journal of Toxicology and Environmental Health, 3(3), 507-20. [Link][28]

  • Regulations.gov. (n.d.). THE PHARMACOKINETICS OF 1,4-DIOXANE AND ITS METABOLITE, β-HYDROXYETHOXYACETIC ACID, IN MALE B6C3F1 MICE. Retrieved from [Link][16]

  • MDPI. (n.d.). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. Retrieved from [Link][29]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link][30]

  • Goeen, T., et al. (2016). Metabolism and toxicokinetics of 1,4-dioxane in humans after inhalational exposure at rest and under physical stress. Archives of Toxicology, 90(6), 1353-63. [Link][15]

  • Semantic Scholar. (n.d.). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Retrieved from [Link][18]

  • Pigini, M., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6565-77. [Link][17]

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link][31]

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Safety Operating Guide

Mastering Chemical Disposal: A Guide for (R)-1,4-Benzodioxane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Disposal of (R)-1,4-Benzodioxane-2-carboxylic acid

ParameterGuidelineCitation
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-impermeable gloves, lab coat or apron.
Waste Collection [1]Collect in a designated, properly labeled, and sealed container.
Incompatible Wastes[1] Segregate from bases, oxidizing agents, and reducing agents.
Disposal Method [2] Entrust to a licensed waste disposal company. Do not dispose down the drain or in regular trash.
Spill Cleanup T[1]reat spilled chemical and cleanup materials as hazardous waste.

Foreword: Beyond C[4]ompliance, a Commitment to Safety

In the fast-paced environment of research and drug development, the proper management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice. This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, a chiral synthon pivotal in the synthesis of pharmaceuticals like doxazosin mesylate. Our objective is to empow[3]er you, the researcher, with the knowledge to handle this compound's entire lifecycle with confidence and precision, ensuring the safety of yourself, your colleagues, and the environment.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a substance that causes skin and serious eye irritation. It may also cause respira[4]tory irritation.

Key Hazard Information[4]:

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Primary Hazards: [4]Irritant.

This information, primar[4]ily derived from Safety Data Sheets (SDS) and databases like PubChem, dictates the stringent need for appropriate personal protective equipment (PPE) and careful handling procedures to prevent accidental exposure.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the substance is deemed waste. Adherence to these steps is crucial for regulatory compliance and laboratory safety.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the waste, ensure you are equipped with the following PPE:

  • Eye Protection: Chemical safety goggles meeting recognized standards (e.g., European Standard EN 166 or OSHA's 29 CFR 1910.133) are mandatory.

  • Hand Protection: [1]Use chemical-impermeable gloves.

  • Body Protection: [1]A lab coat or apron is essential to prevent skin contact.

  • Respiratory Protect[1]ion: While not typically required under normal laboratory use with adequate ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used for large-scale operations or in case of a spill.

Waste Segregat[1]ion and Collection: Preventing Hazardous Reactions

Proper segregation of chemical waste is a fundamental principle of laboratory safety. It prevents potentially d[5]angerous reactions between incompatible substances.

Procedure:

  • Designated Waste Container: Collect all waste this compound, including contaminated materials like weighing paper or pipette tips, in a designated, leak-proof container. The container must be mad[1][6]e of a compatible material; given its acidic nature, a glass container is preferable to metal.

  • Labeling: The was[6]te container must be clearly and accurately labeled. The label should include:[5]

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The date accumulation started

    • The primary hazards (e.g., "Irritant")

  • Segregation: Stor[5]e the waste container in a designated satellite accumulation area, segregated from incompatible materials such as bases, oxidizing agents, and reducing agents.

Storage and Fi[2][9]nal Disposal: The Role of Environmental Health & Safety (EHS)

Accumulated waste must be stored safely pending collection by a licensed disposal company.

Storage Guidelines:

  • Keep the waste container tightly sealed except when adding waste.

  • Store the container i[7][5]n a cool, dry, and well-ventilated area.

  • Ensure the storage ar[1]ea has secondary containment to capture any potential leaks.

Disposal:

  • Nev[7]er dispose of this compound down the drain or in the regular trash.

  • Contact your institut[1]ion's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal. Disposal must be in accordance with all local, state, and federal regulations.

Emergency Procedu[3]res: Managing Spills

Accidents can happen, and a clear, rehearsed spill response plan is essential.

For a small spill:

  • Evacuate and Alert: Alert others in the immediate area and, if necessary, evacuate.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing [1]appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop up the absorbent material and the spilled chemical into a designated hazardous waste container.

  • Decontaminate: Cl[8][9]ean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For a large spill:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team and EHS department.

  • Do not attempt to clean up a large spill yourself.

Disposal of Empty Containers

Empty containers that once held this compound must also be managed properly.

  • Triple Rinsing: If the container held an acutely hazardous waste (P-listed), it must be triple-rinsed with a suitable solvent. The rinsate must be colle[7]cted as hazardous waste. While (R)-1,4-Benzodioxan[7]e-2-carboxylic acid is not typically P-listed, this is a best practice for all chemical containers.

  • Defacing Labels: All hazardous chemical labels must be removed or completely defaced from the empty container before it can be discarded as regular trash.

  • Final Disposal: A[7]fter triple-rinsing and defacing the label, the container can typically be disposed of in the regular trash or recycling, depending on institutional policies.

The Logic of Prop[4]er Disposal: A Visual Guide

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been developed.

DisposalWorkflow start Waste this compound Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Is there a spill? start->spill collect Collect Waste in a Designated, Labeled Container ppe->collect segregate Segregate from Incompatible Chemicals (Bases, Oxidizers) collect->segregate store Store in a Secure Satellite Accumulation Area segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end Proper and Safe Disposal contact_ehs->end spill->collect No small_spill Small Spill: Contain, Collect, Decontaminate spill->small_spill Yes, Small large_spill Large Spill: Evacuate and Call Emergency Response spill->large_spill Yes, Large small_spill->collect

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-1,4-Benzodioxane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the meticulous handling of reagents is a cornerstone of both safety and scientific validity. (R)-1,4-Benzodioxane-2-carboxylic acid, a chiral synthon pivotal in the synthesis of therapeutics like doxazosin mesylate, demands a rigorous and informed approach to personal protection.[1] This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical.

Understanding the Hazard Profile

This compound is classified as an irritant.[2] The primary hazards associated with this solid compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2][3][4]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[2][3][4]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as dust.[2][3][5]

While some sources indicate potential harm if swallowed (Acute Tox. 4), the predominant and consistently reported hazards are irritant in nature.[6] Our protective strategy, therefore, must create an impermeable barrier between the researcher and the compound in its solid and aerosolized forms.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static requirement but a dynamic risk assessment. The following table summarizes the essential equipment for handling this compound in a standard laboratory setting.

Protection Area Required PPE Standard/Specification Rationale
Eye & Face Chemical Splash GogglesANSI Z87.1 / EN 166Protects against dust particles and potential splashes. Goggles provide a full seal around the eyes, which is superior to safety glasses for solids.[7][8]
Face Shield (when splash risk is high)ANSI Z87.1 / EN 166To be worn over goggles during procedures with a higher risk of splashing, such as when dissolving the compound in solvent.[7][9]
Skin & Body Chemical-Resistant Gloves (Nitrile)EN 374Nitrile gloves offer robust protection against a wide range of chemicals and are suitable for handling this carboxylic acid.[7][10] Always inspect gloves for integrity before use.[11]
Fully-Buttoned Laboratory CoatN/AProvides a primary barrier to protect skin and personal clothing from contamination.[9][12]
Closed-Toed ShoesN/AProtects feet from spills and dropped items. Perforated shoes or sandals are not permitted in a laboratory setting.[10][11]
Respiratory Engineering Controls (Fume Hood)N/AThe primary method of respiratory protection is to handle the solid compound within a certified chemical fume hood to minimize dust inhalation.[9][10]
NIOSH-Approved RespiratorNIOSH/MSHA or EN 149Required if engineering controls are insufficient, during large-scale operations, or when cleaning spills where dust generation is unavoidable.[8][13]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict protocol is crucial for minimizing exposure and ensuring safety.[9]

Preparation and Engineering Controls
  • Designated Area: All handling of solid this compound must occur in a designated area, preferably within a certified chemical fume hood.[9]

  • Fume Hood Verification: Before starting, ensure the fume hood is functioning correctly and the airflow is adequate.[11]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, solvents, etc.) and PPE before bringing the chemical into the work area. This minimizes movement and potential for contamination.

Donning PPE: The Order of Application

The sequence of putting on PPE is critical to ensure complete protection and avoid cross-contamination.

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Goggles/Face Shield: Don your chemical splash goggles. If a significant splash risk exists, add a face shield over the goggles.

  • Gloves: Put on your nitrile gloves last. Ensure the cuffs of the gloves overlap with the sleeves of your lab coat to create a seal.

Handling the Compound
  • Transferring Solids: Use a spatula to transfer the solid compound. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[9][13]

  • Creating Solutions: When dissolving the compound, add the solid slowly to the solvent to prevent splashing.[9]

  • Immediate Cleanup: Clean any minor spills immediately using appropriate procedures and protective apparel.[11]

Doffing and Disposal: Preventing Contamination

The removal of PPE is a point of high risk for exposure. Follow this sequence meticulously.

  • Gloves: Remove gloves first, as they are the most likely to be contaminated. Use a glove-to-glove technique for the first glove and a skin-to-skin technique for the second to avoid touching the contaminated exterior.

  • Lab Coat: Remove the lab coat by folding it inward on itself, ensuring the contaminated exterior is contained.

  • Goggles/Face Shield: Remove eye and face protection last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[11]

  • Waste Disposal: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for solid chemical waste.[9][14] Follow your institution's specific guidelines for chemical waste disposal.

Logical Framework for Respiratory Protection

While a fume hood is the primary control, certain situations may require enhanced respiratory protection. The following decision tree illustrates the selection process.

PPE_Decision_Tree start Start: Handling This compound fume_hood Is the procedure performed entirely within a certified chemical fume hood? start->fume_hood spill_check Is this a large-scale transfer or spill cleanup outside of a fume hood? fume_hood->spill_check Yes respirator NIOSH-approved respirator required. (e.g., N95 or higher) fume_hood->respirator No no_respirator Standard PPE sufficient. No respirator required. spill_check->no_respirator No spill_check->respirator Yes consult_ehs Consult institutional EHS for fit-testing and selection. respirator->consult_ehs

Caption: Decision tree for respiratory protection selection.

This structured approach ensures that the level of protection is always commensurate with the risk, embodying the principles of a self-validating safety system. By understanding the "why" behind each piece of equipment and every step in the procedure, you transition from merely following rules to actively managing a safe laboratory environment.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • LookChem. This compound. [Link]

  • PubChem. 1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 2735450. [Link]

  • PubChem. This compound | C9H8O4 | CID 687062. [Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2026? [Link]

  • XiXisys. GHS 11 (Rev.11) SDS: this compound. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet. [Link]

  • Fisher Scientific. Safety Data Sheet: 1,4-Benzodioxan-2-carboxylic acid. [Link]

  • University of California, Los Angeles. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • Bio-Rad. Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]

  • Western Carolina University. Standard Operating Procedure for the use of 1,4-Dioxane. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 1,4-Benzodioxan-2-carboxylic acid. [Link]

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.